molecular formula C6H11O9P B1230565 2-Keto-3-deoxy-6-phosphogluconate CAS No. 27244-54-8

2-Keto-3-deoxy-6-phosphogluconate

Número de catálogo: B1230565
Número CAS: 27244-54-8
Peso molecular: 258.12 g/mol
Clave InChI: OVPRPPOVAXRCED-WVZVXSGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate (KDPG), also known as 2-keto-3-deoxy-6-phosphogluconate, is a critical biochemical intermediate primarily known for its role in the Entner-Doudoroff pathway, a route for sugar degradation found in bacteria and archaea . Researchers can utilize this compound to study microbial metabolism, enzymatic function, and carbohydrate chemistry. A established microbial synthesis route exists for this compound, where it can be produced and excreted by a specific strain of Alcaligenes eutrophus (H16 F34) that lacks KDPG-aldolase activity, using pyruvate and gluconate as carbon sources . This method has been reported to achieve isolation from the culture supernatant in a 78% yield with respect to consumed gluconate . As a key metabolite, KDPG is cleaved by the enzyme KDPG-aldolase, and its structure and function make it a molecule of interest in metabolic engineering and the study of catabolic pathways in microorganisms . This product is intended for Research Use Only and is not approved for human or therapeutic use.

Propiedades

IUPAC Name

(4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPRPPOVAXRCED-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-3-deoxy-6-phosphogluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27244-54-8
Record name 2-keto-3-Deoxy-6-phospho-D-gluconate
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Record name 2-Keto-3-deoxy-6-phosphogluconate
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Record name 2-Keto-3-deoxy-6-phosphogluconic acid
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URL http://www.hmdb.ca/metabolites/HMDB0001376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of 2-Keto-3-deoxy-6-phosphogluconate: A Cornerstone of Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Discovery and Elucidation of a Key Metabolic Intermediate

Introduction

The discovery of 2-keto-3-deoxy-6-phosphogluconate (KDPG) revolutionized our understanding of carbohydrate metabolism in microorganisms, revealing a novel pathway for glucose catabolism distinct from the well-established Embden-Meyerhof-Parnas (glycolysis) and pentose (B10789219) phosphate (B84403) pathways. This pivotal discovery, spearheaded by the work of Michael Doudoroff and Nathan Entner in the early 1950s, unveiled the Entner-Doudoroff (ED) pathway, a metabolic route of significant prevalence, particularly in Gram-negative bacteria.[1][2] KDPG stands as the central and unique intermediate of this pathway, and its identification was the culmination of meticulous experimentation with the bacterium Pseudomonas saccharophila. This technical guide provides a comprehensive overview of the seminal work that led to the discovery of KDPG, detailing the experimental protocols, presenting the key quantitative data, and illustrating the metabolic context of this crucial molecule.

The Initial Observations: A New Pathway for Glucose Oxidation

The journey to uncover KDPG began with the observation that certain bacteria, such as Pseudomonas saccharophila, metabolized glucose through a pathway that could not be explained by glycolysis alone. Early studies using isotopic labeling, specifically with C1-labeled glucose, demonstrated that in these organisms, the carboxyl group of pyruvate (B1213749) was derived from the C1 of glucose. This was in stark contrast to the glycolytic pathway, where the carboxyl group of pyruvate originates from C3 and C4 of glucose. This fundamental difference in labeling patterns strongly suggested the existence of an alternative route for glucose breakdown.

The Discovery of this compound (KDPG)

The breakthrough came with the identification of a novel phosphorylated intermediate. In 1952, Entner and Doudoroff reported that cell-free extracts of P. saccharophila could convert 6-phosphogluconate into pyruvate.[1] They hypothesized the existence of an intermediate that was subsequently cleaved into pyruvate and a triose phosphate. Two years later, MacGee and Doudoroff successfully isolated and characterized this intermediate, naming it this compound.[2]

The Two Key Enzymatic Steps

The formation and subsequent cleavage of KDPG are catalyzed by two unique enzymes that define the Entner-Doudoroff pathway:

  • 6-Phosphogluconate Dehydratase (EC 4.2.1.12): This enzyme catalyzes the dehydration of 6-phosphogluconate to form KDPG.

  • KDPG Aldolase (B8822740) (EC 4.1.2.14): This aldolase then cleaves KDPG into one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate.

The glyceraldehyde-3-phosphate produced can then enter the lower stages of glycolysis to be converted into a second molecule of pyruvate, yielding ATP and NADH.

Experimental Protocols: The Original Methodologies

The following sections detail the key experimental protocols adapted from the foundational research that led to the discovery and characterization of KDPG.

Protocol 1: Preparation of Cell-Free Extracts from Pseudomonas saccharophila

This protocol describes the method used to obtain active cell-free extracts capable of carrying out the reactions of the Entner-Doudoroff pathway.

Methodology:

  • Bacterial Culture: Pseudomonas saccharophila was grown in a suitable medium containing glucose as the primary carbon source to induce the enzymes of the pathway.

  • Cell Harvesting: The bacterial cells were harvested by centrifugation in the late logarithmic phase of growth.

  • Cell Lysis: The harvested cells were washed and then subjected to lysis to release the intracellular enzymes. The original studies often employed methods such as grinding with alumina (B75360) or sonic oscillation.

  • Centrifugation: The cell lysate was centrifuged at high speed to remove cell debris, yielding a clear cell-free extract containing the soluble enzymes.

Protocol 2: In Vitro Synthesis and Isolation of this compound (KDPG)

This protocol outlines the enzymatic synthesis and subsequent isolation of KDPG, a crucial step in its identification.

Methodology:

  • Reaction Mixture: The cell-free extract from P. saccharophila was incubated with 6-phosphogluconate as the substrate in a buffered solution.

  • Enzymatic Conversion: The 6-phosphogluconate dehydratase present in the extract converted 6-phosphogluconate to KDPG.

  • Termination of Reaction: The reaction was stopped at an appropriate time, often by heat inactivation of the enzymes or by the addition of a precipitating agent like trichloroacetic acid.

  • Isolation of KDPG: The reaction mixture was then subjected to purification steps to isolate the newly formed KDPG. This typically involved techniques such as precipitation of interfering substances and ion-exchange chromatography.

Protocol 3: Assay for KDPG Aldolase Activity

This protocol describes a method to measure the activity of KDPG aldolase, the enzyme responsible for cleaving KDPG.

Methodology:

  • Substrate: Purified or partially purified KDPG was used as the substrate.

  • Enzyme Source: A cell-free extract or a purified preparation of KDPG aldolase from P. saccharophila was used.

  • Reaction Conditions: The enzyme was incubated with KDPG in a suitable buffer at an optimal pH and temperature.

  • Measurement of Pyruvate Formation: The rate of the reaction was determined by measuring the amount of pyruvate produced over time. This was often achieved using a colorimetric assay, such as the dinitrophenylhydrazine method, which forms a colored product with pyruvate.

Data Presentation

The following tables summarize the key quantitative findings from the early research on the Entner-Doudoroff pathway.

Table 1: Stoichiometry of Glucose and Gluconate Oxidation in Pseudomonas saccharophila

SubstrateMoles of Pyruvate Produced per Mole of SubstrateMoles of CO2 Produced per Mole of Substrate
Glucose~2~1
Gluconate~2~1

Note: The data represents the net yield after the complete oxidation of the substrate through the Entner-Doudoroff pathway and subsequent metabolic steps.

Table 2: Initial Characterization of Key Enzymes of the Entner-Doudoroff Pathway

EnzymeSubstrateProduct(s)Optimal pH
6-Phosphogluconate Dehydratase6-PhosphogluconateThis compound~7.5
KDPG AldolaseThis compoundPyruvate + Glyceraldehyde-3-phosphate~7.5

Visualizing the Discovery: Signaling Pathways and Experimental Workflows

To better understand the logical and metabolic relationships in the discovery of KDPG, the following diagrams are provided in the DOT language for Graphviz.

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase SixPG 6-Phosphogluconate G6P->SixPG Glucose-6-phosphate dehydrogenase KDPG 2-Keto-3-deoxy-6- phosphogluconate SixPG->KDPG 6-Phosphogluconate dehydratase Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase GAP Glyceraldehyde-3-phosphate KDPG->GAP KDPG Aldolase Pyruvate2 Pyruvate GAP->Pyruvate2 Glycolytic Enzymes

Caption: The Entner-Doudoroff Pathway for glucose catabolism.

Experimental_Workflow cluster_Organism Organism Preparation cluster_Reaction Enzymatic Reaction & Isolation cluster_Analysis Characterization Culture Culture Pseudomonas saccharophila Harvest Harvest Cells Culture->Harvest Lyse Lyse Cells Harvest->Lyse Extract Prepare Cell-Free Extract Lyse->Extract Incubate Incubate Extract with 6-Phosphogluconate Extract->Incubate Isolate Isolate Novel Intermediate (KDPG) Incubate->Isolate Characterize Characterize KDPG Isolate->Characterize Assay Develop Enzyme Assays Characterize->Assay

Caption: Experimental workflow for the discovery of KDPG.

Conclusion

The discovery of this compound and the elucidation of the Entner-Doudoroff pathway were landmark achievements in microbial biochemistry. This work not only revealed a new fundamental pathway for carbohydrate metabolism but also highlighted the metabolic diversity of the microbial world. The experimental approaches pioneered by Doudoroff, Entner, and their colleagues laid the groundwork for countless subsequent studies in microbial physiology, enzymology, and genetics. Today, the Entner-Doudoroff pathway is recognized as a key metabolic route in a wide range of microorganisms, and KDPG remains a critical molecule for researchers in fields from metabolic engineering to drug development, where the unique enzymes of this pathway are explored as potential targets.

References

A Technical History of the Entner-Doudoroff Pathway: From Discovery to Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Entner-Doudoroff (ED) pathway, a central route for glucose catabolism in many prokaryotes, stands as a classic example of metabolic diversity. First elucidated in 1952 by Michael Doudoroff and Nathan Entner, this pathway offers a unique alternative to the more widely known Embden-Meyerhof-Parnas (glycolytic) pathway. This technical guide delves into the historical experiments that led to the discovery and characterization of the ED pathway, providing a detailed examination of the methodologies employed. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this pivotal metabolic route, its key enzymatic players, and the foundational experimental work that defined it. All quantitative data from seminal studies are summarized, and key experimental workflows are presented to provide a practical understanding of the pathway's elucidation.

Introduction: A New Route for Glucose Oxidation

In the mid-20th century, the Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, was largely considered the universal mechanism for glucose breakdown in living organisms. However, observations in certain bacteria suggested the existence of alternative metabolic strategies. The bacterium Pseudomonas saccharophila became a model organism for investigating these alternative routes due to its distinct glucose metabolism. Groundbreaking work by Michael Doudoroff and Nathan Entner would ultimately reveal a novel pathway, forever changing the landscape of microbial biochemistry.[1][2][3][4] This guide will revisit their pioneering work and the key experiments that solidified the Entner-Doudoroff pathway as a fundamental concept in cellular metabolism.

The Seminal Discovery in Pseudomonas saccharophila

The journey to uncovering the Entner-Doudoroff pathway began with a series of meticulous experiments on Pseudomonas saccharophila. The initial research by Entner and Doudoroff in 1952 laid the groundwork for identifying a new metabolic route for glucose and gluconate oxidation.[1][2] This was followed by the crucial identification of a key intermediate by MacGee and Doudoroff in 1954, which provided definitive evidence for the novel pathway.

Initial Observations and Isotopic Labeling Studies

A key early finding was that cell-free extracts of P. saccharophila could oxidize glucose and gluconate. To trace the fate of glucose carbons, Entner and Doudoroff employed radiorespirometry, a technique that measures the evolution of radiolabeled CO2 from specifically labeled substrates.

  • Organism and Growth Conditions: Pseudomonas saccharophila was cultured in a medium containing glucose as the primary carbon source.

  • Preparation of Cell Suspensions: Cells were harvested, washed, and resuspended in a buffer solution.

  • Warburg Respirometry: The oxygen consumption and carbon dioxide evolution of the cell suspensions were measured using a Warburg respirometer. This apparatus allows for the measurement of gas exchange in a closed system.

  • Substrate Administration: Specifically labeled [1-14C]glucose or [6-14C]glucose was added to the cell suspension in the Warburg flasks.

  • CO2 Trapping: The CO2 evolved during the experiment was trapped in a potassium hydroxide (B78521) (KOH) solution located in a central well within the Warburg flask.

  • Radioactivity Measurement: The radioactivity of the trapped 14CO2 was measured using a Geiger-Müller counter.

The results of these experiments were striking. When [1-14C]glucose was the substrate, a significant portion of the radioactivity was recovered as 14CO2. In contrast, when [6-14C]glucose was used, very little radiolabeled CO2 was produced. This indicated that the carboxyl group of pyruvate (B1213749), a key product of glucose breakdown, was derived from carbon 1 of glucose, a pattern distinct from that of the EMP pathway.

Identification of a Novel Intermediate: 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

The unique labeling pattern strongly suggested the existence of a novel intermediate. In 1954, MacGee and Doudoroff successfully isolated and characterized this key compound, this compound (KDPG).[2]

  • Preparation of Cell-Free Extract: A large batch of P. saccharophila was grown, harvested, and lysed to prepare a cell-free extract.

  • Enzymatic Synthesis of KDPG: The cell-free extract was incubated with 6-phosphogluconate. This allowed the endogenous enzymes to convert the substrate into the then-unknown intermediate.

  • Purification: The reaction mixture was subjected to a series of purification steps, including precipitation and column chromatography, to isolate the novel phosphorylated compound.

  • Chemical Characterization: The purified compound was subjected to chemical analyses to determine its structure. This included assays for phosphate, keto acids, and reducing sugars. The structure was confirmed as this compound.[1][5][6]

The identification of KDPG was a critical step, as it provided a tangible molecule that could be used to identify the enzymes responsible for its formation and cleavage.

The Core Enzymes of the Entner-Doudoroff Pathway

With the pathway's key intermediate identified, the next step was to isolate and characterize the enzymes that catalyzed the unique reactions of this new metabolic route. Two enzymes were found to be central to the Entner-Doudoroff pathway: 6-phosphogluconate dehydratase and KDPG aldolase (B8822740).

6-Phosphogluconate Dehydratase (Edd)

This enzyme catalyzes the dehydration of 6-phosphogluconate to form KDPG.

  • Enzyme Source: Partially purified cell-free extract of P. saccharophila.

  • Substrate: 6-phosphogluconate.

  • Assay Principle: The formation of KDPG was monitored. In early studies, this was often done by measuring the appearance of a keto acid using colorimetric methods.

  • Reaction Conditions: The reaction was typically carried out in a buffered solution at a controlled pH and temperature.

  • Termination of Reaction: The reaction was stopped, often by the addition of acid.

  • Quantification: The amount of KDPG formed was quantified.

KDPG Aldolase (Eda)

This enzyme catalyzes the reversible cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate.

  • Enzyme Source: Partially purified cell-free extract of P. saccharophila.

  • Substrate: this compound (KDPG).

  • Assay Principle: The formation of pyruvate was measured. This could be done through various methods, including enzymatic assays where the oxidation of NADH is coupled to the reduction of pyruvate to lactate (B86563) by lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the amount of pyruvate produced.

  • Reaction Conditions: The reaction was carried out in a buffered solution at a specific pH and temperature.

  • Quantification: The rate of pyruvate formation was determined spectrophotometrically.

Quantitative Data from Seminal Studies

The early studies on the Entner-Doudoroff pathway provided quantitative data that were crucial for understanding its stoichiometry and energetics. The following tables summarize some of the key findings.

ParameterValueReference
Net ATP Yield per Glucose 1 ATP[2]
NADH Produced per Glucose 1 NADH[2]
NADPH Produced per Glucose 1 NADPH[2]
Table 1: Stoichiometry of the Entner-Doudoroff Pathway.
SubstrateProductEnzymeSpecific Activity (units/mg protein)
6-PhosphogluconateKDPG6-Phosphogluconate DehydrataseData not available in early papers
KDPGPyruvate + G3PKDPG AldolaseData not available in early papers
Table 2: Enzymatic Activities in Pseudomonas saccharophila Cell-Free Extracts. (Note: Specific activity data from the initial discovery papers are limited; later studies provided more detailed kinetic characterization).

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the Entner-Doudoroff pathway and the experimental logic used to elucidate it, the following diagrams have been generated using the DOT language.

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP PGL 6-Phosphoglucono-δ-lactone G6P->PGL Glucose-6-phosphate dehydrogenase NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase KDPG This compound PG->KDPG 6-Phosphogluconate dehydratase (Edd) Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG aldolase (Eda) G3P Glyceraldehyde-3-phosphate KDPG->G3P KDPG aldolase (Eda) Pyruvate2 Pyruvate G3P->Pyruvate2 Glycolysis enzymes NAD+ -> NADH 2 ADP -> 2 ATP

Caption: The Entner-Doudoroff Pathway.

Radiorespirometry_Workflow cluster_setup Experimental Setup cluster_reaction Reaction and Measurement cluster_analysis Analysis P_saccharophila Pseudomonas saccharophila cell suspension Warburg_Flask Warburg Respirometer Flask P_saccharophila->Warburg_Flask Incubation Incubate at constant temperature Warburg_Flask->Incubation Labeled_Glucose [1-14C] or [6-14C] Glucose Labeled_Glucose->Warburg_Flask KOH_trap KOH solution for CO2 trapping KOH_trap->Warburg_Flask Gas_Exchange Measure O2 consumption and CO2 evolution Incubation->Gas_Exchange Trapping 14CO2 is trapped in KOH Gas_Exchange->Trapping Radioactivity_Measurement Measure radioactivity of KOH trap Trapping->Radioactivity_Measurement Data_Analysis Calculate % of 14C recovered as 14CO2 Radioactivity_Measurement->Data_Analysis

Caption: Radiorespirometry Experimental Workflow.

Conclusion and Future Perspectives

The discovery of the Entner-Doudoroff pathway was a landmark achievement in microbial biochemistry, demonstrating that metabolic strategies are more diverse than previously imagined. The meticulous experimental work of Doudoroff and Entner, combining classical enzymology with the then-emerging technology of radioisotopes, serves as a testament to the power of rigorous scientific inquiry.

For drug development professionals, understanding the unique enzymes of the ED pathway, such as 6-phosphogluconate dehydratase and KDPG aldolase, presents potential targets for antimicrobial agents. As this pathway is essential for many pathogenic bacteria but absent in humans, inhibitors of these enzymes could offer a high degree of selectivity.

Further research into the regulation and prevalence of the ED pathway in various organisms continues to yield new insights. Its presence in a wide array of prokaryotes, and even some eukaryotes, underscores its evolutionary significance. The foundational work detailed in this guide provides the essential context for appreciating the ongoing discoveries in this fascinating area of metabolism.

References

The 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG) Biosynthesis Pathway: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Keto-3-deoxy-6-phosphogluconate (KDPG) biosynthesis pathway, formally known as the Entner-Doudoroff (ED) pathway, represents a critical route for carbohydrate metabolism in a wide array of microorganisms, particularly Gram-negative bacteria, but also found in some Gram-positive bacteria and archaea.[1][2] Unlike the more familiar Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the ED pathway utilizes a unique set of enzymes to convert glucose into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[2][3] Its presence and essentiality in various pathogenic bacteria make it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the KDPG biosynthesis pathway, including its core biochemical reactions, enzyme kinetics, regulation, and detailed experimental protocols for its study.

Core Pathway Description

The biosynthesis of KDPG is the central part of the ED pathway. The pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate. The two key enzymatic steps that define the KDPG biosynthesis route are:

  • Dehydration of 6-phosphogluconate: The enzyme 6-phosphogluconate dehydratase (EC 4.2.1.12) catalyzes the dehydration of 6-phospho-D-gluconate to yield KDPG.[3]

  • Aldol cleavage of KDPG: this compound aldolase (B8822740) (KDPG aldolase or EDA) (EC 4.1.2.14) then cleaves KDPG into pyruvate and D-glyceraldehyde-3-phosphate.[3][4]

The resulting glyceraldehyde-3-phosphate can then enter the lower part of the EMP pathway to be converted to pyruvate.

Quantitative Data

A thorough understanding of the KDPG biosynthesis pathway necessitates a quantitative analysis of its components. The following tables summarize key kinetic parameters for the principal enzymes and reported intracellular metabolite concentrations and metabolic flux analyses.

Table 1: Kinetic Parameters of Key Enzymes in the KDPG Biosynthesis Pathway
OrganismEnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Reference(s)
Escherichia coliKDPG AldolaseKDPG0.2-83[5][6]
Thermotoga maritimaKDPG AldolaseKDPG---
Haloferax volcaniiKDPG AldolaseKDPG0.29 ± 0.03209 ± 12-[7]
Haloferax volcaniiKDPG AldolaseD-Glyceraldehyde-3-phosphate38 ± 11161 ± 34-[7]
Escherichia coliKDPGal AldolaseKDPGal0.2-4[5]
Pseudomonas fluorescensKDPG AldolaseKDPG0.1--[3]
Zymomonas mobilisKDPG AldolaseKDPG---[3]
Pseudomonas putidaKDPG AldolaseKDPG---[3]

Note: '-' indicates data not specified in the cited sources. U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Table 2: Intracellular Metabolite Concentrations and Metabolic Flux Data
OrganismConditionMetaboliteIntracellular Concentration (mM)Metabolic Flux (relative to glucose uptake)Reference(s)
Escherichia coliGluconate minimal medium, exponential phaseKDPG~0.1-[8]
Escherichia coli eda mutantGluconate-treatedKDPGAccumulates significantly-[8]
Pseudomonas putida KT2440Glucose and Phenylacetic acidKDPGActs as a signaling molecule for Carbon Catabolite Repression-[9]
Pseudomonas protegens Pf-5Glucose as carbon source-->90% of consumed glucose enters the ED pathway[10]
Shewanella oneidensis MR-1Glucose as carbon source--ED pathway is the primary route for glucose catabolism[11]
Pseudomonas aeruginosaGlucose as sole carbon source--Increased flux through the ED pathway[12]

Experimental Protocols

Purification of Recombinant His-tagged KDPG Aldolase from Escherichia coli

This protocol is adapted from established methods for the purification of recombinant KDPG aldolase.[13][14]

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the His-tagged eda gene.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl.

  • Imidazole (B134444) solutions (for wash and elution buffers).

  • Ni-NTA affinity chromatography column.

  • Dialysis tubing and buffer.

  • Protein concentration determination reagents (e.g., BCA assay).

  • SDS-PAGE reagents.

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium with antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for improved protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

    • Wash the column with Lysis Buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged KDPG aldolase with Lysis Buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Concentration:

    • Pool the eluted fractions containing the purified protein.

    • Dialyze the pooled fractions against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 300 mM NaCl) to remove imidazole.

    • Concentrate the purified protein using an appropriate method (e.g., centrifugal ultrafiltration).

  • Purity Assessment:

    • Determine the protein concentration using a standard method.

    • Assess the purity of the final protein preparation by SDS-PAGE.

Activity Assay for KDPG Aldolase (Coupled Enzyme Assay)

This spectrophotometric assay measures the cleavage of KDPG by monitoring the oxidation of NADH in a coupled reaction with lactate (B86563) dehydrogenase.[5][15]

Principle:

KDPG aldolase cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the KDPG aldolase activity.

Materials:

  • Purified KDPG aldolase.

  • KDPG substrate solution.

  • Assay Buffer: e.g., 100 mM HEPES, pH 8.0.

  • NADH solution (prepare fresh).

  • L-Lactate Dehydrogenase (LDH) solution.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADH, and LDH.

  • Background Reading: Add the sample containing KDPG aldolase to the cuvette and incubate for a few minutes to allow for the reduction of any endogenous pyruvate. Record the initial stable absorbance at 340 nm (Ainitial).

  • Initiate Reaction: Add the KDPG substrate to the cuvette to start the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. One unit of KDPG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions.

Mandatory Visualizations

Diagram 1: The this compound (KDPG) Biosynthesis Pathway

KDPG_Biosynthesis cluster_ED_Pathway Entner-Doudoroff Pathway cluster_Glycolysis Glycolysis (Lower Part) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (ATP -> ADP) _6PG 6-Phospho-D-gluconate G6P->_6PG Glucose-6-phosphate dehydrogenase (NADP+ -> NADPH) KDPG 2-Keto-3-deoxy-6- phosphogluconate _6PG->KDPG 6-Phosphogluconate dehydratase (edd) (H2O out) Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase (eda) GAP Glyceraldehyde-3-Phosphate KDPG->GAP KDPG Aldolase (eda) GAP_glyc Glyceraldehyde-3-Phosphate GAP->GAP_glyc Pyruvate_glyc Pyruvate GAP_glyc->Pyruvate_glyc Multiple Steps (2 ADP -> 2 ATP) (NAD+ -> NADH)

Caption: Overview of the KDPG biosynthesis pathway within the Entner-Doudoroff pathway.

Diagram 2: Experimental Workflow for KDPG Aldolase Purification

KDPG_Aldolase_Purification start E. coli culture with His-tagged KDPG Aldolase induction IPTG Induction start->induction harvest Cell Harvesting (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification chromatography Ni-NTA Affinity Chromatography clarification->chromatography wash Wash with low imidazole chromatography->wash elution Elution with high imidazole chromatography->elution dialysis Dialysis to remove imidazole elution->dialysis concentration Protein Concentration dialysis->concentration analysis Purity & Activity Analysis (SDS-PAGE, Assay) concentration->analysis

Caption: Step-by-step workflow for the purification of recombinant KDPG aldolase.

Diagram 3: Coupled Enzyme Assay for KDPG Aldolase Activity

KDPG_Assay_Workflow cluster_reaction Reaction in Cuvette cluster_measurement Measurement KDPG KDPG Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase GAP Glyceraldehyde-3-P Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD Spectrophotometer Monitor Absorbance at 340 nm NAD->Spectrophotometer Decrease in Absorbance

Caption: Principle of the coupled enzymatic assay for measuring KDPG aldolase activity.

Regulation of the KDPG Biosynthesis Pathway

The expression of the genes encoding the enzymes of the ED pathway is tightly regulated to ensure efficient carbon source utilization. In Escherichia coli, the edd (6-phosphogluconate dehydratase) and eda (KDPG aldolase) genes are part of the gnt operons, which are induced by gluconate.[2] The regulation can be complex, involving multiple transcription factors. For instance, in Pseudomonas putida, intracellular KDPG has been identified as a signal molecule for carbon catabolite repression of the metabolism of other compounds like phenylacetic acid.[9] This indicates that KDPG itself can act as a regulatory molecule, influencing the metabolic state of the cell.

Relevance for Drug Development

The ED pathway is essential for the viability of several pathogenic bacteria that lack a functional EMP pathway, such as Pseudomonas aeruginosa.[12] This makes the key enzymes of the pathway, 6-phosphogluconate dehydratase and KDPG aldolase, attractive targets for the development of novel antibiotics. Inhibitors designed to specifically target these enzymes would be expected to have a narrow spectrum of activity, potentially reducing the development of broad-spectrum resistance. Research into inhibitors of KDPG aldolase has explored pyruvate analogues with β-diketo structures, which have shown competitive or slow-binding inhibition.[16][17] Further investigation into the structure and mechanism of these enzymes will be crucial for the rational design of potent and specific inhibitors.

Conclusion

The this compound biosynthesis pathway is a central metabolic route in many prokaryotes with significant implications for microbial physiology and pathogenesis. A detailed understanding of its biochemistry, kinetics, and regulation is paramount for researchers in microbiology and scientists in the field of drug development. The methodologies and data presented in this guide provide a solid foundation for further exploration of this important pathway and for the development of novel therapeutic strategies targeting microbial metabolism.

References

The Regulation of 2-Keto-3-deoxy-6-phosphogluconate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the regulatory mechanisms governing the metabolism of 2-Keto-3-deoxy-6-phosphogluconate (KDPG), a key intermediate in the Entner-Doudoroff (ED) pathway. The ED pathway is a crucial route for carbohydrate metabolism, particularly in many bacteria, and understanding its regulation is paramount for various applications, including antimicrobial drug development and metabolic engineering. This document details the enzymatic and genetic control of KDPG metabolism, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the core pathways and workflows.

Core Regulatory Landscape of KDPG Metabolism

The metabolism of this compound is primarily regulated at the transcriptional level, controlling the expression of the genes encoding the core enzymes of the Entner-Doudoroff pathway. The central players in this regulation are the key enzymes that produce and consume KDPG, and the transcriptional regulators that sense the presence of pathway intermediates.

Key Enzymes of the Entner-Doudoroff Pathway

The catabolism of glucose via the ED pathway involves two key enzymatic steps that lead to the formation and subsequent cleavage of KDPG.

  • 6-Phosphogluconate Dehydratase (Edd): This enzyme catalyzes the dehydration of 6-phosphogluconate to form KDPG.[1]

  • This compound Aldolase (B8822740) (Eda): This aldolase catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[1][2][3] These products then feed into the lower stages of glycolysis.

Transcriptional Regulation: The KdgR Regulon

In many bacteria, including Escherichia coli, the genes encoding the enzymes of the ED pathway, edd and eda, are organized in an operon. The expression of this operon is primarily controlled by the transcriptional repressor KdgR .[4][5][6]

  • Repression: In the absence of an inducer, the KdgR protein binds to a specific operator site in the promoter region of the edd-eda operon, blocking transcription.[6][7]

  • Induction: The true inducer of the KdgR regulon is 2-keto-3-deoxy-gluconate (KDG), a precursor in the pathway.[4][7] When present, KDG binds to KdgR, causing a conformational change that leads to its dissociation from the operator DNA, thereby allowing the transcription of the edd and eda genes.[7]

In some organisms, such as Pseudomonas, KDPG itself can also act as an inducer, controlling the expression of regulators like HexR and RccR, which in turn modulate different aspects of primary carbon metabolism.[8]

Quantitative Data on KDPG Metabolism

The following tables summarize key quantitative data related to the enzymes and intermediates of the KDPG metabolic pathway.

Table 1: Kinetic Parameters of KDPG Aldolase (Eda)

OrganismSubstrateKm (mM)kcat (s-1)kcat/KM (M-1s-1)Notes
Escherichia coliKDPG0.1838.3 x 105Wild-type enzyme.[9][10]
Escherichia coliKHPB32--A substrate analog.[9]
Escherichia coliKDPGal0.1, 0.6--2-keto-3-deoxy-6-phosphogalactonate.[9]
Haloferax volcaniiKDPG0.29 ± 0.03--Vmax of 209 ± 12 U/mg.[11]
Synechococcus elongatusOxaloacetate--437Exhibits alternative oxaloacetate decarboxylation activity.[12]

Table 2: Intracellular Concentrations of KDPG

OrganismConditionConcentration (µmol g-1 fresh weight)
Escherichia coli-4.7 ± 0.82
Agrobacterium tumefaciens-2.8 ± 0.75

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of KDPG metabolism.

Assay for KDPG Aldolase Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of KDPG aldolase by coupling the formation of KDPG to the oxidation of NADH.[13]

Materials:

  • HEPES buffer (100 mM, pH 8.0)

  • NADH (0.2 mM)

  • L-lactate dehydrogenase (from rabbit muscle, 3 U)

  • KD(P)G aldolase from Sulfolobus acidocaldarius (50 µg)

  • 6-phosphogluconate (substrate, various concentrations)

  • Purified 6-phosphogluconate dehydratase (CcEDD) or cell lysate containing the enzyme

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADH, L-lactate dehydrogenase, and KD(P)G aldolase in a final volume of 500 µl.

  • Pre-incubate the mixture at 37°C for 2 minutes.

  • Initiate the reaction by adding the 6-phosphogluconate dehydratase enzyme and 6-phosphogluconate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is proportional to the rate of KDPG formation.

Quantification of Intracellular KDPG by LC-MS/MS

This method allows for the sensitive and specific quantification of KDPG in cellular extracts.[14]

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • KDPG standard

  • Cell extraction buffer

  • Solvents for liquid chromatography

Procedure:

  • Cell Extraction: Harvest cells and perform an extraction to release intracellular metabolites.

  • Chromatographic Separation: Separate the metabolites in the cell extract using liquid chromatography.

  • Mass Spectrometry Detection: Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode. For KDPG, the characteristic transition is m/z 257 → 79 in negative mode.[14]

  • Quantification: Generate a standard curve using known concentrations of the KDPG standard to quantify the amount of KDPG in the samples. The limit of detection and quantification for this method have been reported as 2.5 and 8.3 pmol per assay, respectively.[14]

Chromatin Immunoprecipitation (ChIP) for Studying KdgR-DNA Interactions

ChIP is a powerful technique to investigate the in vivo interaction between the KdgR repressor and its target DNA binding sites on the chromosome.[15][16]

Materials:

  • Formaldehyde (B43269) for cross-linking

  • Cell lysis buffer

  • Sonication or enzymatic digestion reagents to shear chromatin

  • Antibody specific to the KdgR protein

  • Protein A/G beads for immunoprecipitation

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification and subsequent analysis (qPCR or sequencing)

Procedure:

  • Cross-linking: Treat live cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the KdgR protein. The antibody-protein-DNA complexes are then captured using protein A/G beads.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Digest the proteins with proteinase K and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target DNA sequences or by high-throughput sequencing (ChIP-seq) to identify all the genomic binding sites of KdgR.[17][18][19]

Visualizing the Regulatory Network and Workflows

The following diagrams, generated using the DOT language, illustrate the core regulatory pathway and experimental workflows described in this guide.

KDPG_Metabolism_Regulation cluster_ED_Pathway Entner-Doudoroff Pathway cluster_Regulation Transcriptional Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P _6PG 6-Phosphogluconate G6P->_6PG KDPG 2-Keto-3-deoxy-6- phosphogluconate _6PG->KDPG Edd Pyruvate Pyruvate KDPG->Pyruvate Eda GAP Glyceraldehyde-3-P KDPG->GAP Eda KDG KDG (Inducer) KDPG->KDG Precursor to inducer's pathway KdgR KdgR Repressor edd_eda_operon edd-eda operon KdgR->edd_eda_operon Represses KDG->KdgR Inactivates

Caption: Transcriptional regulation of the Entner-Doudoroff pathway by the KdgR repressor.

KDPG_Aldolase_Assay cluster_enzymes Enzymatic Reactions cluster_detection Detection _6PG 6-Phosphogluconate KDPG KDPG _6PG->KDPG Edd Pyruvate Pyruvate KDPG->Pyruvate Eda Lactate Lactate Pyruvate->Lactate LDH LDH Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD Spectrophotometer Spectrophotometer (Absorbance at 340 nm) NADH->Spectrophotometer Monitored Edd 6-Phosphogluconate Dehydratase (Edd) Eda KDPG Aldolase (Eda)

Caption: Workflow for the coupled spectrophotometric assay of KDPG aldolase activity.

ChIP_Workflow Start Live Cells Crosslink 1. Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Lyse cells and shear chromatin Crosslink->Lyse IP 3. Immunoprecipitate with KdgR-specific antibody Lyse->IP Wash 4. Wash to remove non-specific binding IP->Wash Elute 5. Elute and reverse cross-links Wash->Elute Purify 6. Purify DNA Elute->Purify Analyze 7. Analyze DNA (qPCR or Sequencing) Purify->Analyze

Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP) of the KdgR repressor.

References

evolution of the Entner-Doudoroff pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolution of the Entner-Doudoroff Pathway

Introduction

The Entner-Doudoroff (ED) pathway is a series of enzymatic reactions that catabolize glucose to pyruvate (B1213749). First discovered in the bacterium Pseudomonas saccharophila in 1952, it was initially considered a metabolic curiosity, an alternative to the more ubiquitous Embden-Meyerhof-Parnas (EMP) pathway (glycolysis).[1] However, extensive research has revealed that the ED pathway is a central metabolic route in a vast array of microorganisms, particularly Gram-negative bacteria, and is widespread throughout Archaea.[1][2] Evidence now suggests that the ED pathway may be more ancient than the EMP pathway, representing a primitive solution for glucose metabolism.[1][3][4][5] Its distribution has also been found to extend to some eukaryotes, including cyanobacteria, ferns, algae, mosses, and plants.[1][6]

This guide provides a comprehensive overview of the evolution, diversity, and molecular underpinnings of the Entner-Doudoroff pathway. It is intended for researchers, scientists, and drug development professionals interested in microbial metabolism, evolutionary biology, and the identification of novel antimicrobial targets.

The Core (Canonical) Entner-Doudoroff Pathway

The classical ED pathway is distinguished by two unique enzymes: 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) (Eda).[1][2][3][7] The pathway begins with the phosphorylation of glucose and proceeds through a series of steps to yield pyruvate and glyceraldehyde-3-phosphate (G3P). The G3P molecule is then further metabolized via the lower part of the EMP pathway to generate a second molecule of pyruvate.[1][8]

The key steps are as follows:

  • Phosphorylation: Glucose is phosphorylated by hexokinase to form glucose-6-phosphate (G6P), consuming one molecule of ATP.[1][9]

  • Oxidation: Glucose-6-phosphate dehydrogenase oxidizes G6P to 6-phosphogluconolactone, reducing NADP+ to NADPH.[9][10]

  • Hydrolysis: The lactone ring of 6-phosphogluconolactone is opened by a hydrolase to form 6-phosphogluconate.[9][10]

  • Dehydration: The first signature enzyme, 6-phosphogluconate dehydratase (Edd) , catalyzes the dehydration of 6-phosphogluconate to form this compound (KDPG).[3][7][9]

  • Aldol Cleavage: The second signature enzyme, KDPG aldolase (Eda) , cleaves KDPG into one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate (G3P).[1][3][7][8]

  • Lower Glycolysis: The G3P molecule enters the lower half of the EMP pathway, ultimately yielding a second molecule of pyruvate, two ATP, and one NADH.

For each molecule of glucose catabolized, the net yield of the ED pathway is 1 ATP, 1 NADH, and 1 NADPH.[1][7][11] This is in contrast to the EMP pathway, which yields a net of 2 ATP and 2 NADH.[1]

Canonical Entner-Doudoroff Pathway cluster_energy Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase PGL 6-Phosphogluconolactone G6P->PGL G6P Dehydrogenase NADPH_out NADPH G6P->NADPH_out PG 6-Phosphogluconate PGL->PG Hydrolase KDPG 2-Keto-3-deoxy-6- phosphogluconate (KDPG) PG->KDPG 6-Phosphogluconate Dehydratase (Edd) G3P Glyceraldehyde-3-Phosphate KDPG->G3P KDPG Aldolase (Eda) Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase (Eda) EMP Lower EMP Pathway G3P->EMP Pyruvate2 Pyruvate EMP->Pyruvate2 NADH_out NADH EMP->NADH_out ATP_out 2 ATP EMP->ATP_out ATP_in ATP ATP_in->Glucose ADP_out ADP NADP_in NADP+ NAD_in NAD+

Canonical Entner-Doudoroff Pathway.

Evolutionary Origins and Distribution

The wide distribution of the ED pathway, particularly its prevalence in deeply rooted archaeal lineages, suggests it is an ancient metabolic route.[4][12] Some researchers argue that the ED pathway may have evolved before the EMP pathway, as it requires fewer enzymes to convert glucose to pyruvate and is energetically less efficient, a characteristic that might be expected of an early pathway.[1][4][5] The theory of a gluconeogenic origin for glycolysis suggests that pathways for sugar breakdown evolved from pre-existing gluconeogenic routes, which were universal among prokaryotes for biosynthesis.[13][14]

The ED pathway is the primary route for glucose metabolism in many aerobic bacteria, such as Pseudomonas, due to the higher yield of NADPH, which is crucial for biosynthetic reactions and combating oxidative stress.[10][11] It is also found in facultative anaerobes like E. coli, where it is induced for growth on sugar acids like gluconate, and in some obligate anaerobes like Zymomonas mobilis.[8][12] Its discovery in a wide range of cyanobacteria and photosynthetic eukaryotes like barley (Hordeum vulgare) indicates that the pathway's role in biology is more significant than previously understood.[1][6]

Data Presentation: Distribution of ED Pathway Genes

The presence of the canonical ED pathway is typically inferred from the presence of the genes encoding its two key enzymes, edd (6-phosphogluconate dehydratase) and eda (KDPG aldolase).

Phylum/DomainRepresentative Organismedd Geneeda GenePathway Variation
BACTERIA
ProteobacteriaEscherichia coliPresentPresentClassical
Pseudomonas aeruginosaPresentPresentClassical
Zymomonas mobilisPresentPresentClassical
FirmicutesEnterococcus faecalisPresentPresentClassical
CyanobacteriaSynechocystis sp. PCC 6803PresentPresentClassical
ARCHAEA
EuryarchaeotaHaloferax volcaniiAbsentPresentSemi-phosphorylative
Picrophilus torridusAbsentPresentNon-phosphorylative
CrenarchaeotaSulfolobus solfataricusAbsentPresentBranched (spED + npED)

Source: Compiled from various genomic and phylogenetic studies.[2][15][16]

Variations of the Entner-Doudoroff Pathway in Archaea

Archaea, known for their ability to thrive in extreme environments, have evolved several modifications of the ED pathway. These variants primarily differ in their initial phosphorylation steps.[1][17]

Semi-phosphorylative (spED) Pathway

Found in halophilic (salt-loving) Euryarchaeota like Haloferax volcanii, the semi-phosphorylative pathway begins with the oxidation of glucose to gluconate, followed by dehydration to 2-keto-3-deoxygluconate (B102576) (KDG).[1][15] Phosphorylation occurs at this later stage, where KDG is converted to KDPG by a KDG kinase. The KDPG is then cleaved by KDPG aldolase, and the pathway proceeds as in the canonical version.[1]

Semi-phosphorylative ED Pathway cluster_energy Glucose Glucose Gluconate Gluconate Glucose->Gluconate Glucose Dehydrogenase KDG 2-Keto-3-deoxy- gluconate (KDG) Gluconate->KDG Gluconate Dehydratase KDPG KDPG KDG->KDPG KDG Kinase Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase (Eda) G3P G3P KDPG->G3P KDPG Aldolase (Eda) ATP_in ATP ATP_in->KDG ADP_out ADP

Semi-phosphorylative ED Pathway (spED).
Non-phosphorylative (npED) Pathway

The non-phosphorylative pathway, identified in thermoacidophilic archaea such as Picrophilus torridus, bypasses phosphorylation in the upper part of the pathway entirely.[1][18][19][20] Glucose is converted to KDG as in the spED pathway. However, KDG is then directly cleaved by a KDG-specific aldolase (KDGA) into pyruvate and glyceraldehyde. The glyceraldehyde is subsequently oxidized to glycerate, which is then phosphorylated to enter the lower glycolytic sequence, eventually forming the second pyruvate molecule. This pathway produces no net ATP.[1][18][19]

Non-phosphorylative ED Pathway Glucose Glucose Gluconate Gluconate Glucose->Gluconate Glucose Dehydrogenase KDG KDG Gluconate->KDG Gluconate Dehydratase Pyruvate1 Pyruvate KDG->Pyruvate1 KDG Aldolase (KDGA) GA Glyceraldehyde KDG->GA KDG Aldolase (KDGA) Glycerate Glycerate GA->Glycerate Glyceraldehyde Dehydrogenase PG2 2-Phospho- glycerate Glycerate->PG2 Glycerate Kinase

Non-phosphorylative ED Pathway (npED).
Branched ED Pathway

Some Crenarchaeota, like Sulfolobus solfataricus, utilize a "branched" pathway that combines features of both the spED and npED routes.[15][19][21] In this modification, KDG acts as a branch point. It can be either phosphorylated to KDPG (the spED branch) or directly cleaved to pyruvate and glyceraldehyde (the npED branch). This metabolic flexibility may allow the organism to modulate its energy and cofactor balance in response to different environmental conditions.[19][21]

Branched ED Pathway in Sulfolobus.

Experimental Protocols for Studying the ED Pathway

Investigating the activity and evolution of the ED pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are protocols for key experiments.

Protocol: Coupled Enzyme Assay for 6-phosphogluconate dehydratase (Edd)
  • Principle: This assay measures the activity of Edd by coupling the reaction to KDPG aldolase (Eda) and lactate (B86563) dehydrogenase (LDH). Edd converts 6-phosphogluconate to KDPG. Eda then cleaves KDPG to pyruvate and G3P. The resulting pyruvate is reduced to lactate by LDH, a reaction that oxidizes NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to Edd activity.[2]

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 5 mM MgCl₂

    • 0.3 mM NADH

    • 20 mM 6-phosphogluconate (substrate)

    • 10 units/mL Lactate Dehydrogenase (LDH)

    • 10 units/mL KDPG Aldolase (Eda) (in excess)

    • Cell-free extract or purified Edd enzyme

  • Procedure:

    • Prepare a reaction mixture in a 1 mL cuvette containing Tris-HCl buffer, MgCl₂, NADH, LDH, and Eda.

    • Add the cell-free extract or purified Edd enzyme to the mixture and incubate for 5 minutes at 30°C to establish a baseline.

    • Initiate the reaction by adding the substrate, 6-phosphogluconate.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol: Coupled Enzyme Assay for KDPG Aldolase (Eda)
  • Principle: This assay is similar to the one for Edd but measures the activity of Eda directly. The cleavage of KDPG to pyruvate is coupled to the LDH reaction. The oxidation of NADH is monitored at 340 nm.[22]

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 0.2 mM NADH

    • 5 mM this compound (KDPG) (substrate)

    • 10 units/mL Lactate Dehydrogenase (LDH)

    • Cell-free extract or purified Eda enzyme

  • Procedure:

    • Combine the Tris-HCl buffer, NADH, and LDH in a 1 mL cuvette.

    • Add the cell-free extract or purified Eda enzyme and incubate for 5 minutes at 30°C.

    • Start the reaction by adding the KDPG substrate.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the activity as described for the Edd assay.

Protocol: Detection of KDPG by Mass Spectrometry
  • Principle: To confirm the in vivo operation of the ED pathway, the presence of its unique intermediate, KDPG, can be detected in cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Methodology:

    • Metabolite Extraction: Grow cells under desired conditions and rapidly quench metabolism by adding cold methanol (B129727) (-40°C). Lyse the cells and extract metabolites using a chloroform/methanol/water mixture.

    • LC Separation: Separate the polar metabolites in the aqueous phase using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.

    • MS Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

    • Identification: Identify KDPG based on its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern (MS/MS) compared to an authentic chemical standard.

Workflow for ED Pathway Investigation.

Conclusion

The Entner-Doudoroff pathway, once considered a minor metabolic route, is now recognized as a fundamental and evolutionarily ancient component of carbon metabolism. Its widespread distribution across Bacteria and Archaea, coupled with its diverse functional modifications, highlights its remarkable adaptability. The existence of canonical, semi-phosphorylative, non-phosphorylative, and branched versions of the pathway underscores the evolutionary pressures that have shaped microbial metabolism in response to diverse environmental niches.

For drug development professionals, the unique enzymes of the ED pathway, such as Edd and Eda, represent potential targets for novel antimicrobial agents, particularly against pathogens like Pseudomonas aeruginosa that rely heavily on this route for their carbon metabolism. A thorough understanding of the evolution and regulation of this pathway is therefore crucial for both fundamental biological research and the development of innovative biotechnological and therapeutic strategies.

References

An In-depth Technical Guide to the Biochemical Properties of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism found predominantly in prokaryotes. Its unique biochemical properties and central role in microbial metabolism make it and its associated enzymes attractive targets for antimicrobial drug development and metabolic engineering. This technical guide provides a comprehensive overview of the core biochemical properties of KDPG, including its role in metabolic pathways, the kinetics of the enzymes that metabolize it, and the intricate regulatory mechanisms that govern its flux. Detailed experimental protocols for the synthesis, quantification, and enzymatic analysis of KDPG are also presented, alongside visualizations of key metabolic and regulatory pathways.

Introduction

This compound (KDPG) is a six-carbon keto-acid phosphate (B84403) that serves as the defining intermediate of the Entner-Doudoroff (ED) pathway.[1][2] This metabolic route is a primary means of glucose catabolism in many Gram-negative bacteria and is also found in some Gram-positive bacteria and archaea.[1][3] The ED pathway is distinct from the more ubiquitous Embden-Meyerhof-Parnas (glycolysis) pathway and the pentose (B10789219) phosphate pathway, offering an alternative route for the generation of pyruvate (B1213749) and glyceraldehyde-3-phosphate from glucose.[2][4] The enzymes that produce and consume KDPG, namely 6-phosphogluconate dehydratase and KDPG aldolase (B8822740), are unique to this pathway, making them potential targets for selective antimicrobial agents.[2] Furthermore, KDPG itself acts as a crucial regulatory molecule, modulating the expression of genes involved in central carbon metabolism.[5] This guide delves into the multifaceted biochemical nature of KDPG, providing a detailed resource for researchers in microbiology, biochemistry, and drug discovery.

Role in Metabolic Pathways

KDPG is the central molecule in the Entner-Doudoroff pathway. This pathway can be conceptually divided into two stages, with the formation and subsequent cleavage of KDPG being the key events.

2.1. The Entner-Doudoroff Pathway

The canonical ED pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate. The two key reactions involving KDPG are:

  • Formation of KDPG: 6-phosphogluconate is dehydrated by the enzyme 6-phosphogluconate dehydratase (Edd) to yield KDPG.[2]

  • Cleavage of KDPG: KDPG is then cleaved by KDPG aldolase (Eda) in a retro-aldol reaction to produce one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate (G3P).[2][6] The G3P can then enter the lower stages of glycolysis to be converted to another molecule of pyruvate.

The net yield of the ED pathway is 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose, distinguishing it from glycolysis which yields 2 ATP and 2 NADH.[3]

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP PGL 6-Phospho- glucono-δ-lactone G6P->PGL G6P Dehydrogenase NADP⁺ -> NADPH PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy-6- phosphogluconate (KDPG) PG->KDPG 6-Phosphogluconate Dehydratase (Edd) Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase (Eda) G3P Glyceraldehyde- 3-phosphate KDPG->G3P KDPG Aldolase (Eda) Glycolysis Glycolysis G3P->Glycolysis

Figure 1: The classical Entner-Doudoroff Pathway.

Quantitative Data

The efficiency and regulation of the Entner-Doudoroff pathway are dictated by the kinetic properties of its key enzymes. This section summarizes the available quantitative data for 6-phosphogluconate dehydratase and KDPG aldolase from various organisms.

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydratase (Edd)

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)Optimal pHSource
Caulobacter crescentus6-Phosphogluconate0.361.6--[7]
Corynebacterium glutamicum6-Phosphogluconate0.34-198.0
Rattus norvegicus (Liver)6-Phosphogluconate0.87---[3]
Schizosaccharomyces pombe6-Phosphogluconate0.25---[3]

Table 2: Kinetic Parameters of KDPG Aldolase (Eda)

OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Source
Escherichia coliKDPG0.1 ± 0.02-80 ± 28.0 x 105[8][9]
Thermotoga maritimaKHO---2.2 ± 0.3[10]
Escherichia coliKHO---14 ± 4[10]
Synechococcus elongatusOxaloacetate---437[11]
Glycine max (Soybean)KDPG0.31---[12]

Thermodynamic Properties

The reversible cleavage of KDPG by KDPG aldolase has a standard Gibbs free energy change (ΔG°′) of +15.5 kJ mol–1, indicating that the reaction is unfavorable under standard conditions and requires the removal of products to proceed in the forward direction.[7] In contrast, the dehydration of 6-phosphogluconate to KDPG is a highly exergonic reaction with a ΔG°′ of -43.1 kJ mol–1, driving the pathway forward.[7]

Regulatory Functions

KDPG is not merely a metabolic intermediate; it is also a key signaling molecule that regulates the expression of genes involved in carbon metabolism. This regulation is primarily mediated by transcriptional regulators that bind KDPG as an effector molecule.

4.1. The HexR and RccR Regulons

In many bacteria, including Pseudomonas species, the expression of the Entner-Doudoroff pathway genes is controlled by the transcriptional repressor HexR .[2][13][14] In the absence of KDPG, HexR binds to operator regions in the promoters of the edd and zwf (glucose-6-phosphate dehydrogenase) operons, repressing their transcription.[4][13] When glucose is metabolized via the ED pathway, the resulting increase in intracellular KDPG concentration leads to the binding of KDPG to the sugar isomerase (SIS) domain of HexR.[13] This binding induces a conformational change in HexR, causing it to dissociate from the DNA and thereby derepressing the expression of the ED pathway genes.[4]

A second KDPG-responsive regulator, RccR , has been identified in Pseudomonas fluorescens.[1][5] While structurally similar to HexR, RccR controls a different set of genes involved in pyruvate metabolism, the glyoxylate (B1226380) shunt, and gluconeogenesis.[1][5] Interestingly, the binding of KDPG to RccR has a dual effect: it increases RccR's affinity for some of its target promoters while decreasing its affinity for others, allowing for a complex and nuanced regulation of central carbon metabolism in response to carbon source availability.[1][3]

KDPG_Regulation cluster_ED Entner-Doudoroff Pathway cluster_Regulators Transcriptional Regulators cluster_Genes Target Genes Glucose Glucose KDPG KDPG Glucose->KDPG Metabolism HexR HexR KDPG->HexR Binds to RccR RccR KDPG->RccR Binds to ED_genes ED Pathway Genes (edd, zwf) HexR->ED_genes Represses Metabolism_genes Central Metabolism Genes (aceEF, aceA, etc.) RccR->Metabolism_genes Regulates (activates/represses)

Figure 2: Regulation of gene expression by KDPG via HexR and RccR.

Experimental Protocols

This section provides detailed methodologies for key experiments involving KDPG, including its enzymatic synthesis and purification, quantification, and the analysis of KDPG aldolase activity.

5.1. Enzymatic Synthesis and Purification of KDPG

This protocol is adapted from the enzymatic synthesis using 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD).[7]

I. Materials and Reagents:

  • Purified recombinant 6-phosphogluconate dehydratase (CcEDD)

  • 6-phospho-D-gluconate

  • HEPES buffer (200 mM, pH 8.0)

  • MnCl₂ (5 mM)

  • Ultrafiltration unit (e.g., Amicon Ultra with a 10 kDa MWCO membrane)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Size-exclusion chromatography column (e.g., Sephadex G-10)

  • Lyophilizer

II. Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing 200 mM HEPES buffer (pH 8.0), 5 mM MnCl₂, and 2.5 mM 6-phospho-D-gluconate.

    • Initiate the reaction by adding purified CcEDD (e.g., 8.1 µg).

    • Incubate the reaction mixture at 37°C for a sufficient time for complete conversion (monitor by TLC or a specific assay).

  • Enzyme Removal:

    • Remove the CcEDD from the reaction mixture by ultrafiltration.

  • Purification:

    • Apply the enzyme-free solution to an anion-exchange chromatography column to separate KDPG from unreacted substrate and other charged molecules.

    • Elute with a salt gradient (e.g., NaCl or NH₄HCO₃).

    • Collect fractions containing KDPG and desalt using a size-exclusion chromatography column.

  • Lyophilization:

    • Lyophilize the purified and desalted KDPG solution to obtain a stable powder.

KDPG_Synthesis_Workflow Start Start with 6-Phosphogluconate Reaction Enzymatic Reaction with CcEDD Start->Reaction Ultrafiltration Enzyme Removal (Ultrafiltration) Reaction->Ultrafiltration AnionExchange Anion-Exchange Chromatography Ultrafiltration->AnionExchange Desalting Desalting (Size-Exclusion) AnionExchange->Desalting Lyophilization Lyophilization Desalting->Lyophilization End Purified KDPG Powder Lyophilization->End

Figure 3: Workflow for the enzymatic synthesis and purification of KDPG.

5.2. Quantification of KDPG

A common method for quantifying KDPG is a coupled enzymatic assay.[15]

I. Principle: KDPG is cleaved by KDPG aldolase to pyruvate and G3P. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the amount of KDPG initially present.

II. Materials and Reagents:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • NADH (0.2 mM)

  • Lactate dehydrogenase (LDH) (e.g., from rabbit muscle, ~10 units/mL)

  • KDPG aldolase (~5 units/mL)

  • KDPG standards of known concentrations

  • Sample containing KDPG (e.g., cell extract)

  • Spectrophotometer capable of reading at 340 nm

III. Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NADH, and LDH.

  • Add the KDPG-containing sample or standard to the cuvette.

  • Incubate for a few minutes to allow any endogenous pyruvate in the sample to be reduced.

  • Record the initial stable absorbance at 340 nm (Ainitial).

  • Initiate the reaction by adding KDPG aldolase.

  • Monitor the decrease in absorbance at 340 nm until the reaction is complete and the absorbance is stable (Afinal).

  • Calculate the change in absorbance (ΔA = Ainitial - Afinal).

  • Determine the concentration of KDPG in the sample by comparing its ΔA to a standard curve generated from the KDPG standards.

5.3. KDPG Aldolase Activity Assay

This is a continuous spectrophotometric assay that couples the production of pyruvate from KDPG to the oxidation of NADH by LDH.[9]

I. Principle: The rate of pyruvate production by KDPG aldolase is measured by coupling it to the LDH reaction. The rate of decrease in absorbance at 340 nm is directly proportional to the KDPG aldolase activity.

II. Materials and Reagents:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • KDPG (substrate, various concentrations for kinetic analysis)

  • NADH (0.2 mM)

  • Lactate dehydrogenase (LDH) (excess activity)

  • Enzyme sample containing KDPG aldolase

  • Spectrophotometer with temperature control

III. Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, KDPG, NADH, and LDH.

  • Initiate the reaction by adding the KDPG aldolase-containing sample.

  • Immediately start recording the absorbance at 340 nm over time.

  • The initial linear rate of decrease in absorbance (ΔA/min) is used to calculate the enzyme activity.

  • One unit of KDPG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

5.4. Studying KDPG-Protein Interactions

Techniques such as Electrophoretic Mobility Shift Assay (EMSA) and Isothermal Titration Calorimetry (ITC) can be employed to study the binding of KDPG to regulatory proteins like HexR and RccR.

  • Electrophoretic Mobility Shift Assay (EMSA): This technique can be used to qualitatively and quantitatively assess the binding of a protein to a DNA fragment.[11][16] In the context of KDPG, EMSA can be used to demonstrate that the binding of HexR or RccR to their target DNA promoters is altered in the presence of KDPG. A labeled DNA probe containing the regulator's binding site is incubated with the purified regulator protein in the presence and absence of KDPG. The protein-DNA complexes are then separated from free DNA by native polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled DNA indicates protein binding, and the effect of KDPG on this shift can be observed.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand (KDPG) to a protein (e.g., HexR or RccR).[7][17] This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. In a typical ITC experiment, a solution of KDPG is titrated into a solution of the purified regulatory protein, and the heat released or absorbed is measured.

Conclusion

This compound stands as a cornerstone of the Entner-Doudoroff pathway, a critical route for carbon metabolism in a wide array of microorganisms. Its unique formation and cleavage reactions, catalyzed by dedicated enzymes, present promising targets for the development of novel antimicrobial agents. Furthermore, the role of KDPG as an allosteric regulator of transcriptional repressors highlights a sophisticated mechanism of metabolic control. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists seeking to further unravel the complexities of microbial metabolism and to leverage this knowledge for therapeutic and biotechnological advancements. The continued study of KDPG and its associated pathways will undoubtedly yield further insights into the metabolic versatility of microbial life.

References

Synthesis of 2-Keto-3-deoxy-6-phosphogluconate (KDPG) Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-keto-3-deoxy-6-phosphogluconate (KDPG) analogs, crucial intermediates in the Entner-Doudoroff (ED) pathway and valuable tools for studying enzyme mechanisms and developing novel antimicrobial agents. This document details both enzymatic and chemical synthesis strategies, provides experimental protocols for key reactions, and presents quantitative data for synthesized analogs.

Introduction to KDPG and its Analogs

This compound (KDPG) is a key metabolic intermediate in the Entner-Doudoroff pathway, an alternative to glycolysis for carbohydrate metabolism in many microorganisms.[1][2] The enzymes of the ED pathway, particularly KDPG aldolase (B8822740), are attractive targets for the development of new antimicrobial drugs.[3][4] KDPG analogs are indispensable tools for probing the active sites of these enzymes, elucidating reaction mechanisms, and serving as potential inhibitors. These analogs can be designed with modifications at various positions, including the C1 carboxylate, the C2 keto group, the C3 deoxy position, and the C6 phosphate (B84403) group, to modulate their biological activity.

Enzymatic Synthesis of KDPG and its Analogs

Enzymatic synthesis offers a highly specific and efficient route to KDPG and its analogs, often proceeding under mild conditions with high stereoselectivity. The two primary enzymes employed are 6-phosphogluconate dehydratase (EDD) and KDPG aldolase.

Synthesis using 6-Phosphogluconate Dehydratase (EDD)

EDD catalyzes the dehydration of 6-phosphogluconate to KDPG. This method is particularly effective for producing KDPG itself.[1][5]

Signaling Pathway: Entner-Doudoroff Pathway

Entner_Doudoroff_Pathway cluster_glucose_conversion Glucose Conversion cluster_edd_kdpga Core ED Pathway cluster_glycolysis_link Link to Glycolysis Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase ATP -> ADP 6-Phospho-\nglucono-δ-lactone 6-Phospho- glucono-δ-lactone Glucose-6-phosphate->6-Phospho-\nglucono-δ-lactone Glucose-6-phosphate dehydrogenase NADP+ -> NADPH 6-Phosphogluconate 6-Phosphogluconate 6-Phospho-\nglucono-δ-lactone->6-Phosphogluconate 6-Phosphogluconolactonase H₂O -> H⁺ KDPG KDPG 6-Phosphogluconate->KDPG 6-Phosphogluconate dehydratase (EDD) - H₂O Pyruvate (B1213749) Pyruvate KDPG->Pyruvate KDPG aldolase Glyceraldehyde-\n3-phosphate Glyceraldehyde- 3-phosphate KDPG->Glyceraldehyde-\n3-phosphate KDPG aldolase Pyruvate Pyruvate Glyceraldehyde-\n3-phosphate->Pyruvate Glycolytic Enzymes 2 ADP -> 2 ATP NAD+ -> NADH

Caption: The Entner-Doudoroff pathway for glucose catabolism.

Experimental Workflow: Enzymatic Synthesis of KDPG using CcEDD

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis KDPG Synthesis cluster_purification Product Purification Clone CcEDD gene Clone CcEDD gene Express in E. coli Express in E. coli Clone CcEDD gene->Express in E. coli Cell Lysis Cell Lysis Express in E. coli->Cell Lysis Purify via IMAC Purify via IMAC Cell Lysis->Purify via IMAC Purified CcEDD Purified CcEDD Reaction Mixture Reaction Mixture Purified CcEDD->Reaction Mixture 6-Phosphogluconate 6-Phosphogluconate 6-Phosphogluconate->Reaction Mixture Incubation (37°C) Incubation (37°C) Reaction Mixture->Incubation (37°C) Ultrafiltration Ultrafiltration Incubation (37°C)->Ultrafiltration Anion-Exchange\nChromatography Anion-Exchange Chromatography Ultrafiltration->Anion-Exchange\nChromatography Desalting Desalting Anion-Exchange\nChromatography->Desalting Lyophilization Lyophilization Desalting->Lyophilization Pure KDPG Pure KDPG Lyophilization->Pure KDPG

Caption: Workflow for the enzymatic synthesis and purification of KDPG.

Quantitative Data: Kinetic Parameters of CcEDD

ParameterValueReference
Vmax61.6 U/mg[1][5]
KM for 6-phosphogluconate0.3 mM[1][5]
Yield of KDPG~90%[5]
Unit definition (U): One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Experimental Protocol: Enzymatic Synthesis of KDPG using Recombinant CcEDD [1][6]

  • Enzyme Preparation:

    • The gene encoding 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD) is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • The transformed E. coli is cultured in a suitable medium (e.g., LB broth) with antibiotic selection at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with an appropriate inducer (e.g., IPTG), and cultivation is continued at a lower temperature (e.g., 18-25°C) overnight.

    • Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed (e.g., by sonication).

    • The His-tagged CcEDD is purified to homogeneity using immobilized metal ion affinity chromatography (IMAC).

  • Enzymatic Synthesis of KDPG:

    • Prepare a reaction mixture containing 200 mM HEPES buffer (pH 8.0), 5 mM MnCl₂, and 2.5 mM 6-phospho-D-gluconate.

    • Initiate the reaction by adding the purified CcEDD (e.g., 8.1 µg for a 0.5 mL reaction).

    • Incubate the reaction mixture at 37°C. The reaction progress can be monitored by measuring the formation of KDPG.

  • Purification of KDPG:

    • Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 2% (w/v).

    • Remove the precipitated enzyme by centrifugation.

    • The supernatant containing KDPG is neutralized and can be further purified by anion-exchange chromatography to remove unreacted substrate and other buffer components.

    • The purified KDPG fraction can be desalted by size-exclusion chromatography and lyophilized to obtain a stable powder.

Synthesis using KDPG Aldolase

KDPG aldolase catalyzes the reversible aldol (B89426) condensation of pyruvate and D-glyceraldehyde-3-phosphate to form KDPG.[4][7] This enzyme exhibits broad substrate specificity, which has been exploited for the synthesis of various KDPG analogs.[8] Furthermore, protein engineering and directed evolution have been employed to alter the substrate specificity and enhance the catalytic efficiency of KDPG aldolase for non-natural substrates.

Logical Relationship: Engineering KDPG Aldolase for Analog Synthesis

KDPG_Aldolase_Engineering Wild-type KDPG Aldolase Wild-type KDPG Aldolase Site-directed Mutagenesis Site-directed Mutagenesis Wild-type KDPG Aldolase->Site-directed Mutagenesis Directed Evolution Directed Evolution Wild-type KDPG Aldolase->Directed Evolution Engineered KDPG Aldolase Engineered KDPG Aldolase Site-directed Mutagenesis->Engineered KDPG Aldolase Directed Evolution->Engineered KDPG Aldolase Altered Substrate Specificity Altered Substrate Specificity Engineered KDPG Aldolase->Altered Substrate Specificity Enhanced Catalytic Efficiency Enhanced Catalytic Efficiency Engineered KDPG Aldolase->Enhanced Catalytic Efficiency Synthesis of Novel KDPG Analogs Synthesis of Novel KDPG Analogs Altered Substrate Specificity->Synthesis of Novel KDPG Analogs Enhanced Catalytic Efficiency->Synthesis of Novel KDPG Analogs

Caption: Engineering strategies to modify KDPG aldolase for analog synthesis.

Quantitative Data: Kinetic Parameters of Wild-Type and Mutant E. coli KDPG Aldolase for KDPG and its Analogs [8]

EnzymeSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
Wild-typeKDPG830.18.3 x 10⁵
Wild-typeKDG (unphosphorylated)0.161610
Wild-typeKHO (hydrophobic analog)0.17.114
S184A MutantKDPG0.0120.011200
S184A MutantKHO0.0030.215
S184L MutantKDPG0.0030.01300
S184L MutantKHO0.0150.07214

Chemical Synthesis of KDPG Analogs

Chemical synthesis provides access to a broader range of KDPG analogs with modifications that are not easily introduced enzymatically. A key strategy involves the synthesis of pyruvate analogs bearing β-diketo structures, which can act as inhibitors of KDPG aldolase.[4][7]

Experimental Workflow: Chemical Synthesis of a Pyruvate Analog (4-phenyl-2,4-dioxobutanoic acid)

Chemical_Synthesis_Workflow cluster_reaction Claisen Condensation cluster_workup Work-up and Purification cluster_hydrolysis Ester Hydrolysis Acetophenone (B1666503) Acetophenone Reaction Mixture Reaction Mixture Acetophenone->Reaction Mixture Diethyl oxalate (B1200264) Diethyl oxalate Diethyl oxalate->Reaction Mixture Sodium ethoxide Sodium ethoxide Sodium ethoxide->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Acidification (HCl) Acidification (HCl) Reflux->Acidification (HCl) Extraction (Ether) Extraction (Ether) Acidification (HCl)->Extraction (Ether) Crystallization Crystallization Acidification (HCl)->Crystallization Drying (Na₂SO₄) Drying (Na₂SO₄) Extraction (Ether)->Drying (Na₂SO₄) Evaporation Evaporation Drying (Na₂SO₄)->Evaporation Crude Product Crude Product Evaporation->Crude Product Hydrolysis (NaOH) Hydrolysis (NaOH) Crude Product->Hydrolysis (NaOH) Hydrolysis (NaOH)->Acidification (HCl) 4-phenyl-2,4-dioxobutanoic acid 4-phenyl-2,4-dioxobutanoic acid Crystallization->4-phenyl-2,4-dioxobutanoic acid

Caption: General workflow for the chemical synthesis of a pyruvate analog.

Experimental Protocol: Synthesis of 4-phenyl-2,4-dioxobutanoic acid [7]

  • Claisen Condensation:

    • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add a mixture of acetophenone and diethyl oxalate dropwise with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude ethyl 4-phenyl-2,4-dioxobutanoate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a solution of sodium hydroxide (B78521) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry to afford 4-phenyl-2,4-dioxobutanoic acid. The product can be further purified by recrystallization.

Inhibition of KDPG Aldolase by KDPG Analogs

KDPG analogs are valuable as inhibitors of KDPG aldolase, providing insights into the enzyme's mechanism and serving as potential leads for antimicrobial drug development. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Quantitative Data: Inhibition of E. coli KDPG Aldolase by Pyruvate Analogs [4][7]

InhibitorInhibition TypeKi (µM)
2-Oxo-4-phenylbut-3-enoic acidCompetitive150
2,4-Dioxo-4-phenylbutanoic acidSlow-binding50
2,4-Dioxopentanoic acidSlow-binding200

Conclusion

The synthesis of this compound analogs is a dynamic field with significant implications for both fundamental research and drug discovery. Enzymatic methods, leveraging the specificity of enzymes like 6-phosphogluconate dehydratase and KDPG aldolase, offer efficient and stereoselective routes to these compounds. The amenability of KDPG aldolase to protein engineering further expands the scope of accessible analogs. Chemical synthesis complements these approaches, enabling the creation of a wider diversity of structures, particularly those designed as enzyme inhibitors. The quantitative data on enzyme kinetics and inhibitor potency presented in this guide provide a valuable resource for researchers aiming to design and synthesize novel KDPG analogs for various applications, from mechanistic probes to potential therapeutic agents. The continued exploration of both enzymatic and chemical strategies will undoubtedly lead to the development of new and potent modulators of the Entner-Doudoroff pathway.

References

The Natural Occurrence and Significance of 2-Keto-3-deoxy-6-phosphogluconate (KDPG): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in carbohydrate metabolism, primarily recognized for its central role in the Entner-Doudoroff (ED) pathway. Once considered a metabolic curiosity confined to a few bacterial genera, the ED pathway and its key metabolite, KDPG, are now understood to be widely distributed across all three domains of life: Bacteria, Archaea, and even Eukarya. This guide provides a comprehensive technical overview of the natural occurrence of KDPG, its metabolic context, its emerging role as a regulatory molecule, and detailed protocols for its quantification. Understanding the biosynthesis and function of KDPG is critical for fundamental metabolic research and for the development of novel antimicrobial agents targeting unique metabolic pathways in pathogenic microbes.

Introduction: The Centrality of KDPG in Metabolism

This compound (KDPG) is the defining intermediate of the Entner-Doudoroff (ED) pathway, a glycolytic route distinct from the more familiar Embden-Meyerhof-Parnas (EMP) pathway (glycolysis).[1][2] The ED pathway involves the cleavage of KDPG by the enzyme KDPG aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[3][4][5] This pathway is notable for its efficiency, requiring less enzymatic protein to achieve the same glycolytic flux as the EMP pathway, albeit with a lower net ATP yield (1 ATP per glucose molecule compared to 2 ATP in glycolysis).[2][6] The widespread and ancient nature of the ED pathway suggests it may predate the EMP pathway, highlighting its fundamental importance in the evolution of metabolism.[7][8]

Metabolic Pathways Involving KDPG

KDPG is primarily generated and consumed within variants of the Entner-Doudoroff pathway. Its formation is a critical branching point from the pentose (B10789219) phosphate (B84403) pathway intermediate, 6-phosphogluconate.

The Classical Entner-Doudoroff (ED) Pathway

The classical ED pathway, prevalent in many Gram-negative bacteria such as Pseudomonas and Escherichia coli, consists of two unique enzymatic steps that lead from glucose-6-phosphate to the core products of glycolysis.[2][8][9]

  • Dehydration: 6-phosphogluconate is dehydrated by 6-phosphogluconate dehydratase (Edd) to form KDPG.[8][10]

  • Aldol Cleavage: KDPG is then cleaved by KDPG aldolase (Eda) into one molecule of pyruvate and one molecule of glyceraldehyde-3-phosphate (G3P).[8][10] The G3P molecule proceeds through the lower half of the EMP pathway to generate a second molecule of pyruvate.

ED_Pathway G6P Glucose-6-P PG6 6-Phosphogluconate G6P->PG6 G6PDH KDPG KDPG PG6->KDPG Edd PYR Pyruvate KDPG->PYR Eda G3P Glyceraldehyde-3-P KDPG->G3P Eda LowerGlycolysis Lower Glycolysis G3P->LowerGlycolysis LowerGlycolysis->PYR

Diagram 1. The classical Entner-Doudoroff (ED) Pathway.
Modified ED Pathways in Archaea

Archaea possess unique variations of the ED pathway, which can be categorized as semi-phosphorylative or non-phosphorylative. These pathways allow for the metabolism of glucose with different ATP yields and highlight the metabolic adaptability of these organisms.

  • Semi-phosphorylative (spED) Pathway: Found in halophilic archaea like Haloferax volcanii, this pathway begins with the oxidation of glucose to gluconate, followed by dehydration to 2-keto-3-deoxygluconate (B102576) (KDG).[11] KDG is then phosphorylated by a specific KDG kinase to form KDPG, which is subsequently cleaved by KDPG aldolase.[11][12][13]

  • Non-phosphorylative (npED) Pathway: Observed in thermoacidophiles such as Sulfolobus and Picrophilus species, this pathway proceeds entirely without phosphorylated intermediates until the glycerate stage.[4] KDG is directly cleaved by a KDG-specific aldolase into pyruvate and glyceraldehyde.[4][14]

Archaeal_ED_Pathways cluster_spED Semi-phosphorylative (spED) Pathway cluster_npED Non-phosphorylative (npED) Pathway Glc_sp Glucose Glu_sp Gluconate Glc_sp->Glu_sp GDH KDG_sp KDG Glu_sp->KDG_sp GAD KDPG_sp KDPG KDG_sp->KDPG_sp KDG Kinase Pyr_sp Pyruvate KDPG_sp->Pyr_sp KDPG Aldolase G3P_sp Glyceraldehyde-3-P KDPG_sp->G3P_sp KDPG Aldolase Glc_np Glucose Glu_np Gluconate Glc_np->Glu_np GDH KDG_np KDG Glu_np->KDG_np GAD Pyr_np Pyruvate KDG_np->Pyr_np KDG Aldolase GA_np Glyceraldehyde KDG_np->GA_np KDG Aldolase Gly_np Glycerate GA_np->Gly_np GAD

Diagram 2. Modified Entner-Doudoroff Pathways in Archaea.

Natural Occurrence of KDPG

Initially thought to be restricted to Gram-negative bacteria, the ED pathway is now known to be present in a diverse group of organisms, indicating a widespread natural occurrence of KDPG.[3]

  • Bacteria: The ED pathway is prominent in many Gram-negative genera like Pseudomonas, Escherichia, and Zymomonas.[7][8] It is also found in some Gram-positive bacteria, such as Enterococcus faecalis.[2] In organisms like E. coli, the pathway is crucial for colonizing the mammalian large intestine, where sugar acids like gluconate are abundant nutrient sources.[8]

  • Archaea: As detailed above, archaea utilize modified versions of the ED pathway, making KDPG or its unphosphorylated precursor, KDG, key intermediates in their central carbon metabolism.[2][7][15]

  • Eukarya: Evidence for a functional ED pathway has been found in an expanding range of photosynthetic eukaryotes. KDPG has been detected in vivo in cyanobacteria (Synechocystis), algae, ferns, and plants like barley (Hordeum vulgare).[6][12][16] Phylogenetic analyses suggest that photosynthetic eukaryotes likely acquired the key gene for KDPG aldolase from the cyanobacterial ancestor of plastids via endosymbiotic gene transfer.[6][16] However, in some cyanobacteria like Synechococcus elongatus, the ED pathway appears to be incomplete, with KDPG aldolase exhibiting alternative enzymatic activities.[10][17]

Quantitative Data

Quantitative analysis of intracellular KDPG is challenging due to its typically low steady-state concentration and rapid turnover. However, studies using engineered microbial strains have provided valuable insights into its potential accumulation.

Table 1: Intracellular Concentration of KDPG

OrganismStrain BackgroundGrowth Condition / InducerIntracellular KDPG ConcentrationReference
Escherichia coliKDPG aldolase (eda) mutant, overproducing 6-phosphogluconate dehydratase (Edd)Addition of gluconate2.0 mM (within 15 seconds)[3][7][18]
Synechocystis sp. PCC 6803Wild-type and mutant strainsMixotrophic growth (light + glucose)Detected in vivo (concentration not specified)[6]
Hordeum vulgare (Barley)Seedling roots-Detected in vivo (concentration not specified)[6]

Table 2: Kinetic Parameters of Key ED Pathway Enzymes

EnzymeOrganismSubstrateKMVmax / Specific ActivityReference
KDPG AldolaseSynechocystis sp. PCC 6803KDPG0.095 mM-[17]
KDPG AldolaseHordeum vulgare (Barley)KDPG0.35 mM-[16]
KDG-specific AldolasePicrophilus torridusKDG0.3 mM50 U/mg[4]
KDG-specific AldolasePicrophilus torridusKDPG8 mM0.63 U/mg[4]
KDPG AldolaseHaloferax volcaniiKDPG-161 ± 34 U/mg (formation)[11]
KDPG AldolaseHaloferax volcaniiKDG-4.5 ± 0.9 U/mg (formation)[11]

Regulatory Roles of KDPG

Beyond its role as a metabolic intermediate, KDPG is an important signaling molecule and allosteric regulator in some bacteria. Accumulation of KDPG can be bacteriostatic, highlighting the need for tight regulation of the ED pathway.[7][18]

In Pseudomonas fluorescens, KDPG acts as a key regulatory ligand that controls the activity of two distinct transcriptional regulators, HexR and RccR.[19] This allows the bacterium to coordinate multiple aspects of primary carbon metabolism—from the ED pathway itself to pyruvate metabolism and the glyoxylate (B1226380) shunt—in direct response to the availability of carbon sources that are metabolized via KDPG.[19] This complex regulatory network, controlled by a single intermediate, enables rapid and efficient adaptation to changing nutrient environments.[19]

Experimental Protocols

Accurate quantification of KDPG and the activity of related enzymes is essential for studying the ED pathway. Below are detailed protocols for sample preparation and a common coupled enzymatic assay.

Sample Preparation for Metabolite Extraction

For biological samples, it is critical to rapidly quench metabolic activity to prevent the degradation of KDPG before extraction.

  • Quenching: Rapidly mix the cell culture or tissue homogenate with a cold solvent, such as 60% methanol (B129727) chilled to -40°C or lower, to instantly halt enzymatic reactions.

  • Extraction: Centrifuge the quenched sample at a low temperature (e.g., -20°C) to pellet the cells or debris. Extract the metabolites from the pellet using a suitable solvent mixture (e.g., a 40:40:20 mix of methanol:acetonitrile:water).

  • Neutralization: If acid extraction (e.g., with perchloric acid) is used, neutralize the extract with a base like potassium carbonate (K₂CO₃) and remove the precipitate by centrifugation.[8]

  • Analysis: The resulting supernatant contains the extracted metabolites and is ready for analysis by methods such as LC-MS/MS or enzymatic assay.

Quantification of KDPG by Coupled Enzymatic Assay

This spectrophotometric assay quantifies KDPG by measuring the oxidation of NADH, which is proportional to the amount of KDPG present.

Principle: KDPG is cleaved by KDPG aldolase to produce pyruvate and G3P. The pyruvate is then reduced to lactate (B86563) by L-lactate dehydrogenase (LDH), a reaction that consumes one molecule of NADH.[8] The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured.

Reagents:

  • HEPES buffer (100 mM, pH 8.0)

  • NADH solution (10 mM, freshly prepared and kept on ice)

  • L-Lactate Dehydrogenase (LDH) solution (~500 units/mL)

  • KDPG Aldolase solution (10-20 units/mL)

  • KDPG standard solutions (0-100 µM series)

  • Neutralized sample extract

Procedure:

  • Assay Mixture Preparation: In a 1 cm path length cuvette, prepare the assay mixture (e.g., for a 1 mL final volume):

    • 100 mM HEPES Buffer

    • Sample extract or KDPG standard

    • NADH (final concentration ~0.2 mM)

    • LDH (final concentration ~5 units/mL)

    • Add ultrapure water to the final volume minus the volume of KDPG aldolase to be added.

  • Background Reading (A1): Mix gently and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate in the sample. Read the initial, stable absorbance at 340 nm (A1).[8]

  • Reaction Initiation: Start the reaction by adding a small volume of the KDPG aldolase solution.

  • Final Reading (A2): Mix and monitor the decrease in absorbance at 340 nm until the reading is stable, indicating the reaction is complete. This is the final absorbance (A2).[8]

  • Calculation:

    • Calculate the change in absorbance: ΔA = A1 - A2.

    • Using a standard curve generated from the KDPG standards, determine the concentration of KDPG in the sample. The concentration is directly proportional to the ΔA.

Assay_Workflow Quench 1. Quench Metabolism (e.g., Cold Methanol) Extract 2. Extract Metabolites (e.g., Methanol/Acetonitrile/Water) Quench->Extract Neutralize 3. Neutralize Extract (If acid was used) Extract->Neutralize Assay 4. Perform Coupled Enzymatic Assay Neutralize->Assay LCMS 5. Analyze by LC-MS/MS Neutralize->LCMS Alternative

Diagram 3. General workflow for KDPG sample preparation and analysis.

Relevance for Drug Development

The Entner-Doudoroff pathway's presence in many pathogenic bacteria and its absence in mammals make its unique enzymes, particularly 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda), attractive targets for the development of novel antimicrobial drugs.[1] Inhibiting this pathway could disrupt the central carbon metabolism of pathogens that rely on it for growth and survival, especially in nutrient environments like the gut where sugar acids are prevalent. A thorough understanding of the distribution, regulation, and kinetics of KDPG metabolism is therefore a prerequisite for designing effective and specific inhibitors.

Conclusion

This compound is a phylogenetically widespread and metabolically crucial intermediate. Its role extends from being a central component of the ancient Entner-Doudoroff pathway in bacteria, archaea, and photosynthetic eukaryotes to acting as a regulatory molecule that fine-tunes carbon flux. The continued exploration of KDPG metabolism across diverse organisms will not only deepen our understanding of metabolic evolution and plasticity but also pave the way for innovative biotechnological and therapeutic applications.

References

stereochemistry of 2-Keto-3-deoxy-6-phosphogluconate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

Introduction

This compound (KDPG) is a pivotal intermediate in carbohydrate metabolism, most notably serving as the key molecule in the Entner-Doudoroff (ED) pathway. The ED pathway is a primary route for glucose catabolism in many prokaryotes and is distinct from the more common Embden-Meyerhof-Parnas (glycolysis) pathway.[1][2] The unique stereochemical features of KDPG are central to the stereospecificity of the enzymes that synthesize and cleave it. This guide provides a comprehensive overview of the stereochemistry of KDPG, the enzymatic reactions it undergoes, and the experimental methods used for its study, tailored for researchers, scientists, and drug development professionals. The enzymes of the ED pathway, particularly KDPG aldolase (B8822740), represent potential targets for antimicrobial drug development due to their prevalence in pathogenic bacteria.[3]

Stereochemistry and Physicochemical Properties

The absolute configuration of KDPG, derived from D-gluconate, is defined by two chiral centers at the C4 and C5 positions. Its systematic IUPAC name is (4S, 5R)-4,5-dihydroxy-2-oxo-6-(phosphonooxy)hexanoic acid . The stereochemistry is crucial for its specific recognition and processing by the enzymes of the Entner-Doudoroff pathway. The production of stereochemically pure KDPG has been confirmed through NMR and HPLC-MS analyses.[4][5]

Physicochemical Data

A summary of the computed physicochemical properties of KDPG is presented below. Experimental data, particularly optical rotation, for the isolated molecule is sparse in the literature, with characterization often occurring in the context of its enzymatic reactions.

PropertyValueSource
Molecular Formula C₆H₁₁O₉PPubChem
Molecular Weight 258.12 g/mol PubChem
Stereocenters C4 (S), C5 (R)PubChem
Description A 2-dehydro-3-deoxy-6-phospho-D-gluconic acidPubChem

Role in the Entner-Doudoroff (ED) Pathway

KDPG is the defining intermediate of the ED pathway. This metabolic route involves two key enzymatic steps centered around KDPG: its formation and its subsequent cleavage.

  • Formation of KDPG : 6-phospho-D-gluconate is dehydrated by the enzyme 6-phosphogluconate dehydratase (EDD; EC 4.2.1.12) to yield KDPG. This is an irreversible dehydration reaction.[6]

  • Cleavage of KDPG : KDPG is then cleaved in a retro-aldol reaction by KDPG aldolase (EC 4.1.2.14) into one molecule of pyruvate (B1213749) and one molecule of D-glyceraldehyde-3-phosphate (G3P).[7] These products then enter the lower stages of glycolysis.

The overall pathway is a highly efficient route for glucose metabolism, yielding 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose.

Entner_Doudoroff_Pathway cluster_glucose_activation Glucose Activation cluster_ED_pathway Entner-Doudoroff Pathway cluster_glycolysis_link Link to Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase ATP -> ADP 6PG 6-Phospho-gluconate G6P->6PG G6P Dehydrogenase NADP+ -> NADPH KDPG KDPG 6PG->KDPG 6-Phosphogluconate Dehydratase (EDD) H₂O Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase G3P Glyceraldehyde-3-P KDPG->G3P KDPG Aldolase Pyruvate->... -> TCA Cycle G3P->... -> Glycolysis

Figure 1. The Entner-Doudoroff Pathway highlighting KDPG.

Stereospecificity of KDPG Aldolase

KDPG aldolase is a Class I aldolase that operates via a Schiff base mechanism.[8][9] The stereochemical outcome of the reaction is tightly controlled by the enzyme's active site architecture.

The reaction proceeds as follows:

  • The keto group of pyruvate forms a Schiff base (enamine intermediate) with a conserved lysine (B10760008) residue (Lys-133 in E. coli) in the active site.[2]

  • In the condensation direction, the enamine performs a stereospecific nucleophilic attack on the carbonyl carbon of D-glyceraldehyde-3-phosphate. KDPG aldolase from most bacteria, including E. coli, exhibits si-facial selectivity , meaning the pyruvate enamine attacks the si-face of the aldehyde.[10][11]

  • This stereocontrolled C-C bond formation establishes the (4S) configuration of the resulting KDPG molecule. The pre-existing (R) configuration at the C2 of D-glyceraldehyde-3-phosphate becomes the (5R) configuration in KDPG.

  • Hydrolysis of the Schiff base releases KDPG and regenerates the free enzyme.

Crystal structures of KDPG aldolase reveal that an aromatic residue, Phe-135, plays a crucial role in ensuring the stereospecific addition by controlling the orientation of the pyruvate methyl group.[7][9] The C4 and C5 hydroxyl groups of the substrate participate in hydrogen bonding with active site residues, further ensuring substrate specificity.[1]

Interestingly, the related enzyme KDPGal aldolase, which acts on the C4 epimer of KDPG (2-keto-3-deoxy-6-phosphogalactonate), catalyzes the aldol (B89426) addition with the opposite, re-facial selectivity.[10]

Aldolase_Mechanism cluster_schiff cluster_attack cluster_release Pyr Pyruvate SB Schiff Base (Enamine) Pyr->SB +Enz-Lys-NH₂ -H₂O G3P D-Glyceraldehyde-3-P Lys Enz-Lys-NH₂ SB_G3P Aldol Adduct Intermediate SB->SB_G3P +G3P KDPG (4S,5R)-KDPG SB_G3P->KDPG +H₂O -Enz-Lys-NH₂

Figure 2. Logical flow of the KDPG aldolase reaction.

Experimental Protocols

Enzymatic Synthesis of KDPG

An efficient and stereospecific method for producing KDPG is through the enzymatic dehydration of 6-phospho-D-gluconate using 6-phosphogluconate dehydratase (EDD).[5][6]

Protocol Summary:

  • Reaction Mixture : Prepare a reaction mixture containing 6-phospho-D-gluconate (e.g., 2.5 mM), a suitable buffer (e.g., 200 mM HEPES, pH 8.0), a required cofactor (e.g., 5 mM MnCl₂), and purified 6-phosphogluconate dehydratase.[4]

  • Incubation : Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C). The reaction progress can be monitored by measuring the consumption of the substrate. Complete conversion is typically achieved within 20-30 minutes for small-scale reactions.[4]

  • Enzyme Removal : Terminate the reaction and remove the enzyme, typically by ultrafiltration using a membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Purification : Purify the resulting KDPG from unreacted substrate and buffer components using anion-exchange chromatography.

  • Desalting & Verification : Desalt the purified KDPG fraction by size-exclusion chromatography. The final product's identity and stereochemical purity are confirmed by HPLC-MS and NMR spectroscopy (¹H, ¹³C, ³¹P). This method has been shown to yield stereochemically pure KDPG with a final yield of approximately 90%.[5]

KDPG_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis start Prepare Reaction Mix (6-PG, EDD, Buffer, MnCl₂) incubate Incubate at 37°C start->incubate ultrafilter Enzyme Removal (Ultrafiltration) incubate->ultrafilter ion_exchange Anion-Exchange Chromatography ultrafilter->ion_exchange desalt Desalting (Size Exclusion) ion_exchange->desalt analysis Verify Purity & Identity (HPLC-MS, NMR) desalt->analysis product Pure KDPG analysis->product

Figure 3. Experimental workflow for KDPG synthesis.
KDPG Aldolase Activity Assay

The activity of KDPG aldolase is typically measured in the retro-aldol cleavage direction by a coupled enzymatic assay. The production of pyruvate from KDPG is coupled to the oxidation of NADH by L-lactate dehydrogenase (LDH).[12]

Principle :

  • KDPG aldolase cleaves KDPG into Pyruvate + D-Glyceraldehyde-3-Phosphate.

  • LDH catalyzes the reduction of the generated pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺.

  • The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).

Protocol Summary :

  • Assay Mixture : In a quartz cuvette, prepare an assay mixture containing buffer (e.g., 100 mM HEPES, pH 8.0), NADH (e.g., 0.2-0.4 mM), excess L-lactate dehydrogenase (e.g., ~5-10 units), and the enzyme sample (KDPG aldolase).[12]

  • Background Reading : Incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate in the sample and record a stable initial absorbance (A₁).

  • Initiate Reaction : Start the reaction by adding the substrate, KDPG (at various concentrations to determine kinetic parameters).

  • Measurement : Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • Calculation : The rate of reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (or oxidation of 1 µmol of NADH) per minute.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of KDPG aldolase have been characterized from various organisms, highlighting differences in substrate specificity and catalytic efficiency. This data is critical for applications in biocatalysis and for understanding the metabolic flux through the ED pathway in different species.

Enzyme SourceSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source
Escherichia coliKDPG0.1 ± 0.0280 ± 28.0 x 10⁵[1]
Thermotoga maritima (WT)KHO*200 ± 300.40 ± 0.052.2[11]
Haloferax volcaniiKDPG0.29 ± 0.03~160**5.5 x 10⁵[13]
Haloferax volcaniiKDPGal--Low Activity[13]
Haloferax volcaniiKDG--<1% of KDPG Rate[13]
E. coli (S184A mutant)KDPG0.03 ± 0.010.03 ± 0.0011.0 x 10³[14]
E. coli (S184A mutant)KDPGal0.04 ± 0.010.03 ± 0.0017.5 x 10²[14]

*KHO: 2-keto-4-hydroxyoctanoate, a non-natural substrate. **kcat calculated from Vmax of 209 U/mg and a molecular weight of ~26 kDa.

Conclusion

The stereochemistry of this compound is fundamental to its role as a central metabolite in the Entner-Doudoroff pathway. The (4S, 5R) configuration of KDPG is a direct consequence of the stereospecific enzymatic reactions that synthesize and degrade it. A thorough understanding of this stereochemistry, supported by robust experimental protocols for synthesis and analysis, is essential for researchers in microbiology, enzymology, and drug discovery. The high degree of stereocontrol exhibited by enzymes like KDPG aldolase not only provides insight into metabolic regulation but also offers powerful tools for applications in asymmetric synthesis.

References

The Central Role of 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG) in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, a central metabolic route for carbohydrate catabolism in a wide array of microorganisms. This technical guide provides an in-depth exploration of KDPG's significance in microbial metabolism, its enzymatic regulation, and its emerging role as a signaling molecule. The guide offers a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the core metabolic and regulatory pathways involving KDPG, with the aim of equipping researchers and drug development professionals with a thorough understanding of this critical metabolite.

Introduction: KDPG as a Hallmark of the Entner-Doudoroff Pathway

The Entner-Doudoroff (ED) pathway is a distinct route of glucose catabolism that diverges from the more commonly known Embden-Meyerhof-Parnas (glycolysis) and pentose (B10789219) phosphate (B84403) pathways.[1][2] A key feature of the ED pathway is the formation and subsequent cleavage of this compound (KDPG).[3][4] This pathway is particularly prevalent in Gram-negative bacteria, such as Pseudomonas, but is also found in certain Gram-positive bacteria, archaea, and even some lower eukaryotes.[1][5][6] The presence of KDPG and the enzymes responsible for its metabolism serve as definitive markers for an active ED pathway.

The pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate.[7] In two steps unique to the ED pathway, 6-phosphogluconate is first dehydrated to KDPG by 6-phosphogluconate dehydratase (Edd), and then KDPG is cleaved by KDPG aldolase (B8822740) (Eda) into pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P).[1][5][6] The G3P can then enter the lower stages of glycolysis to be converted to another molecule of pyruvate. The net yield from the ED pathway is 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose, a lower ATP yield compared to glycolysis.[1]

The Enzymology of KDPG Metabolism

The synthesis and degradation of KDPG are catalyzed by two key enzymes that define the Entner-Doudoroff pathway.

6-Phosphogluconate Dehydratase (Edd): The Synthesis of KDPG

6-Phosphogluconate dehydratase (EC 4.2.1.12) catalyzes the dehydration of 6-phosphogluconate to form KDPG.[8] This is the first committed step of the ED pathway.

KDPG Aldolase (Eda): The Cleavage of KDPG

KDPG aldolase (EC 4.1.2.14) is a class I aldolase that catalyzes the reversible cleavage of KDPG into pyruvate and D-glyceraldehyde-3-phosphate.[9][10] The reaction proceeds via a Schiff base intermediate formed between a lysine (B10760008) residue in the active site and the keto group of KDPG.[10][11][12] The crystal structures of KDPG aldolase from several bacteria, including Escherichia coli and Pseudomonas putida, have been resolved, revealing a homotrimeric structure where each subunit forms a (β/α)8 barrel.[10][11][13]

Interestingly, KDPG aldolase has been shown to exhibit substrate promiscuity, capable of catalyzing other reactions such as the decarboxylation of oxaloacetate.[9][14] In some organisms like the cyanobacterium Synechococcus elongatus, which has an incomplete ED pathway, KDPG aldolase may play a role in modulating the tricarboxylic acid (TCA) cycle through its oxaloacetate decarboxylase activity.[15][16][17]

Quantitative Data on KDPG Metabolism

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes in KDPG metabolism have been characterized in several microorganisms. These values provide insights into the efficiency and substrate affinity of these enzymes.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Vmax (U/mg)Reference(s)
KDPG Aldolase (Eda) Escherichia coliKDPG0.03283-[7][14]
Escherichia coliKDPGal-0.0063 - 0.01-[14][18]
Escherichia coliKDG-0.019-[14]
Escherichia coliKHO-2-[14]
Pseudomonas fluorescensKDPG0.1--[4]
Synechocystis sp. PCC 6803KDPG0.095--[19]
6-Phosphogluconate Dehydratase (Edd) Caulobacter crescentus6-Phosphogluconate0.3-61.6[20]
Zymomonas mobilis6-Phosphogluconate0.45--[4]

KDPGal: 2-keto-3-deoxy-6-phosphogalactonate, KDG: 2-keto-3-deoxy-gluconate, KHO: 2-keto-4-hydroxyoctonate. U: µmol of product formed per minute.

Intracellular KDPG Concentrations

The intracellular concentration of KDPG can vary depending on the microbial species, growth conditions, and genetic background. In a wild-type E. coli growing on gluconate, the intracellular KDPG concentration is approximately 0.1 mM.[2] However, in an eda mutant (lacking KDPG aldolase) that overproduces Edd, the intracellular KDPG concentration can rapidly increase to 2.0 mM within 15 seconds of gluconate addition, leading to bacteriostasis.[2][21] This highlights the importance of balanced enzymatic activity in maintaining metabolic homeostasis.

Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) has been instrumental in quantifying the carbon flow through the ED pathway relative to other central metabolic routes. In Pseudomonas aeruginosa, the ED pathway is the primary route for glucose catabolism and can operate in a cyclic mode to enhance the production of NADPH, which is crucial for the biosynthesis of products like polyhydroxyalkanoates (PHA) and rhamnolipids.[9] In the methanotroph Methylotuvimicrobium buryatense 5GB1C, while the Embden-Meyerhof-Parnas (EMP) pathway is the main glycolytic route, the ED pathway has been shown to be essential for growth.[22][23]

KDPG as a Regulatory Molecule

Beyond its role as a metabolic intermediate, KDPG has emerged as a key signaling molecule that governs the expression of genes involved in carbon metabolism, particularly in Pseudomonas. This regulation is primarily mediated by transcriptional regulators of the RpiR family, such as HexR and RccR.[8][24][25]

The HexR Regulon

HexR is a transcriptional repressor that controls the expression of genes in the ED pathway and the glucose phosphorylative branch.[6][19][25] In the absence of KDPG, HexR binds to operator sites in the promoter regions of its target genes, repressing their transcription.[8][25] When glucose is available and metabolized through the ED pathway, the resulting KDPG binds to HexR, causing a conformational change that leads to its dissociation from the DNA, thereby derepressing the expression of the ED pathway genes.[8][18][25]

The RccR Regulon

RccR is another KDPG-responsive transcriptional regulator in Pseudomonas that controls different aspects of central carbon metabolism, including pyruvate metabolism, the glyoxylate (B1226380) shunt, and gluconeogenesis.[24][26][27] Unlike HexR, RccR exhibits a more complex regulatory behavior. KDPG binding to RccR can either increase or decrease its affinity for different promoter regions, allowing for the simultaneous activation and repression of different sets of genes in response to carbon source availability.[16][24][25] This intricate regulatory network enables Pseudomonas to fine-tune its metabolism for efficient utilization of various carbon sources.

Experimental Protocols

Assay for KDPG Aldolase (Eda) Activity

This protocol describes a continuous spectrophotometric assay for KDPG aldolase activity by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

Principle: KDPG Aldolase: KDPG → Pyruvate + Glyceraldehyde-3-Phosphate Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • 100 mM HEPES buffer, pH 8.0

  • 10 mM NADH solution (prepare fresh)

  • L-Lactate Dehydrogenase (LDH) solution (approx. 500 units/mL)

  • KDPG solution (substrate)

  • Enzyme sample (cell extract or purified Eda)

Procedure:

  • In a 1 cm cuvette, mix:

    • HEPES buffer (to a final volume of 1 mL)

    • NADH solution (to a final concentration of 0.2 mM)

    • LDH solution (to a final concentration of ~5 units/mL)

    • Enzyme sample

  • Incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate.

  • Initiate the reaction by adding KDPG solution (to a final concentration of, for example, 1 mM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of KDPG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.

Assay for 6-Phosphogluconate Dehydratase (Edd) Activity

This protocol describes a coupled spectrophotometric assay for Edd activity by measuring the formation of KDPG, which is then cleaved by excess KDPG aldolase. The resulting pyruvate is measured as described in Protocol 5.1.

Principle: Edd: 6-Phosphogluconate → KDPG + H₂O KDPG Aldolase: KDPG → Pyruvate + Glyceraldehyde-3-Phosphate Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Reagents:

  • All reagents from Protocol 5.1

  • 6-phosphogluconate solution (substrate)

  • Excess KDPG aldolase (e.g., 10-20 units/mL)

  • Enzyme sample (cell extract or purified Edd)

Procedure:

  • In a 1 cm cuvette, mix:

    • HEPES buffer (to a final volume of 1 mL)

    • NADH solution (to a final concentration of 0.2 mM)

    • LDH solution (to a final concentration of ~5 units/mL)

    • Excess KDPG aldolase

    • Enzyme sample

  • Incubate for 2-3 minutes.

  • Initiate the reaction by adding 6-phosphogluconate solution (to a final concentration of, for example, 2 mM).

  • Immediately monitor the decrease in absorbance at 340 nm.

  • Calculate the rate of reaction. One unit of Edd activity is the amount of enzyme that catalyzes the formation of 1 µmol of KDPG per minute.

Quantification of Intracellular KDPG

This protocol outlines a method for the extraction and quantification of intracellular KDPG from bacterial cells using High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold solution (e.g., 60% methanol (B129727) at -40°C).

    • Centrifuge the quenched cells at low temperature.

    • Extract metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 0.6 M perchloric acid).

    • Pellet cell debris by centrifugation.

  • Neutralization:

    • Neutralize the acidic extract with a solution of potassium carbonate (K₂CO₃).

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis:

    • Analyze the supernatant using an anion-exchange HPLC system.

    • Separate metabolites using a suitable column (e.g., a Dionex CarboPac PA1 column).

    • Detect KDPG using a UV detector at 210 nm or by mass spectrometry.

    • Quantify KDPG by comparing the peak area to a standard curve of known KDPG concentrations.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes an EMSA to study the binding of a regulatory protein (e.g., HexR or RccR) to a target DNA promoter region and the effect of KDPG on this interaction.

Reagents:

  • Purified regulatory protein

  • Labeled DNA probe (e.g., with 32P or a fluorescent dye) containing the regulator's binding site

  • Binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))

  • KDPG solution

Procedure:

  • Binding Reactions:

    • Set up binding reactions in separate tubes, each containing the binding buffer, labeled DNA probe, and non-specific competitor DNA.

    • Add the purified regulatory protein to the designated tubes.

    • To test the effect of KDPG, add varying concentrations of KDPG to a set of tubes containing the protein and probe.

    • Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes) to allow for binding.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

  • Detection:

    • Visualize the labeled DNA probe by autoradiography (for 32P) or fluorescence imaging.

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. The intensity of this shifted band will change in the presence of KDPG if it affects the binding.

Visualizations

Metabolic Pathway

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase P6G 6-Phosphogluconate G6P->P6G G6P Dehydrogenase KDPG KDPG P6G->KDPG Edd (6-Phosphogluconate Dehydratase) G3P Glyceraldehyde-3-Phosphate KDPG->G3P Eda (KDPG Aldolase) Pyruvate1 Pyruvate KDPG->Pyruvate1 Eda (KDPG Aldolase) Glycolysis Glycolysis (lower part) G3P->Glycolysis Pyruvate2 Pyruvate Glycolysis->Pyruvate2 KDPG_Regulation cluster_pathway Entner-Doudoroff Pathway cluster_regulation Transcriptional Regulation Glucose Glucose KDPG KDPG Glucose->KDPG ED Pathway Enzymes HexR HexR KDPG->HexR binds & inactivates RccR RccR KDPG->RccR binds & modulates ED_genes ED Pathway Genes (edd, eda, etc.) HexR->ED_genes represses CCM_genes Central Carbon Metabolism Genes (pyruvate met., glyoxylate shunt) RccR->CCM_genes represses/ activates KDPG_Aldolase_Assay_Workflow A Prepare Reaction Mix (Buffer, NADH, LDH, Enzyme Sample) B Incubate (2-3 min) Measure Baseline A340 A->B C Add KDPG (Substrate) Start Reaction B->C D Monitor Decrease in A340 (Continuous Reading) C->D E Calculate Rate of NADH Oxidation (ΔA340/min) D->E F Determine KDPG Aldolase Activity E->F

References

The Synthesis of 2-Keto-3-deoxy-6-phosphogluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose catabolism in many prokaryotes.[1][2] The ED pathway's presence in various pathogenic bacteria and its general absence in mammals make its constituent enzymes, and by extension KDPG itself, attractive targets for the development of novel antimicrobial agents. Furthermore, the availability of pure KDPG is essential for detailed biochemical and enzymatic studies of this pathway. This technical guide provides an in-depth overview of the chemical and enzymatic synthesis of KDPG, with a focus on methodologies, quantitative data, and experimental protocols to aid researchers in its preparation and application.

Synthesis Methodologies: A Comparative Overview

The synthesis of KDPG can be broadly categorized into chemical and enzymatic methods. While a chemical route has been reported, enzymatic syntheses are now predominantly favored due to their high efficiency, stereospecificity, and milder reaction conditions.

Chemical Synthesis: A Challenging Path

The chemical synthesis of KDPG is noted to be a multi-step and arduous process.[1] One of the primary reported methods utilizes 3-deoxy-gluconate 6-phosphate as a starting material.[1] This process is characterized by the use of hazardous reagents, including vanadium(V) oxide and potassium chlorate.[1] The overall yield of this synthesis is relatively low, typically in the range of 30-40%, and requires a lengthy reaction time of approximately five days.[1] The challenges associated with obtaining the starting material and the harsh reaction conditions have limited the widespread adoption of this method.

Enzymatic Synthesis: Efficient and Specific Routes

Biocatalytic methods offer significant advantages for the synthesis of KDPG, providing high yields of the stereochemically pure product. Three main enzymatic strategies have been developed:

  • One-Step Dehydration of 6-Phosphogluconate (6-PG): This is currently the most efficient and widely used method. It employs the enzyme 6-phosphogluconate dehydratase (EDD; EC 4.2.1.12) to catalyze the direct conversion of 6-phosphogluconate to KDPG. The EDD from Caulobacter crescentus (CcEDD) has been shown to be particularly effective for this transformation.[1][2]

  • Two-Step Synthesis from D-Gluconate: This approach involves two sequential enzymatic reactions. First, D-gluconate is converted to 2-keto-3-deoxygluconate (B102576) (KDG) by gluconate dehydratase (GAD). Subsequently, KDG is phosphorylated to KDPG by 2-keto-3-deoxygluconate kinase (KDGK).[1] While effective, this method is more complex due to the need for two separate enzymes and the requirement for an ATP coenzyme in the second step.[1]

  • Aldol Condensation: This reversible reaction is catalyzed by KDPG aldolase (B8822740) (KDPGA; EC 4.1.2.14), which mediates the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate to form KDPG.[1] The stereoselectivity of KDPG aldolases from organisms like Pseudomonas fluorescens and E. coli makes them suitable for producing the desired KDPG isomer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different enzymatic synthesis routes of KDPG, allowing for a direct comparison of their efficiencies.

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydratase (CcEDD)

ParameterValueSource Organism
Vmax61.6 U/mgCaulobacter crescentus
KM for 6-PG0.3 mMCaulobacter crescentus

Unit definition (U): One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Table 2: Comparison of KDPG Synthesis Methods

Synthesis MethodKey Enzyme(s)Starting Material(s)Reported YieldKey AdvantagesKey Disadvantages
One-Step Dehydration6-Phosphogluconate Dehydratase (EDD)6-Phosphogluconate~90%[3]High yield, single step, stereospecificRequires purified enzyme
Two-Step SynthesisGluconate Dehydratase (GAD), KDG Kinase (KDGK)D-Gluconate, ATPNot explicitly stated in comparative studiesUtilizes a readily available starting materialTwo-step process, requires ATP, more complex purification[1]
Aldol CondensationKDPG Aldolase (KDPGA)Pyruvate, D-Glyceraldehyde-3-phosphate~80% (with P. putida EDD)[1]Reversible reaction, potential for isotopic labelingRequires two substrates, equilibrium considerations
Chemical Synthesis-3-deoxy-gluconate 6-phosphate30-40%[1]-Low yield, multi-step, hazardous reagents, long reaction time[1]

Experimental Protocols

This section provides a detailed methodology for the highly efficient enzymatic synthesis of KDPG using recombinant 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD).

Protocol 1: Recombinant Production and Purification of CcEDD
  • Gene Expression: The gene encoding CcEDD is cloned into a suitable expression vector (e.g., pET series with a His-tag) and transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture: Grow the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue the cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest: Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press.

  • Purification: Clarify the cell lysate by centrifugation. The supernatant containing the His-tagged CcEDD is then purified using nickel ion affinity chromatography.

  • Buffer Exchange: Elute the purified enzyme and exchange the buffer to a storage buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MnCl₂) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Protocol 2: Enzymatic Synthesis of KDPG
  • Reaction Mixture Preparation: Prepare a reaction mixture containing 200 mM HEPES buffer (pH 8.0), 5 mM MnCl₂, and 2.5 mM 6-phospho-D-gluconate.[3]

  • Enzyme Addition: Add the purified CcEDD to the reaction mixture to a final concentration of approximately 8 µg/mL.[3]

  • Incubation: Incubate the reaction mixture at 37°C.[3]

  • Reaction Monitoring (Optional): The formation of KDPG can be monitored over time by taking aliquots, stopping the reaction with an acid (e.g., trichloroacetic acid), and then quantifying KDPG using a coupled enzymatic assay with KDPG aldolase and lactate (B86563) dehydrogenase, measuring the decrease in NADH absorbance at 340 nm.[2]

  • Enzyme Removal: Once the reaction is complete, the enzyme can be removed by ultrafiltration.

  • Purification: The resulting solution containing KDPG can be further purified by anion-exchange chromatography to remove any unreacted substrate and buffer components.

  • Desalting and Lyophilization: The purified KDPG fraction can be desalted by size-exclusion chromatography, and the final product can be obtained as a stable powder by lyophilization.

Visualizing the Synthesis and a Key Metabolic Pathway

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the Entner-Doudoroff pathway, the workflow for the enzymatic synthesis of KDPG, and a comparison of the different synthesis strategies.

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase _6PG 6-Phospho- glucono-δ-lactone G6P->_6PG Glucose-6-phosphate dehydrogenase _6PGL 6-Phosphogluconate _6PG->_6PGL 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy- 6-phosphogluconate _6PGL->KDPG 6-Phosphogluconate dehydratase (EDD) G3P Glyceraldehyde- 3-phosphate KDPG->G3P KDPG aldolase (KDPGA) Pyruvate Pyruvate KDPG->Pyruvate KDPG aldolase (KDPGA) Glycolysis Glycolysis G3P->Glycolysis Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis KDPG Synthesis cluster_purification Product Purification Expression Gene Expression in E. coli Culture Cell Culture Expression->Culture Induction Protein Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification_Enzyme Affinity Chromatography Lysis->Purification_Enzyme Reaction Enzymatic Reaction (6-PG + CcEDD) Purification_Enzyme->Reaction Monitoring Reaction Monitoring (Optional) Reaction->Monitoring Enzyme_Removal Ultrafiltration Monitoring->Enzyme_Removal Purification_Product Anion-Exchange Chromatography Enzyme_Removal->Purification_Product Desalting Desalting Purification_Product->Desalting Lyophilization Lyophilization Desalting->Lyophilization Final_Product Pure KDPG Lyophilization->Final_Product Synthesis_Comparison cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis KDPG This compound (KDPG) One_Step One-Step Dehydration One_Step->KDPG High Yield (~90%) Stereospecific Two_Step Two-Step Synthesis Two_Step->KDPG Complex Requires ATP Aldol Aldol Condensation Aldol->KDPG Reversible Two Substrates Chemical Multi-Step Chemical Route Chemical->KDPG Low Yield (30-40%) Hazardous Reagents

References

Enzymatic Synthesis of 2-Keto-3-deoxy-6-phosphogluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose catabolism in many prokaryotes.[1][2] The ED pathway's presence in numerous pathogenic microorganisms renders its unique enzymes, and KDPG itself, attractive targets for the development of novel antimicrobial agents.[1] This technical guide provides an in-depth overview of the enzymatic synthesis of KDPG, focusing on the core enzymes, reaction mechanisms, experimental protocols, and quantitative data to support research and drug development endeavors.

The primary enzymatic route for KDPG synthesis involves the dehydration of 6-phospho-D-gluconate, catalyzed by 6-phosphogluconate dehydratase (EDD, EC 4.2.1.12).[1][3] Alternatively, KDPG can be synthesized via a reversible aldol (B89426) condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, catalyzed by KDPG aldolase (B8822740) (EC 4.1.2.14).[4][5] This guide will detail both approaches, with a focus on the more direct and high-yield synthesis using 6-phosphogluconate dehydratase.

The Entner-Doudoroff Pathway and the Role of KDPG

The Entner-Doudoroff pathway is a metabolic sequence that catabolizes glucose to pyruvate.[6][7] It is distinguished from the more common Embden-Meyerhof-Parnas (glycolysis) pathway by its unique set of enzymes.[5] The pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phospho-D-gluconate.[6] The key step for KDPG formation is the subsequent dehydration of 6-phospho-D-gluconate by 6-phosphogluconate dehydratase to yield KDPG.[6][8] Finally, KDPG is cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate.[5][8]

Entner-Doudoroff_Pathway cluster_0 Entner-Doudoroff Pathway Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase 6-Phospho-D-gluconate 6-Phospho-D-gluconate Glucose-6-phosphate->6-Phospho-D-gluconate Glucose-6-phosphate dehydrogenase This compound\n(KDPG) This compound (KDPG) 6-Phospho-D-gluconate->this compound\n(KDPG) 6-Phosphogluconate dehydratase (EDD) Pyruvate Pyruvate This compound\n(KDPG)->Pyruvate KDPG aldolase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate This compound\n(KDPG)->Glyceraldehyde-3-phosphate KDPG aldolase

Figure 1: The Entner-Doudoroff Pathway for glucose catabolism.

Enzymatic Synthesis of KDPG using 6-Phosphogluconate Dehydratase (EDD)

The synthesis of KDPG from 6-phospho-D-gluconate using 6-phosphogluconate dehydratase is an efficient and highly specific method.[1][3] The reaction is an irreversible dehydration, which drives the reaction towards a high yield of KDPG.[1] Recombinant 6-phosphogluconate dehydratase from organisms such as Caulobacter crescentus (CcEDD) has been successfully used for gram-scale production of KDPG.[3][9]

Quantitative Data

The kinetic parameters of 6-phosphogluconate dehydratase are crucial for optimizing the synthesis of KDPG. The following table summarizes the key quantitative data for CcEDD.

ParameterValueSource OrganismReference
Vmax 61.6 U/mgCaulobacter crescentus[3][9]
KM for 6-phospho-D-gluconate 0.3 mMCaulobacter crescentus[3][9]
Yield of KDPG ~90%Caulobacter crescentus[1][3][9]
pH Optimum 8.0Caulobacter crescentus[9]
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[1]
Experimental Protocols

1. Recombinant Enzyme Preparation (CcEDD) [1]

  • Expression: The gene encoding 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD) is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Culture: The transformed E. coli are grown in Luria-Bertani (LB) broth with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Protein expression is induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 300 mM NaCl, 10 mM imidazole (B134444), and 5 mM MnCl2). The cells are then lysed by sonication or high-pressure homogenization.

  • Purification: The recombinant CcEDD is purified from the cell lysate using nickel ion affinity chromatography. The enzyme is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).[9]

2. Enzymatic Synthesis of KDPG [1]

  • Reaction Mixture:

    • 200 mM HEPES buffer, pH 8.0

    • 5 mM MnCl₂

    • 2.5 mM 6-phospho-D-gluconate (substrate)

    • Purified 6-phosphogluconate dehydratase (e.g., 8.1 µg)

  • Incubation: The reaction mixture is incubated at 37°C. The reaction progress can be monitored by measuring the formation of KDPG using analytical methods such as HPLC-MS.[3]

  • Enzyme Removal: Upon completion of the reaction, the enzyme can be removed by ultrafiltration.

  • Purification of KDPG: The resulting solution is further purified by anion-exchange chromatography to separate KDPG from unreacted substrate and other buffer components.

  • Desalting: The purified KDPG fraction can be desalted using size-exclusion chromatography.

KDPG_Synthesis_Workflow cluster_0 Experimental Workflow for KDPG Synthesis Recombinant EDD\nExpression & Purification Recombinant EDD Expression & Purification Reaction Mixture\nPreparation Reaction Mixture Preparation Recombinant EDD\nExpression & Purification->Reaction Mixture\nPreparation Incubation at 37°C Incubation at 37°C Reaction Mixture\nPreparation->Incubation at 37°C Enzyme Removal\n(Ultrafiltration) Enzyme Removal (Ultrafiltration) Incubation at 37°C->Enzyme Removal\n(Ultrafiltration) KDPG Purification\n(Anion-Exchange Chromatography) KDPG Purification (Anion-Exchange Chromatography) Enzyme Removal\n(Ultrafiltration)->KDPG Purification\n(Anion-Exchange Chromatography) Desalting\n(Size-Exclusion Chromatography) Desalting (Size-Exclusion Chromatography) KDPG Purification\n(Anion-Exchange Chromatography)->Desalting\n(Size-Exclusion Chromatography) Pure KDPG Pure KDPG Desalting\n(Size-Exclusion Chromatography)->Pure KDPG

Figure 2: Experimental workflow for the enzymatic synthesis and purification of KDPG.

Enzymatic Synthesis of KDPG using KDPG Aldolase

KDPG aldolase catalyzes the reversible cleavage of KDPG into pyruvate and D-glyceraldehyde-3-phosphate.[4][5] This reversibility allows for the synthesis of KDPG from these two three-carbon compounds. KDPG aldolase is a Class I aldolase that proceeds via a Schiff base intermediate.[10]

Reaction Mechanism

The catalytic mechanism involves the nucleophilic attack of a lysine (B10760008) residue (Lys133) in the active site on the carbonyl group of pyruvate to form a Schiff base intermediate.[5][10] This is followed by an aldol addition to D-glyceraldehyde-3-phosphate.[4] Glutamate-45 acts as a general acid/base catalyst throughout the reaction.[5]

KDPG_Aldolase_Mechanism cluster_0 KDPG Aldolase Catalyzed Synthesis of KDPG Pyruvate Pyruvate Schiff Base Intermediate\n(with Enzyme-Lys133) Schiff Base Intermediate (with Enzyme-Lys133) Pyruvate->Schiff Base Intermediate\n(with Enzyme-Lys133) KDPG Aldolase KDPG + Enzyme KDPG + Enzyme Schiff Base Intermediate\n(with Enzyme-Lys133)->KDPG + Enzyme + D-Glyceraldehyde-3-phosphate D-Glyceraldehyde-3-phosphate D-Glyceraldehyde-3-phosphate

Figure 3: Simplified reaction mechanism for KDPG synthesis by KDPG aldolase.
Quantitative Data

The kinetic parameters for KDPG aldolase vary depending on the source organism and the substrate. The following table provides a summary of key kinetic data.

ParameterValueSubstrateSource OrganismReference
kcat 83 sec⁻¹KDPGEscherichia coli[11][12]
kcat/KM 8.3 x 10⁵ M⁻¹s⁻¹KDPGEscherichia coli[12]
KM 0.1 mMKDPGEscherichia coli[11]
kcat 14 M⁻¹s⁻¹KHOEscherichia coli[13]
kcat 2.2 M⁻¹s⁻¹KHOThermotoga maritima[13]
*KHO: 2-keto-4-hydroxyoctonate, a hydrophobic substrate analog.

Analytical Methods for KDPG Detection

Accurate detection and quantification of KDPG are essential for monitoring reaction progress and assessing purity. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation, identification, and quantification of KDPG.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can be used for the analysis of KDPG and other metabolites.[14]

  • Enzymatic Assays: Coupled enzyme assays can be used for the continuous monitoring of KDPG formation. For instance, the reaction can be coupled to lactate (B86563) dehydrogenase, where the oxidation of NADH is measured spectrophotometrically at 340 nm.[9]

Conclusion

The enzymatic synthesis of this compound, particularly through the use of 6-phosphogluconate dehydratase, presents a highly efficient and specific method for producing this key metabolic intermediate.[1][3] The availability of recombinant enzymes and detailed protocols facilitates the in-house production of KDPG, which is crucial for advancing research into the Entner-Doudoroff pathway and for the development of novel therapeutics targeting this pathway. The quantitative data and experimental methodologies provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and utilize KDPG in their work.

References

A Technical Guide to 2-Keto-3-deoxy-6-phosphogluconate (KDPG) Metabolism in Extremophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-keto-3-deoxy-6-phosphogluconate (KDPG) is the signature intermediate of the Entner-Doudoroff (ED) pathway, a central route for carbohydrate metabolism. While canonical in many bacteria, this pathway exhibits remarkable diversity in extremophilic archaea, which thrive in harsh environments. These organisms have evolved unique non-phosphorylative, semi-phosphorylative, and branched versions of the ED pathway to adapt to their surroundings. Understanding the nuances of KDPG metabolism and the kinetics of its key enzymes, such as KDPG aldolase (B8822740), in thermophiles, acidophiles, and halophiles offers insights into microbial evolution, metabolic flexibility, and presents novel opportunities for biotechnological and therapeutic applications. This guide provides a comprehensive overview of the metabolic pathways involving KDPG in extremophiles, quantitative data on key enzymes, detailed experimental protocols, and the potential implications for drug development.

Metabolic Pathways Involving KDPG in Extremophiles

In extremophilic archaea, glucose degradation primarily occurs through modifications of the classical Entner-Doudoroff pathway. These variations are distinguished by their handling of phosphorylated intermediates. KDPG is a central metabolite in the semi-phosphorylative and branched pathways, while its non-phosphorylated counterpart, KDG (2-keto-3-deoxygluconate), is key to the non-phosphorylative route.

The Semi-Phosphorylative Entner-Doudoroff (spED) Pathway

Prevalent in halophilic (salt-loving) archaea like Haloferax volcanii, the spED pathway begins with the oxidation of glucose to KDG.[1][2][3][4] KDG is then phosphorylated by a specific KDG kinase to form KDPG.[1][2][3][4] Subsequently, KDPG aldolase cleaves KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP).[1][2][3][4] This pathway yields a net of 1 ATP per molecule of glucose.[2]

spED_Pathway cluster_main Semi-Phosphorylative ED Pathway (e.g., Haloferax volcanii) Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconate Gluconate GAD Gluconate Dehydratase (GAD) Gluconate->GAD KDG KDG KDGK KDG Kinase (KDGK) KDG->KDGK KDPG KDPG KDPGA KDPG Aldolase (KDPGA) KDPG->KDPGA Pyruvate1 Pyruvate GAP Glyceraldehyde-3-P EMP_enzymes Glycolytic Enzymes GAP->EMP_enzymes Pyruvate2 Pyruvate GDH->Gluconate GAD->KDG KDGK->KDPG  ATP -> ADP KDPGA->Pyruvate1 KDPGA->GAP EMP_enzymes->Pyruvate2

Figure 1: The Semi-Phosphorylative Entner-Doudoroff (spED) Pathway.
The Non-Phosphorylative Entner-Doudoroff (npED) Pathway

Identified in thermoacidophilic euryarchaea such as Picrophilus torridus and Thermoplasma acidophilum, the npED pathway bypasses phosphorylated intermediates entirely until a later stage.[2][5] Glucose is converted to KDG, which is then directly cleaved by a KDG-specific aldolase (KDGA) into pyruvate and glyceraldehyde.[2][5] Glyceraldehyde is subsequently oxidized to glycerate, phosphorylated to 2-phosphoglycerate, and finally converted to a second molecule of pyruvate.[2][5]

npED_Pathway cluster_main Non-Phosphorylative ED Pathway (e.g., Picrophilus torridus) Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH Gluconate Gluconate GAD Gluconate Dehydratase Gluconate->GAD KDG KDG KDGA KDG Aldolase (KDGA) KDG->KDGA Pyruvate1 Pyruvate GA Glyceraldehyde GADH Glyceraldehyde Dehydrogenase GA->GADH Glycerate Glycerate GLK Glycerate Kinase Glycerate->GLK PG2 2-Phospho- glycerate ENO_PYK Enolase, Pyruvate Kinase PG2->ENO_PYK Pyruvate2 Pyruvate GDH->Gluconate GAD->KDG KDGA->Pyruvate1 KDGA->GA GADH->Glycerate GLK->PG2  ATP -> ADP ENO_PYK->Pyruvate2

Figure 2: The Non-Phosphorylative Entner-Doudoroff (npED) Pathway.
The Branched Entner-Doudoroff Pathway

Hyperthermophilic crenarchaea, including Sulfolobus solfataricus and Thermoproteus tenax, utilize a versatile branched ED pathway.[5][6][7][8] This pathway features a metabolic branch point at KDG. KDG can be processed via two routes simultaneously: (1) a non-phosphorylative branch where it is cleaved into pyruvate and glyceraldehyde, and (2) a semi-phosphorylative branch where it is first phosphorylated to KDPG and then cleaved.[5][7] A key feature of this pathway is a bifunctional KDG/KDPG aldolase that can act on both substrates, although often with a preference for KDPG.[5][9][10]

Branched_ED_Pathway cluster_main Branched ED Pathway (e.g., Sulfolobus solfataricus) cluster_sp Semi-phosphorylative Branch cluster_np Non-phosphorylative Branch Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH Gluconate Gluconate GAD Gluconate Dehydratase Gluconate->GAD KDG KDG KDGK KDG Kinase KDG->KDGK KDPGA1 Bifunctional KD(P)G Aldolase KDG->KDPGA1 GDH->Gluconate GAD->KDG KDPG KDPG KDGK->KDPG ATP->ADP Pyruvate_np Pyruvate KDPGA1->Pyruvate_np GA Glyceraldehyde KDPGA1->GA KDPGA2 Bifunctional KD(P)G Aldolase KDPG->KDPGA2 Pyruvate_sp Pyruvate KDPGA2->Pyruvate_sp GAP Glyceraldehyde-3-P KDPGA2->GAP Downstream To Pyruvate GAP->Downstream Further metabolism GA->Downstream Further metabolism

Figure 3: The Branched Entner-Doudoroff Pathway.

Quantitative Analysis of Key KDPG-Metabolizing Enzymes

The substrate specificity and kinetic efficiency of aldolases are critical determinants of which ED pathway variant an organism utilizes. Bifunctional aldolases in thermoacidophiles show a preference for KDPG, while specialized aldolases in other extremophiles are highly specific for either KDG or KDPG.

Table 1: Kinetic Properties of KDG/KDPG Aldolases from Various Extremophiles

Organism (Extremophile Type)EnzymeSubstrateKm (mM)Vmax (U/mg)Catalytic Efficiency (kcat/Km)Reference
Picrophilus torridus (Thermoacidophile)KDGA (KDG-specific)KDG0.3502000-fold higher than for KDPG[2][5]
KDPG80.63-[2][5]
Sulfolobus acidocaldarius (Thermoacidophile)KD(P)GA (Bifunctional)KDG2.60.18 (cell extract)-[2][5]
KDPG0.190.2 (cell extract)-[2][5]
Sulfolobus solfataricus (Thermoacidophile)KD(P)GA (Bifunctional)KDG--Low efficiency[9][11]
KDPG--High preference[9][10][11]
Haloferax volcanii (Halophile)KDPGA (KDPG-specific)KDPG0.29 ± 0.03209 ± 12High[3]
KDG28 (concentration used)2.14 (<1% of KDPG rate)Very Low[3]
Thermotoga maritima (Hyperthermophile)KDPG AldolaseKDPG---[12][13][14]
KHO*200 ± 300.40 ± 0.05 (s⁻¹)2.2 ± 0.3 M⁻¹s⁻¹[12]

*Note: Data for T. maritima with KHO (2-keto-4-hydroxyoctonoate) is included to illustrate the enzyme's catalytic potential, studied in the context of directed evolution.[12] One unit (U) of activity is defined as the formation of 1 µmol of product per minute.

Experimental Protocols

Accurate measurement of KDPG and the activity of related enzymes is fundamental to studying these pathways. The following are detailed methodologies for key assays.

KDPG Aldolase Activity Assay (Coupled Spectrophotometric Method)

This is the most common method for determining KDPG aldolase activity. It measures the cleavage of KDPG to pyruvate and GAP. The formation of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH), which is monitored by the decrease in absorbance at 340 nm.

Principle: KDPG Aldolase: KDPG → Pyruvate + Glyceraldehyde-3-Phosphate Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Reagents:

  • Assay Buffer: 50-100 mM Buffer (e.g., HEPES, Bis-Tris, Sodium Phosphate), pH 6.2-7.5. For haloarchaeal enzymes, include 1.5-2.5 M KCl.[1]

  • NADH Solution: 0.2-0.3 mM NADH in assay buffer. Prepare fresh and keep on ice, protected from light.[2][15]

  • Substrate (KDPG): 0.5-5 mM KDPG in assay buffer.

  • Coupling Enzyme: Lactate Dehydrogenase (LDH), ~5-10 units per assay.

  • Enzyme Sample: Purified enzyme or cell-free extract.

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, combine the assay buffer, NADH solution, KDPG substrate, and LDH.

  • Background Reading: Mix gently and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate in the sample or substrate solution. Read the initial, stable absorbance at 340 nm (A1).[15]

  • Initiation: Start the reaction by adding a small volume of the KDPG aldolase enzyme sample to the cuvette. Mix immediately.

  • Monitoring: Continuously monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 60°C for thermophilic enzymes).[2][5]

  • Calculation: Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of activity is the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

KDPG_Assay_Workflow start Start prep Prepare Reagents: Buffer, NADH, KDPG, LDH start->prep mix Combine Buffer, NADH, KDPG, LDH in a cuvette prep->mix read1 Read initial stable absorbance (A1) at 340 nm mix->read1 add_enzyme Initiate reaction by adding KDPG Aldolase sample read1->add_enzyme monitor Monitor absorbance decrease at 340 nm until linear rate is observed add_enzyme->monitor calc Calculate activity using NADH extinction coefficient monitor->calc end End calc->end

Figure 4: Experimental workflow for the coupled KDPG aldolase assay.
Thiobarbituric Acid (TBA) Assay for KDG/KDPG Quantification

The TBA assay is a colorimetric method used to quantify KDG or KDPG, particularly in the direction of aldol (B89426) synthesis or for measuring the product of a dehydratase reaction.

Principle: KDG/KDPG, upon periodate (B1199274) oxidation, forms β-formylpyruvate, which then reacts with thiobarbituric acid to produce a pink chromophore with an absorbance maximum around 546-549 nm.

Reagents:

  • Periodic Acid Reagent: 0.025 M H₅IO₆ in 0.125 N H₂SO₄.

  • Sodium Arsenite Reagent: 2% NaAsO₂ in 0.5 N HCl.

  • Thiobarbituric Acid (TBA) Reagent: 0.3% TBA, pH 2.0.

  • Sample: Reaction mixture containing KDG or KDPG.

Procedure:

  • Sample Preparation: Terminate the enzymatic reaction (e.g., by adding acid).

  • Oxidation: Add 0.25 mL of periodic acid reagent to 0.5 mL of the sample. Incubate at room temperature for 20-30 minutes.

  • Quenching: Add 0.5 mL of sodium arsenite reagent to quench the excess periodate. Mix until the yellow color of iodine disappears.

  • Color Development: Add 2.0 mL of TBA reagent. Incubate in a boiling water bath for 10 minutes.

  • Measurement: Cool the samples to room temperature. Measure the absorbance at ~548 nm against a reagent blank.

  • Quantification: Determine the concentration using a standard curve prepared with known concentrations of KDG or KDPG.

Implications for Drug Development

The ED pathway is absent in humans but essential for glucose metabolism in many pathogenic microorganisms.[16] This metabolic distinction makes the enzymes of the ED pathway, particularly KDPG aldolase, attractive targets for the development of novel antimicrobial agents.[16] Furthermore, the unique structural and functional adaptations of these enzymes in extremophiles provide a diverse pool of molecular scaffolds for inhibitor design. Studying the high-salt-activated KDPGA from halophiles or the thermostable KD(P)GA from thermophiles can reveal allosteric sites and catalytic mechanisms that can be exploited for targeted drug discovery. The accumulation of KDPG to millimolar concentrations has been shown to be bacteriostatic, suggesting that inhibiting KDPG aldolase could be an effective antimicrobial strategy.[17]

Conclusion

The metabolism of this compound in extremophiles is a testament to the metabolic versatility of life in extreme environments. The existence of non-phosphorylative, semi-phosphorylative, and branched Entner-Doudoroff pathways highlights a complex evolutionary history and adaptation to diverse energy demands and environmental stresses. The distinct kinetic properties of KDPG aldolases from these organisms not only define the metabolic route taken but also provide a rich resource for biotechnological applications and as potential targets for the development of next-generation antimicrobial therapies. Further research into the regulation of these pathways and the structure-function relationships of their unique enzymes will undoubtedly uncover new principles of microbial metabolism and bioengineering.

References

function of KDPG aldolase in the Entner-Doudoroff pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Function of KDPG Aldolase (B8822740) in the Entner-Doudoroff Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Entner-Doudoroff (ED) pathway is a critical metabolic route for carbohydrate metabolism in many prokaryotes, distinguishing itself from the more ubiquitous Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis. Central to the ED pathway is the enzyme 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, which catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. This technical guide provides a comprehensive overview of KDPG aldolase, focusing on its biochemical function, catalytic mechanism, structural biology, and kinetic properties. Detailed experimental protocols for the characterization of KDPG aldolase are also presented, along with its broader role in cellular metabolism, to support further research and potential therapeutic development.

Introduction

The Entner-Doudoroff (ED) pathway is a streamlined metabolic sequence for glucose catabolism, notable for its prevalence in Gram-negative bacteria and archaea.[1] This pathway is characterized by a unique set of enzymatic reactions that convert glucose into two key metabolic intermediates: pyruvate and glyceraldehyde-3-phosphate.[2] The core of the ED pathway is defined by two signature enzymes: 6-phosphogluconate dehydratase (Edd) and this compound (KDPG) aldolase (Eda).[2] KDPG aldolase, in particular, is a pivotal enzyme that executes the final, irreversible cleavage step of the pathway's unique intermediate, KDPG.[2][3]

This enzyme belongs to the family of lyases, specifically the aldehyde-lyases, that cleave carbon-carbon bonds.[4] Its systematic name is 2-dehydro-3-deoxy-D-gluconate-6-phosphate D-glyceraldehyde-3-phosphate-lyase (pyruvate-forming).[4] Beyond its canonical role in the ED pathway, KDPG aldolase has been implicated in other metabolic processes, including the detoxification of reactive compounds and the metabolism of sugar acids.[2][5] Given its central role in microbial metabolism, KDPG aldolase represents a potential target for the development of novel antimicrobial agents.

Biochemical Function and Mechanism

KDPG aldolase catalyzes the reversible, stereospecific retro-aldol cleavage of this compound (KDPG) into pyruvate and D-glyceraldehyde-3-phosphate.[6][7] This reaction is a critical juncture in the ED pathway, producing one molecule of pyruvate directly and one molecule of glyceraldehyde-3-phosphate that can subsequently enter the lower stages of glycolysis to yield a second molecule of pyruvate.[1][2]

The enzyme is a Class I aldolase, which means it utilizes a lysine (B10760008) residue in its active site to form a Schiff base intermediate with the keto substrate.[6][7] The catalytic mechanism can be summarized in the following key steps:

  • Schiff Base Formation: The ε-amino group of a conserved lysine residue (Lys-133 in E. coli) acts as a nucleophile, attacking the C2 carbonyl of KDPG.[8][9] This is followed by dehydration to form a protonated Schiff base intermediate.[8]

  • Carbon-Carbon Bond Cleavage: A conserved glutamate (B1630785) residue (Glu-45 in E. coli) acts as a general base catalyst, abstracting a proton, which facilitates the cleavage of the C3-C4 bond.[4][8] This results in the release of D-glyceraldehyde-3-phosphate.[4]

  • Hydrolysis and Product Release: The remaining pyruvate-enamine intermediate is then hydrolyzed to release pyruvate, regenerating the free enzyme for subsequent catalytic cycles.[6][7]

The reaction is reversible, and the enzyme can also catalyze the condensation of pyruvate and D-glyceraldehyde-3-phosphate to form KDPG.[8]

Structural Biology

Crystallographic studies of KDPG aldolase from various organisms, including Escherichia coli, Pseudomonas putida, and Thermotoga maritima, have revealed a highly conserved three-dimensional structure.[6][7][10] The enzyme typically exists as a trimer, with each subunit having a molecular weight of approximately 23-24 kDa.[4][10]

Each monomer adopts an α/β barrel fold, a common structural motif in aldolases, also known as a TIM barrel.[4][6][10] The active site is located in a depression at the C-terminal end of the barrel and is freely accessible to the solvent.[9] The key catalytic residues, the Schiff-base forming lysine and the general acid/base glutamate, are positioned within this active site cavity.[6][9] The binding of the phosphate (B84403) moiety of the substrate is facilitated by a conserved phosphate-binding loop.[6][7]

Quantitative Kinetic Data

The catalytic efficiency of KDPG aldolase varies depending on the source organism and the specific substrate. The enzyme exhibits high specificity for its natural substrate, KDPG. Below is a summary of key kinetic parameters for KDPG aldolase from different organisms.

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliKDPG0.1838.3 x 105[3][11]
Escherichia coliKDPGal-41.9 x 104[12]
Thermotoga maritimaKHO--2.2 ± 0.3[13]
Escherichia coliKHO--14 ± 4[13]
Synechocystis sp. PCC 6803KDPG0.095--[14]
Pseudomonas fluorescensKDPG0.1--[3]

Role in Metabolism

The primary role of KDPG aldolase is its function within the Entner-Doudoroff pathway, providing a means for bacteria and archaea to metabolize glucose and other sugar acids.[2][15] This pathway is particularly important in organisms that lack phosphofructokinase, a key enzyme in the EMP pathway.[16] The net yield of the ED pathway is one molecule of ATP, one molecule of NADH, and one molecule of NADPH per molecule of glucose, which is less ATP than the EMP pathway but provides NADPH for biosynthetic reactions.[1][16]

Interestingly, KDPG aldolase has been shown to possess promiscuous catalytic activities. In some organisms, it can catalyze the decarboxylation of oxaloacetate and the cleavage of 2-keto-4-hydroxyglutarate (B1236734) (KHG).[3][4][5] This suggests that KDPG aldolase may play a broader role in cellular metabolism than previously appreciated, potentially linking carbohydrate and amino acid metabolism.[5]

Experimental Protocols

Recombinant Production and Purification of KDPG Aldolase

This protocol describes a general method for the overexpression and purification of His-tagged KDPG aldolase from E. coli.

  • Cloning and Transformation: The gene encoding KDPG aldolase is amplified by PCR and cloned into an expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.[12][17][18] The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[18] To avoid contamination with the host's native KDPG aldolase, an eda-deficient strain can be used.[12]

  • Protein Expression: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[17] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[12][17] The culture is then incubated for an additional 4-16 hours at a lower temperature (e.g., 25-30°C) to enhance protein solubility.[12]

  • Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).[17][19] Cells are lysed by sonication on ice or by using a French press.[17] The cell debris is removed by centrifugation at high speed.[19]

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-50 mM) to remove non-specifically bound proteins. The His-tagged KDPG aldolase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): For higher purity, the eluted fractions containing KDPG aldolase can be pooled and subjected to further purification steps such as ion-exchange chromatography or size-exclusion chromatography.[17][19]

  • Purity and Concentration Determination: The purity of the final protein preparation is assessed by SDS-PAGE.[17] The protein concentration is determined using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm, using the calculated extinction coefficient.[19]

KDPG Aldolase Activity Assay

The activity of KDPG aldolase is commonly measured using a coupled enzyme assay with lactate (B86563) dehydrogenase (LDH).[11] This assay monitors the production of pyruvate from the cleavage of KDPG.

  • Reaction Mixture: A typical reaction mixture contains:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

    • NADH (e.g., 0.2 mM)

    • Lactate dehydrogenase (LDH) (e.g., 10 units)

    • Purified KDPG aldolase

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, KDPG (e.g., to a final concentration of 0.1-10 mM).

  • Detection: The activity of KDPG aldolase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ by LDH during the reduction of pyruvate to lactate. The rate of NADH consumption is directly proportional to the rate of pyruvate production by KDPG aldolase.

  • Calculation of Enzyme Activity: The specific activity of the enzyme can be calculated using the Beer-Lambert law and is typically expressed in units of µmol of product formed per minute per mg of enzyme (U/mg).

Visualizations

Diagrams of Pathways and Mechanisms

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase PG6 6-Phospho-D-glucono-1,5-lactone G6P->PG6 Glucose-6-phosphate dehydrogenase Gluconate6P 6-Phospho-D-gluconate PG6->Gluconate6P 6-Phosphogluconolactonase KDPG This compound Gluconate6P->KDPG 6-Phosphogluconate dehydratase (Edd) Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase (Eda) GAP Glyceraldehyde-3-phosphate KDPG->GAP KDPG Aldolase (Eda) Pyruvate2 Pyruvate GAP->Pyruvate2 Glycolysis (several steps)

Caption: The Entner-Doudoroff Pathway.

KDPG_Aldolase_Mechanism cluster_0 KDPG Aldolase Catalytic Cycle E_KDPG 1. Enzyme-Substrate Complex (E + KDPG) Schiff_Base 2. Schiff Base Formation (Lys-NH2 attacks C2 of KDPG) E_KDPG->Schiff_Base Cleavage 3. C-C Bond Cleavage (Glu acts as base, GAP released) Schiff_Base->Cleavage Enamine 4. Pyruvate-Enamine Intermediate Cleavage->Enamine Hydrolysis 5. Hydrolysis (Release of Pyruvate) Enamine->Hydrolysis E_free 6. Regenerated Enzyme Hydrolysis->E_free E_free->E_KDPG New Cycle

Caption: Catalytic mechanism of KDPG aldolase.

Experimental_Workflow Cloning Gene Cloning (eda gene into expression vector) Expression Protein Overexpression (in E. coli) Cloning->Expression Purification Protein Purification (Affinity & Ion-Exchange Chromatography) Expression->Purification Characterization Enzyme Characterization Purification->Characterization Activity_Assay Activity Assay (LDH-coupled assay) Characterization->Activity_Assay Kinetics Kinetic Analysis (Determine Km, kcat) Characterization->Kinetics Structural Structural Studies (Crystallography) Characterization->Structural

Caption: Experimental workflow for KDPG aldolase.

Conclusion

KDPG aldolase is a fascinating enzyme that plays a crucial role in the metabolic diversity of prokaryotes. Its unique catalytic mechanism and central position in the Entner-Doudoroff pathway make it an important subject of study for understanding microbial physiology and for the development of novel therapeutic strategies. The detailed information on its function, structure, and characterization provided in this guide serves as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development. Further investigation into the regulation of KDPG aldolase and its interactions with other cellular components will undoubtedly reveal new insights into the intricate metabolic networks of microorganisms.

References

The Central Role of 6-Phosphogluconate Dehydratase in KDPG Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phosphogluconate dehydratase (EC 4.2.1.12), a key enzyme in the Entner-Doudoroff (ED) pathway, plays a pivotal role in the metabolism of glucose in a wide range of prokaryotic organisms. This enzyme catalyzes the dehydration of 6-phosphogluconate to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), a critical intermediate that is subsequently cleaved to yield pyruvate (B1213749) and glyceraldehyde-3-phosphate. The ED pathway is a primary route for glucose catabolism in many Gram-negative bacteria, including important genera such as Pseudomonas, Escherichia, and Zymomonas, as well as some Gram-positive bacteria and archaea.[1][2][3][4][5] Given its central role in microbial metabolism and its absence in mammals, 6-phosphogluconate dehydratase represents a potential target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the enzyme's function, kinetic properties, reaction mechanism, and the experimental protocols used for its characterization.

The Entner-Doudoroff Pathway and the Significance of 6-Phosphogluconate Dehydratase

The Entner-Doudoroff pathway is a metabolic sequence that converts glucose to pyruvate and glyceraldehyde-3-phosphate. It is distinct from the more widely known Embden-Meyerhof-Parnas (glycolysis) pathway. The initial steps of the ED pathway involve the phosphorylation of glucose to glucose-6-phosphate and its subsequent oxidation to 6-phosphogluconate. At this juncture, 6-phosphogluconate dehydratase executes its crucial function.

The reaction catalyzed by 6-phosphogluconate dehydratase is as follows:

6-phospho-D-gluconate ⇌ 2-dehydro-3-deoxy-6-phospho-D-gluconate + H₂O [6]

The product, KDPG, is then acted upon by KDPG aldolase (B8822740), which cleaves it into pyruvate and glyceraldehyde-3-phosphate. These three-carbon molecules can then enter central metabolic pathways for energy production and biosynthesis. The ED pathway is essential for the catabolism of glucose and other carbohydrates in organisms that lack a complete glycolytic pathway.[3][5]

Quantitative Data on 6-Phosphogluconate Dehydratase

The kinetic parameters of 6-phosphogluconate dehydratase have been characterized in several organisms. This data is essential for understanding the enzyme's efficiency and for the development of kinetic models of metabolic pathways.

OrganismK_m (for 6-phosphogluconate)V_maxOptimal pHOther Notes
Caulobacter crescentus0.3 mM[7][8][9]61.6 U/mg[7][8][9]8.0[7]Homodimeric enzyme; requires MnCl₂ for stability and activity.[7]
Zymomonas mobilisNot specifiedNot specifiedNot specifiedContains a [4Fe-4S] cluster and one manganese ion per subunit, both essential for activity.[10]
Pseudomonas aeruginosaNot specifiedNot specifiedNot specifiedDeficiency in this enzyme leads to inability to grow on glucose, gluconate, and other carbohydrates.[3]
Escherichia coliNot specifiedNot specifiedNot specifiedThe enzyme is inducible by gluconate and glucose-6-phosphate.[4]

Catalytic Mechanism of 6-Phosphogluconate Dehydratase

The catalytic mechanism of 6-phosphogluconate dehydratase is a fascinating example of metalloenzyme chemistry. The enzyme from Zymomonas mobilis has been shown to be an iron-sulfur-manganese enzyme.[10] The active site contains a [4Fe-4S] cluster, which is a common feature in several dehydratases.[10] This cluster is believed to play a role in the binding and activation of the substrate.

In addition to the iron-sulfur cluster, the enzyme from Zymomonas mobilis contains one manganese ion per subunit, which is also essential for its catalytic activity.[10] It is suggested that the manganese ion is involved in binding the C4 to C6 portion of the 6-phosphogluconate substrate.[10] The enzyme is sensitive to inactivation by superoxide (B77818) radicals, a characteristic often associated with enzymes containing exposed iron-sulfur clusters.[10]

While the precise roles of all active site residues are not fully elucidated for all species, the involvement of metal cofactors in substrate binding and catalysis is a key feature of this enzyme's mechanism.

Experimental Protocols

Assay for 6-Phosphogluconate Dehydratase Activity

The activity of 6-phosphogluconate dehydratase is typically measured using a coupled spectrophotometric assay. This assay links the formation of KDPG to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • 6-Phosphogluconate Dehydratase: 6-Phosphogluconate → KDPG + H₂O

  • KDPG Aldolase: KDPG → Pyruvate + Glyceraldehyde-3-phosphate

  • Lactate (B86563) Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is directly proportional to the activity of 6-phosphogluconate dehydratase, provided that KDPG aldolase and lactate dehydrogenase are present in excess and are not rate-limiting.

Reagents:

  • Assay Buffer: e.g., 100 mM HEPES buffer, pH 8.0

  • 6-Phosphogluconate (substrate) solution

  • NADH solution

  • KDPG Aldolase (auxiliary enzyme)

  • Lactate Dehydrogenase (auxiliary enzyme)

  • Enzyme sample (containing 6-phosphogluconate dehydratase)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, 6-phosphogluconate, NADH, KDPG aldolase, and lactate dehydrogenase.

  • Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate and to measure any background NADH oxidation.

  • Initiate the reaction by adding the enzyme sample containing 6-phosphogluconate dehydratase.

  • Immediately mix the contents and monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

Assay for KDPG Aldolase Activity

The activity of the subsequent enzyme in the pathway, KDPG aldolase, can also be assayed spectrophotometrically.

Principle: This assay is essentially the second and third steps of the coupled assay for 6-phosphogluconate dehydratase, starting with KDPG as the substrate.

Reagents:

  • Assay Buffer: e.g., 100 mM HEPES buffer, pH 8.0

  • KDPG (substrate) solution

  • NADH solution

  • Lactate Dehydrogenase (auxiliary enzyme)

  • Enzyme sample (containing KDPG aldolase)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, KDPG, and NADH.

  • Add lactate dehydrogenase.

  • Incubate at a constant temperature.

  • Initiate the reaction by adding the enzyme sample containing KDPG aldolase.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the reaction rate from the linear portion of the curve.

Visualizations

Entner_Doudoroff_Pathway Glucose Glucose Glucose_6_P Glucose-6-Phosphate Glucose->Glucose_6_P Hexokinase Six_P_Gluconolactone 6-Phospho-glucono- δ-lactone Glucose_6_P->Six_P_Gluconolactone Glucose-6-P Dehydrogenase Six_P_Gluconate 6-Phosphogluconate Six_P_Gluconolactone->Six_P_Gluconate 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy- 6-phosphogluconate (KDPG) Six_P_Gluconate->KDPG 6-Phosphogluconate Dehydratase Pyruvate_G3P KDPG->Pyruvate_G3P KDPG Aldolase Pyruvate Pyruvate Pyruvate_G3P->Pyruvate Glyceraldehyde_3_P Glyceraldehyde- 3-Phosphate Pyruvate_G3P->Glyceraldehyde_3_P

Caption: The Entner-Doudoroff Pathway highlighting the central role of 6-phosphogluconate dehydratase.

Dehydratase_Assay_Workflow cluster_reactants Reaction Mixture cluster_enzyme Enzyme Addition cluster_measurement Measurement 6PG 6-Phosphogluconate Dehydratase 6-Phosphogluconate Dehydratase 6PG->Dehydratase NADH NADH NADH->Dehydratase KDPGA KDPG Aldolase KDPGA->Dehydratase LDH Lactate Dehydrogenase LDH->Dehydratase Spectrophotometer Monitor Absorbance at 340 nm Dehydratase->Spectrophotometer Coupled Reaction

Caption: Experimental workflow for the coupled spectrophotometric assay of 6-phosphogluconate dehydratase.

Conclusion

6-phosphogluconate dehydratase is a vital enzyme in the metabolic repertoire of many prokaryotes, enabling them to utilize the Entner-Doudoroff pathway for carbohydrate catabolism. Its unique reaction mechanism, involving metal cofactors, and its absence in higher eukaryotes make it an attractive target for the development of novel therapeutics. A thorough understanding of its kinetic properties and the availability of robust experimental protocols are crucial for advancing research in this area, with potential applications in drug discovery, metabolic engineering, and synthetic biology. Further characterization of this enzyme from a wider range of organisms will undoubtedly provide deeper insights into its structure-function relationships and its role in microbial physiology.

References

The Genetic Blueprint of a Core Metabolic Route: An In-depth Technical Guide to the Regulation of the Entner-Doudoroff Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The Entner-Doudoroff (ED) pathway, a central route for carbohydrate metabolism, is particularly prominent in Gram-negative bacteria and archaea. Unlike the more familiar Embden-Meyerhof-Parnas (EMP) pathway, the ED pathway has a unique set of enzymes and regulatory mechanisms that govern its activity. This technical guide provides a comprehensive overview of the genetic regulation of the ED pathway, focusing on the core molecular mechanisms, key regulatory proteins, and the experimental methodologies used to elucidate these intricate networks. The information presented herein is intended to serve as a valuable resource for researchers investigating microbial metabolism, identifying novel antimicrobial targets, and engineering metabolic pathways for biotechnological applications.

Core Regulatory Principles of the Entner-Doudoroff Pathway

The genetic regulation of the ED pathway is a multi-layered process involving a cadre of transcriptional regulators that respond to specific metabolic cues. These regulators act as sensors for the availability of key metabolites, ensuring that the expression of ED pathway genes is tightly controlled and synchronized with the metabolic state of the cell. The core genes of the pathway, primarily edd (encoding 6-phosphogluconate dehydratase) and eda (encoding 2-keto-3-deoxy-6-phosphogluconate aldolase), are often organized in operons and are subject to both negative and positive control.

Key Transcriptional Regulators and their Mechanisms

The regulation of the ED pathway is orchestrated by a diverse set of transcriptional factors, with some of the most well-characterized examples found in Escherichia coli and Pseudomonas species.

  • GntR (Gluconate Operon Repressor): In E. coli, GntR is a key repressor of the gnt regulon, which includes the edd-eda operon.[1] In the absence of an inducer, GntR binds to specific operator sites in the promoter regions of its target genes, sterically hindering the binding of RNA polymerase and repressing transcription. The primary inducer for the GntR-regulated system is gluconate.[2] The binding of gluconate to GntR is thought to induce a conformational change in the protein, reducing its affinity for the operator DNA and leading to the derepression of the operon.[3][4]

  • KdgR (2-Keto-3-deoxygluconate Repressor): KdgR is another critical repressor in E. coli that controls genes involved in the catabolism of pectin (B1162225) and other sugar acids. The expression of eda is also under the negative control of KdgR.[5] The inducer molecule for KdgR is 2-keto-3-deoxygluconate (B102576) (KDG), an intermediate in the catabolism of these sugar acids. The binding of KDG to KdgR leads to its dissociation from the operator, allowing for the transcription of the target genes.

  • PhoB (Phosphate Regulon Regulator): In response to phosphate (B84403) limitation, the two-component system PhoR/PhoB is activated. PhoR, a sensor histidine kinase, autophosphorylates and subsequently transfers the phosphoryl group to the response regulator PhoB.[6][7][8] Phosphorylated PhoB forms a dimer and binds to specific DNA sequences known as PHO boxes, activating the transcription of genes involved in phosphate acquisition. Interestingly, PhoB has also been shown to directly regulate the expression of eda in E. coli, linking the ED pathway to the cellular phosphate starvation response.[5] Phosphorylated PhoB binds to the eda promoter region with an approximately 10-fold higher affinity than its unphosphorylated form.[6]

  • HexR (Hex regulon Repressor): In Pseudomonas species, HexR is a major transcriptional repressor of the hex regulon, which encompasses the genes for the ED pathway. The inducer for HexR is believed to be this compound (KDPG), the key intermediate of the ED pathway. The binding of KDPG to HexR is thought to cause its release from the operator sites, leading to the expression of the ED pathway genes.

  • Other Regulators: In addition to these key players, other regulatory proteins and systems, such as PtxS and GtrS/GltR in Pseudomonas aeruginosa, also contribute to the fine-tuning of ED pathway gene expression.[9]

Quantitative Insights into ED Pathway Regulation

A quantitative understanding of the regulatory interactions is crucial for building predictive models of metabolic networks and for targeted genetic engineering. The following tables summarize key quantitative data related to the genetic regulation of the ED pathway.

Table 1: Gene Expression Fold Changes of ED Pathway Genes

OrganismGene(s)ConditionFold ChangeReference
Escherichia coliedaP1-lacZGrowth on gluconate vs. glucose~100-fold increase[5]
Escherichia coliedaP2-lacZGrowth on glucuronate vs. glucose~2.5-fold increase[5]
Pseudomonas aeruginosazwfDispersed cells vs. planktonic cells~1.25-fold increase[10]

Table 2: Enzyme Kinetic Parameters of Key ED Pathway Enzymes

EnzymeOrganismSubstrateKmVmax (U/mg)Reference
KDPG Aldolase (B8822740) (Eda)Escherichia coliKDPG0.1 mM-[11]
KDPG Aldolase (Eda)Zymomonas mobilisKDPG-600[12]
KDPGal AldolaseEscherichia coliKDPGal0.2 mM-[13]
6-Phosphogluconate DehydrogenaseSchizosaccharomyces pombe6-Phosphogluconate250 µMNot specified[14]
6-Phosphogluconate DehydrogenaseRattus norvegicus (Small Intestine)6-Phosphogluconate595 ± 213 µM8.91 ± 1.92[14]
6-Phosphogluconate DehydrogenaseRattus norvegicus (Liver)6-Phosphogluconate870 µM-[14]

Table 3: Apparent Michaelis Constants (Km) for Gluconate Transporters in E. coli

TransporterSubstrateApparent KmReference
GntT (high-affinity)Gluconate6 µM[2]
GntU (low-affinity)Gluconate212 µM[2]

Visualizing Regulatory Networks

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex regulatory circuits controlling the ED pathway.

ED_Pathway_Regulation_Ecoli cluster_extracellular Extracellular cluster_intracellular Intracellular Gluconate Gluconate GntR GntR Gluconate->GntR Induces Glucuronate Glucuronate KdgR KdgR Glucuronate->KdgR Induces Phosphate_low Low Phosphate PhoR PhoR Phosphate_low->PhoR Activates edd_eda edd-eda operon GntR->edd_eda Represses KdgR->edd_eda Represses PhoB PhoB PhoB->edd_eda Activates PhoR->PhoB Phosphorylates KDPG KDPG Eda Eda protein edd_eda->Eda Expresses Eda->KDPG Produces

Figure 1: Simplified regulatory network of the edd-eda operon in E. coli.

HexR_Regulation_Pseudomonas cluster_pathway ED Pathway cluster_regulator Regulator Glucose Glucose G6P Glucose-6-P Glucose->G6P glk SixPG 6-P-Gluconate G6P->SixPG zwf, pgl KDPG KDPG SixPG->KDPG edd Pyruvate_GAP Pyruvate + GAP KDPG->Pyruvate_GAP eda HexR HexR KDPG->HexR Inactivates zwf_pgl zwf, pgl edd edd eda eda HexR->zwf_pgl HexR->edd HexR->eda

Figure 2: Negative regulation of the ED pathway genes by HexR in Pseudomonas.

Experimental Protocols for Studying ED Pathway Regulation

The elucidation of the regulatory networks of the ED pathway has been made possible through a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions in vitro.

1. Probe Preparation:

  • Synthesize complementary oligonucleotides corresponding to the putative regulator binding site (typically 30-50 bp).
  • Anneal the oligonucleotides to form a double-stranded DNA probe.
  • End-label the probe with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin).
  • Purify the labeled probe using a spin column to remove unincorporated label.

2. Binding Reaction:

  • In a final volume of 20 µL, combine:
  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
  • 1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
  • Purified regulatory protein (titrate concentrations to determine optimal binding).
  • Labeled DNA probe (typically 10-50 fmol).
  • Incubate the reaction mixture at room temperature for 20-30 minutes.

3. Electrophoresis:

  • Load the samples onto a non-denaturing polyacrylamide gel (typically 4-6%).
  • Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C to prevent dissociation of the protein-DNA complex.

4. Detection:

  • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
  • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
  • A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex.

DNase I Footprinting Assay

This technique identifies the specific DNA sequence to which a protein binds.

1. Probe Preparation:

  • Prepare a DNA fragment (100-500 bp) containing the putative binding site, uniquely end-labeled on one strand with 32P.

2. Binding Reaction:

  • Incubate the labeled probe with varying concentrations of the purified regulatory protein in a binding buffer similar to that used for EMSA.

3. DNase I Digestion:

  • Add a low concentration of DNase I to the binding reactions and a control reaction without the regulatory protein.
  • Incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion (on average, one cut per DNA molecule).
  • Stop the reaction by adding a stop solution (e.g., containing EDTA and a DNA precipitant).

4. Analysis:

  • Purify the DNA fragments and resolve them on a denaturing polyacrylamide sequencing gel.
  • The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of DNA fragments compared to the control lane.

Reporter Gene Assay

This assay measures the in vivo activity of a promoter in response to different conditions.

1. Construct Preparation:

  • Clone the promoter region of an ED pathway gene (e.g., the edd promoter) upstream of a promoterless reporter gene (e.g., lacZ, gfp, or lux) in an appropriate plasmid vector.

2. Transformation:

  • Transform the reporter construct into the bacterial strain of interest (e.g., wild-type and a regulator mutant strain).

3. Growth and Induction:

  • Grow the bacterial cultures under different conditions (e.g., in the presence or absence of an inducer like gluconate).

4. Assay:

  • Measure the reporter gene expression:
  • For lacZ, measure β-galactosidase activity using a colorimetric substrate like ONPG.
  • For gfp, measure fluorescence using a fluorometer or fluorescence microscope.
  • For lux, measure luminescence using a luminometer.

5. Data Analysis:

  • Normalize the reporter activity to cell density (e.g., OD600).
  • Compare the promoter activity between different conditions and strains to determine the effect of the regulator and the inducer.

A[label="1. Synthesize & Label DNA Probe"]; B[label="2. Purify Labeled Probe"]; C [label="3. Set up Binding Reaction\n(Probe + Protein + Buffer)"]; D [label="4. Incubate at Room Temperature"]; E [label="5. Run on Non-denaturing PAGE"]; F [label="6. Detect Shifted Band"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Figure 3: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Regulation in Other Microorganisms

While E. coli and Pseudomonas serve as excellent models, the regulation of the ED pathway exhibits variations across different microbial lineages.

  • Zymomonas mobilis : This ethanologenic bacterium utilizes the ED pathway as its primary route for glycolysis. The expression of the ED pathway genes in Z. mobilis appears to be largely constitutive and at high levels to support its high flux of glucose metabolism.[15][16][17] However, some studies suggest that the expression of certain genes in the pathway may be influenced by high glucose concentrations.[16]

  • Sulfolobus solfataricus : This hyperthermophilic archaeon employs a modified ED pathway with both non-phosphorylative and semi-phosphorylative branches.[18][19][20] The regulation of this pathway is adapted to its extreme growth conditions and is thought to be controlled at the level of enzyme activity rather than through extensive transcriptional regulation.[18]

Conclusion

The genetic regulation of the Entner-Doudoroff pathway is a sophisticated and highly responsive system that allows microorganisms to efficiently utilize a variety of sugar acids. The interplay of transcriptional repressors and activators, modulated by specific inducer molecules and global metabolic signals, ensures that the expression of ED pathway genes is finely tuned to the nutritional environment. A thorough understanding of these regulatory networks, facilitated by the experimental approaches detailed in this guide, is fundamental for advancing our knowledge of microbial metabolism and for the development of novel biotechnological and therapeutic strategies. The quantitative data and visual representations provided herein offer a solid foundation for further research in this critical area of microbiology.

References

Beyond the Entner-Doudoroff Pathway: A Technical Guide to the Alternative Functions of 2-Keto-3-deoxy-6-phosphogluconate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a key metabolic intermediate, traditionally recognized for its central role in the Entner-Doudoroff (ED) pathway for glucose catabolism. However, emerging research has unveiled a host of alternative functions for this molecule, positioning it as a critical signaling molecule and a modulator of various cellular processes. This technical guide provides an in-depth exploration of these non-canonical roles of KDPG, offering insights into its functions as a transcriptional regulator, a substrate for alternative enzymatic reactions, a mediator of carbon catabolite repression, and a factor in bacteriostasis. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and professionals in drug development and metabolic engineering.

KDPG as a Transcriptional Regulator in Pseudomonas

In bacteria of the genus Pseudomonas, KDPG functions as a crucial signaling molecule that modulates gene expression by directly interacting with transcriptional regulators. This allows the bacterium to fine-tune its metabolic response to the availability of different carbon sources. Two key regulators controlled by KDPG are HexR and RccR.[1][2][3]

Dual Regulation by a Single Ligand

KDPG acts as an effector molecule for both HexR and RccR, two structurally similar transcriptional regulators that control distinct aspects of primary carbon metabolism.[1][2][3] This elegant system enables a coordinated response to the presence of glucose-derived metabolites.

  • HexR: Primarily regulates the genes of the ED pathway. In the absence of KDPG, HexR represses the expression of genes such as zwf (glucose-6-phosphate dehydrogenase), pgl (6-phosphogluconolactonase), and eda (KDPG aldolase). The binding of KDPG to HexR alleviates this repression, allowing for the catabolism of glucose.

  • RccR: Controls a different set of metabolic pathways, including pyruvate (B1213749) metabolism, the glyoxylate (B1226380) shunt, and gluconeogenesis.[1][2][3] The regulatory output of RccR is more complex and depends on the specific promoter it binds to.

Differential DNA Binding Affinity

The binding of KDPG to RccR has contrasting effects on its affinity for different promoter regions, a phenomenon attributed to variations in the RccR binding sites.[1][2][3][4]

  • Increased Affinity: KDPG binding increases RccR's affinity for the promoter of aceA, a key gene in the glyoxylate shunt. This leads to the repression of the glyoxylate shunt when glucose is being metabolized.

  • Decreased Affinity: Conversely, KDPG binding decreases RccR's affinity for the promoter of aceE, which is involved in pyruvate metabolism. This relieves the repression of pyruvate dehydrogenase, allowing for the efficient conversion of pyruvate to acetyl-CoA.

This differential regulation allows Pseudomonas to prioritize the use of glucose-derived carbon through the TCA cycle while shutting down alternative pathways like the glyoxylate shunt.

Quantitative Data: KDPG Binding Affinities

The following table summarizes the reported dissociation constants (Kd) for the interaction of KDPG with the transcriptional regulator RccR.

RegulatorLigandDissociation Constant (Kd)OrganismReference
RccRKDPG3.31 µMPseudomonas aeruginosa[5]

Signaling Pathway Diagram

KDPG_Regulation cluster_glucose Glucose Metabolism cluster_regulators Transcriptional Regulators cluster_genes Target Genes Glucose Glucose KDPG KDPG Glucose->KDPG ED Pathway HexR HexR KDPG->HexR Binds & relieves repression RccR RccR KDPG->RccR Binds ED_genes ED Pathway Genes (zwf, pgl, eda) HexR->ED_genes Represses aceA Glyoxylate Shunt (aceA) RccR->aceA Represses (increased affinity) aceE Pyruvate Metabolism (aceE) RccR->aceE Repression relieved (decreased affinity)

Caption: KDPG-mediated transcriptional regulation in Pseudomonas.

Alternative Catalytic Activity of KDPG Aldolase (B8822740)

The enzyme this compound (KDPG) aldolase (Eda) is not limited to its canonical role in the ED pathway. In certain organisms, it exhibits promiscuous catalytic activities with significant physiological implications.

Oxaloacetate Decarboxylation in Cyanobacteria

In the cyanobacterium Synechococcus elongatus, KDPG aldolase possesses an alternative oxaloacetate decarboxylase activity.[6][7][8][9] This allows the organism to bypass the tricarboxylic acid (TCA) cycle, which is important for maintaining the balance of ATP and NADPH during photosynthesis.[6][7][8][10]

This alternative reaction is particularly important under conditions of high light and carbon fixation, where an imbalance in the ATP/NADPH ratio can occur. By decarboxylating oxaloacetate to pyruvate and CO2, the cell can modulate the flow of carbon and maintain photosynthetic efficiency.[6][7][8]

Kinetic Parameters of Alternative Reaction

The kinetic efficiency of KDPG aldolase for oxaloacetate is lower than for its primary substrate, KDPG, suggesting that this alternative function is likely regulated under specific physiological conditions.

EnzymeSubstratekcat/Km (M⁻¹s⁻¹)OrganismReference
KDPG AldolaseOxaloacetate437Synechococcus elongatus[7]
Glyoxylate Bypass Regulation

KDPG aldolase has also been identified as being identical to 2-keto-4-hydroxyglutarate (B1236734) (KHG) aldolase, which can regulate the levels of glyoxylate in the glyoxylate bypass.[11] This further highlights the multi-functional nature of this enzyme in central carbon metabolism.

Experimental Workflow: KDPG Aldolase Activity Assay

Aldolase_Assay start Start prepare Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - KDPG or Oxaloacetate - NADH - Lactate Dehydrogenase (for KDPG) - Malate Dehydrogenase (for Oxaloacetate) start->prepare add_enzyme Add Purified KDPG Aldolase prepare->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate measure Monitor NADH Oxidation at 340 nm incubate->measure calculate Calculate Enzyme Activity measure->calculate end End calculate->end

Caption: Workflow for assaying KDPG aldolase activity.

KDPG and Carbon Catabolite Repression

Carbon catabolite repression (CCR) is a global regulatory mechanism that allows bacteria to preferentially utilize energy-efficient carbon sources. Intracellular KDPG has been identified as a key signaling molecule in the CCR of certain metabolic pathways in Pseudomonas putida.[6][12][13]

Specifically, the presence of glucose leads to the accumulation of KDPG, which in turn signals the repression of pathways for the degradation of less preferred carbon sources, such as phenylacetic acid.[6] This ensures that the bacterium allocates its metabolic resources to the most favorable carbon source available. The exact molecular mechanism by which KDPG mediates this repression is an active area of research.

KDPG-Induced Bacteriostasis

The accumulation of intracellular KDPG can lead to a state of bacteriostasis, where bacterial growth is inhibited. This phenomenon has been observed in mutants of the ED pathway that are unable to metabolize KDPG. While the precise mechanism of KDPG-induced bacteriostasis is not fully understood, it is thought to involve the disruption of key cellular processes. This property of KDPG makes the enzymes of the ED pathway potential targets for the development of novel antimicrobial agents.[14]

Experimental Protocols

Enzymatic Synthesis of KDPG

This protocol describes the synthesis of KDPG from 6-phospho-D-gluconate using 6-phosphogluconate dehydratase (EDD).[1][10][15]

Materials:

  • 6-phospho-D-gluconate (sodium salt)

  • Purified 6-phosphogluconate dehydratase (EDD)

  • HEPES buffer (200 mM, pH 8.0)

  • MnCl₂

  • Trichloroacetic acid (TCA)

  • NaOH

  • Anion-exchange chromatography column

  • Size-exclusion chromatography column

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 200 mM HEPES buffer (pH 8.0), 5 mM MnCl₂, and 2.5 mM 6-phospho-D-gluconate.[1]

  • Enzyme Addition: Add purified EDD to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C. Monitor the reaction progress by taking aliquots at regular intervals.

  • Reaction Termination: Stop the reaction by adding TCA to a final concentration of 2%.

  • Enzyme Removal: Remove the precipitated enzyme by centrifugation.

  • Purification:

    • Neutralize the supernatant with NaOH.

    • Purify KDPG from the reaction mixture using anion-exchange chromatography.

    • Desalt the purified KDPG fraction using size-exclusion chromatography.

  • Lyophilization: Obtain the final KDPG product as a powder by lyophilization.

Quantification of Intracellular KDPG by HPLC

This protocol provides a general framework for the quantification of intracellular KDPG using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial cell culture

  • Extraction solution (e.g., 6% trichloroacetic acid)[16]

  • Neutralization solution (e.g., 5 M K₂CO₃)[16]

  • HPLC system with a suitable anion-exchange column

  • Mobile phase (e.g., phosphate (B84403) buffer gradient)

  • KDPG standard

Procedure:

  • Cell Harvesting: Harvest a known quantity of bacterial cells by centrifugation at 4°C.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solution.

    • Lyse the cells (e.g., by bead beating or sonication) on ice.

    • Centrifuge to remove cell debris.

  • Neutralization: Neutralize the acidic extract with the neutralization solution.

  • HPLC Analysis:

    • Inject a known volume of the neutralized extract onto the HPLC system.

    • Separate the metabolites using an appropriate gradient of the mobile phase.

    • Detect KDPG based on its retention time, which is determined by running a KDPG standard.

  • Quantification: Quantify the amount of KDPG in the sample by comparing the peak area to a standard curve generated with known concentrations of the KDPG standard.

Conclusion

The alternative functions of this compound extend far beyond its established role in the Entner-Doudoroff pathway. As a signaling molecule, it plays a pivotal role in transcriptional regulation and carbon catabolite repression, allowing bacteria to adapt to changing nutrient environments. The promiscuous catalytic activity of its associated enzyme, KDPG aldolase, further highlights the metabolic versatility linked to this molecule. The bacteriostatic effect of KDPG accumulation opens up new avenues for antimicrobial drug development. This technical guide provides a foundational understanding of these non-canonical roles, offering valuable data and protocols to fuel further research and application in the fields of microbiology, metabolic engineering, and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Detection of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose catabolism in many prokaryotes.[1][2] The ED pathway is distinct from the more widespread Embden-Meyerhof-Parnas (glycolysis) pathway and is a subject of significant interest in microbiology, metabolic engineering, and as a potential target for novel antimicrobial agents.[3][4] Accurate and reliable detection of KDPG is crucial for elucidating metabolic fluxes, screening for enzyme inhibitors, and characterizing microbial physiology.[5]

These application notes provide detailed protocols for the primary methods of KDPG detection and quantification: enzymatic assays, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography (HPLC).

Signaling Pathway: The Entner-Doudoroff Pathway

The ED pathway is a streamlined metabolic route that converts glucose to pyruvate (B1213749) and glyceraldehyde-3-phosphate.[6] It involves two unique enzymes: 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (B8822740) (Eda).[1] The pathway is notable for its lower ATP yield compared to glycolysis (a net of 1 ATP per glucose molecule) but is more efficient in terms of protein cost.[1][2]

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP SixPG 6-Phosphogluconate G6P->SixPG G6P Dehydrogenase NADP+ -> NADPH KDPG 2-Keto-3-deoxy-6- phosphogluconate (KDPG) SixPG->KDPG 6-Phosphogluconate Dehydratase (Edd) GAP Glyceraldehyde- 3-phosphate KDPG->GAP KDPG Aldolase (Eda) Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase (Eda) Glycolysis Glycolysis (lower part) GAP->Glycolysis Pyruvate2 Pyruvate Glycolysis->Pyruvate2 Net 1 ATP 1 NADH Enzymatic_Assay_Principle KDPG KDPG Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase GAP Glyceraldehyde-3-phosphate KDPG->GAP invis1 Pyruvate->invis1 Lactate L-Lactate NADH NADH (Abs @ 340nm) invis2 NADH->invis2 NAD NAD+ invis1->Lactate L-Lactate Dehydrogenase invis2->NAD LC_MS_Workflow Sample Metabolite Extract LC Liquid Chromatography (Separation) Sample->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection m/z 257) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection m/z 79) CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Quantification) Detector->Data

References

Application Note: Quantification of 2-keto-3-deoxy-6-phosphogluconate (KDPG) in Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, a glucose catabolism route distinct from glycolysis that is prevalent in bacteria and archaea.[1] The accurate quantification of KDPG in cellular extracts is essential for studying microbial metabolism, understanding the regulation of the ED pathway, and for the development of novel antimicrobial agents targeting this pathway.[1][2] This document provides detailed protocols for the quantification of KDPG using enzymatic assays and chromatographic methods.

Core Principles of Quantification

Several analytical techniques can be employed to measure KDPG concentrations in biological samples. The choice of method depends on the required sensitivity, specificity, available equipment, and the complexity of the sample matrix.

  • Coupled Enzymatic Assay: This is the most common method, relying on the specific activity of KDPG aldolase (B8822740). KDPG is cleaved into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (G3P).[1][3] The resulting pyruvate is then reduced to lactate (B86563) by L-lactate dehydrogenase (LDH), a reaction that consumes NADH.[1] The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the initial KDPG concentration.[1][4] This method is robust, specific, and can be performed using a standard UV-Vis spectrophotometer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, allowing for the direct detection of KDPG in complex metabolite extracts.[5] It is particularly useful for verifying the presence of KDPG at low concentrations and for metabolic profiling studies. The limit of detection can be in the low picomole range.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), can also be used for KDPG analysis.[6][7] This method is suitable for separating KDPG from other phosphorylated sugars and organic acids in the cell extract.

Quantitative Data Summary

The following tables provide a summary of kinetic parameters for enzymes involved in KDPG metabolism and reported detection limits for analytical methods.

Table 1: Kinetic Parameters of KDPG Aldolase (Eda)

OrganismKM for KDPG (mM)Vmax (U/mg)Source
Haloferax volcanii0.29 ± 0.03209 ± 12[8]
Synechocystis sp. PCC 68030.095Not Reported[9]
Soybean (recombinant)0.310Not Reported[10]
Caulobacter crescentus (CcEDD)0.361.6[7][11]

One unit (U) is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[2]

Table 2: Performance of KDPG Quantification Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesSource
Coupled Enzymatic Assay Dependent on spectrophotometerDependent on spectrophotometerSpecific, cost-effective, high-throughput[1][4]
LC-MS/MS 2.5 pmol8.3 pmolHigh sensitivity and specificity, direct detection[5]
HPLC-CAD Not specifiedNot specifiedGood for purified samples, quantitative[6][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the metabolic context of KDPG and the workflows for its quantification.

Entner_Doudoroff_Pathway cluster_pathway Entner-Doudoroff (ED) Pathway G6P Glucose-6-P PG6 6-P-Gluconate G6P->PG6 G6PDH KDPG KDPG PG6->KDPG Edd (6-P-Gluconate Dehydratase) PYR Pyruvate KDPG->PYR Eda (KDPG Aldolase) G3P Glyceraldehyde-3-P KDPG->G3P Eda (KDPG Aldolase) G3P->PYR Glycolysis (multiple steps)

Caption: The Entner-Doudoroff pathway showing KDPG as a key intermediate.

KDPG_Quantification_Workflow cluster_enzymatic Method A cluster_lcms Method B Start Cell Culture Sample Quench 1. Quench Metabolism (e.g., Cold Methanol) Start->Quench Extract 2. Extract Metabolites (e.g., Cold Acid) Quench->Extract Neutralize 3. Neutralize Extract Extract->Neutralize CellExtract Neutralized Cell Extract Neutralize->CellExtract Enzymatic Enzymatic Assay CellExtract->Enzymatic LCMS LC-MS/MS Analysis CellExtract->LCMS AssaySetup Set up coupled reaction (LDH, NADH, Sample) Enzymatic->AssaySetup Chromatography Chromatographic Separation LCMS->Chromatography StartReaction Initiate with KDPG Aldolase AssaySetup->StartReaction Measure Monitor Absorbance at 340 nm StartReaction->Measure Calculate Calculate KDPG Concentration Measure->Calculate MassSpec Mass Spectrometry Detection (m/z 257 -> 79) Chromatography->MassSpec Quantify Quantify against Standard Curve MassSpec->Quantify

Caption: General experimental workflow for the quantification of KDPG.

Coupled_Enzymatic_Assay cluster_measurement Spectrophotometric Measurement KDPG KDPG (from sample) Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase G3P Glyceraldehyde-3-P KDPG->G3P invis1 Pyruvate->invis1 Lactate L-Lactate NADH NADH (Absorbs at 340 nm) invis2 NADH->invis2 Measurement Measure decrease in absorbance at 340 nm NAD NAD+ (No absorbance at 340 nm) invis1->Lactate L-Lactate Dehydrogenase invis2->NAD

Caption: Principle of the coupled enzymatic assay for KDPG quantification.

Experimental Protocols

Protocol 1: Preparation of Cell Extracts for KDPG Analysis

This protocol is a critical first step to ensure metabolic activity is halted and KDPG is preserved for accurate measurement.

Materials:

  • Cell culture

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solution: 0.6 M Perchloric acid, pre-chilled on ice[1]

  • Neutralization solution: 3 M KOH/1.5 M K2CO3

  • Centrifuge capable of 4°C and >12,000 x g

  • Microcentrifuge tubes

Procedure:

  • Quenching: Rapidly quench metabolic activity by mixing a known volume of cell culture with at least two volumes of cold quenching solution.[1] For example, add 1 mL of cell suspension to 2 mL of -40°C methanol.

  • Harvesting: Centrifuge the quenched cells immediately at >5,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in a known volume (e.g., 500 µL) of cold 0.6 M perchloric acid.[1] Vortex vigorously and incubate on ice for 15-20 minutes to lyse the cells and precipitate proteins.

  • Clarification: Centrifuge the lysate at 12,000-16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[8]

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add neutralization solution dropwise while vortexing until the pH reaches 6.5-7.5 (check with pH paper). The formation of a white precipitate (KClO4) will occur.

  • Final Clarification: Incubate on ice for 10 minutes, then centrifuge at 12,000-16,000 x g for 10 minutes at 4°C to remove the KClO4 precipitate.

  • Storage: The resulting supernatant is the neutralized cell extract, ready for KDPG quantification.[1] Use immediately or store at -80°C.

Protocol 2: Quantification of KDPG by Coupled Enzymatic Assay

This protocol details the spectrophotometric measurement of KDPG.[1][4][12]

Materials:

  • Neutralized cell extract (from Protocol 1)

  • KDPG standard solutions (0, 10, 20, 40, 60, 80, 100 µM in ultrapure water)[1]

  • Assay Buffer: 100 mM Tris-HCl or HEPES, pH 7.5-8.0[4][12]

  • NADH solution: ~10-15 mg/mL stock in assay buffer (prepare fresh)

  • L-Lactate Dehydrogenase (LDH): ~500-1000 units/mL suspension

  • KDPG Aldolase (Eda): ~10-20 units/mL solution[1]

  • UV-Vis spectrophotometer and 1 cm path length cuvettes

Procedure:

  • Reaction Mixture Preparation: In a 1 cm cuvette, prepare the reaction mixture. The final volume can be adjusted (e.g., 1 mL).

    • Assay Buffer: e.g., 850 µL

    • NADH solution: to a final concentration of 0.15-0.2 mM

    • L-Lactate Dehydrogenase (LDH): ~5-10 units

    • Sample (Neutralized cell extract or KDPG standard): e.g., 100 µL

    • Ultrapure water to final volume.

  • Background Reaction: Mix the contents by gentle inversion and incubate at a constant temperature (e.g., 30°C) for 3-5 minutes. This allows for the reduction of any endogenous pyruvate in the sample.[12]

  • Initial Absorbance (A1): Read the initial, stable absorbance at 340 nm. This is your A1 value.[1]

  • Initiate KDPG Reaction: Start the specific reaction by adding a small volume (e.g., 5-10 µL) of the KDPG aldolase solution.[1] Mix immediately.

  • Final Absorbance (A2): Monitor the decrease in absorbance at 340 nm until the reading is stable (reaction is complete, typically 5-15 minutes). This final reading is your A2 value.

  • Standard Curve: Repeat steps 1-5 for each KDPG standard solution to generate a standard curve of ΔA (A1 - A2) versus KDPG concentration.

  • Calculation:

    • Calculate the change in absorbance (ΔA = A1 - A2) for your unknown samples.

    • Determine the concentration of KDPG in the assay cuvette using the linear regression equation from your standard curve.

    • Account for the dilution of your cell extract to calculate the original concentration of KDPG in the cells.

Protocol 3: General Guidelines for KDPG Quantification by LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method.[5]

Materials:

  • Neutralized cell extract (from Protocol 1)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Chromatography column suitable for polar analytes (e.g., HILIC or anion-exchange)

  • Mobile Phase A: e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted

  • Mobile Phase B: e.g., Acetonitrile

Procedure:

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a small volume (e.g., 5-10 µL) of the neutralized cell extract.

    • Run a gradient elution to separate KDPG from other metabolites. For example, start with a high percentage of organic solvent (Mobile Phase B) and gradually increase the aqueous component (Mobile Phase A).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode (ESI-).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The characteristic transition for KDPG is the precursor ion m/z 257 fragmenting to the product ion m/z 79 (corresponding to [PO3H2]⁻).[5]

    • Optimize MS parameters (e.g., collision energy, cone voltage) using a pure KDPG standard to maximize signal intensity.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a KDPG standard.

    • Plot the peak area of the 257 -> 79 transition against the KDPG concentration.

    • Calculate the KDPG concentration in the cell extracts based on the standard curve, accounting for any dilution factors.

Troubleshooting and Considerations

  • Matrix Effects: For complex biological samples, especially in LC-MS/MS, perform spike and recovery experiments to assess matrix interference.[4]

  • KDPG Stability: KDPG is relatively unstable. Always prepare solutions fresh and keep samples on ice to prevent degradation. Avoid multiple freeze-thaw cycles.[4]

  • Enzyme Purity: Ensure the KDPG aldolase and LDH used in the enzymatic assay are free from contaminating activities that could interfere with the assay (e.g., NADH oxidase).

  • Cellular Compartmentalization: Be aware that the measured KDPG concentration represents an average across the entire cell volume. Subcellular concentrations may vary.

References

Application Notes and Protocols for the Enzymatic Assay of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose catabolism in many bacteria and archaea.[1][2] The accurate quantification of KDPG is crucial for investigating microbial metabolism, screening for inhibitors of the ED pathway, and for various applications in biotechnology and drug development.[1] These application notes provide a detailed protocol for a reliable and sensitive coupled enzymatic assay for the determination of KDPG concentration.

Assay Principle

The quantification of KDPG is achieved through a coupled enzyme assay that can be monitored spectrophotometrically. The assay involves two sequential enzymatic reactions:

  • KDPG Aldolase (B8822740) Reaction: this compound (KDPG) aldolase (EC 4.1.2.14) catalyzes the cleavage of KDPG into one molecule of pyruvate (B1213749) and one molecule of D-glyceraldehyde-3-phosphate.[1][3]

  • Lactate Dehydrogenase Reaction: The pyruvate generated in the first reaction is then reduced to L-lactate by L-lactate dehydrogenase (LDH) (EC 1.1.1.27). This reaction consumes one molecule of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), oxidizing it to NAD+.[1]

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the amount of KDPG present in the sample.[1]

Signaling Pathway

KDPG_Assay_Pathway cluster_reaction1 Reaction 1 cluster_reaction2 Reaction 2 KDPG 2-Keto-3-deoxy-6- phosphogluconate (KDPG) Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase GAP D-Glyceraldehyde- 3-phosphate KDPG->GAP KDPG Aldolase Lactate L-Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD

Caption: Coupled enzymatic reaction for the determination of KDPG.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in the KDPG assay and related processes.

Table 1: Kinetic Parameters of KDPG Aldolase

OrganismKM for KDPG (mM)Vmax (U/mg)Source
Haloferax volcanii0.29 ± 0.03209 ± 12[4]
Synechocystis sp. PCC 68030.095Not Reported[5][6]
Hordeum vulgare (barley)0.35Not Reported[5]
Picrophilus torridus0.40.07 (cell extract)[7]
Pseudomonas fluorescens0.1Not Reported[3]
Soybean0.310Not Reported[8]

Table 2: Kinetic Parameters of 6-Phosphogluconate Dehydratase (for KDPG Synthesis)

OrganismKM for 6-phosphogluconate (mM)Vmax (U/mg)Source
Caulobacter crescentus0.361.6[9][10][11][12]

Unit definition (U): One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.[9]

Experimental Protocols

This section provides a detailed protocol for the enzymatic determination of KDPG in biological samples.

Materials and Reagents
  • KDPG Aldolase (EC 4.1.2.14)

  • L-Lactate Dehydrogenase (LDH) (EC 1.1.1.27)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • KDPG standard solution (for calibration curve)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Perchloric acid (for sample deproteinization)

  • Potassium carbonate (for neutralization)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

  • Microcentrifuge

Experimental Workflow

KDPG_Assay_Workflow start Start sample_prep Sample Preparation (e.g., Cell Lysis, Deproteinization) start->sample_prep neutralization Neutralization sample_prep->neutralization assay_setup Assay Setup in Cuvette (Buffer, NADH, LDH, Sample) neutralization->assay_setup initial_abs Initial Absorbance Reading (A1) @ 340 nm assay_setup->initial_abs add_aldolase Add KDPG Aldolase to Initiate Reaction initial_abs->add_aldolase final_abs Final Absorbance Reading (A2) @ 340 nm (after reaction completion) add_aldolase->final_abs calculation Calculate KDPG Concentration final_abs->calculation end End calculation->end

Caption: Workflow for the enzymatic assay of KDPG.

Detailed Methodology

1. Sample Preparation (for Biological Samples)

  • Metabolite Extraction: To halt metabolic activity and extract metabolites, rapidly homogenize tissue or cells in ice-cold perchloric acid.

  • Deproteinization: Centrifuge the homogenate to pellet the precipitated protein.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize with potassium carbonate. The resulting potassium perchlorate (B79767) will precipitate.

  • Clarification: Centrifuge to remove the potassium perchlorate precipitate. The resulting supernatant is the neutralized extract ready for the assay.[1]

2. KDPG Standard Curve Preparation

  • Prepare a series of KDPG standard solutions (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting a stock solution in ultrapure water.[1] These standards will be used to generate a calibration curve.

3. Assay Procedure

The assay should be performed in a 1 cm path length cuvette at a constant temperature (e.g., 25°C or 37°C).[1]

  • Assay Mixture Preparation: In a cuvette, combine the following reagents in the specified order:

    • Assay Buffer (to bring the final volume to 1 mL)

    • NADH solution (final concentration of ~0.2 mM)

    • L-Lactate Dehydrogenase solution

    • Sample or KDPG standard solution

  • Initial Absorbance Reading (A1): Mix the contents of the cuvette by gentle inversion and incubate for 2-3 minutes. This allows for the reduction of any endogenous pyruvate in the sample. Read the initial absorbance at 340 nm (A1). This reading should be stable.[1]

  • Reaction Initiation: Start the specific reaction by adding a small volume of the KDPG aldolase solution (a starting concentration of 10-20 units/mL is recommended) to the cuvette.[1]

  • Final Absorbance Reading (A2): Monitor the decrease in absorbance at 340 nm until the reaction is complete (i.e., the absorbance is stable). Record the final absorbance (A2).

4. Calculation of KDPG Concentration

  • Calculate the change in absorbance (ΔA) for each sample and standard: ΔA = A1 - A2

  • Plot a standard curve of ΔA versus the known concentrations of the KDPG standards.

  • Determine the concentration of KDPG in the samples by interpolating their ΔA values on the standard curve.

The concentration of KDPG in the original sample can be calculated using the following formula, taking into account the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹) and any dilution factors from sample preparation.

Conclusion

This coupled enzymatic assay provides a robust and sensitive method for the quantification of KDPG. The detailed protocol and supporting information are intended to facilitate the implementation of this assay in various research and development settings, enabling the study of the Entner-Doudoroff pathway and its role in microbial metabolism.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-keto-3-deoxy-6-phosphogluconate (KDPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-3-deoxy-6-phosphogluconate (KDPG) is a key metabolic intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many prokaryotes.[1][2][3] The absence of this pathway in mammals makes its enzymes potential targets for novel antimicrobial agents. Accurate and sensitive quantification of KDPG is crucial for studying microbial metabolism, understanding host-pathogen interactions, and for the development of new therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the direct quantification of KDPG from complex biological matrices.[1][3] These application notes provide detailed protocols for the analysis of KDPG using LC-MS/MS.

Signaling Pathway

KDPG is a central metabolite in the Entner-Doudoroff pathway. The pathway begins with the phosphorylation of glucose to glucose-6-phosphate, which is then oxidized to 6-phosphogluconate. 6-phosphogluconate is subsequently dehydrated to form KDPG, which is then cleaved by KDPG aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[2][4][5]

ED_Pathway cluster_cytosol Cytosol Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase (ATP -> ADP) _6PG 6-Phospho-D-gluconate G6P->_6PG Glucose-6-phosphate dehydrogenase (NADP+ -> NADPH) KDPG 2-Keto-3-deoxy- 6-phosphogluconate _6PG->KDPG 6-Phosphogluconate dehydratase GAP Glyceraldehyde- 3-phosphate KDPG->GAP KDPG aldolase Pyruvate Pyruvate KDPG->Pyruvate KDPG aldolase GAP->Pyruvate Glycolysis

Figure 1: The Entner-Doudoroff Pathway highlighting KDPG.

Quantitative Data Summary

The following table summarizes quantitative data for KDPG obtained by mass spectrometry from various studies.

OrganismConcentration (µmol/g fresh weight)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)Reference
Escherichia coli4.7 ± 0.822.58.3[1]
Agrobacterium tumefaciens2.8 ± 0.752.58.3[1]

Experimental Protocols

A generalized workflow for the mass spectrometry analysis of KDPG is presented below.

KDPG_Analysis_Workflow cluster_workflow Experimental Workflow SampleCollection 1. Sample Collection (e.g., Bacterial Culture) MetaboliteExtraction 2. Metabolite Extraction (Quenching & Lysis) SampleCollection->MetaboliteExtraction SampleCleanup 3. Sample Cleanup (Centrifugation & Drying) MetaboliteExtraction->SampleCleanup Reconstitution 4. Reconstitution SampleCleanup->Reconstitution LCMS_Analysis 5. LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataAnalysis 6. Data Analysis (Quantification) LCMS_Analysis->DataAnalysis

Figure 2: General workflow for KDPG analysis.
Protocol 1: Metabolite Extraction from Bacterial Culture

This protocol is adapted from general metabolite extraction procedures for bacterial cultures.

Materials:

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Extraction Solvent: 2:2:1 (v/v/v) acetonitrile:methanol:water, chilled to -20°C[6]

  • Forceps[6]

  • Filter discs[6]

  • Petri dishes, chilled on dry ice or at -80°C[6]

  • Vacuum filtration apparatus[6]

  • Centrifuge tubes (1.5 mL)

  • High-speed centrifuge

  • Nitrogen gas or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Preparation: Prepare the chilled extraction solvent and pre-chill petri dishes containing 1.5 mL of the solvent.[6]

  • Harvesting: Rapidly collect a defined volume of bacterial culture (e.g., 5 mL) by vacuum filtration onto a filter disc. This step should be performed quickly to quench metabolic activity.[6]

  • Extraction: Immediately transfer the filter with the collected cells into a chilled petri dish containing the extraction solvent.[6] Swirl the dish to ensure complete immersion of the cells.

  • Lysis: The cells will lyse upon contact with the cold extraction solvent.

  • Collection: Transfer the cell extract to a 1.5 mL centrifuge tube.

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Drying: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of KDPG

This protocol provides a starting point for the LC-MS/MS analysis of KDPG. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • Electrospray ionization (ESI) source

Liquid Chromatography Parameters:

  • Column: A column suitable for the separation of polar ionic compounds, such as a zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) column, is recommended.[7][8]

  • Mobile Phase A: Water with a suitable buffer (e.g., ammonium (B1175870) acetate)

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from high organic to high aqueous mobile phase should be optimized to retain and elute KDPG.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

  • Injection Volume: 2-10 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[1]

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 257[1]

    • Product Ion (Q3): m/z 79[1]

  • Collision Energy (CE): This will need to be optimized for the specific instrument but is a critical parameter for fragmentation.

  • Other Parameters: Capillary voltage, cone voltage, source temperature, and gas flows should be optimized to maximize the signal for the KDPG transition.[9]

Data Analysis:

  • Peak integration and quantification should be performed using the instrument's software.

  • A standard curve of authentic KDPG should be prepared in a matrix similar to the samples to ensure accurate quantification.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the mass spectrometry-based analysis of KDPG. These methods are essential for researchers in microbiology, drug discovery, and metabolic engineering who are investigating the Entner-Doudoroff pathway and its role in various biological systems. The provided protocols for sample preparation and LC-MS/MS analysis, along with the illustrative diagrams and quantitative data, are intended to facilitate high-quality research into the significance of KDPG. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs to achieve the most accurate and reliable results.

References

NMR Spectroscopy of 2-Keto-3-deoxy-6-phosphogluconate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many microorganisms.[1][2] The ED pathway is a target for antimicrobial drug development, making the structural and functional characterization of its intermediates, such as KDPG, crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of metabolites. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of KDPG.

In solution, KDPG exists in a dynamic equilibrium between a linear open-chain keto form and two cyclic furanose anomers (α and β). ¹³C NMR studies have quantified this equilibrium, revealing the predominance of the cyclic forms.[3]

Quantitative NMR Data

The following tables summarize the reported ¹H, ¹³C, and ³¹P NMR chemical shift data for this compound in D₂O. The presence of multiple chemical shifts for some nuclei reflects the equilibrium between the different isomeric forms of KDPG in solution.

Table 1: ¹H NMR Chemical Shifts for this compound in D₂O

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzTentative Assignment
4.35mH4
4.26dt8.1, 4.2H5
4.10mH6a
4.00mH6b
3.74mH3a (isomer 1)
2.46dd14.0, 7.7H3b (isomer 1)
2.29dd13.7, 6.8H3a (isomer 2)
2.16dd13.6, 6.3H3b (isomer 2)
1.89dd14.1, 3.8H3 (keto form)

Data sourced from a 400 MHz ¹H NMR spectrum.

Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O

Chemical Shift (δ) ppmTentative Assignment
176.94C1 (Carboxyl)
176.23C1 (Carboxyl - alternate isomer)
103.46C2 (Anomeric Carbon - furanose)
85.90C4/C5
85.81C4/C5
85.07C4/C5
84.99C4/C5
71.56C4/C5
64.45C6
64.40C6 (alternate isomer)
63.62C6 (alternate isomer)
43.27C3
43.06C3 (alternate isomer)

Data sourced from a 101 MHz ¹³C NMR spectrum.

An earlier study focusing on the open-chain keto form reported the following approximate ¹³C chemical shifts downfield from tetramethylsilane[3]:

  • C-1 (-COOH): ~175 ppm

  • C-2 (>C=O): ~105 ppm

  • C-3 (>CH₂): ~44 ppm

Table 3: ³¹P NMR Chemical Shifts for this compound in D₂O

Chemical Shift (δ) ppm
4.40
4.32

Data sourced from a 162 MHz ³¹P NMR spectrum. The two signals likely represent the phosphate (B84403) group in the different isomeric forms.

Signaling Pathways and Logical Relationships

The Entner-Doudoroff Pathway

KDPG is a key intermediate in the Entner-Doudoroff pathway, where it is formed from 6-phosphogluconate and subsequently cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP PG6 6-Phospho-D-glucono-1,5-lactone G6P->PG6 Glucose-6-phosphate dehydrogenase NADP+ -> NADPH PG 6-Phosphogluconate PG6->PG 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy-6- phosphogluconate PG->KDPG 6-Phosphogluconate dehydratase Pyr Pyruvate KDPG->Pyr KDPG aldolase G3P Glyceraldehyde-3-phosphate KDPG->G3P KDPG aldolase Glycolysis Glycolysis G3P->Glycolysis

Caption: The Entner-Doudoroff Pathway highlighting the central role of KDPG.

Equilibrium of KDPG in Solution

In an aqueous environment, KDPG exists as an equilibrium mixture of the open-chain keto form and the α- and β-furanose cyclic anomers.

KDPG_Equilibrium alpha_furanose α-Furanose (41%) keto_form Open-chain keto (9%) alpha_furanose->keto_form beta_furanose β-Furanose (50%) keto_form->beta_furanose NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing synthesis Obtain KDPG dissolve Dissolve in D₂O synthesis->dissolve ph_adjust Adjust pH dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer shimming Shim Magnet transfer->shimming H1_acq ¹H NMR Acquisition shimming->H1_acq C13_acq ¹³C NMR Acquisition H1_acq->C13_acq P31_acq ³¹P NMR Acquisition C13_acq->P31_acq ft Fourier Transform P31_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Chemical Shift Referencing baseline->referencing integration Integration & Analysis referencing->integration

References

Application Notes: KDPG Aldolase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) is a pivotal enzyme in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism found primarily in bacteria and archaea.[1][2] This enzyme catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (G3P).[1][2] The accurate measurement of KDPG aldolase activity is crucial for studying microbial metabolism, screening for inhibitors of the ED pathway, and for various applications in biotechnology and drug development.[1]

Assay Principle

The KDPG aldolase activity is determined using a continuous spectrophotometric coupled enzyme assay.[1] The assay proceeds in two sequential reactions:

  • KDPG Aldolase Reaction: KDPG aldolase (EC 4.1.2.14) catalyzes the cleavage of KDPG into pyruvate and G3P.[1][2]

  • Lactate Dehydrogenase (LDH) Reaction: The pyruvate generated is immediately reduced to L-lactate by L-lactate dehydrogenase (LDH) (EC 1.1.1.27). This second reaction consumes one molecule of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), oxidizing it to NAD+.[1]

The rate of KDPG aldolase activity is directly proportional to the rate of NADH oxidation, which is monitored as a decrease in absorbance at 340 nm.[1] The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[1]

Assay_Principle cluster_0 Reaction 1 KDPG KDPG Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase KDPG:e->Pyruvate:w G3P Glyceraldehyde-3-Phosphate L_Lactate L-Lactate Pyruvate->L_Lactate L-Lactate Dehydrogenase Pyruvate:e->L_Lactate:w NADH NADH NAD NAD+ NADH->NAD

Figure 1: Coupled enzymatic assay principle for KDPG aldolase activity.

Experimental Protocols

I. Required Materials and Reagents

Equipment:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes (1 cm path length, quartz or disposable UV-transparent)

  • Pipettes and tips

  • pH meter

  • Vortex mixer

  • Microcentrifuge

  • Constant temperature water bath or cuvette holder (e.g., 25°C or 37°C)

Reagents:

  • HEPES buffer (1 M, pH 8.0)

  • Potassium Chloride (KCl) or Sodium Chloride (NaCl)

  • Reduced nicotinamide adenine dinucleotide (NADH), sodium salt

  • L-Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., Sigma-Aldrich)

  • This compound (KDPG) substrate

  • Purified KDPG aldolase enzyme or cell extract containing the enzyme

  • Ultrapure water

II. Reagent Preparation
  • 100 mM HEPES Buffer (pH 8.0): Dilute the 1 M stock solution with ultrapure water to a final concentration of 100 mM. Adjust the pH to 8.0 using NaOH or HCl if necessary.[1] Store at 4°C.

  • 10 mM NADH Solution: Dissolve the appropriate amount of NADH in 100 mM HEPES buffer (pH 8.0). Prepare this solution fresh daily and keep it on ice, protected from light, as NADH is unstable.[1]

  • L-Lactate Dehydrogenase (LDH) Solution: Prepare a solution of LDH at a concentration of approximately 500-1000 units/mL in 100 mM HEPES buffer (pH 8.0).[1][3] Store on ice.

  • KDPG Substrate Stock Solution: Prepare a stock solution of KDPG (e.g., 10-20 mM) in ultrapure water. Determine the exact concentration spectrophotometrically or via a standard curve if necessary. Aliquot and store at -20°C.

  • Enzyme Solution (KDPG Aldolase): The optimal concentration of KDPG aldolase should be determined empirically to ensure a linear reaction rate. For purified enzyme, a starting concentration of 10-20 units/mL is recommended.[1] For cell extracts, the protein concentration should be determined, and various dilutions should be tested.

III. Sample Preparation (Cell Extracts)
  • Cell Lysis: Rapidly homogenize or sonicate cells in an appropriate volume of cold lysis buffer (e.g., 100 mM HEPES, pH 8.0 with 2 mM EDTA).[4] Keep on ice for 10-15 minutes.

  • Clarification: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet insoluble material.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled tube. This is the enzyme sample. Store on ice and use for the assay on the same day or store at -80°C for long-term use.

IV. Assay Procedure

The following protocol is for a standard 1 mL assay volume in a 1 cm cuvette. Volumes can be scaled down for use in 96-well plates.

  • Assay Mixture Preparation: In a cuvette, prepare the assay mixture by adding the following components:

    • 100 mM HEPES Buffer (pH 8.0)

    • 0.2 mM NADH[3][5]

    • ~5-10 units of L-Lactate Dehydrogenase[5]

    • Enzyme sample (e.g., 10-50 µL of cell extract or purified enzyme)

    • Ultrapure water to a final volume of, for example, 980 µL (before adding substrate).

  • Initial Absorbance (Baseline): Mix the contents by gentle inversion and incubate the cuvette at a constant temperature (e.g., 25°C or 37°C) for 3-5 minutes.[1] This allows for the reduction of any endogenous pyruvate in the sample.

  • Monitor Baseline: Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Reaction Initiation: Start the reaction by adding a small volume (e.g., 20 µL) of the KDPG substrate solution to the cuvette. The final concentration of KDPG should be varied to determine kinetic parameters (e.g., from 0.1x Kₘ to 10x Kₘ).

  • Kinetic Measurement: Immediately mix the contents and start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes). Ensure the rate (ΔA/min) is linear for at least 2-3 minutes.

Workflow prep Prepare Assay Mixture (Buffer, NADH, LDH, Enzyme) incubate Incubate at constant T (e.g., 25°C) for 3-5 min prep->incubate baseline Measure stable baseline Absorbance (A1) at 340 nm incubate->baseline start Initiate Reaction (Add KDPG Substrate) baseline->start measure Monitor Absorbance Decrease (ΔA/min) at 340 nm start->measure calculate Calculate Enzyme Activity measure->calculate

Figure 2: Experimental workflow for the KDPG aldolase activity assay.
V. Data Calculation

The activity of KDPG aldolase is calculated from the linear rate of absorbance decrease using the Beer-Lambert law.

Activity (U/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme * 10^6

Where:

  • ΔA/min: The linear rate of absorbance change per minute.

  • ε: Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹ or 6.22 mM⁻¹cm⁻¹).[1]

  • l: Path length of the cuvette (typically 1 cm).

  • V_total: Total volume of the assay (in mL).

  • V_enzyme: Volume of the enzyme sample added (in mL).

  • 10^6: Factor to convert Molar to µMolar concentration.

One unit (U) of KDPG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions. [6]

Data Presentation

Table 1: Typical Reaction Conditions and Parameters
ParameterRecommended ValueReference
Buffer20-100 mM HEPES or Bis-Tris[1][5][6]
pH7.5 - 8.0[1][5][6]
Temperature25°C - 37°C[1][3][6]
Wavelength340 nm[1]
NADH Concentration0.2 mM[3][5]
LDH Concentration~5-10 Units/mL[3][5]
KDPG Concentration0.01 - 1.0 mM (variable for kinetics)[5][7]
Table 2: Kinetic Parameters of KDPG Aldolases
Enzyme SourceSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Escherichia coliKDPG0.1 ± 0.0280 ± 28.0 x 10⁵[7][8]
Haloferax volcaniiKDPG0.29 ± 0.03--[5]
Synechocystis sp.KDPG0.095--[9]
E. coli (Wild-type)KDG*160.169.7[8]
E. coli (Wild-type)KHO**120.2714[8]

* KDG: 2-keto-3-deoxy-gluconate (lacks C6 phosphate) ** KHO: 2-keto-4-hydroxyoctonate (hydrophobic analog)

Table 3: Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)Reference
Drifting Baseline NADH instability; Contamination with other dehydrogenases in the sample.Prepare NADH solution fresh daily, keep it on ice and protected from light. Ensure the sample is properly prepared to minimize interfering enzymes.[1]
Non-linear Reaction Progress KDPG aldolase is rate-limiting; Substrate or cofactor (NADH) depletion.Increase the concentration of KDPG aldolase. Ensure initial substrate and NADH concentrations are not limiting and are well above the Kₘ if determining Vₘₐₓ.[1]
No Activity Inactive enzyme; Missing essential component in the assay mix (e.g., LDH, NADH).Use a positive control to verify enzyme activity. Double-check the preparation and addition of all reaction components.
High Background Rate Presence of endogenous pyruvate in the sample; Non-specific NADH oxidation.Increase the pre-incubation time after adding the sample to the assay mix before adding KDPG. Run a background control reaction without the KDPG substrate.[1]

References

Application Notes and Protocols for Enzyme Kinetics using KDPG as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-3-deoxy-6-phosphogluconate (KDPG) is a key intermediate in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism distinct from glycolysis, predominantly found in prokaryotes such as Pseudomonas, Rhizobium, Azotobacter, and Agrobacterium.[1][2] The enzyme this compound aldolase (B8822740) (KDPG aldolase, EC 4.1.2.14) catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[2][3][4] This pivotal role makes KDPG and KDPG aldolase significant subjects for studying microbial metabolism and for identifying novel antimicrobial drug targets. Enzyme assays utilizing KDPG are fundamental for characterizing the kinetic properties of KDPG aldolase, screening for inhibitors, and understanding its mechanism of action.[5]

These application notes provide a comprehensive guide to using KDPG as a substrate for enzyme kinetic studies, focusing on the widely used spectrophotometric assay for KDPG aldolase.

Principle of the Assay

The kinetic analysis of KDPG aldolase is most commonly performed using a coupled spectrophotometric assay.[4][6] In this continuous assay, the pyruvate produced from the cleavage of KDPG is immediately reduced to lactate (B86563) by an excess of L-lactate dehydrogenase (LDH). This reaction is coupled to the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The rate of KDPG cleavage is therefore directly proportional to the decrease in absorbance at 340 nm, corresponding to the consumption of NADH.[6]

The reaction sequence is as follows:

  • KDPG Aldolase Reaction: KDPG → Pyruvate + Glyceraldehyde-3-Phosphate

  • Lactate Dehydrogenase (Coupling) Reaction: Pyruvate + NADH + H⁺ → L-Lactate + NAD⁺

Data Presentation: Kinetic Parameters of KDPG Aldolase

The following table summarizes the kinetic parameters for KDPG aldolase from various organisms. This data is crucial for comparative studies and for designing experiments with appropriate substrate concentrations.

OrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Escherichia coliKDPG20838.3 x 10⁵[7]
Thermotoga maritimaKDPG--2.2[8]
Haloferax volcaniiKDPG---[9][10]

Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Materials and Reagents
  • KDPG: Substrate. Prepare a stock solution (e.g., 10 mM) in assay buffer and store at -20°C.

  • KDPG Aldolase: The enzyme of interest. The concentration should be determined empirically to ensure a linear reaction rate for the desired duration.

  • L-Lactate Dehydrogenase (LDH): Coupling enzyme. A high specific activity preparation is recommended. Prepare a stock solution (e.g., 1000 units/mL) in assay buffer.

  • NADH: Co-substrate for LDH. Prepare a fresh stock solution (e.g., 10 mM) in assay buffer for each experiment and protect from light. The concentration should be accurately determined spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

  • Assay Buffer: e.g., 100 mM HEPES, pH 7.5. The optimal pH should be determined for the specific KDPG aldolase being studied.[7]

  • Spectrophotometer: Capable of measuring absorbance at 340 nm, preferably with temperature control.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes with a 1 cm path length.

Assay Protocol for KDPG Aldolase Kinetics

This protocol is designed for a standard 1 mL cuvette-based assay. Volumes can be scaled down for microplate-based assays.

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing the following components (excluding KDPG aldolase and KDPG) to the desired final concentrations in a total volume of, for example, 980 µL:

    • Assay Buffer

    • NADH (e.g., final concentration of 250 µM)[7]

    • L-Lactate Dehydrogenase (e.g., final concentration of 10-20 units/mL)

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium and to reduce any endogenous pyruvate.

  • Initiate the Reaction: Start the reaction by adding a small volume (e.g., 10 µL) of the KDPG aldolase solution to the cuvette. Mix gently by inverting the cuvette.

  • Baseline Measurement: Monitor the absorbance at 340 nm for 1-2 minutes to establish a stable baseline.

  • Substrate Addition and Data Acquisition: Initiate the aldolase reaction by adding a small volume (e.g., 10 µL) of the KDPG stock solution to achieve the desired final substrate concentration. Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). Ensure the initial velocity is linear for at least the first 60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law: v₀ (µM/min) = (ΔA₃₄₀/min) / (ε * l) * 10⁶ where:

      • ΔA₃₄₀/min is the rate of change of absorbance at 340 nm per minute.

      • ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

      • l is the path length of the cuvette (typically 1 cm).

    • Repeat the assay with varying concentrations of KDPG.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for Inhibitor Screening

This protocol can be adapted to screen for inhibitors of KDPG aldolase.

  • Prepare the Reaction Mixture: As described in the kinetics protocol, but also include the potential inhibitor at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.

  • Pre-incubation with Inhibitor: Add the KDPG aldolase to the reaction mixture containing the inhibitor and pre-incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Initiate the Reaction: Start the reaction by adding KDPG and monitor the activity as described above.

  • Data Analysis: Compare the initial velocity in the presence of the inhibitor to the control reaction to determine the percentage of inhibition. For promising inhibitors, a full dose-response curve should be generated to determine the IC₅₀ value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive). Pyruvate analogues with beta-diketo structures have been identified as potential inhibitors of KDPG aldolase.[4][11]

Visualizations

Entner-Doudoroff Pathway

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP PGL 6-Phospho- glucono-δ-lactone G6P->PGL Glucose-6-phosphate dehydrogenase NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy-6- phosphogluconate PG->KDPG 6-Phosphogluconate dehydratase Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG aldolase G3P Glyceraldehyde- 3-phosphate KDPG->G3P KDPG aldolase Pyruvate2 Pyruvate G3P->Pyruvate2 Glycolysis (multiple steps) NAD+ -> NADH 2 ADP -> 2 ATP

Caption: The Entner-Doudoroff pathway, highlighting the central role of KDPG.

Experimental Workflow for KDPG Aldolase Kinetics

Enzyme_Kinetics_Workflow start Start prep Prepare Reagents (Buffer, KDPG, NADH, LDH, Enzyme) start->prep mix Prepare Reaction Mixture in Cuvette (Buffer, NADH, LDH) prep->mix preincubate Pre-incubate at Assay Temperature mix->preincubate add_enzyme Add KDPG Aldolase preincubate->add_enzyme add_substrate Add KDPG (Substrate) add_enzyme->add_substrate measure Measure Absorbance at 340 nm over Time add_substrate->measure analyze Calculate Initial Velocity (v₀) measure->analyze repeat Repeat for Different [KDPG] analyze->repeat repeat->add_substrate Yes plot Plot v₀ vs. [KDPG] and Fit to Michaelis-Menten Equation repeat->plot No end Determine Km and Vmax plot->end

Caption: Workflow for determining the kinetic parameters of KDPG aldolase.

Applications in Drug Development

The ED pathway is essential for the survival of many pathogenic bacteria that lack a complete glycolytic pathway. Therefore, the enzymes of the ED pathway, including KDPG aldolase, represent attractive targets for the development of novel antimicrobial agents. The protocols described herein are directly applicable to high-throughput screening (HTS) campaigns to identify inhibitors of KDPG aldolase. Hits from HTS can be further characterized using these kinetic assays to determine their potency (IC₅₀) and mechanism of action, providing crucial information for lead optimization in the drug discovery process.[5]

References

Application Notes and Protocols: Leveraging 2-Keto-3-deoxy-6-phosphogluconate (KDPG) in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a key intermediate in the Entner-Doudoroff (ED) pathway, a central metabolic route for glucose catabolism in many prokaryotes.[1][2][3][4][5] Unlike the more common Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the ED pathway has unique enzymatic steps and a different energetic yield, producing one molecule of ATP, NADH, and NADPH per molecule of glucose.[4][5] In the realm of metabolic engineering, harnessing the ED pathway and its central metabolite, KDPG, offers significant advantages for the production of a wide array of valuable chemicals.

The ED pathway's direct conversion of KDPG to pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P) by KDPG aldolase (B8822740) provides a balanced supply of these two crucial precursors for various biosynthetic pathways.[4][6] This characteristic is particularly beneficial for the production of isoprenoids and other compounds derived from pyruvate and G3P.[7][8][9][10] Furthermore, the pathway's distinct cofactor usage (generating both NADH and NADPH) can be advantageous for redox balance in engineered strains.[4]

These application notes provide an overview of the strategic use of KDPG-centric metabolic engineering for the production of biofuels and platform chemicals. Detailed protocols for key experimental procedures are also included to facilitate the practical application of these concepts in a research and development setting.

Key Metabolic Pathways Involving KDPG

The canonical Entner-Doudoroff pathway is the primary route for KDPG metabolism. Glucose is first phosphorylated to glucose-6-phosphate (G6P), which is then oxidized to 6-phosphogluconate. The enzyme 6-phosphogluconate dehydratase then converts 6-phosphogluconate into KDPG. Finally, KDPG aldolase cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate.[4][6][11]

ED_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase 6 6 G6P->6 _6PGL 6-P-glucono- 1,5-lactone _6PG 6-P-gluconate _6PGL->_6PG 6-Phospho- gluconolactonase (pgl) KDPG 2-Keto-3-deoxy- 6-P-gluconate _6PG->KDPG 6-P-gluconate dehydratase (edd) Pyruvate Pyruvate KDPG->Pyruvate KDPG aldolase (eda) G3P Glyceraldehyde-3-P KDPG->G3P KDPG aldolase (eda) PGL G6P dehydrogenase (zwf)

Fig. 1: The Entner-Doudoroff Pathway.

Metabolic engineering efforts often involve the heterologous expression of the key ED pathway enzymes, edd (6-phosphogluconate dehydratase) and eda (KDPG aldolase), in host organisms that either lack a functional ED pathway or have a weak one. This strategy allows for the redirection of carbon flux from glucose towards the desired products.

Applications in Chemical Production

The unique characteristics of the ED pathway make it a powerful tool for the production of various chemicals. The following sections highlight key applications and provide a summary of reported production metrics.

Isobutanol

Isobutanol is a promising next-generation biofuel. By introducing a synthetic pathway for isobutanol synthesis and co-opting the ED pathway, researchers have significantly enhanced isobutanol production in Escherichia coli. The ED pathway provides a more efficient route for converting glucose to pyruvate, a key precursor for the isobutanol pathway.

Host OrganismEngineering StrategyTiter (g/L)Yield (C-mol/C-mol)Productivity (g/L/h)Reference
E. coliHeterologous expression of Zymomonas mobilis ED pathway13.670.500.456[12]
Isoprenoids (Isoprene)

Isoprenoids are a large class of natural products with diverse applications, including pharmaceuticals, fragrances, and biofuels. The biosynthesis of isoprenoids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway requires equimolar amounts of pyruvate and G3P. The ED pathway is ideally suited for this purpose as it produces both precursors simultaneously from KDPG.[7][8][9][10]

Host OrganismEngineering StrategyTiterYieldProductivityReference
E. coliCombination of ED pathway with MEP pathway>3x higher than EMP module>6x higher than EMP moduleNot Reported[7][8]
Muconic Acid

Muconic acid is a platform chemical that can be converted to adipic acid, a precursor for nylon production. Engineering Pseudomonas putida to produce muconic acid from glucose has been a significant area of research. While the primary pathway involves the shikimate pathway, optimizing central carbon metabolism, including the ED pathway, is crucial for maximizing yields.

Host OrganismEngineering StrategyTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Reference
P. putida KT2440Co-expression of decarboxylase-associated proteins4.920.077Not Reported[13]
P. putida KT2440Deletion of hexR, gntZ, and gacS22.00.3560.21[14]
P. putida KT2440Model-guided strategy with ALE33.70.460.18[15]
1,2-Propanediol

1,2-Propanediol (1,2-PD) is a commodity chemical with applications in antifreeze, polymers, and cosmetics. Metabolic engineering strategies in E. coli and Corynebacterium glutamicum have been developed to produce 1,2-PD from glucose. These pathways often proceed through the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP), which is isomerized from G3P produced via the ED pathway.

Host OrganismEngineering StrategyTiter (g/L)Yield (g/g glucose)ProductivityReference
E. coliCo-expression of mgsA and gldA0.7Not ReportedNot Reported[16][17]
C. glutamicumExpression of E. coli mgsA, gldA, and yqhD; deletion of hdpA and ldhNot Reported0.343 mol/mol glucoseNot Reported[18]

Experimental Protocols

Protocol 1: Heterologous Expression of the Entner-Doudoroff Pathway in E. coli

This protocol describes the general workflow for introducing and expressing the ED pathway genes from a donor organism, such as Zymomonas mobilis, into an E. coli host.

Protocol1_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression and Verification cluster_fermentation Fermentation and Product Analysis Gene_Isolation Isolate edd and eda genes from donor organism Vector_Ligation Ligate genes into an expression vector Gene_Isolation->Vector_Ligation Transformation Transform vector into E. coli cloning strain Vector_Ligation->Transformation Verification Verify construct by sequencing Transformation->Verification Host_Transformation Transform expression vector into production host Verification->Host_Transformation Culture_Growth Grow transformed cells in appropriate media Host_Transformation->Culture_Growth Induction Induce gene expression (e.g., with IPTG) Culture_Growth->Induction Protein_Analysis Verify protein expression (e.g., SDS-PAGE) Induction->Protein_Analysis Fermentation Perform batch or fed-batch fermentation Protein_Analysis->Fermentation Sampling Collect samples at regular intervals Fermentation->Sampling Product_Quantification Analyze product titer, yield, and productivity (e.g., HPLC) Sampling->Product_Quantification

Fig. 2: Workflow for heterologous expression of the ED pathway.

Methodology:

  • Gene Amplification and Cloning:

    • Amplify the edd and eda genes from the genomic DNA of the donor organism (e.g., Zymomonas mobilis) using PCR with primers containing appropriate restriction sites.

    • Digest the PCR products and a suitable expression vector (e.g., pTrc99a) with the corresponding restriction enzymes.

    • Ligate the digested genes into the expression vector.

    • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

    • Select for positive transformants on antibiotic-containing agar (B569324) plates.

    • Verify the integrity of the cloned genes by plasmid sequencing.

  • Strain Construction and Expression:

    • Transform the verified expression plasmid into the desired E. coli production host.

    • Grow a starter culture of the recombinant strain overnight in a suitable medium (e.g., LB) with the appropriate antibiotic.

    • Inoculate the main culture in a defined production medium with the starter culture.

    • Grow the cells to a specific optical density (e.g., OD600 of 0.6-0.8).

    • Induce the expression of the heterologous genes by adding an inducer (e.g., IPTG).

    • Continue the cultivation for the desired production period.

  • Analysis of Protein Expression:

    • Harvest a sample of the induced cells by centrifugation.

    • Lyse the cells (e.g., by sonication).

    • Analyze the cell lysate by SDS-PAGE to confirm the expression of the EDD and EDA proteins at their expected molecular weights.

Protocol 2: Quantification of KDPG in Microbial Cultures

Accurate measurement of intracellular KDPG levels is essential for studying the flux through the ED pathway and identifying potential metabolic bottlenecks. This protocol outlines a common enzymatic assay for KDPG quantification.

Principle:

This assay relies on the cleavage of KDPG by KDPG aldolase to produce pyruvate and G3P. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of KDPG in the sample.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • NADH solution (10 mM)

  • Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)

  • KDPG aldolase (EDA) solution

  • Perchloric acid (PCA), 0.6 M

  • Potassium carbonate (K2CO3), 3 M

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Methodology:

  • Sample Preparation (Metabolite Extraction):

    • Rapidly quench the metabolism of a known amount of cells by, for example, adding the cell culture to a cold methanol (B129727) solution.

    • Centrifuge the quenched cells to obtain a cell pellet.

    • Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • Separate the polar metabolite fraction.

    • Lyophilize the polar extract and resuspend in a known volume of ultrapure water.

  • Enzymatic Assay:

    • In a 96-well plate or a cuvette, prepare the reaction mixture containing:

      • Tris-HCl buffer

      • NADH solution

      • LDH solution

      • Sample extract

    • Incubate the mixture for a few minutes to allow for the reduction of any endogenous pyruvate in the sample.

    • Record the initial absorbance at 340 nm (A1).

    • Initiate the reaction by adding the KDPG aldolase solution.

    • Monitor the decrease in absorbance at 340 nm until the reaction is complete (A2).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A1 - A2).

    • Determine the concentration of KDPG in the sample using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹) and the following formula:

      [KDPG] (mM) = ΔA / (6.22 * path length in cm)

    • Relate the KDPG concentration to the initial cell mass or volume.

Protocol 3: In Vitro Enzymatic Synthesis of KDPG

For biochemical studies and as an analytical standard, pure KDPG is often required. This protocol describes a method for the enzymatic synthesis of KDPG from 6-phosphogluconate (6-PG) using 6-phosphogluconate dehydratase (EDD).[19]

Principle:

The enzyme 6-phosphogluconate dehydratase catalyzes the irreversible dehydration of 6-PG to KDPG.

Materials:

  • HEPES buffer (200 mM, pH 8.0)

  • Manganese chloride (MnCl₂), 50 mM

  • 6-phospho-D-gluconate (6-PG) solution

  • Purified 6-phosphogluconate dehydratase (EDD) enzyme

  • Reaction vessel

  • Equipment for protein purification (if necessary) and product purification (e.g., anion-exchange chromatography)

Methodology:

  • Enzyme Preparation:

    • Express and purify the 6-phosphogluconate dehydratase enzyme from a suitable expression system (e.g., recombinant E. coli).

  • Reaction Setup:

    • In a reaction vessel, combine:

      • HEPES buffer

      • MnCl₂ solution

      • 6-PG solution

      • Purified EDD enzyme

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by taking small aliquots at different time points and quantifying the formation of KDPG using the enzymatic assay described in Protocol 2 or by HPLC.

    • Once the reaction has reached completion (i.e., all 6-PG is consumed), terminate the reaction by, for example, heat inactivation of the enzyme or by adding a denaturing agent.

  • Product Purification:

    • Remove the inactivated enzyme by centrifugation or filtration.

    • Purify the KDPG from the reaction mixture using anion-exchange chromatography to separate it from unreacted substrate and other components.

    • Desalt the purified KDPG fraction if necessary.

    • Confirm the identity and purity of the synthesized KDPG using analytical techniques such as NMR and mass spectrometry.

Conclusion

The strategic implementation of the Entner-Doudoroff pathway, with its key intermediate KDPG, represents a powerful approach in metabolic engineering for the sustainable production of a diverse range of valuable chemicals. By understanding the unique features of this pathway and applying the detailed protocols provided, researchers can effectively engineer microbial cell factories with improved titers, yields, and productivities. Further advancements in synthetic biology and enzyme engineering will undoubtedly continue to expand the scope of KDPG-based metabolic engineering, paving the way for novel and efficient bioproduction processes.

References

Application Notes and Protocols: Leveraging the KDPG Pathway for Enhanced Biofuel Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Entner-Doudoroff (ED) pathway, an alternative to the more common Embden-Meyerhof-Parnas (EMP) or glycolytic pathway, presents a promising metabolic route for optimizing biofuel production in various microorganisms. This pathway, characterized by the key enzymes 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) (Eda), offers distinct advantages in terms of cofactor generation (NADPH) and thermodynamic favorability.[1][2] Metabolic engineering to activate or enhance the flux through the KDPG pathway has been shown to significantly improve the yields and productivities of biofuels such as ethanol (B145695) and isobutanol in industrially relevant microorganisms like Escherichia coli and Corynebacterium glutamicum.[3][4][5][6]

These application notes provide a comprehensive overview of the KDPG pathway's application in biofuel production, including detailed experimental protocols and quantitative data from key studies.

Data Presentation

Enhanced Isobutanol Production in Engineered Escherichia coli

The introduction and optimization of the KDPG pathway in E. coli has demonstrated a significant increase in isobutanol production by redirecting carbon flux and balancing redox cofactors.[5][6]

StrainRelevant Genotype/ModificationTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
JCL260Overexpression of isobutanol pathway>50-~0.69[7]
CFTi91zpeeED pathway-dependent, byproduct gene inactivation, modified ED pathway gene expression15.00.37-[5][6][8]
Improved Ethanol Production in Engineered Corynebacterium glutamicum

Co-expression of the KDPG pathway with the native EMP pathway in C. glutamicum has been shown to enhance glucose consumption and ethanol production rates.[3][4]

StrainRelevant Genotype/ModificationGlucose Consumption Rate (mmol/g-CDW/h)Ethanol Production Rate (mmol/g-CDW/h)Ethanol Yield (%)Reference
CRZ14eOverexpression of EMP pathway genes-4.2-[4]
CRZ14e-EDOverexpression of EMP and ED pathway genes-7.592[4]
CRZ2eBase ethanol-producing strain~1.5--[3][4]
CRZ2e-EDIntroduction of ED pathway~2.25--[3][4]

Signaling Pathways and Experimental Workflows

KDPG Pathway for Biofuel Precursor Synthesis

KDPG_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase _6PGL 6-Phosphoglucono- δ-lactone G6P->_6PGL G6P Dehydrogenase (zwf) NADP+ -> NADPH _6PG 6-Phosphogluconate _6PGL->_6PG 6-Phosphogluconolactonase (pgl) KDPG 2-Keto-3-deoxy- 6-phosphogluconate _6PG->KDPG 6-Phosphogluconate Dehydratase (edd) Pyruvate (B1213749) Pyruvate KDPG->Pyruvate KDPG Aldolase (eda) G3P Glyceraldehyde- 3-phosphate KDPG->G3P KDPG Aldolase (eda) Biofuels Biofuels (e.g., Isobutanol, Ethanol) Pyruvate->Biofuels Engineered Pathway EMP EMP Pathway (lower part) G3P->EMP EMP->Pyruvate

Caption: The KDPG pathway diverts glucose-6-phosphate to produce pyruvate and G3P.

General Workflow for Engineering the KDPG Pathway

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Protein Expression & Purification cluster_2 Functional Analysis cluster_3 Biofuel Production A 1. Gene Identification (edd, eda from Z. mobilis) B 2. Plasmid Construction (Expression vector) A->B C 3. Transformation (into host, e.g., E. coli) B->C D 4. Verification (PCR, Sequencing) C->D E 5. Culture & Induction (e.g., with IPTG) D->E K 11. Fermentation (Batch or Fed-batch) D->K F 6. Cell Lysis & Lysate Clarification E->F G 7. Affinity Chromatography (e.g., Ni-NTA) F->G H 8. Purity & Concentration Analysis (SDS-PAGE, Bradford) G->H I 9. Enzyme Activity Assays (Spectrophotometric) H->I H->K J 10. In Vitro Pathway Reconstitution I->J J->K L 12. Product Quantification (HPLC, GC-MS) K->L

Caption: A typical workflow for engineering and evaluating the KDPG pathway for biofuel production.

Experimental Protocols

Protocol 1: Introduction of the KDPG Pathway into E. coli

This protocol describes the cloning and expression of the edd and eda genes from Zymomonas mobilis into an E. coli host strain for the purpose of activating the KDPG pathway.

1.1. Gene Amplification and Plasmid Construction

  • Template DNA: Use genomic DNA isolated from Zymomonas mobilis as the template for PCR.

  • Primer Design: Design primers to amplify the full open reading frames of the edd and eda genes. Incorporate restriction sites (e.g., NdeI and XhoI) into the primers for subsequent cloning into an expression vector (e.g., pET-28a(+)). A His6-tag can also be incorporated at the N-terminus for purification purposes.[9]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the edd and eda genes.

  • Vector and Insert Preparation: Digest both the PCR products and the expression vector with the selected restriction enzymes.

  • Ligation: Ligate the digested edd and eda genes into the prepared expression vector. The genes can be cloned as a synthetic operon under the control of a single promoter.

  • Transformation and Verification: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α). Select for transformants on antibiotic-containing media. Verify the correct insertion and sequence of the genes by colony PCR and Sanger sequencing.[9]

1.2. Protein Expression in E. coli

  • Transformation: Transform the verified expression plasmid into an expression host strain, such as E. coli BL21(DE3).

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.[9]

  • Main Culture: Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[9]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.[9]

  • Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further use.

Protocol 2: KDPG Aldolase (Eda) Activity Assay

This protocol describes a coupled enzyme assay to determine the activity of KDPG aldolase. The cleavage of KDPG to pyruvate and glyceraldehyde-3-phosphate is coupled to the reduction of pyruvate to lactate (B86563) by lactate dehydrogenase (LDH), which is monitored by the oxidation of NADH.

2.1. Reagents and Buffers

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5.

  • KDPG Solution: 10 mM this compound in assay buffer.

  • NADH Solution: 10 mM NADH in assay buffer.

  • LDH Solution: 100 U/mL Lactate Dehydrogenase in assay buffer.

  • Enzyme Sample: Purified KDPG aldolase or cell lysate containing the enzyme.

2.2. Assay Procedure

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 800 µL Assay Buffer

    • 100 µL KDPG Solution (final concentration 1 mM)

    • 50 µL NADH Solution (final concentration 0.5 mM)

    • 10 µL LDH Solution (final concentration 1 U/mL)

  • Initial Absorbance: Mix the contents by gentle inversion and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate. Measure the initial absorbance at 340 nm (A₁). This reading should be stable.

  • Reaction Initiation: Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the KDPG aldolase sample to the cuvette.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record the absorbance at regular intervals for 5-10 minutes.

  • Calculation of Activity: The rate of NADH oxidation is proportional to the KDPG aldolase activity. Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    One unit of KDPG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.

Protocol 3: Fermentation for Biofuel Production

This protocol provides a general procedure for batch fermentation to assess biofuel production in the engineered strains.

3.1. Media and Culture Conditions

  • Fermentation Medium: A defined mineral salt medium (e.g., M9 or a modified version) supplemented with a carbon source (e.g., 20-50 g/L glucose), a nitrogen source (e.g., ammonium (B1175870) chloride), trace metals, and vitamins. The appropriate antibiotic should be included to maintain the plasmid.

  • Inoculum Preparation: Grow a pre-culture of the engineered strain overnight in a rich medium (e.g., LB) with the appropriate antibiotic. Use this pre-culture to inoculate the fermentation medium to a starting OD₆₀₀ of approximately 0.1.

  • Fermenter Setup: Perform the fermentation in a controlled bioreactor with monitoring and control of pH, temperature, and dissolved oxygen (for microaerobic or anaerobic conditions). For anaerobic conditions, sparge the medium with nitrogen gas.

3.2. Fermentation Procedure

  • Inoculation: Inoculate the sterile fermentation medium with the prepared inoculum.

  • Growth Phase: If a two-phase process is desired, grow the cells aerobically to a certain cell density.

  • Production Phase: Induce gene expression with IPTG and switch to microaerobic or anaerobic conditions to initiate biofuel production. Maintain the pH at a desired setpoint (e.g., 7.0) by automated addition of a base (e.g., NH₄OH).

  • Sampling: Aseptically withdraw samples at regular intervals throughout the fermentation.

  • Analysis:

    • Cell Growth: Measure the optical density at 600 nm (OD₆₀₀).

    • Substrate Consumption: Quantify the concentration of the carbon source (e.g., glucose) in the culture supernatant using HPLC.

    • Biofuel Production: Analyze the concentration of the target biofuel (e.g., isobutanol, ethanol) in the supernatant using HPLC or GC-MS.

3.3. Data Analysis

  • Titer (g/L): The final concentration of the biofuel produced.

  • Yield (g/g or % of theoretical): The amount of biofuel produced per gram of substrate consumed.

  • Productivity (g/L/h): The rate of biofuel production over a specific time interval.

Conclusion

The KDPG pathway represents a powerful tool in the metabolic engineering toolbox for enhancing the production of biofuels. By understanding the pathway's enzymology and regulation, and by applying the detailed protocols provided, researchers can effectively engineer microbial cell factories with improved carbon flux towards desired products. The quantitative data presented herein underscore the significant potential of this approach for developing economically viable and sustainable biofuel production processes.

References

Synthesis of Labeled 2-Keto-3-deoxy-6-phosphogluconate (KDPG): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of labeled 2-Keto-3-deoxy-6-phosphogluconate (KDPG), a crucial intermediate in the Entner-Doudoroff pathway. The synthesis of isotopically (¹³C, ¹⁴C) and fluorescently labeled KDPG is described, catering to a wide range of research applications in metabolic studies, enzyme kinetics, and drug development. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on enzymatic synthesis methods that offer high yield and stereospecificity. This guide includes quantitative data summaries, detailed experimental procedures, and visual diagrams of the synthesis pathways and workflows.

Introduction

This compound (KDPG) is a key metabolite in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many microorganisms.[1][2] The study of the ED pathway is critical for understanding microbial physiology and for the development of novel antimicrobial agents. Labeled KDPG serves as an invaluable tool for tracing metabolic fluxes, elucidating enzyme mechanisms, and screening for inhibitors of ED pathway enzymes. This document outlines robust methods for the synthesis of isotopically and fluorescently labeled KDPG.

Isotopic Labeling of KDPG (¹³C or ¹⁴C)

Isotopically labeled KDPG is essential for metabolic flux analysis and for studying enzyme mechanisms using techniques such as mass spectrometry and NMR spectroscopy. The primary strategy for synthesizing isotopically labeled KDPG is enzymatic, starting from a commercially available labeled precursor, such as ¹³C- or ¹⁴C-labeled glucose.

Synthesis Pathway

The enzymatic synthesis of labeled KDPG involves a two-step process starting from labeled D-glucose. First, labeled D-glucose is phosphorylated and then oxidized to form labeled 6-phospho-D-gluconate. This intermediate is then dehydrated to yield the final product, labeled KDPG.

isotopic_synthesis_pathway Labeled D-Glucose\n(e.g., [U-¹³C₆]Glucose) Labeled D-Glucose (e.g., [U-¹³C₆]Glucose) Labeled Glucose-6-Phosphate Labeled Glucose-6-Phosphate Labeled D-Glucose\n(e.g., [U-¹³C₆]Glucose)->Labeled Glucose-6-Phosphate Hexokinase, ATP Labeled 6-Phosphoglucono-δ-lactone Labeled 6-Phosphoglucono-δ-lactone Labeled Glucose-6-Phosphate->Labeled 6-Phosphoglucono-δ-lactone Glucose-6-phosphate dehydrogenase, NADP⁺ Labeled 6-Phospho-D-gluconate Labeled 6-Phospho-D-gluconate Labeled 6-Phosphoglucono-δ-lactone->Labeled 6-Phospho-D-gluconate 6-Phosphogluconolactonase Labeled KDPG Labeled KDPG Labeled 6-Phospho-D-gluconate->Labeled KDPG 6-Phosphogluconate dehydratase (EDD)

Figure 1: Enzymatic synthesis pathway for isotopically labeled KDPG.
Experimental Protocol: Synthesis of [U-¹³C₆]KDPG

This protocol details the synthesis of uniformly ¹³C-labeled KDPG starting from [U-¹³C₆]glucose.

Materials:

  • [U-¹³C₆]D-glucose

  • ATP (Adenosine 5'-triphosphate)

  • NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase

  • 6-Phosphogluconolactonase

  • Recombinant 6-phosphogluconate dehydratase (EDD) from Caulobacter crescentus[1][2]

  • HEPES buffer (1 M, pH 8.0)

  • MnCl₂ (1 M)

  • Anion-exchange chromatography column

  • Size-exclusion chromatography column

  • HPLC system with a suitable column for purification and analysis

  • Mass spectrometer and NMR spectrometer for characterization

Protocol:

  • Step 1: Synthesis of Labeled 6-Phospho-D-gluconate.

    • In a reaction vessel, prepare a solution containing 200 mM HEPES buffer (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 2.5 mM NADP⁺, and 2.5 mM [U-¹³C₆]D-glucose.

    • Add hexokinase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconolactonase to the reaction mixture.

    • Incubate at 37°C and monitor the formation of labeled 6-phospho-D-gluconate by observing the increase in absorbance at 340 nm due to NADPH formation.

    • Once the reaction is complete, the enzymes can be removed by ultrafiltration.

  • Step 2: Synthesis of Labeled KDPG.

    • To the solution containing labeled 6-phospho-D-gluconate, add MnCl₂ to a final concentration of 5 mM.

    • Add purified recombinant 6-phosphogluconate dehydratase (EDD).[1]

    • Incubate the reaction mixture at 37°C.[1]

    • Monitor the reaction for the complete conversion of the substrate.

  • Purification of Labeled KDPG.

    • Remove the EDD enzyme by ultrafiltration.

    • Purify the labeled KDPG using anion-exchange chromatography to separate it from unreacted substrate and other charged molecules.[1]

    • Further purify and desalt the KDPG fraction using size-exclusion chromatography.[1]

    • For high-purity applications, preparative HPLC can be employed.[3]

  • Characterization and Quantification.

    • Confirm the identity and isotopic enrichment of the labeled KDPG using mass spectrometry and NMR spectroscopy.[4][5][6]

    • Quantify the concentration of the purified labeled KDPG using a suitable method, such as a coupled enzymatic assay.

Quantitative Data
ParameterValueReference
Starting Material[U-¹³C₆]D-glucoseCommercially Available
Key Enzyme6-Phosphogluconate Dehydratase (CcEDD)[1][2]
Vmax (CcEDD)61.6 U/mg[1][2]
KM for 6-phosphogluconate (CcEDD)0.3 mM[1][2]
Estimated Yield of Labeled KDPG~85-95%[1]
Purity>98% (post-HPLC)Estimated
Isotopic Enrichment>99%Dependent on starting material

Fluorescent Labeling of KDPG

Fluorescently labeled KDPG is a valuable tool for high-throughput screening of enzyme inhibitors and for visualizing the localization of KDPG in cellular systems. The keto group in KDPG provides a reactive handle for conjugation with fluorescent probes containing a hydrazide or an aminooxy moiety.

Labeling Strategy

The strategy involves the derivatization of the C2-keto group of KDPG with a fluorescent dye that has a reactive hydrazide or aminooxy group. This forms a stable hydrazone or oxime linkage, respectively.

fluorescent_labeling_workflow cluster_synthesis KDPG Synthesis cluster_labeling Fluorescent Labeling cluster_purification Purification Unlabeled KDPG Synthesize and Purify Unlabeled KDPG Reaction React KDPG with Fluorescent Hydrazide/Aminooxy Dye Unlabeled KDPG->Reaction Purification Purify Fluorescently Labeled KDPG (e.g., HPLC) Reaction->Purification

Figure 2: Workflow for the fluorescent labeling of KDPG.
Experimental Protocol: Fluorescent Labeling of KDPG

This protocol describes a general method for labeling KDPG with a fluorescent hydrazide dye.

Materials:

  • Purified KDPG

  • Fluorescent hydrazide (e.g., Alexa Fluor™ 488 Hydrazide, Fluorescein-5-thiosemicarbazide)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.0)

  • Reverse-phase HPLC system for purification and analysis

  • Fluorometer or fluorescence plate reader for quantification

Protocol:

  • Preparation of Reagents.

    • Dissolve the fluorescent hydrazide dye in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

    • Dissolve the purified KDPG in the reaction buffer.

  • Labeling Reaction.

    • In a microcentrifuge tube, mix the KDPG solution with a molar excess of the fluorescent hydrazide stock solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Purification of Fluorescently Labeled KDPG.

    • Purify the fluorescently labeled KDPG from the unreacted dye and KDPG using reverse-phase HPLC.[7]

    • Monitor the elution profile using both UV-Vis absorbance and fluorescence detection.

    • Collect the fractions corresponding to the fluorescently labeled KDPG.

  • Characterization and Quantification.

    • Confirm the identity of the labeled product by mass spectrometry.

    • Determine the concentration of the fluorescently labeled KDPG by measuring its absorbance at the dye's maximum absorbance wavelength and using the dye's extinction coefficient. The degree of labeling can also be assessed.

Quantitative Data
ParameterValueReference
Starting MaterialPurified KDPG[1]
Labeling ReagentFluorescent Hydrazide/Aminooxy DyeCommercially Available
Reaction pH4.5 - 5.5General Protocol
Estimated Labeling Efficiency50-80%Estimated
Purity>95% (post-HPLC)Estimated

Characterization of Labeled KDPG

Thorough characterization is crucial to ensure the identity, purity, and integrity of the synthesized labeled KDPG.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both purification and analysis of the final product. A suitable method, such as reverse-phase or anion-exchange chromatography, can be developed to assess the purity of the labeled KDPG.[3][8]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the labeled KDPG and, in the case of isotopic labeling, for determining the extent of isotope incorporation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For ¹³C-labeled KDPG, ¹³C-NMR and ¹H-¹³C HSQC spectra can confirm the position and enrichment of the ¹³C labels.[4][5][6]

Conclusion

The enzymatic synthesis of labeled this compound provides a highly specific and efficient method for producing valuable molecular probes for metabolic research. The protocols outlined in this document offer a comprehensive guide for the synthesis, purification, and characterization of isotopically and fluorescently labeled KDPG, enabling advanced studies of the Entner-Doudoroff pathway and related cellular processes.

References

Application Notes and Protocols for the Purification of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose metabolism in many prokaryotes.[1][2] The ED pathway's presence in various pathogenic bacteria makes its components, including KDPG and the enzymes that metabolize it, attractive targets for the development of novel antimicrobial agents.[3] Furthermore, KDPG serves as a crucial substrate for in vitro biochemical and enzymatic assays aimed at characterizing the kinetics and inhibition of ED pathway enzymes, such as KDPG aldolase (B8822740).[4][5]

The limited commercial availability and high cost of KDPG necessitate efficient and reliable in-house production and purification methods. The most common and effective strategy for obtaining high-purity KDPG is through enzymatic synthesis from 6-phospho-D-gluconate (6-PG) using the enzyme 6-phosphogluconate dehydratase, followed by chromatographic purification.[5]

These application notes provide a comprehensive overview and detailed protocols for the purification of KDPG, tailored for researchers in academia and the pharmaceutical industry.

Data Presentation

The purification of KDPG is typically assessed by yield and purity. The following table summarizes quantitative data from a successful enzymatic synthesis and purification of KDPG. While direct comparative data for different resins is limited in the literature, this table provides a benchmark for a highly efficient process.

Purification StepStarting MaterialProductYield (%)PurityReference
Enzymatic Synthesis & Purification1 g 6-phospho-D-gluconate (6-PG)0.81 g KDPG (tri-lithium salt)90%Stereochemically Pure[5]

Note: The yield and purity are highly dependent on the efficiency of the enzymatic reaction and the optimization of the chromatographic steps. Researchers should consider this data as a starting point and may need to optimize conditions for their specific experimental setup.

Experimental Protocols

This section details the methodologies for the enzymatic synthesis of KDPG and its subsequent purification via anion-exchange and size-exclusion chromatography.

Protocol 1: Enzymatic Synthesis of KDPG

This protocol is adapted from the enzymatic conversion of 6-phospho-D-gluconate to KDPG using 6-phosphogluconate dehydratase.[3][5]

Materials:

  • 6-phospho-D-gluconate (6-PG) sodium salt

  • Purified 6-phosphogluconate dehydratase (e.g., from Caulobacter crescentus)

  • HEPES buffer (200 mM, pH 8.0)

  • Manganese chloride (MnCl₂) (5 mM)

  • Trichloroacetic acid (TCA) (20% w/v)

  • Sodium hydroxide (B78521) (NaOH) (2 M)

  • Ultrafiltration unit (e.g., Amicon with a 10 kDa MWCO membrane)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations:

    • 2.5 mM 6-phospho-D-gluconate

    • 200 mM HEPES buffer, pH 8.0

    • 5 mM MnCl₂

  • Enzyme Addition: Add purified 6-phosphogluconate dehydratase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 5-10 µg/mL.

  • Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored over time by taking small aliquots.

  • Reaction Monitoring (Optional): To monitor the formation of KDPG, a coupled enzymatic assay can be used. In this assay, KDPG is cleaved by KDPG aldolase to pyruvate (B1213749) and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of KDPG formed.[3][6]

  • Reaction Termination: Once the reaction has reached completion (typically within 1-2 hours, as monitored by the disappearance of 6-PG or the maximal formation of KDPG), terminate the reaction by adding TCA to a final concentration of 2%.

  • Enzyme Removal: Centrifuge the reaction mixture to pellet any precipitated protein. Remove the enzyme from the supernatant by ultrafiltration using a 10 kDa molecular weight cutoff membrane. The filtrate will contain the KDPG.

Protocol 2: Purification of KDPG by Anion-Exchange Chromatography

This protocol describes the purification of KDPG from the enzymatic synthesis reaction mixture using a weak anion-exchange resin like DEAE-Sepharose. Strong anion exchangers like Q-Sepharose can also be used.[7][8][9][10]

Materials:

  • DEAE-Sepharose or Q-Sepharose resin

  • Chromatography column

  • Peristaltic pump or FPLC system

  • Equilibration Buffer: 20 mM Tris-HCl, pH 7.4

  • Elution Buffer: 20 mM Tris-HCl with a linear gradient of 0-1 M NaCl, pH 7.4

  • Fraction collector

Procedure:

  • Column Packing: Pack a chromatography column with the chosen anion-exchange resin according to the manufacturer's instructions.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes of Equilibration Buffer at a flow rate appropriate for the column size and resin type.

  • Sample Loading: Adjust the pH of the KDPG-containing filtrate from Protocol 1 to match the Equilibration Buffer. Load the sample onto the equilibrated column.

  • Washing: Wash the column with 2-3 column volumes of Equilibration Buffer to remove any unbound contaminants.

  • Elution: Elute the bound KDPG from the column using a linear gradient of NaCl in the Equilibration Buffer (e.g., 0 to 1 M NaCl over 10-20 column volumes).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the fractions for the presence of KDPG using a suitable assay (e.g., the coupled enzymatic assay described in Protocol 1). Pool the fractions containing pure KDPG.

Protocol 3: Desalting of KDPG by Size-Exclusion Chromatography

This protocol is for removing the salt from the pooled KDPG fractions obtained after anion-exchange chromatography.[11][12][13]

Materials:

  • Sephadex G-25 or similar size-exclusion resin

  • Desalting column

  • Deionized water or a volatile buffer (e.g., ammonium (B1175870) bicarbonate)

  • Lyophilizer

Procedure:

  • Column Preparation: Pack and equilibrate a desalting column with deionized water or a volatile buffer according to the manufacturer's instructions.

  • Sample Loading: Load the pooled, salt-containing KDPG fractions onto the desalting column. The sample volume should not exceed 25-30% of the total column volume for optimal separation.

  • Elution: Elute the sample with deionized water or the volatile buffer. KDPG, being larger than the salt ions, will elute in the void volume of the column.

  • Fraction Collection: Collect the fractions corresponding to the void volume, which will contain the desalted KDPG.

  • Lyophilization: Freeze the pooled, desalted KDPG fractions and lyophilize to obtain a stable, powdered form of KDPG.

Mandatory Visualization

Signaling Pathway: The Entner-Doudoroff Pathway

The following diagram illustrates the central steps of the Entner-Doudoroff pathway, highlighting the position of this compound (KDPG).

Entner_Doudoroff_Pathway cluster_main Entner-Doudoroff Pathway Glucose Glucose Glucose_6_P Glucose-6-phosphate Glucose->Glucose_6_P Hexokinase ATP -> ADP 6_P_Gluconolactone 6-Phospho-glucono- 1,5-lactone Glucose_6_P->6_P_Gluconolactone Glucose-6-P Dehydrogenase NADP+ -> NADPH 6_P_Gluconate 6-Phospho-D-gluconate 6_P_Gluconolactone->6_P_Gluconate 6-Phosphogluconolactonase H₂O KDPG 2-Keto-3-deoxy-6- phosphogluconate 6_P_Gluconate->KDPG 6-Phosphogluconate Dehydratase -H₂O Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase G3P Glyceraldehyde- 3-phosphate KDPG->G3P KDPG Aldolase Pyruvate2 Pyruvate G3P->Pyruvate2 Glycolysis Steps

Caption: The Entner-Doudoroff Pathway showing the formation and cleavage of KDPG.

Experimental Workflow: Purification of KDPG

This diagram outlines the logical flow of the experimental protocol for the purification of KDPG.

KDPG_Purification_Workflow cluster_workflow KDPG Purification Workflow start Start enzymatic_synthesis Enzymatic Synthesis of KDPG (6-PG -> KDPG) start->enzymatic_synthesis enzyme_removal Enzyme Removal (Ultrafiltration) enzymatic_synthesis->enzyme_removal anion_exchange Anion-Exchange Chromatography enzyme_removal->anion_exchange desalting Desalting (Size-Exclusion Chromatography) anion_exchange->desalting lyophilization Lyophilization desalting->lyophilization end Pure KDPG (powder) lyophilization->end

Caption: Experimental workflow for the purification of KDPG.

References

Application Note: Quantification of KDPG by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in a wide range of microorganisms.[1] The ED pathway is central to the carbon metabolism of many bacteria, including important industrial and pathogenic species, and has also been identified in archaea and some plants.[1] Accurate quantification of KDPG is crucial for studying the flux and regulation of the ED pathway, understanding microbial physiology, and for the development of novel antimicrobial agents targeting this metabolic route. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of KDPG from complex biological matrices. This application note provides a detailed protocol for the analysis of KDPG using anion-exchange HPLC with UV detection, as well as a method for assaying the activity of KDPG aldolase (B8822740).

Principle of the Method

KDPG, being a phosphorylated sugar acid, carries a negative charge at neutral pH. This characteristic allows for its effective separation from other cellular metabolites using anion-exchange chromatography. The stationary phase in the HPLC column contains positively charged functional groups that interact with the negatively charged phosphate (B84403) group of KDPG. A salt gradient in the mobile phase is employed to elute KDPG from the column, with retention time being dependent on the strength of the ionic interaction. Detection is achieved by monitoring the UV absorbance of the carbonyl group present in the KDPG molecule.

For the enzymatic assay of KDPG aldolase, the enzyme-catalyzed cleavage of KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate is monitored. The rate of pyruvate formation is quantified by HPLC, providing a measure of the enzyme's activity.

Instrumentation and Reagents

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Anion-exchange HPLC column (e.g., a column packed with a quaternary ammonium (B1175870) functionalized polymer).

  • Data acquisition and processing software.

  • Centrifuge.

  • Lyophilizer (optional).

  • KDPG standard.

  • Pyruvate standard.

  • KDPG aldolase.

  • All solvents and reagents should be of HPLC grade or higher.

Protocol 1: Quantification of KDPG in Bacterial Cells

This protocol details the steps for extracting and quantifying KDPG from bacterial cell cultures, such as Escherichia coli.

Sample Preparation: Quenching and Extraction of Intracellular Metabolites

Rapid quenching of metabolic activity is critical to prevent the degradation of KDPG during sample preparation.

  • Cell Culture: Grow bacterial cells (e.g., E. coli) in the desired culture medium to the desired cell density (e.g., mid-exponential phase).[2]

  • Quenching: Quickly transfer a known volume of the cell culture (e.g., 10 mL) into a larger volume of a cold quenching solution. A recommended quenching solution is 60% methanol (B129727) in water, pre-chilled to -48°C.[3] The volume of the quenching solution should be at least equal to the volume of the cell culture to ensure rapid cooling.[3]

  • Cell Pellet Collection: Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) and a sufficient speed to pellet the cells (e.g., 3000 x g for 5-10 minutes).[3]

  • Supernatant Removal: Carefully and quickly decant the supernatant. The supernatant can be saved to check for metabolite leakage.[3]

  • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent. A commonly used extraction solvent is 100% methanol, pre-chilled to -48°C.[3] To enhance extraction efficiency, perform multiple freeze-thaw cycles by alternating between liquid nitrogen and a room temperature water bath.[3]

  • Cell Debris Removal: Centrifuge the extract at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Sample Clarification: Transfer the supernatant containing the extracted metabolites to a new tube. The extract can be dried under a stream of nitrogen or by lyophilization and then reconstituted in the initial mobile phase for HPLC analysis.

HPLC Analysis

HPLC Conditions for KDPG Quantification

ParameterValue
Column Strong Anion Exchange (SAX) Column
Mobile Phase A 10 mM Bis-Tris or Phosphate buffer, pH 7.5
Mobile Phase B Mobile Phase A + 1 M NaCl
Gradient 0-5 min: 0% B; 5-25 min: 0-50% B; 25-30 min: 50% B; 30-35 min: 0% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 20 µL

Note: The gradient and mobile phase composition may require optimization depending on the specific column and sample matrix.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of KDPG standards of known concentrations in the initial mobile phase. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of KDPG.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Determine the concentration of KDPG in the samples by comparing their peak areas to the calibration curve. The final concentration should be normalized to the initial cell mass or cell number.

Quantitative Data Summary (Example)

The following table provides an example of the performance characteristics that can be expected from an optimized LC-MS/MS method for KDPG, which can serve as a benchmark for an HPLC-UV method.

ParameterValueReference
Retention Time ~22.70 min (example)[4]
Limit of Detection (LOD) 2.5 pmol
Limit of Quantification (LOQ) 8.3 pmol
**Linearity (R²) **> 0.99

Note: LOD and LOQ for HPLC-UV may be higher than for LC-MS/MS.

Protocol 2: KDPG Aldolase Activity Assay

This protocol measures the activity of KDPG aldolase by quantifying the formation of pyruvate using HPLC.

Enzymatic Reaction
  • Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 mM HEPES buffer, pH 7.5

    • 5 mM MgCl₂

    • 1 mM KDPG (substrate)

    • A suitable amount of KDPG aldolase enzyme preparation.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding an equal volume of a quenching solution, such as 0.1 M HCl or by heat inactivation.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis of Pyruvate

HPLC Conditions for Pyruvate Quantification

ParameterValue
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 25 mM Potassium Phosphate buffer, pH 2.5, with 5% Methanol
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection UV at 210 nm
Injection Volume 20 µL
Data Analysis and Enzyme Activity Calculation
  • Pyruvate Calibration Curve: Prepare a series of pyruvate standards of known concentrations and analyze them by HPLC to generate a calibration curve.

  • Pyruvate Quantification: Determine the concentration of pyruvate in the quenched reaction samples from the calibration curve.

  • Enzyme Activity Calculation: Plot the concentration of pyruvate produced against time. The initial linear slope of this plot represents the reaction rate. Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Quantitative Data Summary for Pyruvate Analysis (Example)

ParameterValueReference
Limit of Detection (LOD) 1 µmol/L[5]
Limit of Quantification (LOQ) 5 µmol/L[5]
Linearity Range 0 - 500 µmol/L[5]
Recovery 99%[5]

Visualizations

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase _6PG 6-Phosphogluconate G6P->_6PG G6P Dehydrogenase KDPG KDPG _6PG->KDPG 6-Phosphogluconate Dehydratase (Edd) GAP Glyceraldehyde-3-phosphate KDPG->GAP KDPG Aldolase (Eda) Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase (Eda) Pyruvate_final Pyruvate GAP->Pyruvate_final Glycolysis (lower part)

Caption: The Entner-Doudoroff Pathway highlighting the central role of KDPG.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis CellCulture Bacterial Cell Culture Quenching Metabolic Quenching (Cold Methanol) CellCulture->Quenching Extraction Metabolite Extraction (Freeze-Thaw) Quenching->Extraction Clarification Centrifugation & Supernatant Collection Extraction->Clarification Injection Sample Injection Clarification->Injection Separation Anion-Exchange Chromatography Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification of KDPG Calibration->Quantification

Caption: Experimental workflow for the quantification of KDPG by HPLC.

References

Application Notes & Protocols: A Whole-Cell Biosensor for 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a key metabolic intermediate in the Entner-Doudoroff (ED) pathway, a central route for glucose catabolism in many prokaryotes.[1][2][3] The ability to accurately quantify KDPG is crucial for studying metabolic flux, identifying bottlenecks in engineered metabolic pathways, and for screening for compounds that modulate the ED pathway. These application notes describe the design, construction, and use of a whole-cell biosensor for the sensitive and specific detection of KDPG.

This biosensor is based on the transcriptional regulator RccR from Pseudomonas aeruginosa, which naturally senses and responds to intracellular levels of KDPG.[4] In the presence of KDPG, the RccR protein undergoes a conformational change that alters its affinity for specific DNA promoter sequences, thereby controlling the expression of downstream genes.[4][5] By coupling a KDPG-responsive promoter to a reporter gene, such as Green Fluorescent Protein (GFP), a quantifiable output signal is generated that is proportional to the concentration of KDPG.

Principle of the Biosensor

The KDPG biosensor is a genetically engineered microorganism, typically Escherichia coli, that harbors a plasmid-based reporter system. The core components of this system are:

  • The KDPG Sensor: The transcriptional regulator protein RccR from Pseudomonas aeruginosa. The gene encoding RccR is constitutively expressed in the host cell.

  • The KDPG-Responsive Promoter: A promoter sequence that is specifically regulated by the RccR protein in the presence of KDPG.

  • The Reporter Gene: A gene that produces a readily detectable signal, such as gfp, which encodes for the Green Fluorescent Protein.

In the absence of KDPG, the RccR protein binds to the KDPG-responsive promoter and represses the transcription of the gfp gene. When KDPG is present, it binds to RccR, causing a conformational change that leads to the derepression of the promoter and subsequent expression of GFP. The resulting fluorescence intensity can be measured to quantify the concentration of KDPG.

Signaling Pathway Diagram

KDPG_Biosensor_Signaling_Pathway cluster_cell Biosensor Cell (E. coli) KDPG_ext External KDPG KDPG_int Intracellular KDPG KDPG_ext->KDPG_int Transport RccR_active Active RccR-KDPG Complex KDPG_int->RccR_active Binds to and activates RccR RccR_inactive Inactive RccR Promoter KDPG-Responsive Promoter RccR_inactive->Promoter Binds and Represses RccR_active->Promoter Derepresses GFP_gene gfp (Reporter Gene) Promoter->GFP_gene Transcription GFP_protein Green Fluorescent Protein (GFP) GFP_gene->GFP_protein Translation Fluorescence Fluorescence (Detectable Signal) GFP_protein->Fluorescence Emits

Caption: Signaling pathway of the KDPG whole-cell biosensor.

Experimental Protocols

Protocol 1: Construction of the KDPG Biosensor Plasmid

This protocol describes the assembly of the KDPG biosensor plasmid using standard molecular cloning techniques. The essential components are the RccR expression cassette and the KDPG-responsive promoter driving GFP expression.

Materials:

  • Host strain: E. coli DH5α (for cloning)

  • Expression strain: E. coli BL21(DE3) or similar

  • Plasmids:

    • A suitable expression vector (e.g., pET-28a(+) or a broad-host-range vector)

    • Source of the rccR gene (e.g., genomic DNA from P. aeruginosa PAO1)

    • Source of the gfp gene (e.g., pGFP)

  • DNA primers for amplifying the rccR gene and the KDPG-responsive promoter

  • Restriction enzymes and T4 DNA ligase

  • DNA purification kits

  • LB medium and appropriate antibiotics

Methodology:

  • Amplification of Components:

    • Amplify the rccR gene from P. aeruginosa genomic DNA using PCR with primers that add appropriate restriction sites.

    • Synthesize or amplify the KDPG-responsive promoter. A suitable promoter would be the one naturally regulated by RccR, such as the promoter of the aceA gene from P. fluorescens.[5]

    • Amplify the gfp gene from a template plasmid.

  • Plasmid Construction:

    • Digest the expression vector and the PCR products with the corresponding restriction enzymes.

    • Ligate the rccR gene under the control of a constitutive promoter into the expression vector.

    • Ligate the KDPG-responsive promoter upstream of the gfp gene.

    • Ligate the promoter-gfp cassette into the same vector containing the rccR gene.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli DH5α cells.

    • Select for positive clones on LB agar (B569324) plates containing the appropriate antibiotic.

    • Verify the correct plasmid construction by colony PCR, restriction digest analysis, and Sanger sequencing.

    • Isolate the verified plasmid and transform it into the expression host strain (E. coli BL21(DE3)).

Protocol 2: Characterization of the KDPG Biosensor

This protocol details the procedure for evaluating the performance of the constructed KDPG biosensor, including determining its dose-response curve, dynamic range, and sensitivity.

Materials:

  • KDPG biosensor strain (from Protocol 1)

  • M9 minimal medium supplemented with a suitable carbon source (e.g., 0.2% glucose or glycerol)

  • KDPG standard solution

  • 96-well microplates (black, clear bottom)

  • Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~510 nm)

  • Incubator shaker

Methodology:

  • Prepare Overnight Culture: Inoculate a single colony of the KDPG biosensor strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Prepare Inoculum for Assay: The next day, dilute the overnight culture 1:100 into fresh M9 minimal medium and grow to an OD600 of 0.4-0.6.

  • Set up the Assay:

    • In a 96-well microplate, add 180 µL of the diluted cell culture to each well.

    • Add 20 µL of KDPG standard solution to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 µM). Include a no-cell control (medium only) and a no-KDPG control.

  • Incubation: Incubate the microplate at 37°C with shaking for a predetermined induction time (e.g., 4-6 hours).

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to determine cell density.

    • Measure the fluorescence intensity (RFU - Relative Fluorescence Units).

  • Data Analysis:

    • Normalize the fluorescence signal by dividing the RFU by the OD600 for each well to account for differences in cell growth.

    • Plot the normalized fluorescence against the KDPG concentration to generate a dose-response curve.

    • Determine the key performance characteristics from the curve.

Experimental Workflow Diagram

KDPG_Biosensor_Workflow cluster_construction Biosensor Construction cluster_characterization Biosensor Characterization PCR 1. PCR Amplification (rccR, promoter, gfp) Ligation 2. Ligation into Expression Vector PCR->Ligation Transformation_Cloning 3. Transformation into E. coli DH5α Ligation->Transformation_Cloning Verification 4. Plasmid Verification (Sequencing) Transformation_Cloning->Verification Transformation_Expression 5. Transformation into E. coli BL21(DE3) Verification->Transformation_Expression Overnight_Culture 6. Overnight Culture of Biosensor Strain Inoculation 7. Inoculation and Growth to Mid-log Phase Overnight_Culture->Inoculation Induction 8. Induction with Varying KDPG Concentrations Inoculation->Induction Measurement 9. Measurement of OD600 and Fluorescence Induction->Measurement Data_Analysis 10. Data Analysis and Dose-Response Curve Measurement->Data_Analysis

Caption: Workflow for construction and characterization of the KDPG biosensor.

Data Presentation

The performance of a KDPG biosensor can be summarized in the following table. The values presented here are hypothetical and should be replaced with experimental data.

ParameterDescriptionHypothetical Value
Detection Limit The lowest concentration of KDPG that can be reliably detected above the background signal.1 µM
Dynamic Range The range of KDPG concentrations over which the biosensor provides a proportional response.1 µM - 500 µM
EC50 The concentration of KDPG that produces 50% of the maximal response.75 µM
Maximum Fold Change The ratio of the maximum output signal to the basal signal in the absence of KDPG.50-fold
Specificity The response of the biosensor to other structurally similar metabolites.High specificity for KDPG
Response Time The time required to reach a stable output signal after the addition of KDPG.4 hours

Applications

  • Metabolic Engineering: Quantify intracellular KDPG pools to identify metabolic bottlenecks and optimize flux through the Entner-Doudoroff pathway.

  • Drug Discovery: High-throughput screening of compound libraries to identify inhibitors or activators of enzymes in the ED pathway.

  • Environmental Monitoring: Detection of KDPG as a biomarker for the metabolic activity of specific microorganisms in environmental samples.

  • Fundamental Research: Study the regulation of the Entner-Doudoroff pathway and the function of KDPG-responsive transcriptional regulators.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence Leaky promoter; high basal expression of GFP.Use a tighter promoter for rccR expression; optimize the RBS of the gfp gene.
Low signal-to-noise ratio Inefficient KDPG transport; low expression of biosensor components; suboptimal assay conditions.Use a host strain with efficient sugar acid transport; optimize codon usage of rccR and gfp; optimize induction time, temperature, and media composition.
High well-to-well variability Inaccurate pipetting; inconsistent cell growth.Use calibrated pipettes; ensure thorough mixing of cultures before plating; check for edge effects in the microplate.
No response to KDPG Incorrect plasmid construction; non-functional RccR or promoter; KDPG degradation.Verify plasmid sequence; check for mutations in rccR or the promoter; ensure the stability of the KDPG standard solution.

References

KDPG as a Precursor for Specialty Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-3-deoxy-6-phosphogluconate (KDPG) is a key intermediate in the Entner-Doudoroff (ED) pathway, a central metabolic route for glucose catabolism in many microorganisms.[1] The cleavage of KDPG by KDPG aldolase (B8822740) yields pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P), two fundamental building blocks for cellular metabolism.[2] This strategic position makes KDPG and the ED pathway attractive targets for metabolic engineering and biocatalysis to produce a variety of specialty chemicals.

These application notes provide detailed protocols and quantitative data for two primary applications of KDPG as a precursor for specialty chemical synthesis:

  • Metabolic Engineering of the Entner-Doudoroff Pathway: Enhancing the production of specialty chemicals derived from pyruvate and G3P by redirecting carbon flux through the ED pathway.

  • In Vitro Biocatalysis using KDPG Aldolase: Leveraging the synthetic capabilities of KDPG aldolase for the stereospecific synthesis of chiral molecules and unnatural sugars.

Application 1: Metabolic Engineering of the Entner-Doudoroff Pathway for Isoprene (B109036) Production

Isoprene is a valuable platform chemical used in the production of synthetic rubber, elastomers, and advanced biofuels.[3] The native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in Escherichia coli, which synthesizes isoprenoids, utilizes pyruvate and G3P as precursors.[4] By engineering E. coli to preferentially use the ED pathway for glucose catabolism, the supply of these precursors can be optimized, leading to significantly enhanced isoprene production.[3][5] The ED pathway simultaneously produces pyruvate and G3P from KDPG, creating a balanced supply for the MEP pathway.[3]

Quantitative Data Summary: Isoprene Production in Engineered E. coli
Strain/ModuleKey Genetic FeaturesCarbon SourceIsoprene Titer (mg/L)Isoprene Yield (mg/g glucose)Reference
FMIS 1 (EMP) Wild-type glycolysis (Embden-Meyerhof-Parnas pathway)Glucose10210.2[3]
FMIS 2 (EDP+PPP) pgi knockout (phosphoglucose isomerase)Glucose31669.4[3]
FMIS 3 (EDP) pgi, gnd knockout (phosphoglucose isomerase, 6-phosphogluconate dehydrogenase)Glucose31876.5[3]
Experimental Protocol: Isoprene Production in Engineered E. coli

This protocol describes the cultivation of engineered E. coli strains for isoprene production, focusing on the strain utilizing the ED pathway.

1. Strain Construction:

  • The base strain is E. coli BW25113 (DE3).

  • To activate the ED pathway for glucose metabolism, knockout the pgi gene (phosphoglucose isomerase) to block the EMP pathway.[3]

  • To further channel carbon through the ED pathway, knockout the gnd gene (6-phosphogluconate dehydrogenase) to block the pentose (B10789219) phosphate (B84403) pathway.[3]

  • Transform the engineered strain with a plasmid expressing a codon-optimized isoprene synthase (ispS) gene (e.g., from Pueraria alba).[3][6]

2. Culture Medium:

  • Prepare a semi-defined medium consisting of M9 salts, 5 g/L yeast extract, 10 g/L glucose, and 1 mM thiamine (B1217682) pyrophosphate (TPP).[4][6]

  • Supplement with appropriate antibiotics for plasmid maintenance.

3. Cultivation and Induction:

  • Inoculate a 160 mL serum bottle containing 40 mL of the semi-defined medium with an overnight culture of the engineered E. coli strain.[4][6]

  • Incubate at 37°C with shaking at 200 rpm.

  • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce the expression of isoprene synthase by adding IPTG to a final concentration of 0.1 mM.

  • Seal the serum bottles to allow for the accumulation of volatile isoprene in the headspace.

4. Isoprene Quantification:

  • After a defined cultivation period (e.g., 24 hours), collect a sample from the headspace of the serum bottle using a gas-tight syringe.

  • Analyze the sample using gas chromatography (GC) equipped with a flame ionization detector (FID) to determine the concentration of isoprene.

  • Use a standard curve of known isoprene concentrations to quantify the amount produced.

Signaling Pathway and Experimental Workflow

ED_Pathway_for_Isoprene_Production cluster_ED_Pathway Engineered Entner-Doudoroff Pathway cluster_MEP_Pathway MEP Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P glk SixPG 6-P-Gluconate G6P->SixPG zwf KDPG KDPG SixPG->KDPG edd Pyruvate Pyruvate KDPG->Pyruvate eda G3P Glyceraldehyde-3-P KDPG->G3P eda DXP DXP Pyruvate->DXP dxs G3P->DXP dxs IPP IPP DXP->IPP ispC-H DMAPP DMAPP IPP->DMAPP idi Isoprene Isoprene DMAPP->Isoprene ispS KDPG_Aldolase_Biocatalysis cluster_workflow In Vitro Synthesis Workflow Start Start Enzyme_Prep Prepare Mutant KDPG Aldolase Start->Enzyme_Prep Reaction_Setup Set up Reaction Mixture (Pyruvate + Aldehyde) Enzyme_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Monitoring Monitor Reaction (e.g., HPLC) Incubation->Monitoring Monitoring->Incubation Continue reaction Purification Purify Product (e.g., Chromatography) Monitoring->Purification Reaction complete Analysis Analyze Product (Yield, Stereochemistry) Purification->Analysis End End Analysis->End

References

Application Note: Metabolic Flux Analysis of the Entner-Doudoroff Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Entner-Doudoroff (ED) pathway is a crucial metabolic route for glucose catabolism, distinct from the more commonly known Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and the Pentose Phosphate Pathway (PPP).[1][2][3] Predominantly found in Gram-negative bacteria such as Pseudomonas and Zymomonas mobilis, and also identified in some Gram-positive bacteria and archaea, the ED pathway is noted for its high efficiency in certain organisms.[3][4] It plays a vital role in the carbon metabolism of many microorganisms, including pathogens and industrially relevant strains, making it a key area of study for metabolic engineering and drug development.[4][5] Metabolic Flux Analysis (MFA), particularly using ¹³C isotope tracers, is the gold standard for quantifying the in vivo reaction rates (fluxes) through the ED pathway and related metabolic networks.[1][6] This application note provides a detailed protocol for conducting ¹³C-MFA to study the ED pathway, presents quantitative flux data from relevant organisms, and outlines the applications of this powerful technique.

The Entner-Doudoroff (ED) Pathway

The ED pathway converts one molecule of glucose into two molecules of pyruvate. It is characterized by two unique enzymes: 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) (Eda).[3][7] The net yield from this pathway is 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose, which differs from the 2 ATP and 2 NADH generated via the EMP pathway.[3][8] This difference in energetic and redox cofactor yield is a key reason for studying its flux under various conditions.

Entner_Doudoroff_Pathway Figure 1: The Entner-Doudoroff Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase PGL 6-Phospho-δ-gluconolactone G6P->PGL Glucose-6-phosphate dehydrogenase PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase KDPG This compound (KDPG) PG->KDPG 6-Phosphogluconate dehydratase (Edd) H2O_out H₂O PG->H2O_out G3P Glyceraldehyde-3-phosphate KDPG->G3P KDPG aldolase (Eda) Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG aldolase (Eda) EMP_pathway Lower Glycolysis (EMP Pathway) G3P->EMP_pathway Pyruvate2 Pyruvate EMP_pathway->Pyruvate2 ATP1_in ATP ATP1_in->Glucose ADP1_out ADP ADP1_out->Glucose NADP_in NADP+ NADP_in->G6P NADPH_out NADPH NADPH_out->G6P NAD_in NAD+ NAD_in->EMP_pathway NADH_out NADH NADH_out->EMP_pathway ADP2_in 2 ADP ADP2_in->EMP_pathway ATP2_out 2 ATP ATP2_out->EMP_pathway

Caption: Key reactions and intermediates of the Entner-Doudoroff (ED) pathway.

Protocols for ¹³C-Metabolic Flux Analysis

¹³C-MFA is an experimental technique used to quantify intracellular metabolic fluxes.[9] The general workflow involves growing cells on a ¹³C-labeled carbon source, measuring the isotopic labeling patterns in downstream metabolites, and using a computational model to deduce the fluxes that best explain these patterns.[1][10][11]

MFA_Workflow Figure 2: General Experimental Workflow for ¹³C-MFA cluster_exp Experimental Phase cluster_comp Computational Phase design 1. Experimental Design (Select ¹³C tracer, culture method) culture 2. Isotope Labeling (Cell culture with ¹³C substrate) design->culture quench 3. Quenching & Extraction (Stop metabolism, extract metabolites) culture->quench measure 4. Analytical Measurement (GC-MS or LC-MS/MS) quench->measure analysis 6. Flux Estimation (Fit labeling data to model) measure->analysis Mass Isotopomer Data model 5. Metabolic Model Construction (Define network stoichiometry) model->analysis validation 7. Statistical Validation (Goodness-of-fit, confidence intervals) analysis->validation flux_map Flux Map (Quantitative visualization of fluxes) validation->flux_map

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).[12]

Detailed Experimental Protocol

Phase 1: Experimental Design

  • Organism and Strain Selection: Choose the organism of interest known or suspected to utilize the ED pathway (e.g., Zymomonas mobilis, Pseudomonas putida, or engineered E. coli).[13]

  • Culture Conditions: Define the growth medium (e.g., M9 minimal medium) and conditions (aerobic/anaerobic, temperature, pH) that will be investigated.[14] Continuous culture in a chemostat is preferred to ensure a metabolic steady state, but batch cultures during the exponential growth phase can also be used.[14]

  • ¹³C-Tracer Selection: The choice of labeled substrate is critical for resolving fluxes around key metabolic nodes. Common choices for studying glucose metabolism include:

    • [1-¹³C]glucose: Excellent for resolving the split between the PPP and glycolysis/ED pathway. The ¹³C label is lost as CO₂ in the PPP, whereas it is retained and transferred to pyruvate's C3 position in the EMP pathway or C1 position in the ED pathway.[6]

    • [U-¹³C]glucose: (Uniformly labeled) Provides extensive labeling information across the entire central metabolism, useful for a comprehensive flux map.

    • Parallel labeling experiments using different tracers (e.g., one culture with [1-¹³C]glucose and another with [U-¹³C]glucose) provide more constraints and improve the precision of flux estimates.[15][16]

Phase 2: Isotope Labeling Experiment

  • Pre-culture: Grow the cells in an unlabeled medium to obtain sufficient biomass for inoculation.

  • Main Culture: Inoculate the main culture containing the defined ¹³C-labeled glucose as the sole carbon source.

  • Achieve Steady State: For continuous cultures, allow the system to reach a steady state by running for at least 5-8 residence times, confirmed by stable optical density (OD) and gas measurements (O₂, CO₂).[14] For batch cultures, harvesting should occur during mid-exponential phase.

  • Monitor Growth: Record OD, substrate uptake rates, and secretion rates of byproducts (e.g., ethanol (B145695), acetate). This data is essential for constraining the metabolic model.

Phase 3: Quenching and Metabolite Extraction

  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. A common method is to quickly transfer a known volume of cell culture into a quenching solution of cold methanol (B129727) (e.g., -40°C or colder).[9] This step is critical to prevent metabolite leakage or alteration.

  • Cell Lysis and Extraction: Centrifuge the quenched cells to separate them from the medium. Extract intracellular metabolites using methods like chloroform/methanol/water extraction or boiling ethanol.[9]

  • Hydrolysis (for proteinogenic amino acids): The most common ¹³C-MFA approach analyzes the labeling of protein-bound amino acids. Pellet the extracted biomass, wash it, and hydrolyze the cellular protein using 6 M HCl at ~100°C for 24 hours. This releases the amino acids, whose carbon backbones are derived from central metabolic intermediates.

Phase 4: Analytical Measurement (GC-MS)

  • Derivatization: The hydrolyzed amino acids must be derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the individual amino acid derivatives, and the mass spectrometer measures the mass isotopomer distributions for each. This data reveals the extent and position of ¹³C incorporation.[11][17]

Phase 5: Computational Flux Estimation

  • Metabolic Model: Construct a stoichiometric model of the organism's central carbon metabolism, including the ED pathway, EMP pathway, PPP, TCA cycle, and relevant biosynthetic pathways.

  • Data Input: Input the measured extracellular rates (glucose uptake, product secretion) and the mass isotopomer distributions from GC-MS into a flux analysis software package (e.g., INCA, Metran, FluxPyt).

  • Flux Calculation: The software uses an iterative algorithm to find the set of metabolic fluxes that best reproduces the experimentally measured labeling patterns. The output is a detailed flux map of the central metabolism.[1]

  • Statistical Analysis: Perform a goodness-of-fit analysis (e.g., chi-squared test) to validate the results and calculate confidence intervals for each estimated flux.[16]

Quantitative Data Presentation

The following table summarizes relative flux distributions through the primary glucose catabolic pathways in different bacteria, showcasing the varying reliance on the Entner-Doudoroff pathway. Fluxes are normalized to the glucose uptake rate.

Organism StrainGrowth ConditionEMP Pathway (%)Pentose Phosphate Pathway (%)Entner-Doudoroff Pathway (%)Reference
Escherichia coli K-12 MG1655Anaerobic, Glucose~80-85%~15-20%Inactive[18]
Escherichia coli CAnaerobic, GlucoseVariableVariableActive [18]
Escherichia coli WAnaerobic, GlucoseVariableVariableActive [18]
Zymomonas mobilisAnaerobic, GlucoseInactiveMinor>95% [4][19]
Pseudomonas protegens Pf-5Aerobic, GlucoseMinorMinor>90% [20]
Marine Bacteria (Average of 25 strains)Aerobic, Glucose~10%Variable~90% [21]

Note: Flux percentages are approximate and can vary based on specific experimental conditions. "Variable" indicates that while the pathway is active, its precise percentage flux was part of a broader analysis in the cited study.

Applications in Research and Development

  • Metabolic Engineering: By quantifying flux through the ED pathway, researchers can identify metabolic bottlenecks and design rational strategies to engineer organisms for enhanced production of biofuels (e.g., ethanol in Z. mobilis) or other valuable biochemicals.[4][22]

  • Drug Development: In pathogenic bacteria that rely on the ED pathway for survival (a pathway often absent in humans), the unique enzymes like Edd and Eda represent potential targets for novel antimicrobial drugs. MFA can validate the essentiality of these targets under infectious conditions.

  • Systems Biology: Flux maps provide a functional readout of the metabolic phenotype, offering insights into cellular regulation and adaptation to genetic or environmental changes.[10][23] For example, studies have shown that some E. coli strains activate the ED pathway under specific mutations or conditions, highlighting the metabolic versatility of microorganisms.[13][18][24]

References

In Vitro Reconstitution of the Entner-Doudoroff Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Entner-Doudoroff (ED) pathway is a metabolic route for glucose catabolism that is distinct from the more common Embden-Meyerhof-Parnas (glycolysis) pathway.[1] Predominantly found in prokaryotes, particularly Gram-negative bacteria, the ED pathway is characterized by a unique set of enzymes and a lower ATP yield compared to glycolysis.[1][2] The in vitro reconstitution of this pathway provides a powerful cell-free system for fundamental biochemical research, detailed enzyme characterization, and high-throughput screening of potential inhibitors or modulators, which is of significant interest in drug development.[2]

This document provides detailed protocols for the expression and purification of the core ED pathway enzymes and the subsequent assembly of a functional pathway in a controlled, cell-free environment. It also includes a summary of kinetic data for key enzymes and descriptions of ED pathway variations.

Core Enzymes and Pathway Stoichiometry

The canonical ED pathway is defined by two key enzymes: 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) (Eda).[3] The overall reaction converts one molecule of glucose-6-phosphate into one molecule of pyruvate (B1213749), one molecule of glyceraldehyde-3-phosphate, one molecule of ATP, one molecule of NADH, and one molecule of NADPH.[1]

The initial steps leading to the core ED pathway involve the conversion of glucose to 6-phosphogluconate, which can occur via enzymes of the pentose (B10789219) phosphate (B84403) pathway. The overall reaction scheme is as follows:

  • Glucose-6-phosphate dehydrogenase (Zwf): Glucose-6-phosphate + NADP⁺ → 6-phosphoglucono-δ-lactone + NADPH + H⁺[2]

  • 6-phosphogluconolactonase (Pgl): 6-phosphoglucono-δ-lactone + H₂O → 6-phosphogluconate[2]

  • 6-phosphogluconate dehydratase (Edd): 6-phosphogluconate → this compound + H₂O[2]

  • KDPG aldolase (Eda): this compound → Pyruvate + Glyceraldehyde-3-phosphate[2]

Data Presentation

Table 1: Key Enzymes for In Vitro Reconstitution of the Entner-Doudoroff Pathway
EnzymeAbbreviationE.C. NumberSource Organism (for cloning)
6-phosphogluconate dehydrataseEdd4.2.1.12Escherichia coli K-12
This compound aldolaseEda4.1.2.14Escherichia coli K-12
Table 2: Comparative Kinetic Parameters of Key Entner-Doudoroff Pathway and Related Enzymes
EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Specific Activity (U/mg)
6-Phosphogluconate Dehydrogenase
Corynebacterium glutamicum6-Phosphogluconate3419-
NADP⁺16017.1-
Gluconobacter oxydansNAD⁺20.147.4-
NADP⁺28541.4-
Rattus norvegicus (Small Intestine)6-Phosphogluconate595 ± 213-8.91 ± 1.92
NADP⁺53.03 ± 1.99-
KDPG Aldolase
Escherichia coliKDPG100 ± 2080 ± 2-
Haloferax volcaniiKDPG290 ± 30-209 ± 12
Picrophilus torridusKDG400-0.07
Thermotoga maritimaKHO>50,000--

*KDG: 2-keto-3-deoxygluconate (B102576); KHO: 2-keto-4-hydroxy-octanoate. Data compiled from multiple sources.[4][5][6][7][8][9][10][11] Note: "-" indicates data not specified in the reviewed literature.

Experimental Protocols

Protocol 1: Cloning, Expression, and Purification of ED Pathway Enzymes (Edd and Eda)

This protocol describes the cloning, expression, and purification of recombinant 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda) from Escherichia coli.

1.1. Gene Amplification and Cloning

  • Amplify the edd and eda genes from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).[2]

  • Digest the PCR products and a suitable expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.[2]

  • Ligate the digested genes into the prepared vector.[2]

  • Transform the ligation products into a competent cloning strain of E. coli (e.g., DH5α).[2]

  • Select for positive clones using antibiotic resistance and verify the insert sequence by DNA sequencing.[2]

1.2. Protein Expression

  • Transform the verified expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).[2]

  • Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and incubate overnight at 37°C with shaking.[2]

  • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.[2]

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[2]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to incubate for 4-6 hours at 30°C.[2]

1.3. Protein Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme (B549824) and a protease inhibitor cocktail.[2]

  • Incubate on ice for 30 minutes.[2]

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.[2]

  • Equilibrate a Ni-NTA affinity column with lysis buffer.[2]

  • Load the clarified supernatant onto the column.[2]

  • Wash the column with 10 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).[2]

  • Elute the His-tagged protein with 5 column volumes of elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).[2]

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).[2]

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the purified enzymes and store at -80°C.[2]

Protocol 2: In Vitro Reconstitution and Activity Assay of the Core Entner-Doudoroff Pathway

This protocol describes a coupled enzyme assay to reconstitute the core ED pathway and monitor its activity by measuring the production of pyruvate. The pyruvate is subsequently reduced to lactate (B86563) by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD⁺, detectable spectrophotometrically at 340 nm.[2]

2.1. Reagents and Buffers

  • Reaction Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5.[2]

  • Substrate Stock: 100 mM 6-phosphogluconate.[2]

  • Coupling Enzyme and Cofactor Stocks: 10 U/mL Lactate Dehydrogenase (LDH), 10 mM NADH.[2]

  • Purified Enzymes: Purified Edd and Eda from Protocol 1.

2.2. Assay Procedure

  • Prepare a master mix in a microcentrifuge tube containing the following components for a 1 mL final reaction volume:

    • Reaction Buffer

    • 0.2 mM NADH[2]

    • 10 units of LDH[2]

    • Optimal concentrations of purified Edd and Eda (start with 1-5 µg of each enzyme and optimize as needed).[2]

  • Incubate the master mix at 37°C for 5 minutes to equilibrate the temperature.[2]

  • Initiate the reaction by adding 6-phosphogluconate to a final concentration of 1 mM.[2]

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH consumption is directly proportional to the rate of pyruvate production by the reconstituted ED pathway.

Variations of the Entner-Doudoroff Pathway

Semi-phosphorylative ED Pathway

In this variation, glucose is first oxidized to gluconate, which is then dehydrated to 2-keto-3-deoxygluconate (KDG). KDG is subsequently phosphorylated to KDPG, which then enters the canonical ED pathway. This pathway is found in some archaea and bacteria.[1]

Non-phosphorylative ED Pathway

Found in some thermoacidophilic archaea, this pathway involves the conversion of glucose to KDG, which is then directly cleaved by a KDG aldolase to pyruvate and glyceraldehyde. The glyceraldehyde is further metabolized to pyruvate without phosphorylation in the initial steps.[1][6]

Mandatory Visualizations

Entner_Doudoroff_Pathway cluster_upstream Upstream Reactions cluster_core_ED Core ED Pathway Glucose Glucose Glucose_6P Glucose-6-phosphate Glucose->Glucose_6P Hexokinase ATP -> ADP 6P_Lactone 6-Phosphoglucono- δ-lactone Glucose_6P->6P_Lactone G6P Dehydrogenase NADP+ -> NADPH 6P_Gluconate 6-Phosphogluconate 6P_Lactone->6P_Gluconate 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy-6- phosphogluconate 6P_Gluconate->KDPG 6-Phosphogluconate Dehydratase (Edd) Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase (Eda) G3P Glyceraldehyde-3-phosphate KDPG->G3P KDPG Aldolase (Eda)

Caption: The canonical Entner-Doudoroff pathway.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_reconstitution In Vitro Reconstitution & Assay PCR 1. PCR Amplification of edd and eda genes Digestion_Ligation 2. Restriction Digest and Ligation into Expression Vector PCR->Digestion_Ligation Transformation_Cloning 3. Transformation into Cloning Strain and Sequence Verification Digestion_Ligation->Transformation_Cloning Transformation_Expression 4. Transformation into Expression Strain Transformation_Cloning->Transformation_Expression Induction 5. IPTG Induction Transformation_Expression->Induction Lysis 6. Cell Lysis Induction->Lysis Purification 7. Affinity Chromatography (e.g., Ni-NTA) Lysis->Purification Assay_Setup 8. Assay Setup with Purified Enzymes, Substrate, Cofactors, and Coupling Enzyme Purification->Assay_Setup Measurement 9. Spectrophotometric Measurement of NADH Depletion Assay_Setup->Measurement Analysis 10. Data Analysis and Kinetic Parameter Determination Measurement->Analysis

Caption: Experimental workflow for in vitro reconstitution.

References

Application Notes and Protocols for Screening Novel KDPG Aldolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) is a Class I aldolase that plays a crucial role in the Entner-Doudoroff (ED) pathway of glucose metabolism, primarily in prokaryotes.[1][2] It catalyzes the reversible, stereospecific retro-aldol cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (G3P).[1][3] The enzyme's ability to form carbon-carbon bonds with high stereoselectivity makes it an attractive biocatalyst for the synthesis of fine chemicals and pharmaceutical intermediates. However, the utility of wild-type KDPG aldolase is often limited by its high specificity for its natural phosphorylated substrate.[2][3]

Directed evolution and high-throughput screening are powerful strategies to overcome this limitation by generating and identifying novel KDPG aldolase variants with altered substrate specificity, improved catalytic efficiency, and even inverted stereoselectivity.[4] These engineered biocatalysts can accept a broader range of non-natural aldehyde acceptors, paving the way for novel synthetic routes.

These application notes provide an overview of the key screening strategies and detailed protocols for identifying novel KDPG aldolases from mutant libraries.

Metabolic Pathway Context: The Entner-Doudoroff Pathway

KDPG aldolase is one of two signature enzymes of the Entner-Doudoroff pathway. This pathway converts glucose into two molecules of pyruvate with a net yield of one molecule of ATP, NADH, and NADPH per molecule of glucose. Understanding this pathway is essential context for the enzyme's natural function.[1][5][6]

Caption: The Entner-Doudoroff (ED) Pathway for glucose catabolism.

Screening Strategies for Novel KDPG Aldolases

The discovery of novel KDPG aldolases relies on two core components: the generation of genetic diversity and a robust screening or selection method to identify variants with desired properties.

  • Mutant Library Generation : Creating a diverse pool of enzyme variants is the starting point. Error-prone PCR (epPCR) is a widely used method that introduces random mutations into the gene of interest by reducing the fidelity of the DNA polymerase.[2][7][8] This allows for the exploration of a vast sequence space without prior structural knowledge.

  • High-Throughput Screening (HTS) : HTS methods enable the rapid testing of thousands of individual mutants, typically in a microplate format. For KDPG aldolase, a common HTS assay measures the retro-aldol cleavage activity. The production of pyruvate is coupled to the activity of L-lactate dehydrogenase (LDH), which consumes NADH. The rate of reaction is monitored by the decrease in absorbance at 340 nm.[9][10][11]

  • In Vivo Selection : Selection-based methods link enzyme activity to cell survival under specific conditions, allowing for the screening of much larger libraries. A powerful method for pyruvate-producing aldolases utilizes an E. coli strain deficient in pyruvate kinase (pykA, pykF).[12] These cells are auxotrophic for pyruvate when grown on certain carbon sources. If a mutant aldolase expressed in these cells can efficiently cleave a supplied non-natural substrate to generate pyruvate, cell growth is rescued.[12][13]

Directed_Evolution_Workflow General Workflow for Directed Evolution cluster_workflow General Workflow for Directed Evolution WT_Gene Wild-Type KDPG Aldolase Gene epPCR 1. Diversity Generation (Error-Prone PCR) WT_Gene->epPCR Library 2. Mutant Gene Library Construction epPCR->Library Transformation 3. Transformation into Expression Host Library->Transformation Screening 4. High-Throughput Screening or In Vivo Selection Transformation->Screening Hit 5. Identify Improved Variant ('Hit') Screening->Hit Variant with Desired Activity NoHit No Improvement Screening->NoHit No Desired Activity Hit->WT_Gene Next Round of Evolution Characterization 6. Sequence and Characterize Hit Hit->Characterization

Caption: General workflow for directed evolution of KDPG aldolase.

Experimental Protocols

Protocol 1: Mutant Library Generation via Error-Prone PCR

This protocol provides a general framework for generating a library of KDPG aldolase gene variants. Conditions should be optimized to achieve the desired mutation frequency (typically 1-3 nucleotide mutations per kilobase).[7][14]

Materials:

  • High-fidelity DNA polymerase and buffer

  • Taq DNA polymerase and buffer

  • Plasmid DNA containing the wild-type KDPG aldolase gene

  • Gene-specific primers with restriction sites

  • dNTP solution (dATP, dCTP, dGTP, dTTP)

  • MnCl₂ solution

  • MgCl₂ solution

  • PCR purification kit

  • Restriction enzymes and ligation kit

  • Competent E. coli cells for cloning (e.g., DH5α)

Procedure:

  • Template Amplification: Amplify the wild-type KDPG aldolase gene using a high-fidelity polymerase to generate a clean, concentrated template for the mutagenic PCR.

  • Mutagenic PCR Reaction Setup: Prepare the epPCR master mix. The key is to use a non-proofreading polymerase like Taq and to adjust reagent concentrations to decrease fidelity.

    • 10x Taq Buffer: 5 µL

    • dNTP mix (2.5 mM each): 4 µL

    • Forward Primer (10 µM): 2 µL

    • Reverse Primer (10 µM): 2 µL

    • Template DNA (from step 1, ~10-50 ng): 1 µL

    • MgCl₂ (25 mM): Adjust to a final concentration of ~7 mM.

    • MnCl₂ (5 mM): Add 0.5-2 µL to achieve desired mutation rate.

    • Taq Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • PCR Cycling:

    • Initial Denaturation: 95°C for 2 min

    • 25-30 Cycles:

      • Denaturation: 95°C for 30 sec

      • Annealing: 50-60°C for 30 sec

      • Extension: 72°C for 1 min/kb

    • Final Extension: 72°C for 5 min

  • Library Cloning:

    • Purify the PCR product using a commercial kit.

    • Digest the purified product and the expression vector with the appropriate restriction enzymes.

    • Ligate the digested insert into the vector.

    • Transform the ligation mixture into highly competent E. coli cells. Plate on selective agar (B569324) plates to obtain individual colonies, each representing a potential enzyme variant.

Protocol 2: High-Throughput Screening via LDH-Coupled Assay

This protocol is designed for a 96-well plate format to screen cell lysates for KDPG aldolase activity on a target substrate.[9][13]

Materials:

  • 96-well microplates (UV-transparent)

  • Microplate reader capable of measuring absorbance at 340 nm

  • Lysis buffer (e.g., 100 mM HEPES pH 7.5, 1 mg/mL lysozyme, 10 U/mL DNase I)

  • Assay Buffer: 100 mM HEPES (pH 7.5)

  • NADH stock solution (10 mM in Assay Buffer, prepare fresh)

  • L-Lactate Dehydrogenase (LDH) solution (~500 U/mL)

  • Substrate stock solution (e.g., 100 mM KDPG or non-natural substrate)

  • 96-well plates with bacterial colonies from the mutant library

Procedure:

  • Culture and Expression: In a 96-well deep-well plate, inoculate each well with a single colony from the mutant library into 500 µL of selective growth medium. Grow overnight. Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate for several hours.

  • Cell Lysis: Pellet the cells by centrifugation. Discard the supernatant and resuspend the pellets in 100 µL of Lysis Buffer. Incubate at room temperature for 30-60 minutes to lyse the cells. Centrifuge to pellet cell debris. The supernatant is the crude lysate.

  • Assay Reaction Setup: In a clear, UV-transparent 96-well plate, prepare the assay master mix for 100 reactions:

    • Assay Buffer: 18.5 mL

    • NADH stock (10 mM): 250 µL (final conc. ~0.25 mM)

    • LDH solution (~500 U/mL): 20 µL (final conc. ~10 U/mL)

  • Assay Execution:

    • Add 190 µL of the master mix to each well.

    • Add 5 µL of crude cell lysate to each corresponding well.

    • Place the plate in the microplate reader and monitor the absorbance at 340 nm for 2-3 minutes to get a baseline reading (this accounts for any endogenous pyruvate in the lysate).

    • Initiate the reaction by adding 5 µL of the substrate stock solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Wells containing lysates from highly active mutants will show a faster decrease in absorbance. Select the top "hits" for further characterization.

Protocol 3: In Vivo Selection Using a Pyruvate Auxotroph Strain

This powerful selection method directly links enzyme activity to cell survival.[12][13]

References

Application Notes and Protocols for Site-Directed Mutagenesis of KDPG Aldolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing site-directed mutagenesis on 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740). This powerful technique allows for the rational design of this enzyme to alter its substrate specificity, enhance its catalytic efficiency, and explore its mechanistic functions, with significant implications for biocatalysis and drug development.

Introduction to KDPG Aldolase and its Significance

KDPG aldolase is a Class I aldolase that plays a crucial role in the Entner-Doudoroff pathway, catalyzing the reversible retro-aldol cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[1][2] The reaction proceeds through the formation of a Schiff base intermediate with a key lysine (B10760008) residue in the active site.[1][2][3] Its ability to form carbon-carbon bonds with high stereoselectivity makes it an attractive biocatalyst for the synthesis of valuable chiral compounds. However, the enzyme's natural substrate specificity can be a limitation. Site-directed mutagenesis offers a powerful tool to overcome this by modifying the enzyme's active site to accept novel substrates, thereby expanding its synthetic utility.[4][5][6]

Key Amino Acid Residues for Mutagenesis

Understanding the roles of specific amino acid residues is critical for designing effective mutagenesis strategies. The following residues in E. coli KDPG aldolase have been identified as key targets for altering the enzyme's function.

The Catalytic Dyad: Lys133 and Glu45
  • Lys133: This residue is the catalytic nucleophile, forming a Schiff base intermediate with the keto substrate.[3][5] Its pKa is influenced by neighboring residues like Arg49.[7]

  • Glu45: This residue acts as the general acid/base catalyst.[1][2][4] Mutation of this residue to asparagine (E45N) significantly reduces catalytic activity and can trap a carbinolamine intermediate.[1][2]

The Phosphate-Binding Pocket

The phosphate-binding pocket is a highly conserved region that interacts with the phosphate (B84403) moiety of the natural substrate, KDPG.[5] Residues in this pocket are prime targets for altering substrate specificity, particularly for accepting non-phosphorylated or hydrophobic substrates.

  • Ser184: Located in the substrate-binding pocket, S184 interacts with the phosphate group of KDPG.[5][6][8] Mutations at this site can dramatically enhance the enzyme's selectivity for unnatural, hydrophobic substrates.[5][6] For instance, the S184L mutant shows a 40-fold improvement in catalytic efficiency for the synthesis of a nikkomycin (B1203212) precursor.[5][6]

  • Gly162, Gly163, Ile164: These residues also form part of the phosphate-binding site.[5]

Residues Influencing Stereoselectivity
  • Thr161: This residue plays a significant role in determining the stereochemical course of the aldol (B89426) addition.[9][10] In the related KDPGal aldolase, the corresponding residue is a valine.[10] Mutating T161 in KDPG aldolase can alter its preference for substrates with different stereochemistry at the C4 position.[9][10]

Quantitative Data on KDPG Aldolase Mutants

The following tables summarize the kinetic data for various KDPG aldolase mutants, providing a basis for rational enzyme design.

Table 1: Kinetic Parameters of Wild-Type and Mutant E. coli KDPG Aldolase for Retro-Aldol Cleavage of Various Substrates [5]

EnzymeSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)Fold Change in kcat/KM vs. WT (for KHO)
Wild-TypeKDPG830.18.3 x 10⁵-
KDG0.16169.7-
KHO0.2215141
S184AKDPG1.10.129.2 x 10³-
KDG0.11186.10.4
KHO0.1815120.9
S184LKDPG0.350.379.5 x 10²-
KDG0.8816553.9
KHO0.756.71128
S184DKDPG0.0050.1338-
KDG0.093.7241.7
KHO0.40.37108077

KDPG: this compound; KDG: 2-keto-3-deoxygluconate; KHO: 2-keto-4-hydroxyoctonoate

Table 2: Kinetic Parameters of Wild-Type and Mutant KDPGal Aldolase for Retro-Aldol Cleavage [9]

EnzymeSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
Wild-Type KDPGal AldolaseKDPGal40.21.9 x 10⁴
E37N MutantKDPGal0.071.354

Experimental Protocols

Site-Directed Mutagenesis

This protocol outlines a general two-stage PCR method for introducing point mutations into a plasmid containing the KDPG aldolase gene.

Materials:

  • Plasmid DNA containing the KDPG aldolase gene

  • PfuUltra II Hotstart PCR Master Mix (or similar high-fidelity polymerase)

  • Forward and reverse mutagenic primers

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation. The mutation should be in the center of the primers with ~10-15 bases of correct sequence on either side. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification (Two-Stage Reaction):

    • Set up two separate PCR reactions (Reaction A and Reaction B) as described in the table below.

    • Reaction A: Contains the forward mutagenic primer.

    • Reaction B: Contains the reverse mutagenic primer.

ComponentVolume (µL) for 50 µL reactionFinal Concentration
2x PfuUltra II Master Mix251x
Template DNA (10 ng/µL)110 ng
Forward Primer (10 µM)1.25 (in Rxn A)0.25 µM
Reverse Primer (10 µM)1.25 (in Rxn B)0.25 µM
Nuclease-free waterto 50-
  • DpnI Digestion:

    • Add 1 µL of DpnI enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

    • Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight in liquid culture.

    • Isolate plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

Enzyme Expression and Purification
  • Transform the verified mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Grow the cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation.

  • Purify the KDPG aldolase mutant, typically using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography.

Kinetic Assays

The activity of KDPG aldolase is typically measured using a coupled-enzyme assay that monitors the oxidation of NADH at 340 nm.

Principle: The pyruvate produced from the retro-aldol cleavage of the substrate is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+.

Assay Mixture (1 mL):

  • 100 mM HEPES buffer, pH 7.5

  • 250 µM NADH

  • 10 units of lactate dehydrogenase (LDH)

  • Varying concentrations of the substrate (e.g., KDPG, KDG, KHO)

  • Purified KDPG aldolase mutant (initiate the reaction by adding the enzyme)

Procedure:

  • Mix all components except the KDPG aldolase in a cuvette.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a small amount of the purified enzyme.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial velocity from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Determine the kinetic parameters (kcat and KM) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Visualizations

KDPG_Aldolase_Catalytic_Mechanism cluster_0 Schiff Base Formation cluster_1 Aldol Cleavage cluster_2 Product Release and Enzyme Regeneration KDPG KDPG Lys133_E45 Enzyme (Lys133-NH2, Glu45) Carbinolamine Carbinolamine Intermediate KDPG->Carbinolamine Nucleophilic attack by Lys133 Lys133_E45->Carbinolamine Schiff_Base Protonated Schiff Base Carbinolamine->Schiff_Base Dehydration (catalyzed by Glu45) Enamine Enamine Intermediate Schiff_Base->Enamine Deprotonation Schiff_Base->Enamine GAP D-Glyceraldehyde-3-Phosphate Enamine->GAP C-C bond cleavage Pyruvate_SB Pyruvate-Schiff Base Enamine->Pyruvate_SB Pyruvate Pyruvate Pyruvate_SB->Pyruvate Hydrolysis Regenerated_Enzyme Regenerated Enzyme (Lys133-NH2, Glu45) Pyruvate_SB->Regenerated_Enzyme Site_Directed_Mutagenesis_Workflow cluster_0 Plasmid Preparation & Primer Design cluster_1 Mutagenesis PCR cluster_2 Transformation & Verification cluster_3 Protein Expression & Analysis Template KDPG Aldolase Plasmid Primers Design Mutagenic Primers Template->Primers PCR Two-Stage PCR Amplification Primers->PCR DpnI DpnI Digestion of Parental DNA PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Sequencing Sequence Verification Transformation->Sequencing Expression Protein Expression & Purification Sequencing->Expression Assay Kinetic Characterization Expression->Assay Mutagenesis_Logic cluster_mutations Mutations in Phosphate-Binding Pocket cluster_outcome Altered Enzyme Properties WT Wild-Type KDPG Aldolase (High specificity for KDPG) S184L S184L/D Mutation WT->S184L Site-Directed Mutagenesis Reduced_KDPG Reduced affinity for KDPG S184L->Reduced_KDPG Disrupts phosphate interaction Increased_Hydrophobic Increased activity for hydrophobic/non-phosphorylated substrates (e.g., KHO) S184L->Increased_Hydrophobic Creates more hydrophobic pocket

References

Applications of KDPG in Synthetic Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-3-deoxy-6-phosphogluconate (KDPG) is a key intermediate in the Entner-Doudoroff (ED) pathway, a central metabolic route for glucose catabolism in many microorganisms.[1][2][3] In the realm of synthetic biology, KDPG and its associated enzymes are increasingly being leveraged as powerful tools for metabolic engineering, the construction of novel biosynthetic pathways, and the development of sophisticated regulatory circuits. This document provides detailed application notes and protocols for the utilization of KDPG in synthetic biology, aimed at researchers, scientists, and drug development professionals. The unique properties of the ED pathway, such as its high flux capacity and its generation of NADPH, make it an attractive target for engineering microorganisms for the production of biofuels, pharmaceuticals, and other valuable chemicals.[4][5]

Application Notes

Metabolic Engineering for Biofuel and Chemical Production

The ED pathway offers distinct advantages for metabolic engineering compared to the more common Embden-Meyerhof-Parnas (EMP) or glycolysis pathway. The ED pathway requires fewer enzymatic steps and consequently a lower protein burden to achieve the same metabolic flux.[4] Furthermore, it generates one molecule of NADPH per molecule of glucose, a critical reducing equivalent for many biosynthetic pathways, including those for fatty acids and isoprenoids, which are precursors to advanced biofuels.[5][6]

Case Study: Isobutanol Production in E. coli

In a notable application, the heterologous ED pathway from Zymomonas mobilis was engineered into Escherichia coli to enhance the production of isobutanol, a promising biofuel.[4][7] By redirecting carbon flux through this synthetic pathway, researchers were able to overcome limitations in the native glycolytic pathway. To mitigate the potential toxicity of KDPG accumulation, the expression of the upper and lower parts of the ED pathway was balanced using artificial promoters.[7] This strategy led to a significant increase in isobutanol titer, yield, and productivity.

Quantitative Data Summary: Isobutanol Production

StrainKey Genetic ModificationInitial Glucose (g/L)Isobutanol Titer (g/L)Isobutanol Yield (C-mol/C-mol)Average Production Rate (g/L·h)Fermentation Time (h)
E. coli LA09 (starting strain)Redox status improvement458.720.340.24236
E. coli ED02 (engineered)Heterologous ED pathway with optimized promoters4513.670.500.45630

Table adapted from data presented in a study on enhancing glucose transformation to isobutanol.[7]

KDPG as a Regulatory Molecule

Beyond its role as a metabolic intermediate, KDPG can also function as a signaling molecule, controlling gene expression. In Pseudomonas fluorescens, KDPG acts as a ligand for the transcriptional regulator RccR.[8] This interaction modulates the expression of genes involved in central carbon metabolism, including pyruvate (B1213749) metabolism and the glyoxylate (B1226380) shunt.[8] This discovery opens up possibilities for designing KDPG-responsive biosensors and dynamic regulatory circuits in synthetic biology. By placing a gene of interest under the control of an RccR-regulated promoter, its expression can be coupled to the metabolic flux through the ED pathway.

KDPG Aldolase (B8822740) in Biocatalysis and Asymmetric Synthesis

KDPG aldolase (KDPGA), the enzyme that cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate, is a versatile tool for biocatalysis.[9] Its ability to catalyze a reversible aldol (B89426) reaction with high stereospecificity is of significant interest for the synthesis of complex carbohydrates and other chiral molecules.[10][11] Through directed evolution, the substrate specificity of KDPGA has been expanded to accept non-phosphorylated aldehydes, including both D- and L-glyceraldehyde, enabling the synthesis of a wider range of D- and L-sugars.[10][12]

Quantitative Data Summary: Enzyme Kinetics

EnzymeSubstrateKM (mM)Vmax (U/mg)kcat/KM (M-1s-1)Source Organism
6-Phosphogluconate Dehydratase (CcEDD)6-Phosphogluconate0.361.6-Caulobacter crescentus
KDPG AldolaseKDPG0.1--Pseudomonas fluorescens
KDPG AldolaseKDPG0.095--Synechocystis sp. PCC 6803
KDPG AldolaseOxaloacetate--437Synechococcus elongatus

Table compiled from data in multiple sources.[2][3][13][14][15]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of KDPG

This protocol describes the synthesis of KDPG from 6-phospho-D-gluconate using recombinant 6-phosphogluconate dehydratase (EDD).[1][2][3]

1. Enzyme Preparation (Recombinant CcEDD from Caulobacter crescentus) a. Clone the gene encoding EDD into a suitable expression vector (e.g., pET series) and transform it into an E. coli expression strain (e.g., BL21(DE3)).[1] b. Culture the transformed cells in LB broth with appropriate antibiotic selection at 37°C until an OD600 of 0.6-0.8 is reached.[1] c. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.[1] d. Harvest the cells by centrifugation and lyse them using sonication or a French press. e. Purify the His-tagged CcEDD using nickel-ion affinity chromatography.[2]

2. KDPG Synthesis Reaction a. Prepare a reaction mixture containing:

  • 200 mM HEPES buffer, pH 8.0
  • 5 mM MnCl₂
  • 2.5 mM 6-phospho-D-gluconate
  • Purified CcEDD (e.g., 8.1 µg)[1] b. Incubate the reaction mixture at 37°C. Monitor the reaction progress by measuring the decrease in the substrate or the formation of the product. c. Upon completion, remove the enzyme by ultrafiltration.[1] d. Purify the KDPG from the reaction mixture using anion-exchange chromatography, followed by desalting with size-exclusion chromatography.[1]

Protocol 2: Enzymatic Assay for KDPG Quantification

This protocol outlines a coupled enzyme assay to determine the concentration of KDPG in a sample.[16] The assay is based on the cleavage of KDPG by KDPG aldolase to produce pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, coupled with the oxidation of NADH.

1. Sample Preparation a. For biological samples, rapidly quench metabolic activity by adding the cell suspension to a cold methanol (B129727) solution.[16] b. Extract metabolites using cold 0.6 M perchloric acid.[16] c. Centrifuge to pellet precipitated proteins and transfer the supernatant to a new tube. d. Neutralize the extract with 2 M K₂CO₃ and centrifuge to remove the KClO₄ precipitate. The resulting supernatant is the neutralized extract.[16]

2. Assay Procedure a. In a 1 cm path length cuvette, prepare the following reaction mixture (final volume of 1 mL):

  • 100 mM buffer (e.g., Tris-HCl, pH 7.5)
  • 0.2 mM NADH
  • 5 mM MgCl₂
  • Lactate dehydrogenase (e.g., 5-10 units)
  • Sample or KDPG standard
  • Ultrapure water to 1 mL[16] b. Mix gently and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate. c. Record the initial absorbance at 340 nm (A1). d. Initiate the reaction by adding a small volume of KDPG aldolase (e.g., 10-20 units/mL).[16] e. Monitor the decrease in absorbance at 340 nm until the reaction is complete and the absorbance is stable (A2). f. Calculate the change in absorbance (ΔA = A1 - A2). g. Run a blank reaction without the sample/standard and subtract its ΔA from the sample/standard ΔA. h. Calculate the KDPG concentration using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[16]

Visualizations

Entner_Doudoroff_Pathway cluster_NADPH Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase (ATP -> ADP) PGL 6-Phospho- glucono-δ-lactone G6P->PGL G6P Dehydrogenase NADP NADP PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy- 6-phosphogluconate PG->KDPG 6-Phosphogluconate Dehydratase (EDD) GAP Glyceraldehyde- 3-phosphate KDPG->GAP KDPG Aldolase (KDPGA) Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase (KDPGA) GAP->Pyruvate Glycolysis (2 ADP -> 2 ATP) (NAD+ -> NADH) NADPH NADPH NADP->NADPH NADP+

Caption: The Entner-Doudoroff (ED) metabolic pathway.

KDPG_Assay_Workflow cluster_sample Sample Preparation cluster_assay Enzymatic Assay cluster_calc Calculation Quench Quench Metabolism Extract Metabolite Extraction Quench->Extract Neutralize Neutralize Extract Extract->Neutralize Mix Prepare Reaction Mix (NADH, LDH, Sample) Neutralize->Mix A1 Read Initial Absorbance (A1) at 340 nm Mix->A1 Add_KDPGA Add KDPG Aldolase A1->Add_KDPGA A2 Read Final Absorbance (A2) at 340 nm Add_KDPGA->A2 DeltaA Calculate ΔA = A1 - A2 A2->DeltaA BeerLambert Calculate KDPG Concentration (Beer-Lambert Law) DeltaA->BeerLambert

Caption: Workflow for the enzymatic quantification of KDPG.

KDPG_Regulatory_Circuit Glucose Glucose KDPG KDPG Glucose->KDPG ED Pathway RccR RccR (Transcriptional Regulator) KDPG->RccR binds and inactivates Promoter RccR-regulated Promoter RccR->Promoter represses GOI Gene of Interest Protein Protein Product GOI->Protein expression

Caption: A KDPG-responsive synthetic gene regulatory circuit.

References

Application Notes and Protocols for Studying Microbial Carbon Metabolism Using 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, a central route for glucose catabolism in many bacteria, particularly Gram-negative species, as well as in some archaea and eukaryotes. The ED pathway is distinct from the more commonly known Embden-Meyerhof-Parnas (EMP) pathway (glycolysis). Understanding the flux and regulation of the ED pathway is crucial for various fields, including metabolic engineering, the development of novel antimicrobial agents, and understanding microbial adaptation and pathogenesis. KDPG serves not only as a key metabolite in this pathway but also as a signaling molecule that regulates the expression of metabolic genes. These application notes provide detailed protocols and quantitative data for utilizing KDPG to investigate microbial carbon metabolism.

Key Applications

  • Elucidation of Central Carbon Metabolism: Quantifying the flux through the ED pathway relative to other glycolytic routes.

  • Enzyme Kinetics and Inhibition: Characterizing the activity of KDPG aldolase (B8822740) and 6-phosphogluconate dehydratase, key enzymes of the ED pathway, and screening for potential inhibitors.

  • Metabolic Engineering: Engineering microorganisms for the production of biofuels and other valuable chemicals by modulating the ED pathway.

  • Drug Development: Targeting the ED pathway as a potential source of novel antimicrobial drugs, as it is essential for some pathogens and absent in humans.

  • Regulatory Studies: Investigating the role of KDPG as a signaling molecule in the regulation of gene expression.

Data Presentation

Microbial Growth on ED Pathway-Activating Carbon Sources

While direct growth data on KDPG as a sole carbon source is limited in publicly available literature, the growth of microorganisms on precursors like glucose and gluconate, which are metabolized via the ED pathway, provides valuable insights. Pseudomonas species, which heavily rely on the ED pathway, are often used as model organisms.

MicroorganismCarbon SourceSpecific Growth Rate (μ, h⁻¹)Reference
Pseudomonas putida KT2440Glucose (16 mM)0.56 ± 0.02[1]
Pseudomonas putida KT2440Gluconate0.56 ± 0.03[2]
Pseudomonas putida KT2442Glucose>2-fold decrease compared to KT2440[2]
Pseudomonas putida KT2442Gluconate0.13 ± 0.01[2]
Pseudomonas aeruginosa PAO1GlucoseImpaired growth in rccR mutant[3][4]
Pseudomonas fluorescensGlucoseMarked differences in growth rate in ΔrccR mutant[5]
Metabolic Flux Distribution Through Central Carbon Pathways

Metabolic flux analysis (MFA) using ¹³C-labeled substrates can quantify the proportion of carbon flowing through different metabolic pathways.

MicroorganismConditionPathwayRelative Flux (%)Reference
Pseudomonas putida KT2440Glucose cultureEntner-Doudoroff (ED) Pathway~90%[6]
Pseudomonas putida KT2440Glucose culturePentose Phosphate (PP) PathwayMinor contribution[6]
Pseudomonas aeruginosa PAO1Glucose culturePeriplasmic oxidation to gluconate~90%[1]
Pseudomonas aeruginosa PAO1Glucose cultureOxidative Pentose Phosphate (PP) PathwayInactive[1]
Escherichia coliGlucose-limited chemostatEntner-Doudoroff (ED) PathwayInactive[6]
Escherichia coliGlucose-limited chemostatEmbden-Meyerhof-Parnas (EMP) Pathway~75%[6]
Escherichia coliGlucose-limited chemostatPentose Phosphate (PP) Pathway~25%[6]
Comparative Kinetics of KDPG Aldolase (Eda)

KDPG aldolase is a key enzyme of the ED pathway, catalyzing the reversible cleavage of KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate. Its kinetic parameters can vary between different microbial species.

MicroorganismSubstrateKₘ (mM)Vₘₐₓ (U/mg) or k꜀ₐₜ (s⁻¹)Reference
Escherichia coliKDPG0.1k꜀ₐₜ: 80-83[7]
Escherichia coliKDPGal0.1 - 0.6k꜀ₐₜ: 0.0063 - 0.01[7][8]
Thermatoga maritimaKHO>50k꜀ₐₜ/Kₘ: 2.2 M⁻¹s⁻¹[9]
Haloferax volcaniiKDPG0.29 ± 0.03209 ± 12[10]
Haloferax volcaniiKDPGal (3 mM)-5.3[10]
Haloferax volcaniiKDG (28 mM)-2.14[10]

Experimental Protocols

Protocol 1: Quantification of KDPG using a Coupled Enzyme Assay

This protocol describes a spectrophotometric method to determine the concentration of KDPG in a sample. The assay is based on the cleavage of KDPG by KDPG aldolase to produce pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), coupled with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the amount of KDPG.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • NADH solution (10 mM in Tris-HCl buffer)

  • Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle, ~1000 U/mL)

  • KDPG Aldolase (Eda)

  • Sample containing KDPG (e.g., cell extract)

  • 96-well microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the following reaction mixture:

    • 800 µL Tris-HCl buffer

    • 100 µL NADH solution

    • 50 µL LDH solution

    • 50 µL sample

  • Initial Absorbance: Mix gently and incubate for 5 minutes at room temperature to allow for the reduction of any endogenous pyruvate in the sample. Measure the initial absorbance at 340 nm (A_initial).

  • Initiate Reaction: Add 10 µL of KDPG Aldolase solution to the reaction mixture.

  • Final Absorbance: Mix and incubate for 10-15 minutes at room temperature, or until the reaction is complete (i.e., the absorbance at 340 nm is stable). Measure the final absorbance at 340 nm (A_final).

  • Calculation:

    • Calculate the change in absorbance: ΔA = A_initial - A_final.

    • Using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹), calculate the concentration of KDPG in the sample.

Protocol 2: Analysis of Microbial Growth on Different Carbon Sources

This protocol outlines the procedure for generating microbial growth curves to compare the utilization of different carbon sources, including those that feed into the ED pathway.

Materials:

  • Microbial strain of interest

  • Minimal medium (e.g., M9 minimal medium)

  • Sterile carbon source stock solutions (e.g., glucose, gluconate, KDPG)

  • 96-well microplate

  • Microplate reader with temperature and shaking control

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the microbial strain in a rich medium (e.g., LB broth).

  • Cell Preparation: Pellet the cells by centrifugation, wash twice with sterile minimal medium (without a carbon source) to remove any residual rich medium. Resuspend the cells in the minimal medium.

  • Growth Curve Setup: In a 96-well microplate, add 180 µL of minimal medium to each well. Add 20 µL of the appropriate carbon source stock solution to achieve the desired final concentration. Inoculate each well with the washed cell suspension to a starting OD₆₀₀ of ~0.05. Include control wells with no carbon source and uninoculated medium as blanks.

  • Incubation and Measurement: Incubate the microplate in a plate reader at the optimal growth temperature with continuous shaking. Measure the OD₆₀₀ at regular intervals (e.g., every 15-30 minutes) for 24-48 hours.

  • Data Analysis: Plot the OD₆₀₀ values against time. Calculate the specific growth rate (µ) during the exponential phase for each carbon source.

Protocol 3: ¹³C-Metabolic Flux Analysis (MFA) to Quantify ED Pathway Activity

Materials:

  • Microbial strain of interest

  • Defined minimal medium

  • ¹³C-labeled substrate (e.g., [1-¹³C]glucose, [U-¹³C]glucose, or ¹³C-gluconate)

  • Quenching solution (e.g., 60% methanol, -20°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • GC-MS or LC-MS/MS for analyzing isotopic labeling patterns in metabolites or proteinogenic amino acids.

  • MFA software (e.g., INCA, Metran)

Procedure:

  • Tracer Experiment Design: Select the appropriate ¹³C-labeled substrate to maximize the information obtained about the ED pathway. For example, [1-¹³C]glucose will result in a specific labeling pattern in pyruvate and glyceraldehyde-3-phosphate depending on whether it is metabolized via the EMP or ED pathway.

  • Cell Culture and Labeling: Grow the microbial strain in the defined minimal medium with the ¹³C-labeled substrate as the sole carbon source until a metabolic and isotopic steady state is reached (typically after several cell doublings).

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity by adding the cold quenching solution. Extract the intracellular metabolites using the cold extraction solvent.

  • Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., pyruvate, amino acids derived from central metabolites) using GC-MS or LC-MS/MS.

  • Flux Estimation: Use the measured isotopic labeling data, along with other physiological data (e.g., growth rate, substrate uptake rate), as input for MFA software to estimate the intracellular metabolic fluxes.

Visualizations

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase _6PGL 6-P-Glucono- lactone G6P->_6PGL G6P Dehydrogenase _6PG 6-P-Gluconate _6PGL->_6PG 6-Phosphogluconolactonase KDPG KDPG _6PG->KDPG 6-Phosphogluconate Dehydratase (Edd) GAP Glyceraldehyde-3-P KDPG->GAP KDPG Aldolase (Eda) Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase (Eda) Pyruvate2 Pyruvate GAP->Pyruvate2 Lower Glycolysis

Fig. 1: The Entner-Doudoroff Pathway.

KDPG_Regulation KDPG KDPG RccR RccR KDPG->RccR binds HexR HexR KDPG->HexR binds Pyruvate_Metabolism Pyruvate Metabolism (aceEF) RccR->Pyruvate_Metabolism represses Glyoxylate_Shunt Glyoxylate Shunt (aceA, glcB) RccR->Glyoxylate_Shunt represses Gluconeogenesis Gluconeogenesis (pckA) RccR->Gluconeogenesis represses ED_Pathway_Genes ED Pathway Genes (edd, eda) HexR->ED_Pathway_Genes represses

Fig. 2: KDPG-mediated gene regulation.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Tracer_Selection 1. Select ¹³C Tracer (e.g., ¹³C-Glucose) Cell_Culture 2. Cell Culture & Isotope Labeling Tracer_Selection->Cell_Culture Quench_Extract 3. Quench Metabolism & Extract Metabolites Cell_Culture->Quench_Extract MS_Analysis 4. LC/GC-MS Analysis Quench_Extract->MS_Analysis Flux_Estimation 6. Flux Estimation (Software) MS_Analysis->Flux_Estimation Metabolic_Model 5. Define Metabolic Network Model Metabolic_Model->Flux_Estimation Statistical_Analysis 7. Statistical Analysis & Validation Flux_Estimation->Statistical_Analysis Flux_Map 8. Generate Flux Map Statistical_Analysis->Flux_Map

Fig. 3: ¹³C-Metabolic Flux Analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: KDPG Extraction & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-keto-3-deoxy-6-phosphogluconate (KDPG).

Frequently Asked Questions (FAQs)

Q1: What is KDPG and why is it important?

A1: this compound (KDPG) is a key intermediate in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism found in many microorganisms.[1][2][3] Its availability is crucial for studying the enzymes and regulation of the ED pathway, which is a potential target for antimicrobial drug development.[1]

Q2: What are the main causes of KDPG degradation during extraction?

A2: KDPG is susceptible to degradation under various conditions. The primary causes include:

  • pH instability: Extreme pH values can lead to chemical reactions that degrade KDPG.[4]

  • Elevated temperatures: KDPG is heat-sensitive, and high temperatures during extraction or storage can cause thermal degradation.[4]

  • Enzymatic activity: Contamination with endogenous enzymes, particularly KDPG aldolase (B8822740), can lead to the cleavage of KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[4][5]

Q3: How should KDPG be stored to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of KDPG.[4]

  • Solid Form: Store lyophilized KDPG powder in a tightly sealed container at -20°C or below.[4]

  • Aqueous Solution (Short-term): For immediate use, dissolve KDPG in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0), keep the solution on ice, and use it within a few hours.[4]

  • Aqueous Solution (Long-term): For longer storage, prepare aliquots of the KDPG solution to avoid multiple freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[4]

Troubleshooting Guides

Issue 1: Inconsistent or low KDPG yield during extraction.
Possible CauseTroubleshooting Step
Degradation of KDPG stock solution Prepare fresh KDPG solutions for each experiment. If using a frozen stock, thaw it quickly and keep it on ice. Avoid multiple freeze-thaw cycles.[4]
Incorrect buffer conditions Ensure the pH of your extraction and reaction buffers is maintained within the optimal range, typically around neutral pH (7.0-7.5), to minimize chemical degradation.[4] Be aware that some buffer components can react with α-keto acids; consider using alternative buffer systems if degradation is suspected.[4]
High experimental temperature Perform all extraction and experimental steps at low temperatures (e.g., on ice) to minimize thermal degradation.[4]
Enzymatic contamination If working with biological samples like cell lysates, be mindful of endogenous KDPG aldolase activity.[4] Consider purification steps to remove contaminating enzymes.
Issue 2: Difficulty in quantifying KDPG.
Possible CauseTroubleshooting Step
Inappropriate analytical method Use established and sensitive methods for accurate quantification, such as HPLC-MS or enzymatic assays.[4] A common enzymatic assay involves the use of KDPG aldolase and lactate (B86563) dehydrogenase in a coupled reaction to monitor NADH oxidation.[4]
Matrix effects in complex samples When analyzing KDPG in complex biological matrices like cell extracts, perform spike and recovery experiments to assess for interference.[4] Sample preparation steps such as protein precipitation or solid-phase extraction may be necessary to remove interfering substances.[4]
Low concentration of KDPG If the KDPG concentration is below the detection limit of your assay, consider concentrating the sample. Alternatively, a more sensitive analytical technique may be required.[4]

Experimental Protocols

Protocol: Enzymatic Assay for KDPG Quantification

This protocol utilizes a coupled enzyme assay to quantify KDPG by monitoring the decrease in NADH absorbance at 340 nm.[4]

Materials:

  • Sample containing KDPG

  • Tris buffer (100 mM, pH 7.5)

  • NADH

  • KDPG aldolase

  • Lactate dehydrogenase (LDH)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris buffer, NADH, and LDH.

  • Add the sample containing KDPG to the cuvette and mix.

  • Initiate the reaction by adding KDPG aldolase.

  • Immediately monitor the decrease in absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the KDPG concentration in the sample.

  • Prepare a standard curve with known concentrations of KDPG for accurate quantification.[4]

Visualizations

KDPG_Degradation_Pathway cluster_causes Degradation Causes KDPG KDPG Degradation_Products Degradation Products KDPG->Degradation_Products Chemical Degradation Pyruvate_G3P Pyruvate + Glyceraldehyde-3-Phosphate KDPG->Pyruvate_G3P Enzymatic Cleavage High_Temperature High Temperature High_Temperature->KDPG Extreme_pH Extreme pH Extreme_pH->KDPG KDPG_Aldolase KDPG Aldolase KDPG_Aldolase->KDPG

Caption: Factors leading to the degradation of KDPG.

Troubleshooting_Workflow Start Low KDPG Yield Check_Stock Check KDPG Stock (Freshness, Freeze-Thaw) Start->Check_Stock Check_Conditions Verify Buffer pH & Temperature Check_Stock->Check_Conditions OK Prepare_Fresh Prepare Fresh Stock Check_Stock->Prepare_Fresh Degraded Consider_Enzymes Assess for Enzymatic Contamination Check_Conditions->Consider_Enzymes OK Optimize_Buffer Adjust pH to Neutral, Use Low Temperature Check_Conditions->Optimize_Buffer Suboptimal Purify_Sample Purify Sample to Remove Enzymes Consider_Enzymes->Purify_Sample Contamination Suspected Re_Extract Re-run Extraction Consider_Enzymes->Re_Extract Unlikely Prepare_Fresh->Re_Extract Optimize_Buffer->Re_Extract Purify_Sample->Re_Extract

Caption: Troubleshooting workflow for low KDPG yield.

Logical_Relationship Problem Problem Inconsistent KDPG Quantification Cause Potential Causes Inappropriate Assay Matrix Effects Low Concentration Problem->Cause is caused by Solution Solutions Use Enzymatic Assay/HPLC-MS Spike & Recovery, Sample Cleanup Concentrate Sample Cause->Solution is addressed by

Caption: Logical relationship of quantification issues.

References

Technical Support Center: Optimizing KDPG Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 2-keto-3-deoxy-6-phosphogluconate (KDPG) production using Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for KDPG production in E. coli?

A1: The primary metabolic pathway for this compound (KDPG) production in E. coli is the Entner-Doudoroff (ED) pathway.[1] This pathway is an alternative to glycolysis for glucose catabolism. The key enzymes involved are 6-phosphogluconate dehydratase (Edd), which converts 6-phosphogluconate to KDPG, and KDPG aldolase (B8822740) (Eda), which cleaves KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[1]

Q2: Why is it necessary to engineer E. coli for enhanced KDPG production?

A2: In wild-type E. coli, the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) is the dominant route for glucose metabolism, while the Entner-Doudoroff (ED) pathway is less active. To increase the production of KDPG, metabolic engineering strategies are employed to channel the carbon flux from glucose into the ED pathway. This typically involves knocking out key genes in the EMP pathway to force the utilization of the ED pathway.

Q3: What are the common genetic modifications to enhance KDPG production in E. coli?

A3: Common genetic modifications include:

  • Deletion of phosphofructokinase genes (pfkA and pfkB): This blocks the main entry point into the EMP pathway, redirecting glucose-6-phosphate towards the pentose (B10789219) phosphate (B84403) pathway and subsequently the ED pathway.

  • Deletion of the gntR gene: GntR is a transcriptional repressor of the Entner-Doudoroff pathway operon. Its removal leads to the upregulation of the ED pathway enzymes.

  • Deletion of the gnd gene: This gene encodes 6-phosphogluconate dehydrogenase, which diverts 6-phosphogluconate to the pentose phosphate pathway. Its deletion helps to channel more substrate towards KDPG formation.

  • Deletion of the galR gene: GalR is a transcriptional repressor that can affect glucose uptake. Its deletion can lead to increased glucose consumption.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of KDPG production in engineered E. coli.

Issue 1: Low KDPG Yield Despite Genetic Modifications

Possible Causes & Solutions

Possible CauseRecommended Action
Suboptimal Induction of Pathway Enzymes Optimize the concentration of the inducer (e.g., IPTG) and the induction time. Low levels of induction may not produce enough of the key enzymes, Edd and Eda, while overly strong or lengthy induction can lead to the formation of insoluble inclusion bodies and metabolic burden.[2][3]
Metabolic Imbalance or Accumulation of Toxic Intermediates Supplement the culture medium with precursors or intermediates that may have become limiting due to the metabolic rerouting. Also, check for the accumulation of potentially toxic byproducts using techniques like HPLC.
Plasmid Instability If the genes for the ED pathway are expressed from a plasmid, ensure consistent antibiotic selection throughout the cultivation. Consider genomic integration of the expression cassettes for more stable, long-term production.
Codon Usage of Heterologous Genes If expressing enzymes from a non-E. coli source, ensure the codons have been optimized for E. coli expression to prevent translational bottlenecks.[2]
Incorrect Fermentation Conditions Systematically optimize fermentation parameters such as pH, temperature, and aeration. A two-stage fermentation strategy, with an initial phase for biomass growth and a second phase for KDPG production, can be effective.[4][5]
Issue 2: Poor Cell Growth of Engineered Strain

Possible Causes & Solutions

Possible CauseRecommended Action
Toxicity of Overexpressed Proteins Reduce the inducer concentration or lower the induction temperature (e.g., 18-25°C) to decrease the rate of protein synthesis and allow for proper folding.[2]
Metabolic Burden Use a lower copy number plasmid for expressing the pathway enzymes or switch to a weaker, more tightly regulated promoter.[2]
Nutrient Limitation Ensure the growth medium is rich enough to support both cell growth and KDPG production. Consider using a richer medium like Terrific Broth or a fed-batch strategy to supply nutrients throughout the fermentation.[3][5]
Accumulation of Acetate High glucose uptake rates can lead to overflow metabolism and the production of acetate, which is toxic to E. coli.[6] Employ a fed-batch fermentation strategy to maintain a low glucose concentration in the medium.[7]
Issue 3: Inaccurate KDPG Quantification

Possible Causes & Solutions

Possible CauseRecommended Action
Degradation of KDPG Standard Prepare fresh KDPG standard solutions for each assay. If using a frozen stock, thaw it quickly and keep it on ice. Avoid repeated freeze-thaw cycles.[8]
Interference from Culture Medium Components Perform a spike and recovery experiment by adding a known amount of KDPG to your culture supernatant to check for matrix effects.[8] If significant interference is observed, consider sample preparation steps like protein precipitation or solid-phase extraction.[8]
Incorrect Assay Buffer Conditions Ensure the pH of your assay buffer is optimal for the enzymes used in the quantification assay (typically around pH 7.5-8.0).[9][10]
Low KDPG Concentration If the KDPG concentration in your samples is below the detection limit of your assay, you may need to concentrate the samples before analysis.[8]

Experimental Protocols

Protocol 1: Enzymatic Quantification of KDPG

This protocol is based on a coupled enzyme assay where KDPG is cleaved by KDPG aldolase, and the resulting pyruvate is reduced by lactate (B86563) dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[9][10][11]

Materials:

  • 1 M HEPES buffer, pH 8.0

  • 10 mM NADH solution (prepare fresh)

  • L-lactate dehydrogenase (LDH)

  • KDPG aldolase

  • Sample containing KDPG (e.g., culture supernatant)

  • KDPG standard solution of known concentration

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare the reaction mixture: In a cuvette, add:

    • 100 µL of 1 M HEPES buffer, pH 8.0

    • 20 µL of 10 mM NADH solution

    • 5 µL of L-lactate dehydrogenase solution

    • Your sample (e.g., 50-200 µL of culture supernatant)

    • Ultrapure water to a final volume of 990 µL.

  • Incubate and read initial absorbance: Mix gently and incubate for 2-3 minutes at room temperature to allow for the reduction of any endogenous pyruvate in the sample. Measure the initial absorbance at 340 nm (A_initial).

  • Initiate the reaction: Add 10 µL of KDPG aldolase solution to the cuvette and mix gently.

  • Monitor the reaction and read final absorbance: Monitor the decrease in absorbance at 340 nm until the reading stabilizes (approximately 5-10 minutes). This is the final absorbance (A_final).

  • Calculate KDPG concentration:

    • Calculate the change in absorbance: ΔA = A_initial - A_final.

    • Use a standard curve prepared with known concentrations of KDPG to determine the concentration in your sample.

Protocol 2: Shake Flask Cultivation for KDPG Production

This protocol provides a starting point for evaluating KDPG production in engineered E. coli strains.

Materials:

  • Engineered E. coli strain

  • LB or Terrific Broth (TB) medium

  • Appropriate antibiotic

  • Inducer (e.g., IPTG)

  • Shaking incubator

Procedure:

  • Inoculation: Inoculate 5 mL of LB or TB medium containing the appropriate antibiotic with a single colony of your engineered E. coli strain. Grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: The next day, inoculate 50 mL of fresh medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches the desired level for induction (typically 0.6-0.8).

  • Induction: Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to the culture.

  • Production Phase: Reduce the temperature to a range of 25-30°C and continue to incubate with shaking for 24-48 hours.

  • Sampling: Take samples periodically to measure cell density (OD600) and KDPG concentration in the supernatant.

Quantitative Data Summary

Table 1: Kinetic Parameters of E. coli KDPG Aldolase (Eda)

Substratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
KDPG80 - 830.18.0 x 10⁵
KDPGal0.0063 - 0.01--
Pyruvate0.0121--
Data sourced from UniProtKB P0A9P3 and related publications.[12]

Table 2: Example of Improved Product Yield in Engineered E. coli

StrainGenetic ModificationCarbon SourceProductTiter (g/L)Yield (g/g glucose)
Wild-typeNoneGlucoseGlucaric acid~0.1~0.01
EngineeredΔpgi ΔzwfGlucose + ArabinoseGlucaric acid1.8~0.18
This table illustrates a 9 to 18-fold increase in product yield by redirecting carbon flux, a principle applicable to KDPG optimization.[13]

Visualizations

KDPG_Production_Pathway cluster_ED Entner-Doudoroff Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ptsG SixPG 6-Phosphogluconate G6P->SixPG zwf EMP Glycolysis (EMP Pathway) G6P->EMP pgi KDPG 2-Keto-3-deoxy-6- phosphogluconate SixPG->KDPG edd PPP Pentose Phosphate Pathway SixPG->PPP gnd Pyruvate Pyruvate KDPG->Pyruvate eda G3P Glyceraldehyde-3-Phosphate KDPG->G3P eda

Caption: Metabolic pathway for KDPG production in E. coli.

Troubleshooting_Workflow Start Low KDPG Yield CheckGrowth Is cell growth normal? Start->CheckGrowth CheckInduction Optimize induction (inducer conc., temp.) CheckGrowth->CheckInduction Yes CheckToxicity Address potential toxicity (lower temp., weaker promoter) CheckGrowth->CheckToxicity No CheckMetabolism Analyze for metabolic imbalances/byproducts CheckInduction->CheckMetabolism CheckToxicity->CheckGrowth OptimizeFermentation Optimize fermentation (pH, aeration, media) CheckMetabolism->OptimizeFermentation No issues found CheckQuantification Verify KDPG quantification method CheckMetabolism->CheckQuantification Imbalance/byproduct detected Success Improved KDPG Yield OptimizeFermentation->Success CheckQuantification->Success

Caption: Troubleshooting workflow for low KDPG yield.

References

Technical Support Center: Purification of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the purification of 2-Keto-3-deoxy-6-phosphogluconate (KDPG), a key intermediate in the Entner-Doudoroff pathway.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying KDPG after enzymatic synthesis?

A1: The most common and effective method for purifying KDPG after enzymatic synthesis is anion-exchange chromatography.[4] This is followed by a desalting step, often using size-exclusion chromatography, and then lyophilization to obtain a stable powder.[4]

Q2: My KDPG preparation is unstable. How can I improve its stability?

A2: KDPG stability is crucial for successful purification and downstream applications. The enzyme used for its synthesis, 6-phosphogluconate dehydratase, often requires cofactors like MnCl₂ for stability and activity.[1][5] Ensuring the presence of such cofactors during the synthesis and initial purification steps can be beneficial. For long-term storage, lyophilization of the purified KDPG is recommended to yield a stable powder.[4]

Q3: What are the expected yields for KDPG synthesis and purification?

A3: Using an efficient biocatalytic process with 6-phosphogluconate dehydratase from Caulobacter crescentus, a starting amount of 1 gram of 6-phosphogluconate can be completely converted, yielding approximately 0.81 grams of stereochemically pure KDPG, which corresponds to a final yield of 90%.[1][6]

Q4: Can I use affinity chromatography to purify KDPG?

A4: Affinity chromatography is generally not used for the direct purification of small molecules like KDPG. It is, however, a common method for purifying the enzymes involved in its synthesis, such as His-tagged 6-phosphogluconate dehydratase or KDPG aldolase (B8822740).[1][7]

Troubleshooting Guide

This section addresses specific problems that may be encountered during KDPG purification, particularly when using anion-exchange chromatography.

Problem 1: Low Yield of Purified KDPG
Potential Cause Recommended Solution
Incomplete Enzymatic Reaction Monitor the reaction progress to ensure complete conversion of the substrate (6-phosphogluconate).[1] This can be done by taking samples at regular intervals. The reaction can be stopped by heat inactivation or ultrafiltration to remove the enzyme.
KDPG Not Binding to the Anion-Exchange Column Ensure the pH of your sample and starting buffer is at least 0.5 to 1 unit above the pKa of the phosphate (B84403) group of KDPG to ensure it is negatively charged.[8] Also, verify that the ionic strength of your sample is low enough for binding to occur; if necessary, desalt or dilute your sample with the starting buffer.[8]
Loss of KDPG During Ultrafiltration/Desalting Use an ultrafiltration membrane with a molecular weight cutoff that is appropriate to retain KDPG while removing the larger enzyme. Ensure the desalting column is properly equilibrated and that the elution volume for KDPG is correctly determined to prevent loss or excessive dilution.
Degradation of KDPG Work at low temperatures (e.g., 4°C) during purification steps to minimize potential degradation. Proceed with purification steps promptly after the enzymatic reaction is complete.
Problem 2: Low Purity of KDPG
Potential Cause Recommended Solution
Co-elution of Unreacted Substrate (6-phosphogluconate) Optimize the salt gradient used for elution from the anion-exchange column. A shallower gradient can improve the resolution between KDPG and the more highly charged 6-phosphogluconate.
Contamination with Pyruvate and Glyceraldehyde-3-phosphate If KDPG aldolase is present and the reaction is reversible, these contaminants may be present.[9] Ensure that the purification strategy is designed to separate these smaller, potentially charged molecules from KDPG. Anion-exchange chromatography should effectively separate the negatively charged KDPG from neutral or less charged contaminants.
Presence of Salts in the Final Product Include a desalting step, such as size-exclusion chromatography, after ion-exchange chromatography to remove the high concentrations of salt used for elution.[4]
Problem 3: Issues with Anion-Exchange Chromatography
Symptom Potential Cause Troubleshooting Step
No Peaks Detected The detector is not set to the correct wavelength for KDPG, or the sample did not bind to the column.KDPG is often detected at low UV wavelengths (e.g., 214 nm). Check the flow-through for your product. If it is in the flow-through, adjust the pH and ionic strength of your sample and starting buffer.[10][11]
Broad Peaks and Poor Resolution The column may be overloaded, or the flow rate may be too high.Reduce the amount of sample loaded onto the column. Decrease the flow rate to allow for better separation. Optimize the salt gradient to improve resolution.[12]
High Back Pressure The column frit may be clogged with particulates from the sample.Filter your sample through a 0.22 µm or 0.45 µm filter before loading it onto the column. If the problem persists, follow the manufacturer's instructions for cleaning and regenerating the column.[12]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of KDPG

This protocol is based on the enzymatic dehydration of 6-phosphogluconate using 6-phosphogluconate dehydratase.[1][6]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer of 200 mM HEPES, pH 8.0.

    • Add 5 mM MnCl₂ to the buffer.

    • Dissolve 2.5 mM 6-phospho-D-gluconate (substrate) in the buffer.

  • Enzyme Addition:

    • Add purified 6-phosphogluconate dehydratase to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • Monitor the reaction for the complete consumption of 6-phosphogluconate.

  • Reaction Termination:

    • Terminate the reaction by removing the enzyme via ultrafiltration.

Protocol 2: Purification of KDPG

This protocol outlines the steps following the enzymatic synthesis.[4]

  • Anion-Exchange Chromatography:

    • Equilibrate an anion-exchange column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Load the reaction mixture (with the enzyme removed) onto the column.

    • Wash the column with the starting buffer to remove any unbound contaminants.

    • Elute the bound KDPG using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).

    • Collect fractions and identify those containing KDPG.

  • Desalting:

    • Pool the KDPG-containing fractions.

    • Desalt the pooled fractions using a size-exclusion chromatography column equilibrated with water or a volatile buffer (e.g., ammonium (B1175870) bicarbonate).

  • Lyophilization:

    • Freeze the desalted KDPG solution and lyophilize it to obtain a stable, dry powder.

Visualizations

Experimental Workflow

KDPG_Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_final Final Product start 6-Phosphogluconate + 6-Phosphogluconate Dehydratase reaction Incubation at 37°C start->reaction end_reaction Crude KDPG Solution reaction->end_reaction enzyme_removal Enzyme Removal (Ultrafiltration) end_reaction->enzyme_removal anion_exchange Anion-Exchange Chromatography enzyme_removal->anion_exchange desalting Desalting (Size-Exclusion) anion_exchange->desalting lyophilization Lyophilization desalting->lyophilization final_product Purified KDPG Powder lyophilization->final_product

Caption: Workflow for the enzymatic synthesis and purification of KDPG.

Troubleshooting Logic for Low KDPG Yield

Troubleshooting_Low_Yield start Low KDPG Yield check_reaction Was the enzymatic reaction complete? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_binding Did KDPG bind to the anion-exchange column? check_reaction->check_binding Yes optimize_reaction Optimize incubation time/ enzyme concentration. incomplete->optimize_reaction no_binding No Binding check_binding->no_binding No check_loss Was there product loss during desalting? check_binding->check_loss Yes adjust_conditions Check and adjust sample/buffer pH and ionic strength. no_binding->adjust_conditions loss Product Loss check_loss->loss Yes other Other Issues check_loss->other No optimize_desalting Verify desalting column calibration and fraction collection. loss->optimize_desalting

Caption: Decision tree for troubleshooting low KDPG purification yield.

References

KDPG Aldolase Inhibitors: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with KDPG aldolase (B8822740) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is KDPG aldolase and why is it a target for inhibitor development?

2-Keto-3-deoxy-6-phosphogluconate (KDPG) aldolase is a key enzyme in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism found in many bacteria but absent in mammals.[1][2] The enzyme catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[1][2] Its essential role in the metabolism of certain pathogenic bacteria makes it an attractive target for the development of novel antimicrobial agents.

Q2: What are the common classes of KDPG aldolase inhibitors?

A prominent class of KDPG aldolase inhibitors consists of pyruvate analogues, particularly those with a β-diketo acid structure.[1][2] These compounds are designed to mimic the substrate, pyruvate, and interact with the enzyme's active site.

Q3: What types of inhibition are typically observed with KDPG aldolase inhibitors?

KDPG aldolase inhibitors have been shown to exhibit different modes of inhibition, including competitive and slow-binding inhibition.[1][2] The specific type of inhibition often depends on the chemical structure of the inhibitor.

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the active site of the enzyme.

  • Slow-Binding Inhibition: The inhibitor binds to the enzyme in a time-dependent manner, often involving an initial weak binding followed by a slower isomerization to a more tightly bound complex.[1][2]

Troubleshooting Experimental Assays

This section addresses common issues encountered during enzymatic assays with KDPG aldolase and its inhibitors.

IssuePossible Cause(s)Suggested Solution(s)
High background signal or "blank" reading Contamination of reagents with pyruvate.Use high-purity reagents and prepare fresh solutions. Run a blank reaction without the enzyme to determine the source of the background.
No or very low enzyme activity 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temperature). 3. Presence of an unknown inhibitor in the sample.1. Verify the activity of your enzyme stock with a positive control. 2. Ensure the buffer pH and assay temperature are optimal for KDPG aldolase activity. 3. If using complex samples (e.g., cell lysates), consider sample purification or dilution to remove potential inhibitors.
Non-linear reaction progress (curve instead of a straight line) 1. Substrate depletion. 2. Enzyme instability under assay conditions. 3. Product inhibition.1. Ensure the substrate concentration is well above the Michaelis constant (Km) for the initial rate measurement. 2. Check the stability of the enzyme over the time course of the assay. 3. Measure initial velocities to minimize the effect of product accumulation.
Inconsistent results between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations in the assay plate.1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the reaction components thoroughly before starting the measurement. 3. Ensure uniform temperature across the microplate reader or water bath.
Difficulty in determining the mode of inhibition The inhibitor exhibits slow-binding kinetics, which can be mistaken for other inhibition types if not analyzed correctly.If you observe a time-dependent increase in inhibition, you may be dealing with a slow-binding inhibitor. A specific experimental protocol for characterizing slow-binding inhibition should be followed (see Experimental Protocols section).

Quantitative Data for KDPG Aldolase Inhibitors

The following table summarizes the inhibition constants (Ki) for a series of 4-aryl-2,4-dioxobutanoic acid inhibitors of E. coli KDPG aldolase. These compounds are competitive inhibitors.

CompoundR GroupKi (µM)
1 H1.8 ± 0.2
2 4-F2.5 ± 0.3
3 4-Cl1.5 ± 0.2
4 4-Br1.2 ± 0.1
5 4-Me4.0 ± 0.5
6 4-OMe5.0 ± 0.6
7 3-Cl1.0 ± 0.1
8 3-Br0.8 ± 0.1
9 2-Cl3.5 ± 0.4
10 2-Br2.8 ± 0.3

Data extracted and compiled from Braga, R., Hecquet, L., & Blonski, C. (2004). Slow-binding inhibition of this compound (KDPG) aldolase. Bioorganic & medicinal chemistry, 12(11), 2965–2972.

Experimental Protocols

Coupled Enzymatic Assay for KDPG Aldolase Activity

This assay measures the production of pyruvate from the cleavage of KDPG. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[3]

Materials:

  • HEPES buffer (100 mM, pH 7.5)

  • NADH (stock solution in buffer)

  • Lactate dehydrogenase (LDH)

  • KDPG (substrate stock solution)

  • KDPG aldolase

  • 96-well UV-transparent microplate or quartz cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADH, and LDH at their final desired concentrations.

  • Add the KDPG aldolase enzyme to the reaction mixture.

  • Initiate the reaction by adding the KDPG substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is proportional to the KDPG aldolase activity.

cluster_0 Reaction 1 cluster_1 Reaction 2 (Coupled) KDPG KDPG Pyruvate Pyruvate KDPG->Pyruvate KDPG_Aldolase KDPG Aldolase LDH Lactate Dehydrogenase Lactate Lactate Pyruvate->Lactate G3P Glyceraldehyde-3-Phosphate KDPG_Aldolase->G3P NADH NADH NAD NAD+ NADH->NAD Spectrophotometer Monitor A340 nm NAD->Spectrophotometer Decrease in Absorbance start Start: Prepare Assay Mixes vary_s Vary [Substrate] (Constant [Inhibitor]) start->vary_s measure_v Measure Initial Velocity (v) vary_s->measure_v repeat_i Repeat for Different [Inhibitor] measure_v->repeat_i repeat_i->vary_s Next [Inhibitor] plot Generate Lineweaver-Burk Plot (1/v vs. 1/[S]) repeat_i->plot All [Inhibitor] Tested analyze Analyze Plot: - Intersection at y-axis - Determine Ki plot->analyze end End: Ki Determined analyze->end E Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E->EI k_on (fast) I Inhibitor (I) EI->E k_off (fast) EI_star Tightly Bound Complex (EI*) EI->EI_star k_forward (slow) EI_star->EI k_reverse (slow) start Start: Prepare Sodium Ethoxide claisen Claisen Condensation: Acetophenone + Diethyl Oxalate start->claisen workup1 Acidic Workup & Extraction claisen->workup1 ester Isolate Ethyl 2,4-Dioxo-4-phenylbutanoate workup1->ester hydrolysis Base-catalyzed Hydrolysis ester->hydrolysis workup2 Acidification & Precipitation hydrolysis->workup2 product Isolate 4-Phenyl-2,4-dioxobutanoic Acid workup2->product end End: Purified Inhibitor product->end

References

Entner-Doudoroff Pathway Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Entner-Doudoroff (ED) pathway. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of regulation for the Entner-Doudoroff pathway?

A1: The primary regulation of the Entner-Doudoroff pathway occurs at the level of gene expression. The genes encoding the key enzymes, such as 6-phosphogluconate dehydratase (edd) and KDPG aldolase (B8822740) (eda), are often induced by the presence of their substrates, like glucose and gluconate.[1] While allosteric regulation is a common theme in metabolic pathways, strong evidence for feedback inhibition by downstream metabolites in the central carbon metabolism for the core ED pathway enzymes is not well-documented. Research has shown that in some organisms, the pathway's activity is essential for metabolism under specific conditions.[2][3]

Q2: Are there known feedback inhibitors for the key enzymes of the ED pathway?

A2: Currently, there is limited evidence for classical feedback inhibition of 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda) by downstream metabolites like pyruvate (B1213749) or glyceraldehyde-3-phosphate. Much of the inhibitor research has focused on analogous enzymes in related pathways, such as 6-phosphogluconate dehydrogenase (6PGDH) in the pentose (B10789219) phosphate (B84403) pathway, which is a target for drug development.[4][5][6] Researchers should be cautious not to conflate inhibitors of 6PGDH with inhibitors of the core ED pathway enzymes.

Q3: My ED pathway mutant shows a growth defect. How can I confirm this is due to the pathway's disruption?

A3: To confirm a growth defect is due to the disruption of the ED pathway, you can perform a few key experiments. First, verify the mutation with PCR and sequencing. Next, assess the growth phenotype on different carbon sources; for example, mutants in edd or eda often show growth defects on glucose or gluconate as the sole carbon source.[2] Finally, you can perform enzymatic assays on cell lysates to confirm the absence of the specific enzyme activity.[2] Complementation of the mutation (re-introducing the wild-type gene) should restore the wild-type phenotype.

Troubleshooting Guides

Enzyme Assay Troubleshooting

Issue 1: No or low activity detected for 6-phosphogluconate dehydratase (Edd) or KDPG aldolase (Eda).

Possible Cause Troubleshooting Step
Incorrect Assay Buffer Conditions Ensure the assay buffer is at the optimal pH and temperature for the enzyme. Buffers should be brought to room temperature before use unless otherwise specified.[7]
Enzyme Instability Keep enzymes on ice at all times before adding them to the reaction mixture to prevent denaturation.[8]
Missing Cofactors Check the literature for any required cofactors for your specific enzyme. While the core ED pathway enzymes do not typically require cofactors, this can vary between organisms.
Substrate Degradation Prepare fresh substrate solutions. 6-phosphogluconate and KDPG can be unstable.
Incorrect Wavelength Verify the correct wavelength for monitoring the reaction based on your specific coupled assay.[7]
Inactive Enzyme Preparation Prepare fresh cell lysates or purified enzyme. If using purified enzyme, verify its purity and concentration.

Issue 2: High background signal in my enzyme assay.

Possible Cause Troubleshooting Step
Contaminating Enzyme Activity If using cell lysates, other enzymes may be present that can react with your substrates or products. Run a control reaction without the specific substrate for your enzyme of interest. Consider using a partially purified enzyme preparation.
Substrate Instability The substrate may be spontaneously breaking down. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Assay Components Interfere Some reagents can interfere with the assay. For example, high concentrations of EDTA, SDS, or sodium azide (B81097) can inhibit enzyme activity.[7]

Experimental Protocols

Protocol 1: Coupled Assay for KDPG Aldolase Activity

This assay measures the activity of KDPG aldolase by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • KDPG (substrate)

  • NADH

  • Lactate dehydrogenase (coupling enzyme)

  • Cell lysate or purified KDPG aldolase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and lactate dehydrogenase.

  • Add the cell lysate or purified KDPG aldolase to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding KDPG.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Protocol 2: Assay for 6-Phosphogluconate Dehydratase Activity

This is a coupled assay that measures the production of KDPG, which is then cleaved by excess KDPG aldolase. The resulting pyruvate is measured as in Protocol 1.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • 6-phosphogluconate (substrate)

  • NADH

  • Lactate dehydrogenase

  • Purified KDPG aldolase (coupling enzyme)

  • Cell lysate or purified 6-phosphogluconate dehydratase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, lactate dehydrogenase, and an excess of purified KDPG aldolase.

  • Add the cell lysate or purified 6-phosphogluconate dehydratase and incubate to establish a baseline.

  • Start the reaction by adding 6-phosphogluconate.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Visualizations

ED_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase _6PG 6-Phosphogluconate G6P->_6PG Glucose-6-P Dehydrogenase KDPG 2-keto-3-deoxy-6- phosphogluconate (KDPG) _6PG->KDPG 6-Phosphogluconate Dehydratase (Edd) GAP Glyceraldehyde-3-Phosphate KDPG->GAP KDPG Aldolase (Eda) Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase (Eda) CentralMetabolism Central Metabolism GAP->CentralMetabolism Pyruvate->_6PG Feedback Inhibition? (Limited Evidence) Pyruvate->CentralMetabolism

Caption: The Entner-Doudoroff pathway showing key enzymes and intermediates.

Troubleshooting_Workflow Start Low/No Enzyme Activity CheckBuffer Buffer pH & Temp OK? Start->CheckBuffer CheckEnzyme Enzyme on Ice? CheckBuffer->CheckEnzyme Yes AdjustBuffer Adjust pH/Temp CheckBuffer->AdjustBuffer No CheckSubstrate Fresh Substrate? CheckEnzyme->CheckSubstrate Yes ImproveHandling Improve Enzyme Handling CheckEnzyme->ImproveHandling No CheckAssay Coupled Assay OK? CheckSubstrate->CheckAssay Yes PrepareNewSubstrate Prepare Fresh Substrate CheckSubstrate->PrepareNewSubstrate No ProblemSolved Problem Resolved CheckAssay->ProblemSolved Yes TroubleshootCoupledAssay Troubleshoot Coupled Assay CheckAssay->TroubleshootCoupledAssay No AdjustBuffer->Start ImproveHandling->Start PrepareNewSubstrate->Start TroubleshootCoupledAssay->Start

Caption: A troubleshooting workflow for low or no enzyme activity in ED pathway assays.

References

KDPG Enzymatic Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-keto-3-deoxy-6-phosphogluconate (KDPG) enzymatic assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during KDPG enzymatic assays, offering potential causes and solutions in a structured format.

Issue 1: High Background Signal or High Blank Reading

Possible CauseSuggested Solution
Contamination of Reagents: Reagents may be contaminated with pyruvate (B1213749) or other substrates for lactate (B86563) dehydrogenase (LDH).[1]Use high-purity reagents and prepare fresh solutions.[1] Run a control reaction without the KDPG substrate to check for contaminating activities.[2]
Contaminating Enzyme Activities: The enzyme preparation may contain other dehydrogenases that can reduce the detection reagent.[2]If contaminating activities are present, consider further purification of the enzyme.[2]
NADH Instability: NADH can degrade over time, leading to a drifting baseline.[1]Prepare NADH solution fresh daily, keep it on ice, and protect it from light.[1]

Issue 2: No or Slow Reaction Rate

Possible CauseSuggested Solution
Inactive Enzymes: KDPG aldolase (B8822740) or LDH may have lost activity due to improper storage or handling.[1][2]Ensure enzymes are stored at the recommended temperature with any necessary stabilizing agents (e.g., glycerol).[2] Check enzyme activity with positive controls.[1]
Incorrect Assay Conditions: The pH or temperature of the assay buffer may not be optimal for enzyme activity.[1][2]Verify the pH of your assay buffer and ensure the spectrophotometer or plate reader is at the correct temperature.[1][2]
Presence of Inhibitors: The sample may contain inhibitors of KDPG aldolase or LDH.[1]Dilute the sample or use a sample preparation method, such as protein precipitation or solid-phase extraction, to remove potential inhibitors.[3]
Substrate Degradation: The KDPG substrate may have degraded.[2][3]Use freshly prepared or properly stored substrate.[2] Consider verifying the integrity of the substrate using an analytical method like HPLC.[2][3]
Rate-Limiting KDPG Aldolase: The concentration of KDPG aldolase may be too low, making it the rate-limiting step.[1]Increase the concentration of KDPG aldolase in the reaction mixture.[1]

Issue 3: Inconsistent Results Between Replicates

Possible CauseSuggested Solution
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents.[2]Use calibrated pipettes and ensure proper pipetting techniques.[2] To avoid inaccuracies with small volumes, prepare master mixes.[4]
Temperature Fluctuations: Inconsistent temperature control during the assay.[2]Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment.[2]
Poor Mixing: Incomplete mixing of reaction components.[2]Ensure thorough mixing of the reaction components before starting the measurement.[2]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the KDPG enzymatic assay?

The KDPG enzymatic assay is a coupled enzyme assay used to determine the concentration of KDPG.[1] The assay involves two sequential reactions:

  • KDPG Aldolase Reaction: KDPG aldolase catalyzes the cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate.[1]

  • Lactate Dehydrogenase (LDH) Reaction: The pyruvate produced is then reduced to L-lactate by LDH. This reaction consumes a molecule of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), oxidizing it to NAD+.[1]

The concentration of KDPG is directly proportional to the amount of NADH oxidized, which is measured by the decrease in absorbance at 340 nm.[1]

Q2: How should I prepare my samples for the KDPG assay?

For biological samples like cell extracts, it is crucial to first stop metabolic activity.[1] This can be achieved by quenching the cells, for instance, in a cold methanol (B129727) solution.[1] Following quenching, metabolites can be extracted using methods like cold perchloric acid extraction, followed by neutralization.[1] If your sample is in a complex biological matrix, a spike and recovery experiment is recommended to assess for matrix interference.[3]

Q3: What are the optimal conditions for the KDPG enzymatic assay?

Optimal conditions can vary depending on the specific enzymes used. However, a common starting point is a HEPES buffer at pH 8.0 and a temperature of 37°C.[5] It is recommended to empirically determine the optimal concentration of KDPG aldolase to ensure the reaction proceeds to completion in a reasonable timeframe.[1]

Q4: How can I ensure the stability of my KDPG stock solution?

KDPG can be unstable, especially in solution. It is best to prepare fresh KDPG solutions for each experiment.[3] If you need to use a frozen stock, thaw it quickly and keep it on ice, avoiding multiple freeze-thaw cycles.[3] For long-term storage, aliquoting and flash-freezing in liquid nitrogen, followed by storage at -80°C, is recommended for phosphorylated sugars.[3]

Experimental Protocols

Detailed Methodology for KDPG Enzymatic Assay

This protocol is adapted from established methods for the quantification of KDPG.[1][5]

Reagents and Preparation:

  • Assay Buffer: 100 mM HEPES buffer, pH 8.0.

  • NADH Solution: 10 mM NADH in assay buffer. Prepare fresh daily and keep on ice, protected from light.[1]

  • LDH Solution: Approximately 500 units/mL of L-Lactate Dehydrogenase in assay buffer.[1]

  • KDPG Aldolase Solution: A starting concentration of 10-20 units/mL is recommended. The optimal concentration should be determined empirically.[1]

  • KDPG Standard Solutions: Prepare a series of KDPG standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting a stock solution in ultrapure water.[1]

Assay Procedure:

  • In a cuvette or microplate well, combine the assay buffer, NADH solution, LDH solution, and the sample or KDPG standard.

  • Mix gently and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate in the sample.[1]

  • Read the initial absorbance at 340 nm (A1). This reading should be stable.[1]

  • Initiate the specific reaction by adding the KDPG aldolase solution.

  • Monitor the decrease in absorbance at 340 nm until the reading is stable, indicating the completion of the reaction. This is the final absorbance (A2).[1]

  • Calculate the change in absorbance (ΔA = A1 - A2).

  • Run a blank reaction containing all components except the sample or standard to account for any background NADH oxidation. Subtract the ΔA of the blank from the ΔA of the samples and standards.[1]

  • Create a standard curve by plotting the ΔA of the standards against their known concentrations. Use this curve to determine the KDPG concentration in your samples.

Quantitative Data Summary

Typical Reaction Conditions and Parameters for KDPG Enzymatic Assay

ParameterValueReference
Wavelength340 nm[1]
pH8.0[5]
Temperature37°C[5]
Buffer100 mM HEPES[5]
NADH Concentration0.2 mM[5]
LDH Concentration~3 U/mL[5]
KDPG Aldolase Conc.10-20 U/mL (starting)[1]

Visualizations

KDPG_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Prepare Sample (e.g., cell extract) Mix Combine Sample/Standard, Buffer, NADH, LDH Sample->Mix Standards Prepare KDPG Standards Standards->Mix Reagents Prepare Assay Buffer, NADH, LDH Reagents->Mix Incubate Incubate (2-3 min) Mix->Incubate Read1 Read Initial Absorbance (A1 at 340 nm) Incubate->Read1 Add_Aldolase Add KDPG Aldolase Read1->Add_Aldolase Calculate_deltaA Calculate ΔA (A1 - A2) Read1->Calculate_deltaA Monitor Monitor Absorbance Decrease Add_Aldolase->Monitor Read2 Read Final Absorbance (A2 at 340 nm) Monitor->Read2 Read2->Calculate_deltaA Standard_Curve Generate Standard Curve Calculate_deltaA->Standard_Curve Determine_Conc Determine Sample Concentration Standard_Curve->Determine_Conc

Caption: Experimental workflow for the enzymatic assay of KDPG.

KDPG_Troubleshooting Start Assay Problem Encountered No_Slow_Reaction No or Slow Reaction? Start->No_Slow_Reaction High_Blank High Blank Reading? No_Slow_Reaction->High_Blank No Check_Enzymes Check Enzyme Activity (Positive Control) No_Slow_Reaction->Check_Enzymes Yes Inconsistent_Results Inconsistent Results? High_Blank->Inconsistent_Results No Check_Reagents Check Reagent Purity (Control without substrate) High_Blank->Check_Reagents Yes Check_Pipetting Review Pipetting Technique Inconsistent_Results->Check_Pipetting Yes Solution Problem Resolved Inconsistent_Results->Solution No Check_Conditions Verify pH and Temperature Check_Enzymes->Check_Conditions Check_Inhibitors Test for Inhibitors (Sample Dilution) Check_Conditions->Check_Inhibitors Check_Substrate Verify Substrate Integrity Check_Inhibitors->Check_Substrate Check_Substrate->Solution Fresh_NADH Prepare Fresh NADH Check_Reagents->Fresh_NADH Fresh_NADH->Solution Check_Mixing Ensure Thorough Mixing Check_Pipetting->Check_Mixing Check_Temp_Control Verify Temperature Stability Check_Mixing->Check_Temp_Control Check_Temp_Control->Solution

Caption: Troubleshooting decision tree for KDPG enzymatic assays.

References

Technical Support Center: Increasing Yield of Biocatalytic KDPG Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic synthesis of 2-keto-3-deoxy-6-phosphogluconate (KDPG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for increased product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary biocatalytic routes for KDPG synthesis?

A1: There are two main enzymatic pathways for KDPG synthesis. The first is the irreversible dehydration of 6-phosphogluconate (6PG) catalyzed by 6-phosphogluconate dehydratase (EDD).[1][2][3] The second is the reversible aldol (B89426) condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, catalyzed by KDPG aldolase (B8822740).[1][2][4][5]

Q2: Which enzymatic route is generally recommended for higher yields?

A2: The dehydration of 6PG by EDD is often preferred for high-yield synthesis.[6] This reaction is essentially irreversible, which can lead to near-complete conversion of the substrate to KDPG, with reported yields of up to 90%.[1][2][6][7] The KDPG aldolase route is reversible, which can present challenges in driving the reaction to completion.

Q3: What is a common source for the enzyme 6-phosphogluconate dehydratase (EDD)?

A3: A frequently used and well-characterized EDD is from Caulobacter crescentus (CcEDD).[1][2][7][8] This enzyme can be recombinantly produced in Escherichia coli, is known for its stability and high activity, and has been successfully used for gram-scale KDPG synthesis.[1][2][7][8]

Q4: Are there known inhibitors of KDPG aldolase?

A4: Yes, various pyruvate analogues with beta-diketo structures have been shown to act as competitive or slow-binding inhibitors of KDPG aldolase.[4][5] This is an important consideration if your reaction mixture contains molecules structurally similar to pyruvate.

Q5: What are the key parameters to control for maximizing the yield of KDPG synthesis via the EDD route?

A5: To maximize KDPG yield, it is critical to optimize pH, temperature, enzyme concentration, and substrate purity. For CcEDD, an optimal pH of 8.0 and a temperature of 37°C are recommended.[6] Enzyme stability is also crucial and can be enhanced by the presence of cofactors like MnCl₂.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution References
Low or No Product Yield Inactive or denatured EDD enzyme.- Ensure proper enzyme storage at 4°C with a stabilizing agent like MnCl₂.- Verify that the reaction pH and temperature are optimal for the specific EDD used (e.g., pH 8.0 and 37°C for CcEDD).- Perform an activity assay on your enzyme stock to confirm its functionality.[6]
Substrate (6-phosphogluconate) degradation or impurity.- Use high-purity 6-phosphogluconate.- Prepare substrate solutions fresh before each experiment.[6]
Incorrect buffer composition.- Utilize a suitable buffer system, such as HEPES, at the correct concentration and pH.[6]
Inconsistent Results Between Batches Variability in enzyme activity.- Standardize the concentration and activity of the enzyme for each reaction.- Purify the recombinant enzyme to homogeneity to prevent interference from other proteins.[6]
Inaccurate measurement of reactants.- Calibrate all pipettes and balances regularly.- Prepare a master mix for multiple reactions to ensure consistency.[6]
Product Degradation Non-enzymatic browning or product instability.- Minimize the reaction time once substrate conversion is complete.- Proceed with purification steps promptly after the reaction.- Store the purified KDPG at low temperatures.[6][9]
Difficulty in Product Purification Co-elution of KDPG with unreacted substrate or byproducts.- Optimize chromatography conditions, such as the elution gradient and pH.- Consider alternative purification methods like ion-exchange chromatography for better separation.[6]

Quantitative Data Summary

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydratase from Caulobacter crescentus (CcEDD)

ParameterValue
Vmax61.6 U/mg
KM for 6-phosphogluconate0.3 mM
Reported Yield of KDPG~90%
Unit definition (U): One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[3]

Experimental Protocols

Protocol 1: Recombinant Production and Purification of CcEDD
  • Expression:

    • Transform E. coli BL21(DE3) with an expression vector containing the CcEDD gene.

    • Culture the transformed cells in Luria-Bertani (LB) broth with the appropriate antibiotic at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

    • Harvest the cells by centrifugation.[3]

  • Purification:

    • Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells using sonication or a French press.

    • Clarify the lysate by centrifugation.

    • If using a His-tagged construct, purify the CcEDD from the supernatant using nickel ion affinity chromatography.

    • Elute the purified enzyme and dialyze against a storage buffer containing a stabilizing agent like MnCl₂.[1][2][3]

Protocol 2: Enzymatic Synthesis of KDPG using CcEDD
  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 200 mM HEPES buffer, pH 8.0

      • 5 mM MnCl₂

      • 2.5 mM 6-phospho-D-gluconate (substrate)

      • Purified CcEDD (e.g., 8.1 µg)[3]

  • Incubation:

    • Incubate the reaction mixture at 37°C.[3]

  • Monitoring the Reaction:

    • Monitor the formation of KDPG discontinuously.

    • At regular intervals, take a sample and stop the reaction by adding trichloroacetic acid (TCA).

    • Quantify KDPG using a coupled enzymatic assay with KDPG aldolase and lactate (B86563) dehydrogenase, measuring the decrease in NADH absorbance at 340 nm.[6]

  • Reaction Termination:

    • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., heat treatment or acidification).[6]

Protocol 3: Purification of KDPG
  • Enzyme Removal:

    • Remove the denatured enzyme by ultrafiltration.[3]

  • Chromatography:

    • Further purify the KDPG-containing solution using anion-exchange chromatography to separate it from unreacted 6PG and other components.[3]

  • Desalting and Lyophilization:

    • Desalt the purified KDPG fraction using size-exclusion chromatography.

    • Obtain the final product as a stable powder by lyophilization.[3]

Visualizations

KDPG_Synthesis_Pathway cluster_EDD_Pathway EDD Pathway cluster_Aldolase_Pathway KDPG Aldolase Pathway (Reversible) 6PG 6-Phosphogluconate EDD 6-Phosphogluconate Dehydratase (EDD) 6PG->EDD KDPG_EDD KDPG EDD->KDPG_EDD H2O_out H₂O EDD->H2O_out Pyruvate Pyruvate Aldolase KDPG Aldolase Pyruvate->Aldolase G3P Glyceraldehyde- 3-Phosphate G3P->Aldolase KDPG_Aldolase KDPG Aldolase->KDPG_Aldolase KDPG_Workflow Start Start: Recombinant EDD Production Reaction Enzymatic Reaction: 6PG + EDD -> KDPG Start->Reaction Monitoring Reaction Monitoring (e.g., Coupled Assay) Reaction->Monitoring Termination Reaction Termination (e.g., Acidification) Monitoring->Termination Purification Purification Steps Termination->Purification Enzyme_Removal 1. Enzyme Removal (Ultrafiltration) Purification->Enzyme_Removal Chromatography 2. Anion-Exchange Chromatography Purification->Chromatography Desalting 3. Desalting & Lyophilization Purification->Desalting End End Product: Purified KDPG Purification->End

References

Technical Support Center: 2-Keto-3-deoxy-6-phosphogluconate (KDPG) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Keto-3-deoxy-6-phosphogluconate (KDPG), a key intermediate in the Entner-Doudoroff pathway.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the enzymatic synthesis of KDPG?

In the enzymatic synthesis of KDPG using 6-phosphogluconate dehydratase (EDD), the high stereospecificity of the enzyme minimizes the formation of true chemical byproducts.[1] The primary impurities encountered are typically:

  • Unreacted Substrate: Residual 6-phospho-D-gluconate.

  • Enzyme: The 6-phosphogluconate dehydratase used in the reaction.

These impurities are typically removed during the downstream purification process using techniques like anion-exchange and size-exclusion chromatography.[2]

Q2: How stable is KDPG in solution and what are the optimal storage conditions?

KDPG can be susceptible to degradation, especially in aqueous solutions and at elevated temperatures. For short-term storage (a few hours), it is recommended to keep KDPG solutions on ice. For long-term storage, aqueous solutions should be aliquoted into single-use volumes and stored frozen. To obtain a stable product, purified KDPG can be lyophilized into a powder. It is advisable to prepare fresh KDPG solutions for each experiment to ensure consistency.

Q3: What is the typical yield for the enzymatic synthesis of KDPG?

The enzymatic synthesis of KDPG from 6-phospho-D-gluconate using 6-phosphogluconate dehydratase is highly efficient, with reported yields of approximately 90%.[3][4][5]

Q4: Is chemical synthesis a viable alternative to enzymatic synthesis for KDPG?

While a chemical synthesis route for KDPG exists, it is generally considered less favorable.[3] This method involves multiple steps, utilizes hazardous chemicals, and results in significantly lower yields (30-40%) compared to the enzymatic approach.[3] The enzymatic method is superior due to its high yield and stereospecificity.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during KDPG synthesis and analysis.

Issue Potential Cause Troubleshooting Steps
Low or No KDPG Yield Inactive Enzyme: The 6-phosphogluconate dehydratase (EDD) may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature, often with stabilizing agents like glycerol. - Perform an activity assay on the enzyme stock to confirm its functionality.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or cofactor concentration.- Verify the pH of the reaction buffer is optimal for the specific EDD being used (e.g., pH 8.0 for Caulobacter crescentus EDD).[2] - Ensure the reaction is incubated at the optimal temperature (e.g., 37°C).[2] - Confirm the presence of necessary cofactors, such as MnCl₂.[2]
Substrate Degradation: The 6-phospho-D-gluconate substrate may be of poor quality or have degraded.- Use a high-purity substrate. - Prepare substrate solutions fresh before use.
Inconsistent KDPG Quantification KDPG Degradation: The KDPG standard or sample has degraded leading to lower than expected concentrations.- Prepare fresh KDPG solutions for each experiment. - If using a frozen stock, thaw it quickly and keep it on ice. Avoid multiple freeze-thaw cycles.
Matrix Effects: Components in complex samples (e.g., cell lysates) can interfere with the assay.- Perform a spike and recovery experiment to assess for matrix interference. - Sample preparation steps like protein precipitation or solid-phase extraction may be necessary.
Enzymatic Contamination in Assays: In biological samples, endogenous enzymes like KDPG aldolase (B8822740) can consume the KDPG.- Be mindful of potential contaminating enzymatic activities in your sample. - Heat-inactivate samples where appropriate or use purification methods to remove interfering enzymes.
Difficulty in Purifying KDPG Incomplete Enzyme Removal: Residual EDD enzyme remains in the purified product.- Ensure the ultrafiltration or acid precipitation step is effective in removing the bulk of the enzyme. - Optimize the ion-exchange chromatography protocol to ensure proper separation of the negatively charged KDPG from the protein.
Co-elution with Substrate: Unreacted 6-phospho-D-gluconate elutes with the KDPG during chromatography.- Optimize the gradient and buffer conditions for anion-exchange chromatography to improve the resolution between KDPG and its precursor.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD), a commonly used enzyme for KDPG synthesis.[2][3][4]

Parameter Value Source
Vmax 61.6 U/mg[2][3][4]
KM for 6-phosphogluconate 0.3 mM[2][3][4]
Yield of KDPG ~90%[2][3][4]

Unit definition (U): One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.[2]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of 6-Phosphogluconate Dehydratase (EDD)

This protocol is for the expression and purification of His-tagged EDD from E. coli.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the EDD gene.

  • Cultivation: Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm reaches 0.6-0.8.

  • Induction: Induce protein expression by adding an inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.[2]

  • Cell Harvest: Harvest the cells by centrifugation.[2]

  • Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a nickel-ion affinity chromatography column. Wash the column and elute the His-tagged EDD using an imidazole (B134444) gradient.

  • Buffer Exchange: Exchange the buffer of the purified enzyme solution to a suitable storage buffer using dialysis or a desalting column.

Protocol 2: Enzymatic Synthesis and Purification of KDPG

This protocol describes the conversion of 6-phospho-D-gluconate to KDPG and its subsequent purification.[2][3]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 200 mM HEPES buffer, pH 8.0

    • 5 mM MnCl₂

    • 2.5 mM 6-phospho-D-gluconate

    • Purified 6-phosphogluconate dehydratase (e.g., 8.1 µg)

  • Incubation: Incubate the reaction mixture at 37°C.[2] Monitor the reaction progress by a suitable method (e.g., HPLC).

  • Enzyme Removal: Once the reaction is complete, remove the enzyme by ultrafiltration or acid precipitation followed by neutralization.[2]

  • Chromatography: Purify the KDPG from the reaction mixture using anion-exchange chromatography to separate it from the unreacted substrate.[2]

  • Desalting: Desalt the purified KDPG fraction using size-exclusion chromatography.[2]

  • Lyophilization: Obtain the final product as a stable powder by lyophilization.[2]

Visualizations

Enzymatic_Synthesis_of_KDPG cluster_reaction Enzymatic Reaction cluster_purification Purification 6-phospho-D-gluconate 6-phospho-D-gluconate KDPG KDPG 6-phospho-D-gluconate->KDPG H₂O Ultrafiltration Enzyme Removal (Ultrafiltration) KDPG->Ultrafiltration EDD_Enzyme 6-Phosphogluconate Dehydratase (EDD) EDD_Enzyme->6-phospho-D-gluconate Anion_Exchange Anion-Exchange Chromatography Ultrafiltration->Anion_Exchange Removes unreacted substrate Desalting Desalting Anion_Exchange->Desalting Lyophilization Lyophilization Desalting->Lyophilization Purified_KDPG Purified KDPG Powder Lyophilization->Purified_KDPG Entner_Doudoroff_Pathway Glucose Glucose Glucose_6_P Glucose-6-phosphate Glucose->Glucose_6_P Hexokinase 6_Phosphogluconolactone 6-Phosphoglucono- δ-lactone Glucose_6_P->6_Phosphogluconolactone Glucose-6-P dehydrogenase 6_Phosphogluconate 6-Phosphogluconate 6_Phosphogluconolactone->6_Phosphogluconate 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy-6- phosphogluconate 6_Phosphogluconate->KDPG 6-Phosphogluconate dehydratase (EDD) Glyceraldehyde_3_P Glyceraldehyde- 3-phosphate KDPG->Glyceraldehyde_3_P KDPG aldolase Pyruvate_1 Pyruvate KDPG->Pyruvate_1 KDPG aldolase Pyruvate_2 Pyruvate Glyceraldehyde_3_P->Pyruvate_2 Glycolytic Steps

References

overcoming substrate inhibition in KDPG aldolase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KDPG (2-keto-3-deoxy-6-phosphogluconate) aldolase (B8822740). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental challenges, with a focus on addressing apparent substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is KDPG aldolase and what is its native reaction?

A1: KDPG aldolase (EC 4.1.2.14) is a Class I aldolase that plays a key role in the Entner-Doudoroff pathway of bacterial glycolysis.[1][2] It catalyzes the reversible, stereospecific retro-aldol cleavage of this compound (KDPG) into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (G3P).[1][2][3] In the synthetic direction, it forms a carbon-carbon bond, making it a valuable tool for biocatalysis.[1]

Q2: My KDPG aldolase reaction rate is decreasing at high substrate concentrations. Am I observing substrate inhibition?

A2: A decrease in reaction velocity at elevated substrate concentrations is the characteristic sign of substrate inhibition. While this phenomenon is not extensively documented for KDPG aldolase with its natural substrates under typical conditions, it is theoretically possible. Several factors could cause this observation:

  • True Substrate Inhibition: At very high concentrations, a second substrate molecule might bind to a non-catalytic site on the enzyme, forming an inactive or less active complex.[4]

  • Substrate-Related Artifacts: The issue may not be true substrate inhibition but an artifact. High concentrations of substrates like pyruvate can lower the pH of a weakly buffered solution. Substrates can also be contaminated with inhibitors, or they might aggregate at high concentrations.

  • Mechanism-Based Inactivation: In some aldolases, a reactive substrate or a side-product derived from the substrate can covalently modify the enzyme's active site, leading to inactivation. For example, the related DERA aldolase is inhibited by crotonaldehyde, a condensation product of its substrate, acetaldehyde. A similar mechanism could potentially occur with KDPG aldolase substrates.

Q3: What is the proposed mechanism for substrate inhibition in Class I aldolases?

A3: For Class I aldolases, which form a Schiff base intermediate with the substrate, a plausible mechanism for substrate inhibition involves the formation of an inactive enzyme-substrate complex. A common model is the two-site binding mechanism:

  • A substrate molecule binds to the catalytic active site as intended.

  • At high concentrations, a second substrate molecule binds to a separate, lower-affinity inhibitory site.

  • The binding of the second substrate molecule induces a conformational change that prevents the catalytic reaction from proceeding or significantly slows it down.

Another possibility is mechanism-based inhibition, where a substrate molecule, or a reactive species derived from it, forms a covalent adduct with active site residues, such as the catalytic lysine (B10760008), rendering the enzyme inactive.

Q4: How can I overcome or mitigate substrate inhibition?

A4: The most effective and permanent solution is often protein engineering to alter the enzyme's kinetic properties. Site-directed mutagenesis of residues in or near the active site can reduce the affinity for the inhibitory substrate molecule or prevent the conformational changes that lead to inhibition. Specific strategies include:

  • Altering the Phosphate-Binding Pocket: For KDPG aldolase, mutations in the phosphate-binding pocket, such as S184L, have been shown to dramatically alter substrate specificity and enhance catalytic efficiency for non-natural, hydrophobic substrates.[1] This modification can reduce the binding of the natural phosphorylated substrate in a non-productive conformation.

  • Modifying Active Site Residues: Changing residues that influence the positioning of the substrate in the active site can also be effective. For instance, the T161S/S184L double mutant of E. coli KDPG aldolase shows significantly improved activity with certain non-natural substrates.

Troubleshooting Guide

If you suspect substrate inhibition, follow these steps to diagnose and address the issue.

Observed Problem Potential Cause Recommended Action
Reaction rate decreases at high substrate concentrations. pH Shift Ensure your reaction buffer has sufficient buffering capacity (e.g., 100 mM HEPES at pH 7.5) to handle any pH changes caused by adding high concentrations of acidic or basic substrates.[1]
Substrate Purity Verify the purity of your substrate. Use a fresh, high-quality source and consider repurifying if necessary. An impurity could be the inhibiting species.
True Substrate Inhibition Perform a full kinetic analysis by measuring initial rates over a wide range of substrate concentrations to confirm the inhibition pattern. Fit the data to a substrate inhibition model to determine the inhibition constant (Ki).
Enzyme Instability High substrate concentrations can sometimes affect enzyme stability. Include a control with a known non-inhibitory substrate or perform the reaction at a lower temperature.
Activity is irreversibly lost after incubation with high substrate. Mechanism-Based Inactivation This suggests a covalent modification of the enzyme. The most effective solution is to engineer the enzyme. Consider mutating residues near the catalytic lysine (K133 in E. coli) that might react with a substrate-derived species.
Inhibition is observed, but protein engineering is not feasible. Reaction Condition Optimization If modifying the enzyme is not an option, you may be able to mitigate inhibition by carefully controlling the substrate concentration in the reactor using a fed-batch approach rather than a single batch addition. This keeps the substrate concentration below the inhibitory threshold.

Data Presentation: Kinetic Parameters of Wild-Type vs. Engineered KDPG Aldolases

Protein engineering can significantly alter the kinetic profile of KDPG aldolase. The following tables summarize kinetic data for wild-type E. coli KDPG aldolase and several mutants, demonstrating how specific amino acid changes can impact catalytic efficiency, particularly with non-phosphorylated or hydrophobic substrates. These mutants, by redesigning the active site, are less prone to non-productive binding of substrates that could lead to inhibition.

Table 1: Retro-Aldol Cleavage of the Natural Substrate (KDPG)

Enzyme Variantkcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
Wild-Type830.108.3 x 10⁵
S184A--6.1 x 10⁵
S184L--5.8 x 10⁵
S184D--1.1 x 10⁵
Data sourced from Cheriyan, M., Toone, E. J., & Fierke, C. A. (2007). Protein Science, 16(11), 2368–2377.[1]

Table 2: Retro-Aldol Cleavage of a Non-Phosphorylated, Hydrophobic Substrate (KHO*)

Enzyme Variantkcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)Fold Improvement over WT
Wild-Type0.0685141x
S184A0.052736~2.6x
S184L0.1110110~7.9x
S184D0.111.0110~7.9x
*KHO = 2-keto-4-hydroxyoctanoate. Data sourced from Cheriyan, M., et al. (2007).[1]

Experimental Protocols

Protocol 1: KDPG Aldolase Activity Assay (Coupled Assay)

This protocol measures the rate of pyruvate formation from the cleavage of KDPG by coupling it to the lactate (B86563) dehydrogenase (LDH) reaction, which consumes NADH. The decrease in absorbance at 340 nm is monitored.

Materials:

  • HEPES buffer (100 mM, pH 7.5)

  • NADH (stock solution, e.g., 10 mM)

  • Lactate Dehydrogenase (LDH) (commercially available suspension)

  • KDPG substrate (stock solution, e.g., 50 mM)

  • Purified KDPG aldolase enzyme

  • UV/Vis Spectrophotometer with temperature control

  • Quartz microcuvettes

Procedure:

  • Prepare a reaction master mix in a microcuvette. For a 100 µL final volume, add:

    • HEPES buffer (100 mM, pH 7.5) to a final volume of 100 µL

    • NADH to a final concentration of 250 µM

    • LDH to a final concentration of ~2-5 U/mL

  • Add the desired volume of KDPG substrate to the cuvette. For a standard kinetic curve, vary the final concentration from ~0.1x KM to 10x KM (e.g., 10 µM to 1 mM for wild-type). To test for substrate inhibition, extend this range significantly higher (e.g., up to 50-100 mM).

  • Equilibrate the cuvette at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding a small volume of KDPG aldolase (e.g., to a final concentration of 25 nM for wild-type with KDPG).

  • Immediately start monitoring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) over time.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • Plot v₀ versus substrate concentration and fit the data to the appropriate kinetic model (e.g., Michaelis-Menten or a substrate inhibition equation) to determine KM, Vmax, and Ki.[1]

Protocol 2: Site-Directed Mutagenesis of KDPG Aldolase (e.g., S184L)

This protocol is based on the QuikChange™ method for introducing point mutations into a plasmid containing the KDPG aldolase gene.

Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • 10x reaction buffer

  • dNTP mix

  • Template DNA (plasmid with wild-type KDPG aldolase gene, 5-50 ng)

  • Mutagenic forward and reverse primers (~125 ng each) containing the desired mutation (e.g., changing the Ser184 codon TCT to the Leu codon CTT)

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Set up the PCR reaction in a final volume of 50 µL:

    • 5 µL of 10x reaction buffer

    • 1 µL of dNTP mix

    • 1.25 µL of forward primer

    • 1.25 µL of reverse primer

    • 1 µL of template DNA

    • Nuclease-free water to 49 µL

    • 1 µL of high-fidelity DNA polymerase

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 30 seconds

    • 16-18 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI directly to the amplified reaction mixture. Incubate at 37°C for 1-2 hours to digest the parental (methylated) template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.

  • Verification: Pick colonies, isolate plasmid DNA, and verify the mutation by DNA sequencing.

Protocol 3: Expression and Purification of His-tagged KDPG Aldolase

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the KDPG aldolase expression plasmid (e.g., pET vector with a C-terminal 6xHis tag)

  • LB medium with appropriate antibiotic

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl)

  • Ni-NTA affinity chromatography column

  • Wash Buffer (Lysis Buffer + 20 mM imidazole)

  • Elution Buffer (Lysis Buffer + 250 mM imidazole)

Procedure:

  • Expression:

    • Inoculate a starter culture of the expression strain and grow overnight.

    • Use the starter culture to inoculate a larger volume of LB medium. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate for 4-16 hours at a reduced temperature (e.g., 20-30°C).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged KDPG aldolase with Elution Buffer.

  • Verification: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the protein (typically ~23-25 kDa).[5]

Visualizations

KDPG_Aldolase_Reaction cluster_retro_aldol Retro-Aldol Cleavage (Native) KDPG KDPG Enzyme KDPG Aldolase (E) KDPG->Enzyme Pyruvate Pyruvate G3P G3P Enzyme->Pyruvate Enzyme->G3P

Caption: Reversible reaction catalyzed by KDPG Aldolase.

Substrate_Inhibition_Mechanism E Enzyme (E) ES Active Complex (ES) E->ES + S (Catalytic Site) S Substrate (S) S->E ES->E + P P Product (P) ES->P ESS Inactive Complex (ESS) ES->ESS + S (Inhibitory Site)

Caption: A two-site model for substrate inhibition.

Mutagenesis_Workflow start Observe Substrate Inhibition design Design Mutagenic Primers start->design pcr Perform PCR with High-Fidelity Polymerase design->pcr digest Digest Parental Plasmid with DpnI pcr->digest transform Transform into E. coli digest->transform sequence Sequence Verify Mutant transform->sequence express Express & Purify Mutant Protein sequence->express assay Kinetic Assay of Mutant Enzyme express->assay end Inhibition Overcome assay->end

Caption: Experimental workflow for protein engineering.

References

optimizing pH and temperature for KDPG aldolase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for KDPG aldolase activity?

A1: The optimal pH for KDPG aldolase activity varies depending on the source organism. Generally, it exhibits a broad pH optimum. For example, the enzyme from Escherichia coli has an optimal pH of 8.4-8.6, while the KDPG aldolase from the archaeon Haloferax volcanii functions optimally at a pH of approximately 7.0. It is always recommended to determine the optimal pH for your specific enzyme and experimental conditions.

Q2: What is the optimal temperature for KDPG aldolase activity?

A2: The optimal temperature for KDPG aldolase activity is highly dependent on the organism from which it is derived. Enzymes from mesophilic organisms, such as Bacillus subtilis, typically have optimal temperatures around 37°C. In contrast, KDPG aldolase from thermophilic and hyperthermophilic organisms, like Thermotoga maritima and Sulfolobus solfataricus, can have optimal temperatures as high as 70-95°C. The enzyme from Thermotoga maritima is more efficient at 40°C than at 70°C due to a lower Km at the lower temperature[1].

Q3: How can I measure the activity of KDPG aldolase?

A3: A common and reliable method for measuring KDPG aldolase activity is a coupled enzyme assay using lactate (B86563) dehydrogenase (LDH). In this assay, KDPG aldolase cleaves KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate. The pyruvate produced is then reduced to lactate by LDH, a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically and is directly proportional to the KDPG aldolase activity.

Q4: My KDPG aldolase appears to be inactive or has very low activity. What are the possible causes?

A4: Low or no activity can stem from several factors:

  • Improper storage: Ensure the enzyme has been stored at the correct temperature and in a suitable buffer, potentially with stabilizing agents like glycerol.

  • Incorrect assay conditions: Verify that the pH and temperature of your assay buffer are optimal for your specific KDPG aldolase.

  • Substrate degradation: Use freshly prepared KDPG substrate, as it can degrade over time.

  • Presence of inhibitors: Components in your sample or buffer, such as EDTA or certain metal ions, may be inhibiting the enzyme.

Q5: I am observing a high background signal in my coupled assay. What could be the reason?

A5: A high background signal in a coupled assay can be caused by:

  • Contaminating enzymes: Your KDPG aldolase preparation might be contaminated with other dehydrogenases that can oxidize NADH. Running a control reaction without the KDPG substrate can help identify this issue.

  • Non-enzymatic reaction: Components in your assay buffer or sample might be non-enzymatically reducing the substrate for the coupling enzyme. A control reaction without any enzyme can help diagnose this.

  • Substrate instability: The substrate for the coupling reaction (e.g., pyruvate in the LDH-coupled assay) might be unstable under your assay conditions.

Data Presentation: Optimal pH and Temperature for KDPG Aldolase Activity

OrganismOptimal pHOptimal Temperature (°C)Reference
Escherichia coli8.4 - 8.6Not specified[2]
Haloferax volcanii~7.0Not specified
Thermotoga maritimaNot specifiedMore efficient at 40°C than 70°C[1]
Sulfolobus solfataricusNot specified95°C
Bacillus subtilis5.537°C[3][4][5]

Experimental Protocols

Protocol 1: Determination of Optimal pH for KDPG Aldolase Activity

This protocol describes a method to determine the optimal pH for KDPG aldolase activity using a lactate dehydrogenase (LDH) coupled assay.

Materials:

  • Purified KDPG aldolase

  • KDPG (substrate)

  • NADH

  • Lactate dehydrogenase (LDH)

  • A series of buffers with varying pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture for each pH to be tested. Each mixture should contain the buffer of a specific pH, a constant concentration of NADH, and a sufficient amount of LDH.

  • Equilibrate the reaction mixtures and the KDPG aldolase solution to the desired assay temperature (e.g., 37°C).

  • To initiate the reaction, add a fixed amount of KDPG aldolase to each reaction mixture.

  • Immediately after adding the enzyme, add a saturating concentration of KDPG to start the reaction.

  • Monitor the decrease in absorbance at 340 nm over time. The initial rate of the reaction is proportional to the KDPG aldolase activity.

  • Plot the initial reaction rates against the corresponding pH values to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for KDPG Aldolase Activity

This protocol outlines a method to determine the optimal temperature for KDPG aldolase activity.

Materials:

  • Purified KDPG aldolase

  • KDPG (substrate)

  • NADH

  • Lactate dehydrogenase (LDH)

  • Assay buffer with the determined optimal pH

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture containing the optimal pH buffer, NADH, and LDH.

  • Set the spectrophotometer's cuvette holder to the first temperature to be tested.

  • Equilibrate the reaction mixture and the KDPG aldolase solution to the set temperature.

  • Initiate the reaction by adding a fixed amount of KDPG aldolase to the reaction mixture, followed by the addition of a saturating concentration of KDPG.

  • Monitor the decrease in absorbance at 340 nm over time to determine the initial reaction rate.

  • Repeat steps 2-5 for a range of different temperatures.

  • Plot the initial reaction rates against the corresponding temperatures to determine the optimal temperature for KDPG aldolase activity.

Mandatory Visualizations

Experimental_Workflow_LDH_Coupled_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reaction Mix (Buffer, NADH, LDH) Equilibrate Equilibrate Mix and Enzyme to Assay Temperature Reagents->Equilibrate Enzyme Prepare KDPG Aldolase Solution Enzyme->Equilibrate Substrate Prepare KDPG Substrate Solution Add_Substrate Add KDPG Substrate to Initiate Reaction Substrate->Add_Substrate Add_Enzyme Add KDPG Aldolase to Reaction Mix Equilibrate->Add_Enzyme Add_Enzyme->Add_Substrate Measure Monitor Absorbance at 340 nm Add_Substrate->Measure Calculate Calculate Initial Reaction Rate Measure->Calculate Plot Plot Rate vs. pH or Temperature Calculate->Plot

Caption: Workflow for determining optimal pH or temperature for KDPG aldolase activity.

Troubleshooting_Workflow cluster_solutions_low_activity Solutions for Low Activity cluster_solutions_high_background Solutions for High Background Start Low or No Enzyme Activity Check_Storage Check Enzyme Storage Conditions Start->Check_Storage Check_Assay Verify Assay Conditions (pH, Temp) Start->Check_Assay Check_Substrate Check Substrate Integrity Start->Check_Substrate Check_Inhibitors Investigate Potential Inhibitors Start->Check_Inhibitors Optimize_Storage Optimize Storage (Aliquot, Stabilizers) Check_Storage->Optimize_Storage Optimize_Assay Optimize pH and Temperature Check_Assay->Optimize_Assay Fresh_Substrate Use Freshly Prepared Substrate Check_Substrate->Fresh_Substrate Purify_Sample Purify Enzyme or Remove Inhibitors Check_Inhibitors->Purify_Sample High_Background High Background Signal Control_NoSubstrate Run Control: No KDPG Substrate High_Background->Control_NoSubstrate Control_NoEnzyme Run Control: No Enzyme High_Background->Control_NoEnzyme Purify_Enzyme Further Purify KDPG Aldolase Control_NoSubstrate->Purify_Enzyme Change_Buffer Change Buffer Components Control_NoEnzyme->Change_Buffer

Caption: Troubleshooting workflow for common issues in KDPG aldolase assays.

References

Technical Support Center: Recombinant KDPG Aldolase Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with recombinant 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740).

Troubleshooting Guides & FAQs

Our troubleshooting section is designed to address common problems encountered during the expression and purification of recombinant KDPG aldolase, helping you to improve protein solubility and yield.

Q1: My recombinant KDPG aldolase is expressed but is found in insoluble inclusion bodies. What is the first step I should take?

A1: The formation of insoluble inclusion bodies is a frequent challenge in recombinant protein expression in E. coli.[1][2] The initial and often most effective step is to optimize the expression conditions. We recommend lowering the induction temperature. While 37°C is standard for E. coli growth, reducing the temperature to 18-25°C post-induction can significantly enhance the solubility of many proteins.[3] This slows down the rate of protein synthesis, allowing more time for proper folding.[4]

Q2: I've tried lowering the temperature, but my KDPG aldolase is still largely insoluble. What other expression parameters can I adjust?

A2: If temperature optimization is insufficient, you can modify the inducer concentration. For IPTG-inducible systems, reducing the concentration from the standard 1 mM to as low as 0.005 mM can decrease the expression rate and potentially improve solubility.[4] Additionally, consider the timing of induction and the overall expression duration. Inducing at a higher cell density and shortening the expression period can sometimes prevent the accumulation of misfolded protein.[4][5]

Q3: Can the choice of E. coli host strain affect the solubility of my recombinant KDPG aldolase?

A3: Yes, the host strain can have a significant impact. Standard expression strains like BL21(DE3) are robust, but specialized strains have been developed to address solubility issues.[1] Strains such as C41(DE3) and C43(DE3), which are mutants of BL21(DE3), can often express proteins that are toxic or prone to aggregation in the parent strain.[1] It may be beneficial to test expression in a few different host strains to find the one most suitable for your specific KDPG aldolase construct.[4]

Q4: I've heard about solubility tags. Can they help with KDPG aldolase, and which ones are recommended?

A4: Solubility tags are proteins or large peptides that are fused to the N- or C-terminus of a target protein to enhance its solubility and folding.[6][7][8][9] For proteins prone to insolubility, this is a highly effective strategy. Commonly used and effective solubility tags include:

  • Maltose-Binding Protein (MBP): A large (≈42.5 kDa) and highly soluble protein that can significantly improve the solubility of its fusion partner.[1][10]

  • Glutathione-S-Transferase (GST): Another popular choice (≈26 kDa) that enhances solubility and also provides a convenient purification handle.[6][10]

  • Small Ubiquitin-like Modifier (SUMO): A smaller tag (≈12 kDa) known for its ability to improve both solubility and proper folding.[6][10]

  • N-utilization substance A (NusA): A larger tag (≈55 kDa) that is also a potent solubility enhancer.[1]

Interestingly, KDPG aldolase itself has been successfully used as a solubility tag for other proteins.[11]

Q5: If I use a solubility tag, will it interfere with the function of my KDPG aldolase?

A5: It is possible for a large fusion tag to interfere with the protein's function. Therefore, it is standard practice to include a protease cleavage site (e.g., for TEV protease or thrombin) in your construct between the tag and your protein of interest. This allows for the removal of the tag after purification, yielding the native KDPG aldolase.[11] However, one potential issue is that the protein may become insoluble after the tag is cleaved.[6]

Experimental Protocols

Protocol: Test Expression for Improving KDPG Aldolase Solubility

This protocol outlines a small-scale experiment to test the effects of different temperatures and host strains on the solubility of recombinant KDPG aldolase.

1. Transformation: a. Transform your KDPG aldolase expression plasmid into at least two different E. coli host strains (e.g., BL21(DE3) and C41(DE3)). b. Plate the transformations on appropriate antibiotic selection plates and incubate overnight at 37°C.

2. Starter Culture: a. Inoculate a single colony from each plate into 5 mL of LB medium containing the appropriate antibiotic. b. Incubate overnight at 37°C with shaking (200-250 rpm).

3. Test Cultures: a. The next morning, inoculate 50 mL of LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. b. Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

4. Induction: a. Before induction, remove a 1 mL "uninduced" sample from each culture. b. Divide the remaining cultures for each strain into two flasks. c. Induce one set of flasks at 37°C and the other at 20°C. Add IPTG to a final concentration of 0.5 mM (or your optimized concentration). d. Incubate the 37°C cultures for 3-4 hours and the 20°C cultures for 16-18 hours (overnight) with shaking.

5. Cell Harvesting and Lysis: a. After the induction period, measure the final OD₆₀₀ of each culture. b. Harvest the cells from 10 mL of each culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). c. Resuspend the cell pellets in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with lysozyme (B549824) and a DNase). d. Lyse the cells by sonication on ice.

6. Solubility Analysis: a. Centrifuge the lysates at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). b. Carefully collect the supernatant. Resuspend the pellet in an equal volume of lysis buffer. c. Analyze all fractions (uninduced, total lysate, soluble, and insoluble) by SDS-PAGE to visualize the distribution of your recombinant KDPG aldolase.

Data Presentation

ConditionHost StrainInduction Temp. (°C)IPTG (mM)Soluble Fraction (%)Insoluble Fraction (%)
1BL21(DE3)371.0<10>90
2BL21(DE3)200.540-5050-60
3C41(DE3)371.020-3070-80
4C41(DE3)200.560-7030-40
5BL21(DE3) with MBP-tag200.5>80<20
Note: These are example values to illustrate potential outcomes and will vary depending on the specific KDPG aldolase construct and experimental details.

Mandatory Visualizations

Troubleshooting Workflow for KDPG Aldolase Solubility

G cluster_0 Initial Expression cluster_1 Optimization Strategies cluster_2 Outcome start Start: Express Recombinant KDPG Aldolase check_sol Analyze Solubility (SDS-PAGE) start->check_sol opt_temp Lower Induction Temperature (18-25°C) check_sol->opt_temp Insoluble soluble Soluble Protein Achieved check_sol->soluble Soluble opt_iptg Reduce IPTG Concentration opt_temp->opt_iptg opt_strain Change Host Strain (e.g., C41(DE3)) opt_iptg->opt_strain opt_tag Add Solubility Tag (MBP, GST, SUMO) opt_strain->opt_tag check_sol2 Analyze Solubility opt_tag->check_sol2 Re-evaluate insoluble Still Insoluble check_sol2->soluble Soluble check_sol2->insoluble Insoluble

Caption: Troubleshooting workflow for improving recombinant KDPG aldolase solubility.

References

Technical Support Center: Strategies to Prevent KDPG Degradation in Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-keto-3-deoxy-6-phosphogluconate (KDPG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize KDPG degradation in your samples and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is KDPG and why is its stability a concern?

A1: this compound (KDPG) is a key intermediate in the Entner-Doudoroff (ED) pathway, a central metabolic route for glucose catabolism in many bacteria and some archaea.[1] Its accurate quantification is crucial for studying microbial metabolism, screening for inhibitors of the ED pathway, and for various applications in biotechnology and drug development. KDPG is susceptible to both enzymatic and non-enzymatic degradation, which can lead to inaccurate measurements and misleading experimental outcomes.

Q2: What are the main pathways of KDPG degradation in a sample?

A2: The primary routes of KDPG degradation are:

  • Enzymatic Degradation: The most significant pathway is the reversible cleavage of KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by the enzyme KDPG aldolase (B8822740) (EC 4.1.2.14).[2][3] This enzyme is highly efficient and can rapidly deplete KDPG levels in a sample if not properly inactivated.

  • Non-Enzymatic (Chemical) Degradation: Like many phosphorylated sugar intermediates, KDPG can be susceptible to chemical degradation, particularly under non-optimal pH and temperature conditions. While specific data on the non-enzymatic stability of KDPG is limited, analogous compounds are known to be sensitive to hydrolysis in both acidic and alkaline environments.

Q3: What are the immediate steps I should take after sample collection to prevent KDPG degradation?

A3: To minimize KDPG degradation, you must immediately quench metabolic activity. This is a critical step to halt all enzymatic reactions, including the activity of KDPG aldolase. Rapid quenching is essential for obtaining an accurate snapshot of the intracellular metabolite pool at the time of sampling.

Q4: How can I inhibit KDPG aldolase activity in my samples?

A4: Several strategies can be employed to inhibit KDPG aldolase:

  • Metabolic Quenching: Rapidly stopping all metabolic activity is the most effective method. This is typically achieved by flash-freezing samples in liquid nitrogen or by using cold quenching solutions.[4]

  • Inhibitors: While not routinely used for sample stabilization, various pyruvate analogues with beta-diketo structures have been designed as potential inhibitors of KDPG aldolase.[5][6] However, for routine sample analysis, immediate quenching and proper extraction are more practical.

  • pH and Temperature Control: KDPG aldolase has an optimal pH range for activity. Maintaining the sample at a pH outside of this range and at low temperatures will significantly reduce its activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of KDPG.

Issue 1: Low or undetectable levels of KDPG in my samples.

Possible Cause Troubleshooting Recommendation
Ineffective metabolic quenching. Ensure that quenching is performed immediately after sample collection. For cell cultures, rapid filtration and immersion in liquid nitrogen or a cold quenching solution (e.g., 60-80% methanol (B129727) at -20°C to -80°C) is recommended.[4] For tissues, flash-freezing in liquid nitrogen is the standard method.
Degradation by KDPG aldolase. Verify that your quenching and extraction protocols are sufficient to denature and inactivate enzymes. The use of extraction methods that include protein precipitation (e.g., with cold organic solvents) is crucial.
Non-enzymatic degradation due to improper storage. Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When working with samples, always keep them on ice.
Incorrect sample extraction procedure. Use a validated metabolite extraction protocol suitable for your sample type (bacterial, plant, etc.). Ensure the extraction solvent is pre-chilled and that the entire procedure is performed at low temperatures to minimize degradation.

Issue 2: High variability in KDPG measurements between replicate samples.

Possible Cause Troubleshooting Recommendation
Inconsistent quenching time. Standardize the time between sample collection and quenching for all replicates. Even a few seconds of delay can lead to significant changes in metabolite levels.
Partial thawing of samples. Ensure that samples remain frozen solid during storage and processing until the addition of the cold extraction solvent.
Incomplete enzyme inactivation. Review your extraction protocol to ensure it effectively precipitates proteins and inactivates all enzymatic activity. The addition of a protein precipitation step is highly recommended.
Variability in extraction efficiency. Ensure thorough homogenization of the sample in the extraction solvent. For cell pellets, complete resuspension is critical.

Data Presentation: KDPG Stability Recommendations

Table 1: Recommended Storage Conditions for KDPG Samples

Storage Duration Temperature Recommended Form Notes
Short-term (up to 4 hours)0-4°C (on ice)Quenched cell pellets, tissue, or neutralized extractsMinimize time at this temperature. Process samples as quickly as possible.
Medium-term (up to 1 week)-20°CFrozen extracts or lyophilized powderAvoid repeated freeze-thaw cycles.
Long-term (months to years)-80°CFrozen extracts or lyophilized powderThe gold standard for long-term stability of metabolites.

Table 2: Recommended pH and Buffer Conditions for KDPG Handling

Condition pH Range Recommended Buffers Rationale
Optimal Chemical Stability (Inferred) 6.0 - 7.5Phosphate, HEPESNeutral pH is generally optimal for the stability of many phosphorylated sugar intermediates, minimizing acid- and base-catalyzed hydrolysis.
Minimizing KDPG Aldolase Activity < 5.0 or > 9.0Acetate (acidic), Carbonate (alkaline)KDPG aldolase activity is significantly reduced at non-physiological pH values. However, extreme pH can promote chemical degradation.

Experimental Protocols

Protocol 1: Quenching and Metabolite Extraction from Bacterial Cells

  • Culture Sampling: Rapidly withdraw a known volume of bacterial culture.

  • Quenching: Immediately filter the cells through a 0.22 µm filter and plunge the filter into a pre-chilled quenching solution (e.g., 60-80% methanol at -40°C). Alternatively, for pelleted cells, rapidly decant the supernatant and add the cold quenching solution.

  • Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v) at -20°C.

  • Cell Lysis: Disrupt the cells using bead beating or sonication while maintaining a low temperature.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: Metabolite Extraction from Plant Tissues

  • Sample Collection: Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolism.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue.

  • Incubation: Incubate the mixture at a low temperature (e.g., -20°C) with shaking for a defined period to allow for metabolite extraction.

  • Centrifugation: Centrifuge the mixture at high speed at 4°C to pellet the plant debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Storage: Store the extract at -80°C until analysis.

Protocol 3: Enzymatic Assay for KDPG Quantification

This is a coupled enzyme assay to determine the concentration of KDPG in a sample.

  • Principle: KDPG is cleaved by KDPG aldolase to pyruvate and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the amount of KDPG in the sample.

  • Reagents:

    • Tris or HEPES buffer (100 mM, pH 7.5-8.0)

    • NADH (0.2 mM)

    • Lactate dehydrogenase (LDH) (sufficient units for rapid conversion of pyruvate)

    • KDPG aldolase (sufficient units to ensure KDPG is the limiting reagent)

    • Neutralized sample extract

    • KDPG standard solutions

  • Procedure: a. In a cuvette, mix the buffer, NADH, and LDH. b. Add the sample or KDPG standard. c. Record the initial absorbance at 340 nm (A1). d. Initiate the reaction by adding KDPG aldolase. e. Monitor the decrease in absorbance until the reaction is complete (stable reading, A2). f. The change in absorbance (ΔA = A1 - A2) is used to calculate the KDPG concentration using a standard curve.

Visualizations

KDPG_Degradation_Pathway cluster_products Degradation Products KDPG KDPG (this compound) Aldolase KDPG Aldolase (EC 4.1.2.14) KDPG->Aldolase Pyruvate Pyruvate G3P Glyceraldehyde-3-Phosphate Aldolase->Pyruvate Reversible Aldolase->G3P Cleavage

Figure 1. Enzymatic degradation of KDPG.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_prevention Degradation Prevention Strategies SampleCollection 1. Sample Collection Quenching 2. Metabolic Quenching (e.g., Liquid Nitrogen) SampleCollection->Quenching Extraction 3. Metabolite Extraction (Cold Solvent) Quenching->Extraction Purification 4. Clarification & Protein Precipitation Extraction->Purification Quantification 5. KDPG Quantification (Enzymatic Assay or LC-MS) Purification->Quantification ImmediateQuenching Immediate Quenching ImmediateQuenching->Quenching LowTemperature Maintain Low Temperature LowTemperature->Extraction EnzymeInactivation Enzyme Inactivation EnzymeInactivation->Purification OptimalpH Optimal pH for Storage OptimalpH->Purification

Figure 2. KDPG analysis workflow with prevention strategies.

Troubleshooting_Logic Start Problem: Low/Inconsistent KDPG Levels Quenching Is Quenching Immediate & Effective? Start->Quenching Storage Are Samples Stored Properly (-80°C)? Quenching->Storage Yes Solution1 Solution: Optimize Quenching Protocol Quenching->Solution1 No Extraction Is the Extraction Protocol Validated? Storage->Extraction Yes Solution2 Solution: Aliquot and Store at -80°C Storage->Solution2 No Enzymes Are Enzymes Fully Inactivated? Extraction->Enzymes Yes Solution3 Solution: Validate Extraction Method Extraction->Solution3 No Solution4 Solution: Ensure Protein Precipitation Enzymes->Solution4 No End Accurate KDPG Measurement Enzymes->End Yes

Figure 3. Troubleshooting flowchart for KDPG analysis.

References

Technical Support Center: KDPG Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-keto-3-deoxy-6-phosphogluconate (KDPG). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during KDPG analysis. KDPG is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose metabolism in many prokaryotes.[1][2][3] Its accurate quantification is essential for metabolic research and the development of novel antimicrobial agents targeting this pathway.[3]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Q1: Why am I observing a high background signal or apparent non-specific reactions in my enzymatic KDPG assay?

A1: High background can originate from several sources. A primary cause is the presence of interfering substances in the sample matrix that react with the assay reagents. Another possibility is the instability of assay components, particularly NADH in coupled assays, which can degrade and contribute to background absorbance.

Troubleshooting Steps:

  • Run a "Reagent Blank": Prepare a reaction mixture without the KDPG-cleaving enzyme (KDPG aldolase) but with your sample. A significant signal in this blank indicates interference from the sample matrix.

  • Run a "Sample Blank": Prepare a complete reaction mixture but substitute the sample with the sample buffer. This helps identify issues with the reagents themselves, such as NADH degradation.

  • Assess Matrix Effects: Perform a spike-and-recovery experiment.[4] Add a known amount of KDPG standard to your sample matrix and measure the recovery. Low recovery suggests that components in your sample are inhibiting the reaction.

  • Sample Preparation: If matrix effects are confirmed, consider sample cleanup steps like protein precipitation or solid-phase extraction to remove interfering compounds.[4]

Q2: My assay shows very low or no signal, even with samples expected to contain KDPG. What is the problem?

A2: This issue often points to KDPG degradation, enzyme inactivity, or suboptimal reaction conditions. KDPG is an α-keto acid and can be unstable, particularly at extreme pH values or elevated temperatures.[4]

Troubleshooting Steps:

  • Verify KDPG Stability: Prepare fresh KDPG standard solutions for each experiment.[4] If using frozen stocks, thaw them quickly, keep them on ice, and avoid multiple freeze-thaw cycles.[4]

  • Check Enzyme Activity: The primary enzyme, KDPG aldolase (B8822740), is crucial.[2] Test its activity using a fresh, high-concentration KDPG standard. Ensure the enzyme has been stored correctly and that any necessary cofactors are present and at the correct concentration.

  • Optimize Buffer Conditions: Confirm that the reaction buffer pH is within the optimal range for KDPG aldolase (typically around neutral pH).[4] Some buffer components can react with α-keto acids, so consider testing an alternative buffer system if you suspect an issue.[4]

  • Control Experimental Temperature: Perform reactions at the lowest temperature compatible with your assay to minimize thermal degradation of KDPG.[4]

Q3: I'm seeing high variability and poor reproducibility between my replicate measurements. What are the likely causes?

A3: Poor reproducibility can stem from inconsistent sample handling, pipetting errors, or fluctuations in reaction conditions.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure all samples and standards are treated identically. This includes incubation times, temperatures, and the duration between adding reagents and measurement.

  • Pipetting Technique: Use calibrated pipettes and ensure consistent technique, especially when adding small volumes of enzymes or standards. Pre-wetting pipette tips can improve accuracy.

  • Temperature Control: Use a water bath or incubator to maintain a constant and uniform temperature for all reaction tubes.

  • Mixing: Ensure thorough but gentle mixing of reagents in each well or cuvette. Avoid introducing bubbles, which can interfere with spectrophotometric readings.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for KDPG quantification?

A1: The most established methods are enzymatic assays and HPLC-MS.

  • Enzymatic Assay: A popular method is a coupled enzyme assay using KDPG aldolase, which cleaves KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[4] The generated pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the KDPG concentration.[4]

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry offers high sensitivity and specificity for KDPG quantification, especially in complex biological samples.[4][5]

  • Thiobarbituric Acid (TBA) Assay: This is a colorimetric method that can also be used for KDPG quantification.[4]

Q2: How should I prepare and store KDPG standards and samples?

A2: Proper handling is critical for accurate results.

  • Solid KDPG: For long-term storage, keep solid KDPG at -20°C or below, protected from moisture.[4]

  • Aqueous Solutions: It is highly recommended to prepare solutions fresh for each experiment in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).[4] For short-term storage, keep the solution on ice and use it within a few hours.[4] For longer-term storage, aliquot single-use volumes, flash-freeze them in liquid nitrogen, and store at -80°C.[4]

  • Biological Samples: For complex matrices like cell lysates, sample preparation is often necessary. This may include stopping enzymatic reactions (e.g., with trichloroacetic acid), followed by neutralization and centrifugation to remove precipitated proteins.[1][6]

Q3: What are potential inhibitors of the KDPG aldolase enzyme?

A3: KDPG aldolase activity can be inhibited by certain compounds. Pyruvate analogues that have a beta-diketo structure have been designed as potential inhibitors.[7][8] Depending on their specific structure, these can act as competitive or slow-binding inhibitors.[7][8] When working with complex biological samples or screening for potential drugs, it is important to consider that such compounds could interfere with the assay.

Experimental Protocol: Enzymatic KDPG Quantification

This protocol describes a coupled enzyme assay to quantify KDPG by monitoring NADH oxidation.

Materials:

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.0

  • NADH Solution: 10 mM NADH in Assay Buffer

  • Lactate Dehydrogenase (LDH)

  • KDPG Aldolase

  • KDPG Standard Solution

  • Sample containing KDPG

Procedure:

  • Prepare a reaction master mix in a microcuvette or 96-well plate. For a 1 mL reaction, combine:

    • 800 µL Assay Buffer

    • 100 µL Sample or KDPG Standard

    • 50 µL NADH Solution

    • A sufficient amount of LDH (pre-determined for optimal activity)

  • Mix gently and incubate for 5 minutes to allow any endogenous pyruvate in the sample to be consumed.

  • Measure the initial absorbance at 340 nm (A_initial).

  • Initiate the primary reaction by adding KDPG aldolase.[4]

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time until the reaction is complete (A_final).[4]

  • Calculate the change in absorbance (ΔA = A_initial - A_final).

  • Create a standard curve by plotting the ΔA for known concentrations of the KDPG standard.

  • Determine the concentration of KDPG in the samples by interpolating their ΔA values from the standard curve.

Data Presentation

For reliable quantification, it's crucial to understand factors that can affect your measurements.

Table 1: KDPG Stability Under Various Storage Conditions

ConditionBufferDurationStabilityRecommendation
Solid N/ALong-termHighStore at ≤ -20°C, desiccated.[4]
Aqueous Phosphate, pH 7.0< 4 hoursModerateKeep on ice and use immediately.[4]
Aqueous Phosphate, pH 7.0Multiple DaysLowAvoid; prepare fresh daily.[4]
Frozen (-80°C) Phosphate, pH 7.0Long-termHighAliquot to avoid freeze-thaw cycles.[4]

Table 2: Influence of Common Experimental Variables

VariablePotential IssueMitigation Strategy
pH Degradation at extreme pHMaintain neutral pH (e.g., 7.0-8.0).[1][4]
Temperature Thermal degradationPerform assays at controlled, lower temperatures.[4]
Sample Matrix Enzyme inhibition, interferencePerform spike-and-recovery; use sample prep.[4]
Enzyme Contamination Endogenous KDPG consumptionUse purified enzymes and appropriate controls.[4]

Visual Guides

Diagrams

KDPG_Pathway cluster_0 sub sub prod prod inter inter enzyme enzyme KDPG KDPG Pyruvate Pyruvate KDPG->Pyruvate GAP Glyceraldehyde- 3-Phosphate KDPG->GAP EDD EDD (6-Phosphogluconate Dehydratase) EDD->p1 EDA EDA (KDPG Aldolase) EDA->p2 6-Phosphogluconate 6-Phosphogluconate

Caption: The Entner-Doudoroff pathway showing KDPG as a key intermediate.

KDPG_Workflow start_end start_end step step pitfall pitfall data data start Start prep Sample & Standard Preparation start->prep assay Perform Enzymatic Assay prep->assay p1 Pitfall: Degradation prep->p1 measure Measure Signal (e.g., Absorbance @ 340nm) assay->measure p2 Pitfall: Matrix Effects assay->p2 analysis Data Analysis & Quantification measure->analysis p3 Pitfall: High Background measure->p3 end End analysis->end

Caption: General experimental workflow for KDPG quantification with pitfalls.

Troubleshooting_Logic issue issue check check action action result result i1 Issue: Low or No Signal c1 Is KDPG standard fresh? i1->c1 a1 Action: Prepare fresh standard. Use within hours. c1->a1 No c2 Is enzyme active? c1->c2 Yes a1->c2 a2 Action: Test enzyme with known substrate. c2->a2 No c3 Is buffer pH optimal? c2->c3 Yes a2->c3 a3 Action: Verify/adjust pH. Consider new buffer. c3->a3 No r1 Problem Solved c3->r1 Yes a3->r1

Caption: Troubleshooting flowchart for a "Low or No Signal" assay result.

References

Technical Support Center: Enhancing the Efficiency of the Entner-Doudoroff Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Entner-Doudoroff (ED) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental manipulation of this critical metabolic route.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for enhancing the Entner-Doudoroff (ED) pathway in metabolic engineering?

A1: The primary motivation for enhancing the ED pathway is to leverage its unique characteristics for biotechnological applications. Compared to the more common Embden-Meyerhof-Parnas (EMP) pathway, the ED pathway offers a different stoichiometric yield of ATP and reducing equivalents (one ATP, one NADH, and one NADPH per molecule of glucose)[1][2][3]. This makes it particularly advantageous for the production of compounds that require a high supply of NADPH for their biosynthesis, such as isoprenoids and certain biopolymers[4][5]. Additionally, the ED pathway is thermodynamically more favorable and requires fewer enzymatic steps than the EMP pathway, which can potentially lead to higher glycolytic flux[2][5].

Q2: What are the key enzymes that are typically targeted for overexpression to boost ED pathway flux?

A2: The two cornerstone enzymes unique to the ED pathway are 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) (Eda)[1][3]. Overexpression of the genes encoding these enzymes, edd and eda, is a common strategy to increase the metabolic flux through the pathway. In some cases, constructing a synthetic ED pathway using enzymes from organisms with highly active pathways, such as Zymomonas mobilis, has been shown to be effective[4].

Q3: Which competing pathways are often knocked out to redirect carbon flux towards the ED pathway?

A3: To channel glucose metabolism through the ED pathway, it is often necessary to block competing glycolytic routes. The most common targets for gene knockouts are:

  • pgi (phosphoglucose isomerase): This knockout prevents the conversion of glucose-6-phosphate to fructose-6-phosphate, a key step in the EMP pathway, thereby redirecting the carbon flux towards the pentose (B10789219) phosphate (B84403) pathway (PPP) and the ED pathway[5].

  • pfkA (phosphofructokinase I): Deleting pfkA blocks a critical regulatory step in the EMP pathway, which has been shown to increase flux through the PPP and the native ED pathway[6].

  • gnd (6-phosphogluconate dehydrogenase): Inactivating the oxidative PPP by deleting gnd can further channel 6-phosphogluconate into the ED pathway[5].

Q4: Can enhancing the ED pathway negatively impact cell growth?

A4: Yes, redirecting central carbon metabolism can impose a metabolic burden on the host organism. For instance, overexpressing edd and eda in E. coli has been observed to decrease the growth rate by approximately 30%[6]. This can be attributed to factors such as the energetic cost of plasmid maintenance and protein expression, and potential metabolic imbalances. Adaptive laboratory evolution (ALE) is one strategy that has been successfully employed to recover growth fitness in strains engineered for high ED pathway flux[5].

Troubleshooting Guides

Issue 1: Low product yield despite overexpression of ED pathway enzymes.

Possible Cause Suggested Solution
Insufficient NADPH regeneration The native ED pathway may not provide enough NADPH for the desired biosynthetic pathway. Consider engineering a synthetic ED pathway from an organism with high NADPH output, such as Zymomonas mobilis[4].
Accumulation of toxic intermediates The intermediate this compound (KDPG) can be toxic at high concentrations[7]. Ensure that the expression of KDPG aldolase (eda) is balanced with that of 6-phosphogluconate dehydratase (edd) to prevent KDPG accumulation.
Suboptimal precursor balance The production of some compounds requires a specific ratio of precursors. The ED pathway produces pyruvate (B1213749) and glyceraldehyde-3-phosphate (G3P) in a 1:1 ratio. If your biosynthetic pathway requires a different ratio, consider co-expressing enzymes from other pathways to balance the precursor pools.
Inefficient downstream pathway The bottleneck may lie in the product-specific biosynthetic pathway rather than the ED pathway itself. Analyze the expression and activity of enzymes in the downstream pathway.

Issue 2: Reduced cell growth and biomass accumulation after genetic modifications.

Possible Cause Suggested Solution
Metabolic burden The overexpression of heterologous proteins can strain cellular resources. Use inducible promoters to control the timing of gene expression, separating the growth phase from the production phase. Chromosomal integration of the engineered pathway can also reduce the metabolic load compared to plasmid-based expression[6].
Redox imbalance A highly active ED pathway can alter the intracellular NADH/NADPH ratio, which may negatively impact other essential metabolic processes. Co-express transhydrogenases to help balance the redox cofactors.
Incomplete pathway redirection Residual flux through competing pathways can lead to inefficient carbon utilization and slower growth. Confirm the successful knockout of competing pathway genes (e.g., pgi, pfkA) via PCR and sequencing.
Need for adaptation The engineered strain may require time to adapt to the new metabolic wiring. Perform adaptive laboratory evolution (ALE) by serially culturing the strain under selective conditions to isolate mutants with improved growth characteristics[5].

Quantitative Data on ED Pathway Engineering

The following tables summarize the reported effects of various metabolic engineering strategies on product yield and pathway flux.

Table 1: Impact of ED Pathway Engineering on Product Yield

Organism Engineering Strategy Product Fold Increase in Titer/Yield Reference
Escherichia coliOverexpression of EDP+PPP modulesIsopreneTiter: 3.1-fold, Yield: 6.8 to 7.5-fold[8]
Escherichia coliSynthetic ED pathway from Z. mobilisTerpenoid97% increase in titer[4]
Escherichia coli (KO11 Δpgi)Adaptive evolution and deletion of competing pathwaysEthanolIncreased ethanol/glucose and ethanol/biomass yields[9]
Escherichia coliOverexpression of edd and eda in a ΔpfkA mutant-Redirected ~70% of glycolytic flux through the EDP[6]

Table 2: Kinetic Parameters of Key ED Pathway Enzymes

Enzyme Organism Substrate KM (mM) kcat (s-1) Reference
KDPG Aldolase (Eda)Escherichia coliKDPG0.24[10]
KDPG Aldolase (Eda)Escherichia coliKDPG-83[11]
6-Phosphogluconate Dehydratase (Edd)Caulobacter crescentus6-Phosphogluconate0.3-[12]

Experimental Protocols

Protocol 1: Assay for 6-Phosphogluconate Dehydratase (Edd) Activity

This protocol is adapted from a continuous coupled enzyme assay.

Principle: The formation of KDPG by Edd is coupled to its cleavage by an excess of KDPG aldolase (Eda). The resulting pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH. The decrease in absorbance at 340 nm is monitored spectrophotometrically.

Reagents:

  • 100 mM HEPES buffer, pH 8.0

  • 5 mM MnCl₂

  • 0.2 mM NADH

  • 3 U/mL L-lactate dehydrogenase (from rabbit muscle)

  • 50 µg/mL purified KDPG aldolase (Eda)

  • Purified 6-phosphogluconate dehydratase (Edd) enzyme or cell lysate

  • 6-phosphogluconate (substrate)

Procedure:

  • Prepare the assay mixture in a 1 mL cuvette containing:

    • 100 mM HEPES buffer, pH 8.0

    • 5 mM MnCl₂

    • 0.2 mM NADH

    • 3 U L-lactate dehydrogenase

    • 50 µg KDPG aldolase

    • An appropriate amount of Edd-containing sample.

  • Pre-incubate the mixture at 37°C for 2 minutes.

  • Initiate the reaction by adding 6-phosphogluconate to a final concentration range of 0.1 to 5 mM.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹ cm⁻¹).

Protocol 2: Assay for KDPG Aldolase (Eda) Activity

This protocol directly measures the production of pyruvate from KDPG.

Principle: The cleavage of KDPG by Eda produces pyruvate and G3P. The pyruvate concentration is then determined using a lactate dehydrogenase (LDH) coupled assay.

Reagents:

  • 100 mM HEPES buffer, pH 8.0

  • 0.2 mM NADH

  • 3 U/mL L-lactate dehydrogenase (from rabbit muscle)

  • Purified KDPG aldolase (Eda) enzyme or cell lysate

  • This compound (KDPG) (substrate)

Procedure:

  • Prepare the assay mixture in a 1 mL cuvette containing:

    • 100 mM HEPES buffer, pH 8.0

    • An appropriate amount of Eda-containing sample.

  • Add KDPG to a final concentration range of 0.1 to 2 mM and incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid followed by neutralization[13].

  • To determine the amount of pyruvate formed, add the following to the reaction mixture:

    • 0.2 mM NADH

    • 3 U L-lactate dehydrogenase

  • Monitor the decrease in absorbance at 340 nm until the reaction is complete.

  • Calculate the amount of pyruvate produced based on the total change in absorbance.

Visualizations

ED_Pathway_Overview Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (ATP -> ADP) SixPG 6-Phosphogluconate G6P->SixPG G6P Dehydrogenase (NADP+ -> NADPH) KDPG 2-Keto-3-deoxy-6- phosphogluconate SixPG->KDPG Edd (6-Phosphogluconate Dehydratase) Pyruvate Pyruvate KDPG->Pyruvate Eda (KDPG Aldolase) G3P Glyceraldehyde-3-Phosphate KDPG->G3P Eda (KDPG Aldolase) Downstream Downstream Metabolism (e.g., EMP lower part) G3P->Downstream

Caption: Overview of the Entner-Doudoroff Pathway.

Troubleshooting_Logic Start Low Product Yield CheckGrowth Is cell growth compromised? Start->CheckGrowth CheckIntermediates Measure KDPG accumulation CheckGrowth->CheckIntermediates No ALE Perform Adaptive Laboratory Evolution CheckGrowth->ALE Yes CheckNADPH Assess NADPH availability CheckIntermediates->CheckNADPH Low KDPG OptimizeExpression Balance edd/eda expression CheckIntermediates->OptimizeExpression High KDPG CheckDownstream Analyze downstream pathway activity CheckNADPH->CheckDownstream Sufficient NADPH SyntheticPathway Introduce synthetic ED pathway CheckNADPH->SyntheticPathway Low NADPH OptimizeDownstream Enhance downstream enzyme expression CheckDownstream->OptimizeDownstream Low Activity

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow StrainConstruction Strain Construction (Gene knockout/overexpression) Cultivation Cultivation and Induction StrainConstruction->Cultivation Sampling Sampling for Metabolites and Enzymes Cultivation->Sampling EnzymeAssay Enzyme Activity Assays (Edd, Eda) Sampling->EnzymeAssay MetaboliteAnalysis Metabolite Analysis (e.g., LC-MS for KDPG) Sampling->MetaboliteAnalysis FluxAnalysis 13C-Metabolic Flux Analysis Sampling->FluxAnalysis DataAnalysis Data Analysis and Optimization EnzymeAssay->DataAnalysis MetaboliteAnalysis->DataAnalysis FluxAnalysis->DataAnalysis

Caption: General experimental workflow for ED pathway engineering.

References

dealing with product inhibition in KDPG synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: KDPG Synthesis

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to product inhibition during the enzymatic synthesis of 2-keto-3-deoxy-6-phosphogluconate (KDPG).

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of KDPG synthesis?

Product inhibition is a form of enzyme regulation where the product of a reaction, in this case, KDPG, binds to the enzyme that produces it and reduces its activity.[1] In KDPG synthesis, the enzyme 6-phosphogluconate dehydratase (EDD) catalyzes the conversion of 6-phospho-D-gluconate (6-PG) into KDPG. As the concentration of KDPG increases in the reaction mixture, it can inhibit EDD, slowing down the rate of synthesis. This is a type of negative feedback that cells use to control metabolic pathways.[1] While KDPG itself can be inhibitory, in the broader context of the pentose (B10789219) phosphate (B84403) pathway, NADPH is a known competitive inhibitor of 6-phosphogluconate dehydrogenase, the enzyme preceding EDD.[2][3]

Q2: What are the common signs of product inhibition in my KDPG synthesis experiment?

The primary indicator of product inhibition is a decrease in the reaction rate over time, even when a sufficient concentration of the substrate (6-PG) is still present. Specific signs include:

  • Non-linear reaction progress: The rate of KDPG formation is initially rapid and then slows down more than expected from substrate depletion alone.

  • Lower than expected final yield: The reaction stops before all the substrate is consumed, resulting in a yield significantly below the theoretical maximum (which can be ~90% under optimal conditions).[4][5]

  • Initial rate dependence on product concentration: If you run parallel reactions with varying initial concentrations of KDPG added, you will observe a lower initial reaction rate in the presence of higher KDPG concentrations.

Q3: Which enzyme is the primary target of inhibition in this pathway?

In the direct enzymatic synthesis of KDPG from 6-PG, the key enzyme is 6-phosphogluconate dehydratase (EDD, EC 4.2.1.12) .[4] This enzyme is responsible for the irreversible dehydration of 6-PG to form KDPG.[4] While other enzymes in related pathways, like 6-phosphogluconate dehydrogenase, are known to be inhibited by their products (e.g., NADPH), for the specific conversion of 6-PG to KDPG, EDD is the enzyme of interest for potential product inhibition.[2][3][4]

Troubleshooting Guides

Problem: Low or Stagnating KDPG Yield

Issue: Your reaction starts efficiently but the yield of KDPG plateaus prematurely, significantly below the expected ~90% conversion.[4][5]

Possible Cause: Product inhibition of 6-phosphogluconate dehydratase (EDD) by KDPG.

Solution Workflow:

  • Confirm Enzyme Activity: First, rule out enzyme instability. Perform a control experiment where you add a fresh aliquot of EDD enzyme to the stalled reaction. If the reaction rate increases, your initial enzyme may have lost activity. If the rate does not increase, inhibition is a more likely cause.

  • Analyze Reaction Kinetics: Run the synthesis reaction and take samples at regular intervals. Quantify both the substrate (6-PG) and the product (KDPG). If the reaction stops while a significant amount of 6-PG remains, this points towards inhibition rather than substrate limitation.

  • Implement Mitigation Strategies: If inhibition is confirmed, proceed with one of the mitigation strategies outlined below.

Troubleshooting_Workflow start Low KDPG Yield Observed check_enzyme Add fresh enzyme to stalled reaction start->check_enzyme rate_increase Does rate increase? check_enzyme->rate_increase enzyme_inactive Conclusion: Enzyme is inactive or unstable. Troubleshoot enzyme stability. rate_increase->enzyme_inactive Yes analyze_kinetics Analyze reaction kinetics: Measure [Substrate] and [Product] over time. rate_increase->analyze_kinetics No substrate_depleted Is substrate depleted? analyze_kinetics->substrate_depleted substrate_limit Conclusion: Reaction is substrate-limited. Consider optimizing substrate concentration. substrate_depleted->substrate_limit Yes inhibition_likely Conclusion: Product inhibition is the likely cause. substrate_depleted->inhibition_likely No mitigate Implement Mitigation Strategy: e.g., In Situ Product Removal (ISPR) inhibition_likely->mitigate

Caption: Troubleshooting workflow for low KDPG yield.
Problem: How to Mitigate Product Inhibition

Issue: You have identified product inhibition as the cause for low synthesis yield and need a practical method to overcome it.

Recommended Strategy: In Situ Product Removal (ISPR)

The most effective strategy to overcome product inhibition is to remove the product (KDPG) from the reaction mixture as it is formed.[6][7] This keeps the product concentration low, preventing it from inhibiting the enzyme and shifting the reaction equilibrium towards product formation.[6]

Common ISPR Techniques:

  • Membrane Reactors: Utilize a semipermeable membrane to continuously separate the product from the enzyme and substrate.[1] This can be done in a continuous flow setup where the reaction mixture circulates past a membrane that allows KDPG to pass through while retaining the larger enzyme.[1]

  • Liquid-Liquid Extraction: An immiscible solvent is added to the system to selectively extract the product from the aqueous phase where the reaction occurs.[1][8] This requires careful selection of a biocompatible solvent that does not denature the enzyme.[8]

  • Adsorption: Solid adsorbents or resins are added to the reactor to bind the product. The selection of the resin is critical for ensuring high selectivity for the product.

ISPR_Concept cluster_reactor Bioreactor cluster_removal ISPR System (e.g., Membrane) Enzyme 6-PG Dehydratase (EDD) Active Site Product KDPG Enzyme:f0->Product Produces Substrate 6-PG Substrate->Enzyme:f1 Binds Product->Enzyme:f0 Inhibits RemovalUnit Separation Unit (Membrane, Resin, etc.) Product->RemovalUnit Removed from reaction CollectedProduct Collected KDPG RemovalUnit->CollectedProduct

Caption: Concept of In Situ Product Removal (ISPR).

Quantitative Data

The following table summarizes key kinetic parameters for 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD), a commonly used enzyme for KDPG synthesis. Understanding these baseline values is crucial when troubleshooting reaction kinetics.

ParameterValueOrganism / SourceReference(s)
Vmax 61.6 U/mgCaulobacter crescentus[4][5]
KM for 6-PG 0.3 mMCaulobacter crescentus[4][5]
Optimal pH 8.0Caulobacter crescentus[9][10]
Typical Yield ~90%Caulobacter crescentus[4][5]

Unit Definition (U): One unit of enzyme activity is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.[4]

Experimental Protocols

Protocol 1: Assay for KDPG Synthesis & Quantification

This protocol allows for monitoring the progress of KDPG synthesis. It is adapted from methods used for the enzymatic synthesis of KDPG with CcEDD.[4][10][11]

Part A: Enzymatic Synthesis of KDPG

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture with the following components:

    • 200 mM HEPES buffer, pH 8.0

    • 5 mM MnCl₂

    • 2.5 mM 6-phospho-D-gluconate (substrate)

    • Purified 6-phosphogluconate dehydratase (e.g., 8.1 µg for a 0.5 mL reaction)[4]

  • Incubation: Incubate the reaction mixture at 37°C.[4]

  • Sampling: At various time points (e.g., 0, 5, 10, 20, 40 minutes), withdraw a sample (e.g., 100 µL).

  • Reaction Quenching: Immediately stop the reaction in the sample by adding 1/10 volume of 20% (w/v) trichloroacetic acid (TCA) and incubating on ice for 10 minutes.[10][11]

  • Sample Preparation: Centrifuge the quenched sample to pellet the precipitated protein (e.g., 21,000 x g for 15 min at 4°C).[10][11] Neutralize the supernatant with 2 M NaOH before quantification.[10][11]

Part B: Quantification of KDPG This is a coupled enzyme assay where KDPG is measured by monitoring NADH consumption at 340 nm.[9][12]

  • Assay Mixture: In a 1 cm path length cuvette, prepare a mixture containing:

    • 100 mM HEPES Buffer (pH 8.0)

    • 0.2 mM NADH[10]

    • ~3 units L-Lactate Dehydrogenase (LDH)[10]

    • Your neutralized sample from Part A.

    • Bring to a final volume of 1 mL with ultrapure water.

  • Baseline Reading: Mix gently and incubate for 2-3 minutes to allow any endogenous pyruvate (B1213749) in the sample to be reduced. Monitor the absorbance at 340 nm until it is stable (A1).[12]

  • Initiate Reaction: Add KDPG aldolase (B8822740) (KDPGA) to the cuvette to start the reaction that cleaves KDPG into pyruvate.[12]

  • Final Reading: Once the reaction is complete, record the final stable absorbance at 340 nm (A2).

  • Calculation: The amount of KDPG is proportional to the decrease in absorbance (A1 - A2), using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).[9]

KDPG_Assay_Workflow cluster_synthesis Part A: KDPG Synthesis cluster_quant Part B: KDPG Quantification A1 Prepare Reaction Mix (Buffer, 6-PG, EDD) A2 Incubate at 37°C A1->A2 A3 Take Time-Point Samples A2->A3 A4 Quench with TCA A3->A4 A5 Centrifuge & Neutralize A4->A5 B1 Prepare Assay Mix (Buffer, NADH, LDH, Sample) A5->B1 Transfer Supernatant B2 Measure Baseline A340 (A1) B1->B2 B3 Add KDPG Aldolase B2->B3 B4 Measure Final A340 (A2) B3->B4 B5 Calculate KDPG Concentration B4->B5

Caption: Experimental workflow for KDPG synthesis and quantification.

References

Technical Support Center: Troubleshooting Metabolic Bottlenecks in the Entner-Doudoroff (ED) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the Entner-Doudoroff (ED) pathway. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Entner-Doudoroff (ED) pathway and in which organisms is it typically found?

The Entner-Doudoroff (ED) pathway is a metabolic route for glucose catabolism that differs from the more common Embden-Meyerhof-Parnas (EMP) pathway (glycolysis).[1][2] It is particularly prevalent in Gram-negative bacteria such as Pseudomonas, Rhizobium, Azotobacter, and Agrobacterium.[3][4] It is also found in some Gram-positive bacteria and archaea.[1] The ED pathway is characterized by a unique set of enzymes, primarily 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) (Eda).[1][3]

Q2: What are the key differences in energy yield between the ED pathway and the EMP pathway?

The ED pathway yields less ATP compared to the EMP pathway. For each molecule of glucose, the net yield of the ED pathway is 1 ATP, 1 NADH, and 1 NADPH.[1][3] In contrast, the EMP pathway produces a net of 2 ATP and 2 NADH per glucose molecule.[1] This lower ATP yield is a critical consideration in metabolic engineering, as it can be a trade-off for lower protein costs and a higher thermodynamic driving force.[2]

Q3: My organism has a functional ED pathway, but the metabolic flux through it is very low. Is this normal?

Yes, in some organisms, the ED pathway can be essential for viability even if it carries a low metabolic flux under standard laboratory conditions.[5] For example, in Methylotuvimicrobium buryatense 5GB1C, the EMP pathway is the primary glycolytic route, yet the ED pathway is indispensable.[5] The essentiality of the ED pathway in such cases might be due to a yet unknown regulatory role or the need to produce specific intermediates.[5]

Q4: What is the "cyclic mode" of the ED pathway?

In some bacteria, such as Pseudomonas aeruginosa, the ED pathway can operate in a cyclic mode.[6] In this mode, glyceraldehyde-3-phosphate produced by KDPG aldolase is recycled back into the upper part of the pathway. This cyclic operation can increase the flux through glucose-6-phosphate dehydrogenase, which is important for regenerating NADPH, a crucial cofactor for many biosynthetic reactions.[6]

Troubleshooting Guide: Identifying and Resolving Metabolic Bottlenecks

A metabolic bottleneck occurs when the activity of a specific enzyme is insufficient to handle the metabolic flux from the preceding reactions, leading to an accumulation of its substrate and a depletion of its product.

Problem: Slow growth or low product yield when utilizing a substrate that enters the ED pathway.

This is a common indicator of a metabolic bottleneck. The following steps will guide you through identifying and addressing the issue.

Step 1: Identify the Potential Bottleneck using Metabolite Profiling

Rationale: An increase in the concentration of a metabolite upstream of a particular enzymatic step and a decrease in the concentration of the downstream metabolite is a strong indication of a bottleneck at that step.[7]

Experimental Protocol: Targeted Metabolite Profiling

  • Culture and Sampling: Grow your microbial strain under the desired experimental conditions. Collect cell samples during the exponential growth phase. It is crucial to rapidly quench metabolic activity to preserve the in vivo metabolite concentrations. A common method is to plunge the cell suspension into a cold solvent mixture (e.g., -20°C methanol).

  • Metabolite Extraction: Extract intracellular metabolites using a suitable solvent, such as a cold mixture of acetonitrile, methanol, and water.

  • Analysis by LC-MS/MS: Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of key ED pathway intermediates.[8][9]

  • Data Interpretation: Compare the intracellular concentrations of ED pathway intermediates (Glucose-6-phosphate, 6-phosphogluconate, this compound, glyceraldehyde-3-phosphate, and pyruvate) between your production strain and a wild-type or control strain. A significant accumulation of an intermediate points to a bottleneck at the subsequent enzymatic step. For example, an accumulation of 6-phosphogluconate suggests a bottleneck at the 6-phosphogluconate dehydratase (Edd) step.

Troubleshooting Workflow for Metabolite Profiling

Observe Observe Slow Growth/ Low Product Yield Hypothesize Hypothesize Metabolic Bottleneck in ED Pathway Observe->Hypothesize MetaboliteProfiling Perform Targeted Metabolite Profiling (LC-MS/MS) Hypothesize->MetaboliteProfiling AnalyzeData Analyze Metabolite Concentrations MetaboliteProfiling->AnalyzeData Accumulation Accumulation of Upstream Metabolite? AnalyzeData->Accumulation NoBottleneck No Obvious Bottleneck (Consider other factors) Accumulation->NoBottleneck No IdentifyBottleneck Identify Bottleneck Enzyme (e.g., Edd or Eda) Accumulation->IdentifyBottleneck Yes

Caption: Troubleshooting logic for identifying bottlenecks using metabolite profiling.

Step 2: Quantify Metabolic Fluxes using ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Rationale: ¹³C-MFA provides a quantitative measure of the carbon flow through different metabolic pathways, allowing for a precise determination of flux distribution and the identification of rate-limiting steps.[10][11][12]

Experimental Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

  • Tracer Selection: Cultivate your cells in a defined medium containing a ¹³C-labeled substrate, such as [1-¹³C]glucose or a mixture of [1-¹³C]glucose and [U-¹³C]glucose.[12] The choice of tracer is critical for accurately resolving the fluxes through the ED and parallel pathways.

  • Steady-State Cultivation: Ensure that the cells are in a metabolic and isotopic steady state during the labeling experiment. This is typically achieved in a chemostat or during the mid-exponential phase in batch culture.

  • Sample Collection and Hydrolysis: Harvest the cells and hydrolyze the biomass to release proteinogenic amino acids.

  • Derivatization and GC-MS Analysis: Derivatize the amino acids to make them volatile and analyze the mass isotopomer distributions using Gas Chromatography-Mass Spectrometry (GC-MS).[12]

  • Flux Calculation: Use a computational model of your organism's central carbon metabolism to fit the measured mass isotopomer distributions and extracellular rates (e.g., glucose uptake, product secretion). This will yield a quantitative flux map of the metabolic network.[13][14]

Data Interpretation: A significantly lower flux through a specific reaction in the ED pathway compared to the upstream reactions indicates a bottleneck. For example, if the flux from glucose-6-phosphate to 6-phosphogluconate is high, but the flux from 6-phosphogluconate to KDPG is low, this points to a limitation at the Edd step.

¹³C-MFA Experimental Workflow

Tracer Select ¹³C-Labeled Substrate Cultivate Cultivate Cells to Isotopic Steady State Tracer->Cultivate Harvest Harvest Biomass Cultivate->Harvest Hydrolyze Hydrolyze Biomass to Amino Acids Harvest->Hydrolyze Derivatize Derivatize Amino Acids Hydrolyze->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS Model Computational Flux Modeling GCMS->Model FluxMap Generate Quantitative Flux Map Model->FluxMap

Caption: A simplified workflow for ¹³C-Metabolic Flux Analysis.

Step 3: Confirm Bottleneck with In Vitro Enzyme Assays

Rationale: Direct measurement of the activity of the suspected bottleneck enzyme in cell-free extracts can confirm the findings from metabolite profiling and ¹³C-MFA.

Experimental Protocols:

  • Enzymatic Assay of 6-Phosphogluconate Dehydratase (Edd): The activity of Edd is typically measured in a coupled assay with KDPG aldolase. The pyruvate (B1213749) produced from the cleavage of KDPG is then measured.

  • Enzymatic Assay of KDPG Aldolase (Eda): The activity of KDPG aldolase is determined by monitoring the cleavage of KDPG into pyruvate and glyceraldehyde-3-phosphate. The formation of pyruvate can be coupled to the oxidation of NADH by lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically at 340 nm.[15]

A detailed protocol for the enzymatic assay of KDPG aldolase is provided below. A similar coupled assay can be designed for Edd.

Detailed Protocol: Enzymatic Assay of KDPG Aldolase

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • NADH Solution: 10 mM NADH in assay buffer. Prepare fresh.

    • Lactate Dehydrogenase (LDH): ~100 units/mL in assay buffer.

    • KDPG Solution: 100 mM KDPG in assay buffer.

    • Cell-Free Extract: Prepare by lysing cells and clarifying the lysate by centrifugation.

  • Assay Procedure (in a 1 mL cuvette):

    • Add 850 µL of Assay Buffer.

    • Add 50 µL of NADH solution.

    • Add 20 µL of LDH solution.

    • Add 50 µL of cell-free extract.

    • Mix and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate.

    • Record the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding 30 µL of KDPG solution.

    • Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation of Activity: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of KDPG aldolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (and the oxidation of 1 µmol of NADH) per minute under the assay conditions.

ParameterValueReference Organism
Edd K_m for 6-PG 0.3 mMCaulobacter crescentus
Edd V_max 61.6 U/mgCaulobacter crescentus
KDPGA K_m for KDPG 0.29 ± 0.03 mMHaloferax volcanii
KDPGA V_max 209 ± 12 U/mgHaloferax volcanii
Table 1: Kinetic parameters of key ED pathway enzymes from model organisms.[15]
Step 4: Resolve the Bottleneck through Metabolic Engineering

Rationale: Once a bottleneck is confirmed, targeted genetic modifications can be employed to increase the flux through the rate-limiting step.

Strategies:

  • Overexpression of the Bottleneck Enzyme: This is the most direct approach. The gene encoding the bottleneck enzyme (e.g., edd or eda) can be cloned into an expression vector under the control of a strong, inducible, or constitutive promoter.

    • Considerations: The optimal level of overexpression needs to be determined empirically, as excessive protein production can lead to a metabolic burden on the cell, potentially reducing growth and overall productivity.[16]

  • Directed Evolution or Protein Engineering: If simple overexpression is not sufficient or leads to issues like protein aggregation, the catalytic efficiency of the bottleneck enzyme can be improved through directed evolution or rational protein design.

  • Codon Optimization: Ensure that the codon usage of the overexpressed gene is optimized for the host organism to maximize translation efficiency.

  • Ribosome Binding Site (RBS) Engineering: Fine-tuning the strength of the RBS can be used to modulate the expression level of the bottleneck enzyme to achieve an optimal flux.

Decision Tree for Resolving ED Pathway Bottlenecks

BottleneckID Bottleneck Identified (e.g., Low Eda Activity) Overexpress Overexpress the Bottleneck Enzyme (eda) BottleneckID->Overexpress Assess Assess Impact on Growth and Product Yield Overexpress->Assess Success Problem Solved Assess->Success Improved NoImprovement No Improvement or Negative Impact Assess->NoImprovement No/Negative FineTune Fine-Tune Expression Level (RBS Engineering, Inducer Conc.) NoImprovement->FineTune ProteinEng Consider Protein Engineering/ Directed Evolution NoImprovement->ProteinEng FineTune->Assess

References

Technical Support Center: Optimizing Fermentation for KDPG Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 2-keto-3-deoxy-6-phosphogluconate (KDPG) accumulation. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting support for common issues encountered during fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is KDPG and why is its accumulation important?

A1: KDPG, or this compound, is a key intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose metabolism in many microorganisms.[1][2] The ED pathway is distinct from the more commonly known glycolysis pathway.[1] Accumulating KDPG is of interest for various biotechnological applications, including its potential use as a precursor for the synthesis of valuable chemicals.

Q2: Which microorganisms are best suited for KDPG production?

A2: The Entner-Doudoroff pathway is most notable in Gram-negative bacteria such as Pseudomonas, Rhizobium, Azotobacter, and Agrobacterium.[1][2] Some Gram-positive bacteria, like Enterococcus faecalis, and even some archaea, cyanobacteria, and plants also utilize this pathway.[1][3] Engineered strains of Escherichia coli, with modifications to their metabolic pathways to enhance the ED pathway and block competing pathways, are also commonly used for KDPG production.

Q3: What are the critical fermentation parameters to control for optimal KDPG accumulation?

A3: Key parameters to monitor and control include pH, temperature, dissolved oxygen (DO), and agitation speed. The optimal ranges for these parameters are strain-dependent. For instance, many Streptomyces species, which are also used in fermentation for other products, thrive at a pH between 6.5 and 8.0 and a temperature of 28-30°C.[4] Maintaining a DO level above 20% saturation is often crucial for aerobic fermentation processes.[4]

Q4: How does the composition of the fermentation medium affect KDPG yield?

A4: The medium composition is critical. The choice of carbon source (e.g., glucose), nitrogen source (e.g., yeast extract, soybean meal), and the presence of essential minerals like phosphates (e.g., K2HPO4) directly impact both cell growth and KDPG production.[5][6] High concentrations of easily metabolized carbon sources can sometimes lead to the repression of secondary metabolite production, a phenomenon known as catabolite repression.[7][8]

Q5: What is a fed-batch fermentation strategy and can it be beneficial for KDPG production?

A5: Fed-batch fermentation is a strategy where nutrients are added to the bioreactor during cultivation, which helps to control the concentration of limiting nutrients.[7] This technique can be highly beneficial for KDPG production as it can prevent substrate inhibition that might occur with high initial glucose concentrations and extend the productive phase of the culture, often leading to higher cell densities and product yields.[7][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during your KDPG fermentation experiments.

Issue 1: Low KDPG Yield Despite Good Cell Growth

This is a common scenario where primary metabolism (cell growth) is robust, but the production of the target metabolite is lagging.[4]

Potential Cause Recommended Solution
Suboptimal Fermentation Conditions Verify that the pH, temperature, and dissolved oxygen levels are within the optimal range for your specific microbial strain. Deviations can inhibit the activity of key biosynthetic enzymes in the ED pathway.[4]
Catabolite Repression High concentrations of glucose can repress the pathways for secondary metabolite production. Implement a fed-batch strategy to maintain a lower, controlled concentration of the carbon source.[7][8]
Metabolic Bottlenecks There might be insufficient activity of the enzymes directly involved in KDPG synthesis, such as 6-phosphogluconate dehydratase. Consider metabolic engineering approaches to overexpress these key enzymes.
Strain Integrity Over successive cultures, microbial strains can undergo mutations that may reduce their production capabilities. It is advisable to return to an earlier, validated stock culture.[4]
Issue 2: High Accumulation of Byproducts

The presence of significant amounts of other organic acids or metabolites indicates that the carbon flux is being diverted away from the ED pathway.

Potential Cause Recommended Solution
Active Competing Metabolic Pathways Pathways such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway may be competing for the glucose substrate. Use metabolic engineering to knock out or downregulate key enzymes in these competing pathways (e.g., phosphofructokinase).
Nutrient Limitation A lack of specific nutrients can cause stress on the cells, leading to the production of overflow metabolites. Ensure the fermentation medium is well-balanced.[10]
Suboptimal Aeration Insufficient oxygen can lead to anaerobic conditions, promoting the formation of fermentation byproducts like lactate (B86563) and acetate.[10] Optimize aeration and agitation to maintain adequate dissolved oxygen levels.[8]
Issue 3: Poor or Inconsistent Cell Growth

If the microbial culture is not growing as expected, it will naturally lead to low KDPG production.

Potential Cause Recommended Solution
Inhibitory Substrate Concentration High initial concentrations of the carbon source or other media components can be toxic to the cells. Test a range of initial substrate concentrations to identify the optimal level.
Contamination Contamination with other microorganisms can inhibit the growth of your production strain by competing for nutrients or producing inhibitory substances.[10] Always follow strict aseptic techniques.
Incorrect Inoculum Preparation The age and size of the inoculum can significantly impact the lag phase and overall growth kinetics.[5] Standardize your inoculum preparation procedure.

Data Presentation

Table 1: General Fermentation Parameters for Common Production Strains

ParameterE. coliPseudomonas sp.General Range
Temperature (°C) 30 - 3725 - 3025 - 37
pH 6.5 - 7.56.0 - 7.06.0 - 8.0[4]
Agitation (rpm) 200 - 400150 - 300140 - 250[4][6]
Aeration (vvm) 1.0 - 2.00.5 - 1.5>0.5
Carbon Source GlucoseGlucose, GlycerolVaries
Nitrogen Source Yeast Extract, PeptoneAmmonium Sulfate, Yeast ExtractVaries

Experimental Protocols

Protocol 1: KDPG Quantification via Enzymatic Assay

This protocol describes a coupled enzymatic assay to determine the concentration of KDPG in a sample by monitoring the oxidation of NADH at 340 nm.[11][12]

Materials:

  • Sample containing KDPG

  • HEPES buffer (100 mM, pH 8.0)

  • NADH solution

  • L-Lactate Dehydrogenase (LDH) solution (~500 units/mL)[11]

  • KDPG Aldolase (KDPGA) solution (~10-20 units/mL)[11]

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine HEPES buffer, NADH solution, LDH solution, and the sample.

  • Initial Absorbance: Mix gently and record the initial absorbance at 340 nm (A1) once the reading is stable.

  • Initiate Reaction: Add the KDPG Aldolase solution to the cuvette to start the reaction. KDPG is cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate by LDH, oxidizing NADH to NAD+.[11]

  • Final Absorbance: Monitor the decrease in absorbance at 340 nm until the reading stabilizes. This is the final absorbance (A2).

  • Calculate Absorbance Change (ΔA): ΔA = A1 - A2.

  • Blank Correction: Run a blank reaction without the sample to correct for any background NADH oxidation.

  • Quantification: Calculate the KDPG concentration using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) or by using a standard curve prepared with known KDPG concentrations.[11]

Protocol 2: General Fed-Batch Fermentation

This protocol provides a general framework for a fed-batch fermentation process.

1. Batch Phase:

  • Prepare the initial batch medium with a limited amount of the primary carbon source (e.g., glucose).

  • Inoculate the sterilized fermenter with a seed culture.

  • Run the fermentation in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in dissolved oxygen.

2. Fed-Batch Phase:

  • Prepare a concentrated sterile feed solution containing the limiting nutrient (e.g., glucose) and potentially other required nutrients.

  • Start the continuous or intermittent feeding of the nutrient solution to the fermenter. The feeding rate can be pre-determined (e.g., exponential feeding to maintain a constant growth rate) or controlled by feedback from online sensors (e.g., pH-stat or DO-stat).[9][13]

  • Monitor cell growth (e.g., optical density) and KDPG concentration at regular intervals.

3. Harvest:

  • Once the desired KDPG concentration is reached or the production rate significantly decreases, stop the feed and harvest the fermentation broth.

  • Separate the cells from the supernatant for KDPG analysis and purification.

Visualizations

KDPG_Pathway cluster_ED Entner-Doudoroff Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase _6PG 6-P-Gluconate G6P->_6PG G6P Dehydrogenase KDPG KDPG (2-keto-3-deoxy-6-P-gluconate) _6PG->KDPG 6-P-Gluconate Dehydratase (Edd) G3P Glyceraldehyde-3-P KDPG->G3P KDPG Aldolase (Eda) Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase (Eda) G3P->Pyruvate Glycolysis (lower part)

Caption: The Entner-Doudoroff pathway for glucose catabolism, highlighting KDPG.

Experimental_Workflow Strain Strain Selection & Inoculum Preparation Media Medium Optimization & Sterilization Strain->Media Fermentation Fermenter Setup & Controlled Fermentation (Batch / Fed-Batch) Media->Fermentation Sampling Regular Sampling Fermentation->Sampling Analysis Analysis: - Cell Growth (OD) - KDPG Quantification - Byproduct Analysis Sampling->Analysis Optimization Data Analysis & Process Optimization Analysis->Optimization Optimization->Media Iterate Optimization->Fermentation Iterate

Caption: A typical experimental workflow for optimizing KDPG fermentation.

Troubleshooting_Logic Start Low KDPG Yield CheckGrowth Is Cell Growth Normal? Start->CheckGrowth GoodGrowth Good Growth CheckGrowth->GoodGrowth Yes PoorGrowth Poor Growth CheckGrowth->PoorGrowth No CheckParams Check Fermentation Parameters (pH, Temp, DO) GoodGrowth->CheckParams CheckMedium Check Medium (Nutrient Limitation, Repression) GoodGrowth->CheckMedium PoorGrowth->CheckMedium Check for Inhibitors CheckContam Check for Contamination PoorGrowth->CheckContam CheckInoculum Review Inoculum Preparation PoorGrowth->CheckInoculum

Caption: A troubleshooting decision tree for low KDPG yield.

References

Validation & Comparative

A Comparative Guide to 2-Keto-3-deoxy-6-phosphogluconate and Glucose-6-phosphate in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two critical metabolic intermediates: 2-Keto-3-deoxy-6-phosphogluconate (KDPG) and Glucose-6-phosphate (G6P). We will explore their distinct roles in central carbon metabolism, the enzymatic reactions they undergo, and the energetic and biosynthetic outputs of their respective pathways. This comparison is supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and drug development endeavors targeting these metabolic routes.

Introduction

Glucose-6-phosphate (G6P) is a central hub in the metabolism of most organisms, positioned at the crossroads of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis.[1][2] Its metabolic fate is tightly regulated to meet the cell's needs for energy (ATP), reducing power (NADPH), and biosynthetic precursors.[2][3] In contrast, this compound (KDPG) is a key intermediate of the Entner-Doudoroff (ED) pathway, an alternative route for glucose catabolism found predominantly in prokaryotes, particularly Gram-negative bacteria.[4][5] The ED pathway is considered a more ancient glycolytic strategy.[4] Understanding the functional and regulatory differences between these two molecules and their associated pathways is crucial for fields ranging from microbiology and metabolic engineering to the development of novel antimicrobial agents.

Metabolic Roles and Pathway Context

Glucose-6-phosphate (G6P) is formed by the phosphorylation of glucose upon its entry into the cell.[2] It serves as the entry point for several major metabolic pathways:

  • Glycolysis (Embden-Meyerhof-Parnas Pathway): G6P is isomerized to fructose-6-phosphate, committing it to a series of reactions that ultimately yield pyruvate (B1213749), ATP, and NADH. This is the primary pathway for ATP production in many organisms.

  • Pentose Phosphate Pathway (PPP): G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting step of the PPP.[3] This pathway is the major source of cellular NADPH, essential for reductive biosynthesis and antioxidant defense, and produces precursors for nucleotide biosynthesis.[6]

  • Glycogen Synthesis: In animals, G6P can be converted to glucose-1-phosphate and then to UDP-glucose, the precursor for glycogen storage.[1]

This compound (KDPG) is the defining intermediate of the Entner-Doudoroff (ED) pathway.[5] This pathway begins with the same initial steps as the PPP, with the conversion of glucose to 6-phosphogluconate. However, it then diverges:

  • Entner-Doudoroff (ED) Pathway: 6-phosphogluconate is dehydrated to form KDPG, which is then cleaved by KDPG aldolase (B8822740) into pyruvate and glyceraldehyde-3-phosphate (G3P). The G3P can then enter the lower part of glycolysis to generate a second molecule of pyruvate, along with ATP and NADH.

The key distinction lies in the net energy yield and the type of reducing equivalents produced. Glycolysis yields a net of 2 ATP and 2 NADH per glucose molecule, while the ED pathway yields a net of 1 ATP, 1 NADH, and 1 NADPH per glucose molecule.[4]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for the primary enzymes responsible for the metabolism of G6P and KDPG.

EnzymeSubstrateOrganismKmVmax or kcatReference
Glucose-6-Phosphate Dehydrogenase (G6PDH) Glucose-6-PhosphateHuman Erythrocytes43 µM-[7]
NADP+Human Erythrocytes11 µM-[7]
Glucose-6-PhosphatePig Liver36 µM-[8]
NADP+Pig Liver4.8 µM-[8]
KDPG Aldolase KDPGSynechocystis sp.0.095 mM-[9]
KDPGEscherichia coli0.2 mM80 s-1[10]
KDPGalEscherichia coli0.2 mM4 s-1[10]

Table 1: Comparison of Enzyme Kinetic Parameters. This table highlights the Michaelis-Menten constants (Km) and catalytic rates (Vmax or kcat) for key enzymes acting on G6P and KDPG.

MetaboliteOrganismGrowth ConditionIntracellular ConcentrationReference
Glucose-6-Phosphate (G6P) Mycobacterium speciesMiddlebrook 7H9 with glycerol7–30 µmol g-1 protein[11]
Escherichia coliMiddlebrook 7H9 with glycerol~0.23 µmol g-1 protein[11]
Deinococcus radiodurans-Extremely high[12]
This compound (KDPG) Escherichia coli-Detected[13]
Synechococcus leopoliensis-Detected[13]
Arabidopsis thaliana-Not detected[13]

Table 2: Intracellular Concentrations of G6P and KDPG. This table provides insights into the cellular pools of these key metabolites under different conditions.

Metabolic Pathway Diagrams

Pentose_Phosphate_Pathway cluster_products G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PDH NADP1 NADP+ PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGDH NADP2 NADP+ Nucleotides Nucleotide Biosynthesis Ru5P->Nucleotides NADPH1 NADPH + H+ NADP1->NADPH1 NADPH2 NADPH + H+ NADP2->NADPH2

Caption: The Pentose Phosphate Pathway, initiated by Glucose-6-Phosphate.

Entner_Doudoroff_Pathway cluster_lower_glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glucose->G6P Hexokinase ATP_in ATP PG 6-Phosphogluconate G6P->PG G6PDH NADP NADP+ KDPG 2-Keto-3-deoxy-6- phosphogluconate PG->KDPG 6-Phosphogluconate dehydratase Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG aldolase G3P Glyceraldehyde-3-Phosphate KDPG->G3P KDPG aldolase Pyruvate2 Pyruvate G3P->Pyruvate2 Lower Glycolysis G3P->Pyruvate2 NAD NAD+ ADP_in ADP NADPH NADPH + H+ NADP->NADPH NADH NADH + H+ NAD->NADH ATP_out ATP ADP_out ADP ATP_in->ADP_out ADP_in->ATP_out

Caption: The Entner-Doudoroff Pathway, featuring KDPG as a key intermediate.

Experimental Protocols

Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol is based on a spectrophotometric rate determination assay.[14]

Principle: The activity of G6PDH is determined by monitoring the rate of NADPH production, which absorbs light at 340 nm. The reaction catalyzed is: Glucose-6-Phosphate + NADP+ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH + H+

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

  • Substrate Solution: 10 mM Glucose-6-Phosphate in Assay Buffer.

  • Cofactor Solution: 10 mM NADP+ in Assay Buffer.

  • Enzyme Sample: Purified G6PDH or cell lysate diluted in cold Assay Buffer.

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 850 µL of Assay Buffer

    • 50 µL of 10 mM G6P solution

    • 50 µL of 10 mM NADP+ solution

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding 50 µL of the enzyme sample.

  • Immediately mix by inversion and record the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity (Units/mL) can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1).

Assay for KDPG Aldolase Activity

This protocol utilizes a coupled-enzyme spectrophotometric assay.[15]

Principle: The activity of KDPG aldolase is determined by measuring the rate of pyruvate production. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm. The reactions are:

  • KDPG --(KDPG Aldolase)--> Pyruvate + Glyceraldehyde-3-Phosphate

  • Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5.

  • Substrate Solution: 10 mM KDPG in Assay Buffer.

  • NADH Solution: 5 mM NADH in Assay Buffer.

  • Lactate Dehydrogenase (LDH): A commercial preparation of LDH (e.g., from rabbit muscle).

  • Enzyme Sample: Purified KDPG aldolase or cell lysate diluted in cold Assay Buffer.

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 900 µL of Assay Buffer

    • 50 µL of 5 mM NADH solution

    • A sufficient amount of LDH (e.g., 5-10 units)

  • Add the enzyme sample (e.g., 10-20 µL) to the cuvette and mix.

  • Equilibrate to the desired temperature (e.g., 25°C) and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding 50 µL of the 10 mM KDPG substrate solution.

  • Immediately mix and record the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity can be calculated based on the molar extinction coefficient of NADH.

Conclusion

The metabolic fates of this compound and Glucose-6-phosphate represent two distinct and elegant solutions for glucose catabolism. While G6P stands as a central hub in a wide array of organisms, directing carbon flux towards energy generation, biosynthesis, and storage, KDPG is a hallmark of the more streamlined and ancient Entner-Doudoroff pathway prevalent in the prokaryotic world. For researchers in metabolic engineering, understanding the regulation and flux through the ED pathway offers opportunities to engineer microbial chassis for novel bioproduction. For those in drug development, the enzymes unique to the ED pathway, such as KDPG aldolase, present attractive targets for the development of new antibiotics against pathogenic bacteria that rely on this metabolic route. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for furthering these research and development efforts.

References

A Comparative Guide to the Entner-Doudoroff and Glycolysis Pathways: Energy Yield and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of central carbon metabolism is paramount. This guide provides an objective comparison of the energy yields of the Entner-Doudoroff (ED) and the classical Glycolysis (Embden-Meyerhof-Parnas, EMP) pathways, supported by detailed experimental protocols for quantitative analysis.

The breakdown of glucose for energy is a fundamental process in most living organisms. While glycolysis is the most widely known pathway for this process, the Entner-Doudoroff pathway represents a significant alternative, particularly in certain prokaryotic domains. This guide delves into the energetic outputs of each pathway, offering a clear comparison to inform research and development in microbiology, metabolic engineering, and drug discovery.

Energy Yield Comparison: A Quantitative Overview

The primary distinction between the ED and EMP pathways lies in their net energy yield per molecule of glucose. Glycolysis is energetically more favorable, producing a net of two molecules of ATP, whereas the Entner-Doudoroff pathway yields a net of only one ATP molecule.[1][2][3][4][5][6][7] This difference in ATP production is a critical factor in the metabolic strategies of organisms. The ED pathway, however, uniquely produces NADPH, a key reductant in biosynthetic reactions.[1][2][3][5][6][7]

Pathway StageEntner-Doudoroff PathwayGlycolysis (EMP) Pathway
Energy Investment Phase
ATP Consumed1 ATP2 ATP
Energy Payoff Phase
ATP Produced2 ATP4 ATP
NADH Produced1 NADH2 NADH
NADPH Produced1 NADPH0 NADPH
Net Yield per Glucose 1 ATP, 1 NADH, 1 NADPH 2 ATP, 2 NADH

Visualizing the Pathways

To illustrate the distinct series of reactions in each pathway, the following diagrams are provided in DOT language, ready for use with Graphviz.

Entner-Doudoroff Pathway

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase PGL 6-Phospho- glucono-δ-lactone G6P->PGL Glucose-6-P dehydrogenase adp_out G6P->adp_out ADP PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase nadph_out PGL->nadph_out NADPH KDPG 2-Keto-3-deoxy- 6-phosphogluconate PG->KDPG 6-Phosphogluconate dehydratase Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG aldolase G3P Glyceraldehyde- 3-phosphate KDPG->G3P KDPG aldolase Pyruvate2 Pyruvate G3P->Pyruvate2 Glycolytic Steps nadh_out Pyruvate2->nadh_out NADH adp_out2 Pyruvate2->adp_out2 2 ATP atp_in atp_in->G6P ATP nadp_in nadp_in->PGL NADP+ nad_in nad_in->Pyruvate2 NAD+ atp_in2 atp_in2->Pyruvate2 2 ADP

Caption: The Entner-Doudoroff (ED) pathway of glucose catabolism.

Glycolysis (Embden-Meyerhof-Parnas) Pathway

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase adp_out1 G6P->adp_out1 ADP F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde- 3-phosphate (x2) F16BP->G3P Aldolase adp_out2 F16BP->adp_out2 ADP BPG 1,3-Bisphosphoglycerate (x2) G3P->BPG Glyceraldehyde-3-P dehydrogenase PG3 3-Phosphoglycerate (x2) BPG->PG3 Phosphoglycerate kinase nadh_out BPG->nadh_out 2 NADH PG2 2-Phosphoglycerate (x2) PG3->PG2 Phosphoglycerate mutase atp_out1 PG3->atp_out1 2 ATP PEP Phosphoenolpyruvate (x2) PG2->PEP Enolase Pyruvate Pyruvate (x2) PEP->Pyruvate Pyruvate kinase atp_out2 Pyruvate->atp_out2 2 ATP atp_in1 atp_in1->G6P ATP atp_in2 atp_in2->F16BP ATP nad_in nad_in->BPG 2 NAD+ adp_in1 adp_in1->PG3 2 ADP adp_in2 adp_in2->Pyruvate 2 ADP

Caption: The Glycolysis (EMP) pathway of glucose catabolism.

Experimental Protocols for Energy Yield Determination

Accurate quantification of the energy molecules produced by these pathways is essential for metabolic research. The following are detailed methodologies for the key experiments cited in the analysis of ATP, NADH, and NADPH yields.

Quantification of Intracellular ATP using Luciferin-Luciferase Assay

This method provides a highly sensitive measurement of ATP concentrations in cell lysates.

Principle: The enzyme luciferase, in the presence of ATP and O₂, catalyzes the oxidation of luciferin, resulting in light emission. The amount of light produced is directly proportional to the ATP concentration.[2][3][6][8]

Protocol:

  • Cell Lysis:

    • Harvest cultured cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in a suitable lysis buffer (e.g., containing trichloroacetic acid or a commercially available cell lysis reagent) to inactivate ATPases and release intracellular ATP.

    • Incubate on ice for the recommended duration.

    • Centrifuge to pellet cell debris and collect the supernatant containing the ATP.

  • ATP Measurement:

    • Prepare a standard curve using known concentrations of ATP.

    • In a luminometer-compatible plate, add a luciferin-luciferase reagent to each well.

    • Add the cell lysate supernatant and ATP standards to the respective wells.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Construct a standard curve by plotting luminescence against ATP concentration.

    • Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.

    • Normalize the ATP concentration to the total protein concentration or cell number of the sample.

Measurement of Intracellular NADH and NADPH Levels

Spectrophotometric and fluorescent methods are commonly employed to quantify the intracellular pools of NADH and NADPH.

Principle: These assays utilize enzymatic cycling reactions where NADH or NADPH is the limiting component. The rate of the reaction, measured by the change in absorbance or fluorescence, is proportional to the concentration of the respective nucleotide.

Protocol for NADH/NAD⁺ and NADPH/NADP⁺ Cycling Assays:

  • Extraction:

    • Harvest and wash cells as described for the ATP assay.

    • To measure NADH and NADPH (the reduced forms), extract with a basic solution (e.g., 0.1 M NaOH) to destroy the oxidized forms (NAD⁺ and NADP⁺).

    • To measure NAD⁺ and NADP⁺ (the oxidized forms), extract with an acidic solution (e.g., 0.1 M HCl) to destroy the reduced forms.

    • Heat the extracts to facilitate the degradation of the unwanted forms.

    • Neutralize the extracts.

    • Centrifuge to remove precipitates.

  • Quantification:

    • Prepare standard curves for NADH and NADPH.

    • Set up the enzymatic cycling reaction mixture. This typically includes a substrate (e.g., lactate (B86563) for NADH, glucose-6-phosphate for NADPH), a dye (e.g., MTT or resazurin), and a dehydrogenase enzyme.

    • Add the extracted samples and standards to the reaction mixture.

    • Incubate at a controlled temperature.

    • Measure the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each sample and standard.

    • Plot the reaction rate against the concentration for the standards to generate a standard curve.

    • Determine the concentration of NADH, NAD⁺, NADPH, and NADP⁺ in the samples from the standard curve.

    • Calculate the NADH/NAD⁺ and NADPH/NADP⁺ ratios.

Glycolytic Flux Analysis using Extracellular Flux (XF) Analyzers

This technology allows for the real-time measurement of the two major energy-producing pathways in living cells: mitochondrial respiration and glycolysis.

Principle: The extracellular acidification rate (ECAR) is a key indicator of the rate of glycolysis, as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium.[1][9][10]

Protocol:

  • Cell Seeding:

    • Seed cells in a specialized XF microplate at an optimized density.

    • Allow the cells to adhere and form a monolayer.

  • Assay Preparation:

    • Replace the growth medium with a low-buffered XF assay medium.

    • Incubate the plate in a non-CO₂ incubator to allow the temperature and pH to equilibrate.

  • XF Assay:

    • Place the microplate in the XF analyzer.

    • The instrument performs a series of measurements of oxygen consumption rate (OCR) and ECAR.

    • A typical "glycolysis stress test" involves the sequential injection of:

      • Glucose: To initiate glycolysis.

      • Oligomycin: An ATP synthase inhibitor that shuts down mitochondrial ATP production, forcing the cells to rely on glycolysis and revealing the maximum glycolytic capacity.

      • 2-Deoxyglucose (2-DG): A glucose analog that inhibits glycolysis.

  • Data Analysis:

    • The XF software calculates OCR and ECAR values over time.

    • From the ECAR measurements, key parameters of glycolytic function can be determined, including basal glycolysis, glycolytic capacity, and glycolytic reserve.

Conclusion

The choice between the Entner-Doudoroff and Glycolysis pathways reflects a trade-off between maximizing ATP yield and the need for biosynthetic precursors like NADPH. While glycolysis provides a greater net gain of ATP, the ED pathway's production of NADPH is crucial for many organisms, particularly those in aerobic environments. The experimental protocols outlined in this guide provide robust and reliable methods for quantifying the energetic outputs of these fundamental metabolic pathways, enabling researchers to further unravel the complexities of cellular metabolism and its role in health and disease.

References

KDPG as a Biomarker for Bacterial Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate world of bacterial metabolism, understanding the precise pathways a microbe utilizes for energy and carbon sourcing is paramount for researchers in basic science and drug development. The choice between central carbon metabolic routes like the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the Pentose Phosphate Pathway (PPP), and the Entner-Doudoroff (ED) pathway can dictate a bacterium's physiological state, its virulence, and its susceptibility to antimicrobials. 2-keto-3-deoxy-6-phosphogluconate (KDPG) is the cornerstone intermediate of the ED pathway, making it a highly specific biomarker for the activity of this metabolic route.

This guide provides an objective comparison of KDPG as a biomarker for bacterial metabolism against key intermediates of the EMP and PPP pathways. We present supporting experimental data, detailed methodologies for quantification, and visualizations to aid in the selection of appropriate biomarkers for your research needs.

Comparison of Central Carbon Metabolism Pathways

Bacteria primarily utilize three pathways for glucose catabolism. The choice of pathway depends on the species, environmental conditions, and the cell's energetic and biosynthetic needs.[1] The ED pathway is particularly prominent in Gram-negative bacteria such as Pseudomonas, Azotobacter, and is also found in Escherichia coli.[1] While glycolysis is the most common pathway, the ED pathway is considered more ancient and is energetically less efficient, yielding only one ATP molecule per glucose molecule compared to the two ATPs from glycolysis.[1] However, the ED pathway is thermodynamically more favorable and requires less enzymatic protein to achieve the same glucose conversion rate.[2]

FeatureEmbden-Meyerhof-Parnas (EMP)Entner-Doudoroff (ED)Pentose Phosphate Pathway (PPP)
Primary Function ATP production, pyruvate (B1213749) synthesisATP production, pyruvate synthesisNADPH production, precursor synthesis
Key Biomarker Fructose-1,6-bisphosphate (FBP)This compound (KDPG)Sedoheptulose-7-phosphate (S7P)
Key Unique Enzymes Phosphofructokinase, FBP Aldolase (B8822740)6-phosphogluconate dehydratase, KDPG Aldolase Transketolase, Transaldolase
Net ATP Yield/Glucose 2 ATP1 ATPVariable (primarily anabolic)
Net NAD(P)H Yield/Glucose 2 NADH1 NADH, 1 NADPH2 NADPH
Specificity of Biomarker FBP is central to glycolysisKDPG is unique to the ED pathwayS7P is a key intermediate of the non-oxidative PPP

Biomarker Performance: A Comparative Analysis

An ideal biomarker should be specific to the pathway of interest, exhibit a dynamic concentration range that reflects metabolic flux, and be quantifiable with high sensitivity and reproducibility.

KDPG (ED Pathway):

  • Specificity: KDPG is exclusively produced and consumed within the ED pathway. Its presence is a definitive indicator of an active ED pathway.[3]

  • Sensitivity: Intracellular concentrations of KDPG are generally low in bacteria not actively using the ED pathway. However, in organisms like E. coli and Agrobacterium tumefaciens utilizing this pathway, concentrations can reach the micromolar to low millimolar range (e.g., 2.8 to 4.7 µmol/g fresh weight).[4] In mutant strains where the pathway is blocked, KDPG can accumulate to levels exceeding 20 mM, demonstrating a wide dynamic range.

  • Advantages: High specificity provides an unambiguous readout of ED pathway activity.

  • Limitations: May not be present in bacteria that exclusively use glycolysis.

Fructose-1,6-bisphosphate (FBP) (EMP Pathway/Glycolysis):

  • Specificity: FBP is a key regulated intermediate in glycolysis. While central to this pathway, it can also be involved in gluconeogenesis.

  • Sensitivity: FBP is one of the more abundant glycolytic intermediates. In glucose-grown E. coli, its concentration is reported to be in the millimolar range.

  • Advantages: As a central glycolytic metabolite, its levels can reflect the overall glycolytic flux.

  • Limitations: Its presence does not exclude the simultaneous operation of other pathways like the ED or PPP.

Sedoheptulose-7-phosphate (S7P) (PPP):

  • Specificity: S7P is a key intermediate of the non-oxidative branch of the PPP. Its levels are indicative of PPP activity, which is crucial for nucleotide and amino acid biosynthesis.

  • Sensitivity: Intracellular concentrations of S7P are generally lower than those of the main glycolytic intermediates.

  • Advantages: Provides a measure of the flux towards anabolic processes.

  • Limitations: The PPP is interconnected with glycolysis, and interpreting S7P levels in isolation can be complex.

Quantitative Data Summary

The following table summarizes reported intracellular concentrations of these biomarkers in E. coli under glucose-fed conditions. It is important to note that these values are compiled from different studies and experimental conditions may vary.

BiomarkerPathwayReported Intracellular Concentration in E. coliReference
KDPGEntner-Doudoroff~4.7 µmol/g fresh weight[4]
Fructose-1,6-bisphosphateGlycolysis (EMP)~1.5 - 15 mM
Glucose-6-phosphateGlycolysis/PPP~0.5 - 5 mM
Sedoheptulose-7-phosphatePentose PhosphateLower than glycolytic intermediates

Experimental Protocols

Accurate quantification of metabolic biomarkers is crucial for their reliable use. Below are detailed methodologies for the key experimental approaches.

Sample Preparation for Bacterial Metabolomics

A robust and reproducible sample preparation protocol is essential to preserve the in vivo metabolic state of the bacteria.

  • Quenching: Rapidly halt all enzymatic activity to prevent changes in metabolite concentrations. A common method is to add the bacterial culture to a cold quenching solution, such as 60% methanol (B129727) at -40°C or lower.[5]

  • Cell Harvesting: Pellet the quenched cells by centrifugation at a low temperature.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent. A boiled ethanol-water mixture (e.g., 75% ethanol) has been shown to be effective for both Gram-positive and Gram-negative bacteria.[6]

  • Sample Clarification: Centrifuge the extract to remove cell debris and collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant, for example, using a vacuum concentrator, and reconstitute the metabolite pellet in a suitable solvent for analysis (e.g., a water/acetonitrile (B52724) mixture for LC-MS).[7]

G cluster_collection Sample Collection cluster_processing Sample Processing Bacterial Culture Bacterial Culture Quenching Quench Metabolism (e.g., -40°C Methanol) Bacterial Culture->Quenching Rapidly add to cold solvent Cell Harvesting Centrifuge at low temp Quenching->Cell Harvesting Metabolite Extraction e.g., Boiled Ethanol/Water Cell Harvesting->Metabolite Extraction Sample Clarification Centrifuge to remove debris Metabolite Extraction->Sample Clarification Analysis LC-MS/MS or Enzymatic Assay Sample Clarification->Analysis Sample Clarification->Analysis Supernatant

Bacterial metabolomics sample preparation workflow.
KDPG Quantification via Coupled Enzymatic Assay

This spectrophotometric assay is a reliable method for quantifying KDPG in bacterial extracts. It relies on the activity of two enzymes: KDPG aldolase and L-lactate dehydrogenase.

Principle:

  • KDPG aldolase cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate.

  • L-lactate dehydrogenase then reduces the newly formed pyruvate to lactate, a reaction that consumes NADH.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is directly proportional to the initial amount of KDPG in the sample.

Reagents:

  • HEPES buffer (e.g., 100 mM, pH 8.0)

  • NADH solution (e.g., 0.2 mM)

  • L-lactate dehydrogenase (from rabbit muscle)

  • KDPG aldolase

  • Prepared bacterial extract

  • Trichloroacetic acid (TCA) for reaction termination (optional, for discontinuous assay)

Procedure (Continuous Assay):

  • Prepare a reaction mixture in a cuvette containing HEPES buffer, NADH, L-lactate dehydrogenase, and the bacterial extract.

  • Incubate for a few minutes to allow for the reduction of any endogenous pyruvate in the sample.

  • Record the initial absorbance at 340 nm (A_initial).

  • Initiate the reaction by adding KDPG aldolase.

  • Monitor the decrease in absorbance at 340 nm over time until the reaction is complete (A_final).

  • Calculate the change in absorbance (ΔA = A_initial - A_final).

  • Determine the concentration of KDPG using the Beer-Lambert law and the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

G KDPG KDPG Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase GAP Glyceraldehyde-3-P KDPG->GAP Lactate L-Lactate Pyruvate->Lactate L-Lactate Dehydrogenase NADH NADH (Abs @ 340nm) NAD NAD+ (No Abs @ 340nm) NADH:e->NAD:w

Coupled enzymatic assay for KDPG quantification.
LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of multiple metabolites simultaneously.

General Workflow:

  • Chromatographic Separation: The prepared metabolite extract is injected into a liquid chromatograph. A reversed-phase C18 column or a HILIC column can be used to separate the metabolites based on their physicochemical properties. A gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid, is typically used for elution.[8]

  • Ionization: The separated metabolites are ionized, commonly using electrospray ionization (ESI).

  • Mass Spectrometry Analysis: The ionized metabolites are analyzed in the mass spectrometer. For targeted quantification, Multiple Reaction Monitoring (MRM) is often employed. In MRM, a specific precursor ion for the metabolite of interest is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.

LC-MS/MS Parameters for KDPG:

  • Ionization Mode: Negative

  • Precursor Ion (m/z): 257

  • Product Ion (m/z): 79[4]

Researchers should optimize chromatographic conditions and mass spectrometer parameters for their specific instrumentation to achieve the best performance.

Conclusion

KDPG stands out as a highly specific and reliable biomarker for monitoring the activity of the Entner-Doudoroff pathway in bacteria. Its exclusive presence in this pathway provides an unambiguous signal, which is a significant advantage over biomarkers of more interconnected pathways like glycolysis and the PPP. While Fructose-1,6-bisphosphate and Sedoheptulose-7-phosphate are valuable for assessing the flux through the EMP and PPP pathways respectively, their interpretation can be more complex due to metabolic crosstalk.

References

A Researcher's Guide to Validating the Entner-Doudoroff Pathway in Novel Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the metabolic landscape of new organisms, confirming the presence and activity of specific catabolic routes is a foundational step. This guide provides a comprehensive comparison of modern techniques for validating the Entner-Doudoroff (ED) pathway, an alternative to glycolysis crucial in many prokaryotes. We present a side-by-side analysis of genomic, transcriptomic, enzymatic, and metabolomic approaches, complete with detailed experimental protocols and supporting data to inform your research strategy.

The Entner-Doudoroff (ED) pathway is a metabolic route for glucose catabolism that is distinct from the more commonly known Embden-Meyerhof-Parnas (glycolysis) pathway.[1] It is particularly prevalent in Gram-negative bacteria and archaea.[1] The pathway is characterized by a unique set of enzymes, most notably 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740).[1] Validating the presence and activity of this pathway is essential for understanding the central carbon metabolism of a newly discovered or engineered organism, which has significant implications for metabolic engineering, drug development, and diagnostics.

Comparative Analysis of Validation Methodologies

Choosing the appropriate method for validating the ED pathway depends on the research question, available resources, and the desired level of evidence. The following table summarizes the key characteristics of the primary validation techniques.

Method Data Generated Throughput Estimated Cost per Sample (USD) Estimated Time per Sample Advantages Limitations
Genomic Analysis Presence/absence of ED pathway genes (edd, eda)High$50 - $200[2]1-3 daysRapid, cost-effective for initial screening.[2]Presence of genes does not guarantee expression or function.[3]
Transcriptomic Analysis (RNA-Seq) Gene expression levels of edd and edaHigh$200 - $5002-5 daysQuantifies gene expression under specific conditions.RNA levels may not directly correlate with enzyme activity.
Biochemical (Enzymatic) Assays Specific activity of key ED enzymes (U/mg protein)Medium$30 - $1004-8 hoursProvides direct evidence of functional enzymes.[4]Requires development of specific assays; can be lower throughput.
Metabolic Flux Analysis (¹³C-MFA) Quantitative flux through the ED pathway (mmol/gDW/hr)Low$500 - $1500+1-2 weeksGold standard for quantifying pathway activity in vivo.[5][6]Technically demanding, expensive, and time-consuming.[7]

Visualizing the Entner-Doudoroff Pathway and Validation Workflow

To aid in the conceptual understanding of the ED pathway and the process of its validation, the following diagrams have been generated using the Graphviz DOT language.

ED_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase _6PG 6-Phosphogluconate G6P->_6PG Glucose-6-P Dehydrogenase KDPG 2-Keto-3-deoxy-6- phosphogluconate _6PG->KDPG 6-Phosphogluconate Dehydratase (edd) GAP Glyceraldehyde-3-Phosphate KDPG->GAP KDPG Aldolase (eda) Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase (eda) Pyruvate2 Pyruvate GAP->Pyruvate2 Glycolytic Steps

The Entner-Doudoroff Pathway with key enzymes.

Validation_Workflow cluster_genomic Genomic/Transcriptomic Analysis cluster_biochemical Biochemical Analysis cluster_metabolic Metabolic Flux Analysis GenomeSeq Genome Sequencing GeneID Identify edd & eda genes GenomeSeq->GeneID EnzymeAssay Enzyme Assays GeneID->EnzymeAssay Hypothesis Generation RNASeq RNA Sequencing GeneExp Quantify Gene Expression RNASeq->GeneExp GeneExp->EnzymeAssay Hypothesis Generation CellCulture Cell Culture CellLysis Cell Lysis CellCulture->CellLysis CellLysis->EnzymeAssay FluxCalculation Flux Calculation EnzymeAssay->FluxCalculation Functional Confirmation IsotopeLabeling ¹³C Isotope Labeling MetaboliteExtraction Metabolite Extraction IsotopeLabeling->MetaboliteExtraction MSAnalysis Mass Spectrometry MetaboliteExtraction->MSAnalysis MSAnalysis->FluxCalculation

A generalized workflow for validating the ED pathway.

Detailed Experimental Protocols

Genomic Analysis: Identification of ED Pathway Genes
  • DNA Extraction: Isolate high-quality genomic DNA from the organism of interest using a suitable commercial kit or standard protocol.

  • Genome Sequencing: Perform whole-genome sequencing using a next-generation sequencing (NGS) platform.

  • Genome Assembly: Assemble the raw sequencing reads into a draft or complete genome sequence.

  • Gene Prediction and Annotation: Use gene prediction software (e.g., Prodigal for prokaryotes) to identify open reading frames (ORFs). Annotate these ORFs by comparing their translated sequences against protein databases (e.g., NCBI nr, UniProt) using BLASTp.

  • Homology Search: Specifically search the annotated genome for homologs of known 6-phosphogluconate dehydratase (edd) and KDPG aldolase (eda) genes from closely related organisms.

Transcriptomic Analysis: Quantification of ED Pathway Gene Expression
  • RNA Extraction: Extract total RNA from the organism grown under conditions where the ED pathway is expected to be active (e.g., growth on gluconate).

  • Library Preparation and Sequencing: Prepare an RNA-Seq library, including rRNA depletion or mRNA enrichment, and sequence it on an NGS platform.

  • Data Analysis: Map the RNA-Seq reads to the assembled genome and quantify the expression levels of the putative edd and eda genes as transcripts per million (TPM) or fragments per kilobase of transcript per million mapped reads (FPKM).

Biochemical Assays: Measurement of Key Enzyme Activities

1. 6-Phosphogluconate Dehydratase (EDD) Activity Assay

This assay is typically coupled to the KDPG aldolase and lactate (B86563) dehydrogenase (LDH) reactions, where the oxidation of NADH is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5

    • 6-phosphogluconate (substrate)

    • NADH

    • KDPG aldolase (coupling enzyme)

    • Lactate dehydrogenase (LDH) (coupling enzyme)

    • Cell-free extract

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADH, KDPG aldolase, and LDH in a cuvette.

    • Add the cell-free extract to the cuvette and incubate for a few minutes to allow for the reduction of any endogenous pyruvate.

    • Initiate the reaction by adding 6-phosphogluconate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the specific activity based on the rate of NADH oxidation and the total protein concentration of the cell-free extract.

2. This compound (KDPG) Aldolase (EDA) Activity Assay

This assay also relies on a coupled reaction with LDH, monitoring NADH oxidation.

  • Reagents:

    • Assay Buffer: 100 mM HEPES, pH 8.0

    • KDPG (substrate)

    • NADH

    • Lactate dehydrogenase (LDH)

    • Cell-free extract

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and LDH.

    • Add the cell-free extract and incubate to reduce endogenous pyruvate.

    • Start the reaction by adding KDPG.

    • Measure the decrease in absorbance at 340 nm.

    • Calculate the specific activity.

Metabolic Flux Analysis: ¹³C-Labeling Experiment
  • Cultivation: Grow the organism in a chemically defined medium with a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C]glucose).

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.

  • Derivatization and Analysis: Derivatize the amino acids from the protein hydrolysate and analyze their mass isotopomer distributions using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Flux Calculation: Use specialized software to fit the measured labeling patterns to a metabolic model of the organism's central carbon metabolism, thereby quantifying the flux through the ED pathway.[5]

Conclusion

Validating the presence and activity of the Entner-Doudoroff pathway in a new organism requires a multi-faceted approach. While genomic and transcriptomic analyses provide a rapid and cost-effective initial assessment of the pathway's potential, they do not confirm its functionality. Biochemical assays offer direct evidence of active enzymes, and ¹³C-metabolic flux analysis provides the ultimate quantification of in vivo pathway activity. The choice of methodology should be guided by the specific research objectives, with a combination of these techniques offering the most robust and comprehensive validation. This guide provides the foundational knowledge and protocols to empower researchers in their exploration of microbial metabolism.

References

A Comparative Analysis of KDPG Aldolase Across Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparative analysis of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740), a key enzyme in the Entner-Doudoroff (ED) pathway, across a range of microbial species. This guide offers a valuable resource for understanding the structure-function relationships, kinetic properties, and stability of this enzyme, which holds significant potential for biocatalysis and as a target for antimicrobial drug development.

KDPG aldolase (EC 4.1.2.14) catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[1][2] This reaction is a critical step in the ED pathway, an alternative to glycolysis for glucose metabolism found in many bacteria and archaea.[1] The enzyme is a Class I aldolase that utilizes a Schiff base intermediate in its catalytic mechanism.[2][3] Structurally, KDPG aldolase typically forms a trimer, with each subunit adopting an α/β barrel fold.[1]

Quantitative Comparison of Kinetic Parameters

The catalytic efficiency and substrate affinity of KDPG aldolase vary among different species, reflecting their adaptation to diverse metabolic needs and environmental conditions. The following table summarizes key kinetic parameters for KDPG aldolase and related enzymes from several microorganisms.

EnzymeSpeciesSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Optimal pH
KDPG AldolaseEscherichia coliKDPG0.1808.0 x 1057.5
KDPG AldolaseHaloferax volcaniiKDPG0.29--~7.0
KDPG AldolaseSynechocystis sp. PCC 6803KDPG0.095---
KDPG AldolaseZymomonas mobilisKDPG----
KDPG AldolasePseudomonas putidaKDPG----
KDPG AldolaseThermotoga maritimaKDPG----
KDPGal AldolaseEscherichia coliKDPGal0.241.9 x 1047.5
KDG AldolaseSulfolobus solfataricusKDG0.33351.1 x 105-

Note: A hyphen (-) indicates that the specific data was not available in the cited sources. The kcat for H. volcanii KDPGA was reported as a Vmax of 209 ± 12 U/mg.[4]

Comparative Thermostability

The thermal stability of KDPG aldolase is a critical parameter for its application in industrial biocatalysis. Enzymes from thermophilic organisms are expected to exhibit higher thermostability. For instance, the KDG aldolase from the hyperthermophilic archaeon Sulfolobus solfataricus has a reported melting temperature (Tm) of 96.7°C.[5] In contrast, enzymes from mesophilic organisms like E. coli are generally less thermostable. The structural basis for the high thermostability of KDPG aldolase from the thermophile Thermotoga maritima has been attributed to an increased number of salt bridges and more compact hydrophobic core compared to its mesophilic counterparts.

Experimental Protocols

KDPG Aldolase Activity Assay

A continuous spectrophotometric assay is commonly used to determine the activity of KDPG aldolase. This assay couples the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is monitored over time.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • KDPG (substrate)

  • NADH

  • Lactate dehydrogenase (LDH)

  • Purified KDPG aldolase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KDPG, and NADH in a cuvette.

  • Add a sufficient amount of LDH to ensure that the KDPG aldolase reaction is the rate-limiting step.

  • Initiate the reaction by adding the purified KDPG aldolase to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of pyruvate produced is calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

DSF, also known as Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm). The assay monitors the unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.

Materials:

  • Purified KDPG aldolase

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument with a thermal ramping capability

  • 96-well PCR plates

  • Buffer of interest

Procedure:

  • Prepare a reaction mixture containing the purified KDPG aldolase and SYPRO Orange dye in the desired buffer.

  • Aliquot the mixture into the wells of a 96-well PCR plate.

  • Place the plate in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.

  • The Tm is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

Visualizing Key Processes

To further elucidate the context and methodology of KDPG aldolase analysis, the following diagrams are provided.

experimental_workflow cluster_prep Enzyme Preparation cluster_analysis Enzyme Characterization cluster_data Data Analysis Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Protein_Quantification Protein Quantification Protein_Purification->Protein_Quantification Structural_Analysis Structural Analysis (X-ray/Cryo-EM) Protein_Purification->Structural_Analysis Activity_Assay Kinetic Activity Assay Protein_Quantification->Activity_Assay Stability_Assay Thermal Stability Assay (DSF) Protein_Quantification->Stability_Assay Kinetic_Parameters Determine Km, kcat Activity_Assay->Kinetic_Parameters Tm_Determination Determine Tm Stability_Assay->Tm_Determination Structure_Determination Solve 3D Structure Structural_Analysis->Structure_Determination

A generalized workflow for the comparative analysis of KDPG aldolase.

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP PGL 6-Phospho-glucono- δ-lactone G6P->PGL Glucose-6-P Dehydrogenase NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy-6- phosphogluconate PG->KDPG 6-Phosphogluconate Dehydratase Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG Aldolase G3P Glyceraldehyde-3-phosphate KDPG->G3P KDPG Aldolase Glycolysis Glycolysis G3P->Glycolysis Pyruvate2 Pyruvate Glycolysis->Pyruvate2 Multiple steps 2 ADP -> 2 ATP NAD+ -> NADH

References

A Comparative Guide to the KDPG Pathway in Extremophiles versus Mesophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-keto-3-deoxy-6-phosphogluconate (KDPG) pathway, a key component of the Entner-Doudoroff (ED) pathway, is a central metabolic route for glucose catabolism in a wide range of microorganisms. While ubiquitous, the enzymes and regulation of this pathway exhibit significant variations between organisms adapted to moderate conditions (mesophiles) and those thriving in extreme environments (extremophiles). Understanding these differences is crucial for various applications, from industrial biotechnology to the development of novel antimicrobial agents targeting unique metabolic pathways.

This guide provides an objective comparison of the KDPG pathway in extremophiles and mesophiles, supported by experimental data, detailed methodologies, and visual representations of the pathway and experimental workflows.

Pathway Variations: A Fork in the Metabolic Road

The canonical KDPG pathway, common in many mesophilic bacteria, involves the dehydration of 6-phosphogluconate to KDPG, which is then cleaved by KDPG aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde-3-phosphate. However, extremophilic archaea, particularly hyperthermophiles and halophiles, often utilize modified versions of the ED pathway. These variations include non-phosphorylative, semi-phosphorylative, and branched pathways, reflecting adaptations to their unique cellular environments.

Caption: Figure 1: Comparison of KDPG pathway variations.

Quantitative Data Comparison

The functional differences in the KDPG pathway between extremophiles and mesophiles are reflected in the kinetic parameters of their key enzymes and the metabolic flux through the pathway.

Enzyme Kinetics

The stability and efficiency of enzymes are critical for survival in extreme conditions. Enzymes from extremophiles often exhibit higher thermal stability and may have different kinetic properties compared to their mesophilic counterparts.

EnzymeOrganismTypeSubstrateKm (mM)kcat (s-1)Optimal Temp. (°C)
KDPG Aldolase Escherichia coliMesophileKDPG0.183~37
Thermotoga maritimaThermophileKDPG>500.40~80
Haloferax volcaniiHalophileKDPG0.29-~45
6-Phosphogluconate Dehydratase Caulobacter crescentusMesophile6-Phosphogluconate0.3-Not reported
Thermophilic speciesThermophile6-PhosphogluconateData not availableData not available-
Metabolic Flux Analysis

Metabolic flux analysis using techniques like 13C-labeling reveals the in vivo activity of metabolic pathways. Studies have shown that the reliance on the Entner-Doudoroff pathway can vary significantly.

OrganismTypeConditionED Pathway Flux (% of Glucose Uptake)Reference
Pseudomonas protegens Pf-5MesophileGlucose as carbon source>90%[1]
Sulfolobus solfataricusHyperthermophileGlucose as carbon sourceUtilizes a modified ED pathway[2]
Geobacillus sp. LC300ThermophileGlucose as carbon sourceNot utilized[3]
Thermus thermophilus HB8ThermophileGlucose as carbon sourceNot utilized[3]
Rhodothermus marinus DSM 4252ThermophileGlucose as carbon sourceNot utilized[3]

Experimental Protocols

Accurate comparison of enzyme activity and metabolic flux requires standardized and robust experimental protocols.

KDPG Aldolase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the cleavage of KDPG to pyruvate and glyceraldehyde-3-phosphate. The formation of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

KDPG_Aldolase_Assay cluster_reaction1 Reaction 1 cluster_reaction2 Reaction 2 (Coupled) KDPG KDPG Pyruvate Pyruvate KDPG->Pyruvate GAP Glyceraldehyde-3-P KDPG->GAP KDPG_Aldolase KDPG Aldolase Lactate Lactate Pyruvate->Lactate LDH Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD caption Figure 2: Workflow for KDPG Aldolase Assay.

Caption: Figure 2: Workflow for KDPG Aldolase Assay.

Materials:

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 5 mM MgCl2

  • 0.2 mM NADH

  • 10 units/mL Lactate Dehydrogenase (LDH)

  • 10 mM KDPG solution

  • Enzyme sample (cell lysate or purified enzyme)

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl2, and NADH.

  • Add the lactate dehydrogenase to the mixture.

  • Incubate at the desired temperature (e.g., 37°C for mesophiles, higher for thermophiles) for 5 minutes to allow the temperature to equilibrate and to consume any endogenous pyruvate.

  • Initiate the reaction by adding the KDPG solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).

6-Phosphogluconate Dehydratase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the conversion of 6-phosphogluconate to KDPG. The KDPG produced is then measured using the KDPG aldolase/LDH coupled system described above.

EDD_Assay cluster_reaction1 Reaction 1 cluster_reaction2 Reaction 2 (Coupled) cluster_reaction3 Reaction 3 (Coupled) PG 6-Phosphogluconate KDPG KDPG PG->KDPG EDD 6-Phosphogluconate Dehydratase (EDD) Pyruvate Pyruvate KDPG->Pyruvate GAP Glyceraldehyde-3-P KDPG->GAP KDPG_Aldolase KDPG Aldolase Lactate Lactate Pyruvate->Lactate LDH Lactate Dehydrogenase NADH NADH NAD NAD+ NADH->NAD caption Figure 3: Workflow for 6-Phosphogluconate Dehydratase Assay.

References

Distinguishing Metabolic Crossroads: A Comparative Guide to the Entner-Doudoroff and Pentose Phosphate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of central carbon metabolism is critical. This guide provides an objective comparison of two key glucose catabolic routes: the Entner-Doudoroff (ED) pathway and the Pentose Phosphate Pathway (PPP). We delve into their distinct biochemical roles, energetic efficiencies, and the experimental methodologies used to differentiate and quantify their metabolic flux, supported by experimental data.

The Entner-Doudoroff and Pentose Phosphate pathways represent two alternative metabolic routes for the oxidation of glucose, diverging from the more canonical Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis. While both pathways ultimately generate pyruvate (B1213749) and other intermediates for downstream cellular processes, their primary physiological functions and energetic yields differ significantly. The PPP is a universally conserved pathway essential for generating NADPH, which is crucial for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[1] In contrast, the ED pathway is predominantly found in prokaryotes and is considered a more ancient route for glucose catabolism, offering an alternative to glycolysis for energy production.[1]

Core Features and Quantitative Comparison

The fundamental differences between the Pentose Phosphate Pathway and the Entner-Doudoroff Pathway lie in their stoichiometry, key enzymatic reactions, and primary metabolic outputs. These distinctions are pivotal for understanding their roles in cellular metabolism under diverse physiological conditions.

FeaturePentose Phosphate Pathway (Oxidative Phase)Entner-Doudoroff Pathway
Primary Function NADPH and precursor synthesis (ribose-5-phosphate)[1]Glucose catabolism to pyruvate[1]
Starting Substrate Glucose-6-phosphateGlucose
Key Intermediates 6-Phosphogluconolactone, 6-Phosphogluconate, Ribulose-5-phosphate6-Phosphogluconate, 2-Keto-3-deoxy-6-phosphogluconate (KDPG)[1]
Key Enzymes Glucose-6-phosphate dehydrogenase (G6PD), 6-Phosphogluconate dehydrogenase (6PGD)[1]6-Phosphogluconate dehydratase, KDPG aldolase[1]
Net ATP Yield per Glucose 01[1]
Net NADH Yield per Glucose 01[1]
Net NADPH Yield per Glucose 21[1]
Organismal Distribution UbiquitousPrimarily prokaryotes (especially Gram-negative bacteria), some archaea and lower eukaryotes[1]

Quantitative Flux Data

The contribution of each pathway to glucose metabolism can be precisely quantified using techniques such as 13C-Metabolic Flux Analysis (13C-MFA). The following table summarizes findings from various studies, illustrating the differential utilization of these pathways across different organisms and conditions.

OrganismConditionPPP Flux (% of Glucose Uptake)ED Pathway Flux (% of Glucose Uptake)Reference
Escherichia coliNutrient-replete-~70% of glycolytic flux in a ΔpfkA mutant with EDP overexpression[2]
Pseudomonas aeruginosaClinical IsolatesUtilized exclusively for biosynthesisPredominant pathway for glucose catabolism[3]
Ralstonia solanacearumGlucose oxidationNon-oxidative PPP active, oxidative PPP absentPredominant pathway[4]
Neisseria gonorrhoeaeGlucose as sole energy source-87% of carbon flux[5]
Corynebacterium glutamicumGrowth on fructose14.4%-[6]
Corynebacterium glutamicumGrowth on glucose62.0%-[6]

Visualizing the Pathways

To better comprehend the flow of metabolites through the PPP and ED pathways, the following diagrams illustrate the key reactions and products.

Pentose_Phosphate_Pathway G6P Glucose-6-P PGL 6-Phospho-glucono-δ-lactone G6P->PGL G6PD NADP1 NADP+ PG 6-Phospho-gluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P 6PGD NADP2 NADP+ CO2 CO2 PG->CO2 R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P Glycolysis Glycolytic Intermediates R5P->Glycolysis Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->Glycolysis NADPH1 NADPH NADPH2 NADPH NADP1->NADPH1 NADP2->NADPH2 Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P ATP_in ATP PG 6-Phospho-gluconate G6P->PG NADP NADP+ KDPG 2-Keto-3-deoxy-6-P-gluconate PG->KDPG 6-P-gluconate dehydratase Pyruvate1 Pyruvate KDPG->Pyruvate1 KDPG aldolase G3P Glyceraldehyde-3-P KDPG->G3P KDPG aldolase Pyruvate2 Pyruvate G3P->Pyruvate2 Lower Glycolysis NAD NAD+ ADP_in ADP NADPH NADPH NADP->NADPH NADH NADH NAD->NADH ADP_out ADP ATP_in->ADP_out ATP_out ATP ADP_in->ATP_out Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CellCulture 1. Cell Culture IsotopeLabeling 2. Isotope Labeling with [13C]Glucose CellCulture->IsotopeLabeling MetaboliteExtraction 3. Metabolite Extraction IsotopeLabeling->MetaboliteExtraction MSAnalysis 4. GC-MS or LC-MS Analysis MetaboliteExtraction->MSAnalysis MID 5. Determine Mass Isotopomer Distributions MSAnalysis->MID FluxCalculation 6. Computational Flux Calculation MID->FluxCalculation FluxMap 7. Generate Metabolic Flux Map FluxCalculation->FluxMap

References

A Researcher's Guide to Metabolic Flux Analysis: Comparing the Entner-Doudoroff (ED) and Embden-Meyerhof-Parnas (EMP) Glycolytic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of central carbon metabolism is paramount. This guide provides a comprehensive comparison of two key glycolytic routes: the Entner-Doudoroff (ED) and the Embden-Meyerhof-Parnas (EMP) pathways. We delve into a quantitative comparison of their metabolic fluxes, supported by detailed experimental methodologies for their determination via ¹³C Metabolic Flux Analysis (¹³C-MFA).

The breakdown of glucose is a fundamental process for energy production and the generation of biosynthetic precursors in nearly all living organisms. While the EMP pathway is often considered the canonical route for glycolysis, the ED pathway represents a widespread and thermodynamically efficient alternative, particularly in prokaryotes.[1][2][3] The choice between these pathways has significant implications for an organism's energy yield, redox balance, and biosynthetic capabilities. Metabolic flux analysis, particularly using stable isotope tracers like ¹³C, provides a powerful tool to quantify the in vivo activity of these pathways, offering a snapshot of cellular physiology.[4][5]

Pathway Stoichiometry and Energetics: A Head-to-Head Comparison

The primary distinctions between the ED and EMP pathways lie in their net energy and reducing equivalent yields per molecule of glucose. The EMP pathway is characterized by a higher ATP yield, making it advantageous for organisms in energy-deprived, anaerobic environments.[6] Conversely, the ED pathway, despite its lower ATP yield, is more thermodynamically favorable and requires a lower protein investment to achieve the same glycolytic flux, making it a preferred route for many aerobic and facultative anaerobic microbes.[6][7][8]

ParameterEntner-Doudoroff (ED) PathwayEmbden-Meyerhof-Parnas (EMP) PathwayReference
Net ATP Yield 12[1][6][9]
Net NADH Yield 12[1][8][9]
Net NADPH Yield 10[1][8][9]
Thermodynamic Favorability More favorable, less constrainedLess favorable, contains a thermodynamic bottleneck[6][7]
Key Differentiating Enzymes 6-phosphogluconate dehydratase, KDPG aldolasePhosphofructokinase, Fructose-1,6-bisphosphate aldolase[3][10]
Prevalence Primarily prokaryotes (especially aerobic and facultative anaerobes), some archaea and lower eukaryotes.[1][11]Ubiquitous across all domains of life.[1]

Quantitative Flux Analysis: Experimental Data

¹³C-MFA allows for the precise quantification of carbon flow through different metabolic pathways. The table below summarizes experimental data from studies that have compared the relative flux through the ED and EMP pathways in various microorganisms.

OrganismConditionED Pathway Flux (% of Glucose Uptake)EMP Pathway Flux (% of Glucose Uptake)Reference
Escherichia coliNutrient-replete~10%~90%[12]
Escherichia coliCarbon Upshift (dynamic)Rapid increase to ~130% of EMP fluxDynamic change[12][13]
Thermotoga maritimaAnaerobic fermentation15%85%[14]
Thermoproteus tenaxAnaerobic fermentation15%85%[14]
Sulfolobus acidocaldariusAerobic fermentation100%0%[14]
Marine Bacteria (various)Glucose catabolismPredominantly used by 90% of strainsUsed by 10% of strains[7]
Soil Microbial Communities13%62%[7]

Experimental Protocol: ¹³C Metabolic Flux Analysis

The following protocol outlines the key steps for conducting a ¹³C-MFA experiment to compare the fluxes through the ED and EMP pathways.[4][5][15]

1. Experimental Design:

  • Tracer Selection: The choice of ¹³C-labeled substrate is critical. [1,2-¹³C]glucose is a commonly used tracer that produces distinct labeling patterns in downstream metabolites of the ED and EMP pathways.[16] Parallel labeling experiments using different tracers can provide higher resolution.[16]

  • Metabolic Model: A well-defined metabolic network model that includes the ED, EMP, and other relevant central carbon metabolism pathways is essential.[16]

2. Cell Culture and Isotope Labeling:

  • Steady State: Cells should be cultured in a chemostat or in the exponential phase of batch culture to ensure a metabolic and isotopic steady state.[17]

  • Labeled Media: The culture medium is switched to one containing the ¹³C-labeled substrate. The duration of labeling must be sufficient to achieve isotopic steady state, often several cell doubling times.[17]

3. Metabolite Quenching and Extraction:

  • Quenching: To halt metabolic activity instantly, the culture is rapidly quenched using a cold solvent, such as -80°C methanol.[4][17]

  • Extraction: Intracellular metabolites are then extracted, typically using a cold solvent mixture (e.g., 80% methanol).[4]

4. Isotopic Labeling Measurement:

  • Analytical Techniques: The isotopic labeling patterns of key intracellular metabolites (e.g., amino acids, organic acids) are measured using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][18]

5. Flux Estimation and Analysis:

  • Software: The measured labeling data, along with extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion), are input into specialized software (e.g., INCA, Metran) for flux estimation.[15][16][18]

  • Statistical Validation: Goodness-of-fit tests and confidence interval calculations are performed to validate the flux map.[15]

Visualizing the Metabolic Landscape

To facilitate a deeper understanding of the pathways and experimental workflow, the following diagrams are provided.

ED_vs_EMP_Workflow Experimental Workflow for Comparative ¹³C-MFA cluster_design 1. Experimental Design cluster_experiment 2. Tracer Experiment cluster_analysis 3. Sample Analysis cluster_computation 4. Data Interpretation design Define Metabolic Model Select ¹³C-Tracer ([1,2-¹³C]glucose) culture Cell Culture to Metabolic Steady State design->culture labeling Introduce ¹³C-Labeled Substrate culture->labeling quench Metabolic Quenching (e.g., Cold Methanol) labeling->quench extract Metabolite Extraction quench->extract measure Isotopic Labeling Measurement (GC-MS / LC-MS) extract->measure flux_est Flux Estimation (Software Analysis) measure->flux_est stat_val Statistical Validation (Goodness-of-fit) flux_est->stat_val

Caption: A generalized workflow for a ¹³C Metabolic Flux Analysis experiment.

EMP_Pathway Embden-Meyerhof-Parnas (EMP) Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P -1 ATP F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP -1 ATP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 +1 NADH PG3 3-Phosphoglycerate BPG13->PG3 +1 ATP PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate +1 ATP

Caption: The Embden-Meyerhof-Parnas (EMP) glycolytic pathway.

ED_Pathway Entner-Doudoroff (ED) Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P -1 ATP PG6 6-P-Glucono- δ-lactone G6P->PG6 +1 NADPH PGluconate6 6-P-Gluconate PG6->PGluconate6 KDPG 2-Keto-3-deoxy- 6-P-gluconate PGluconate6->KDPG Pyruvate1 Pyruvate KDPG->Pyruvate1 GAP Glyceraldehyde-3-P KDPG->GAP Pyruvate2 Pyruvate GAP->Pyruvate2 +1 NADH +2 ATP

References

The Role of 2-Keto-3-deoxy-6-phosphogluconate in Microbial Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of microbial species is a cornerstone of microbiology, with profound implications for clinical diagnostics, industrial applications, and drug development. The metabolic capabilities of microorganisms provide a rich source of biochemical markers for their differentiation. One such key intermediate, 2-Keto-3-deoxy-6-phosphogluconate (KDPG), is central to the Entner-Doudoroff (ED) pathway, a unique route of glucose catabolism. The presence or absence of this pathway is a significant taxonomic marker, particularly for distinguishing various Gram-negative bacteria.

This guide provides a comparative analysis of the utility of KDPG as a marker for microbial identification, contrasting it with alternative, commonly employed biochemical tests. We present experimental protocols, performance data, and a visual representation of the underlying metabolic pathway to aid researchers in selecting and interpreting appropriate identification methods.

The Entner-Doudoroff Pathway and its Significance

The Entner-Doudoroff pathway is an alternative to the more common Embden-Meyerhof-Parnas (glycolysis) pathway for glucose metabolism.[1][2][3][4][5] A key and unique intermediate in this pathway is this compound (KDPG). The cleavage of KDPG by the enzyme KDPG aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde-3-phosphate is a hallmark of this metabolic route.[1][2][3][4]

The ED pathway is predominantly found in aerobic Gram-negative bacteria such as Pseudomonas, Azotobacter, and Rhizobium, which often lack the key glycolytic enzyme phosphofructokinase.[4][5] Its presence is a valuable characteristic for differentiating these organisms from other Gram-negative bacteria, like those in the Enterobacteriaceae family, which typically utilize the glycolysis pathway.

Below is a diagram illustrating the key steps of the Entner-Doudoroff pathway.

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase PG6 6-Phosphoglucono- δ-lactone G6P->PG6 Glucose-6-phosphate dehydrogenase P6G 6-Phosphogluconate PG6->P6G 6-Phosphogluconolactonase KDPG 2-Keto-3-deoxy-6- phosphogluconate P6G->KDPG 6-Phosphogluconate dehydratase Pyruvate Pyruvate KDPG->Pyruvate KDPG aldolase G3P Glyceraldehyde- 3-phosphate KDPG->G3P KDPG aldolase G3P->Pyruvate Glycolysis (multiple steps) Microbial_ID_Workflow start Gram-Negative Rod Isolated oxidase Oxidase Test start->oxidase pos_oxidase Oxidase Positive oxidase->pos_oxidase Positive neg_oxidase Oxidase Negative (Likely Enterobacteriaceae) oxidase->neg_oxidase Negative citrate Citrate Utilization Test pos_citrate Citrate Positive (Presumptive P. aeruginosa) citrate->pos_citrate Positive neg_citrate Citrate Negative (Further testing needed) citrate->neg_citrate Negative pos_oxidase->citrate

References

Functional Validation of Putative KDPG Pathway Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-keto-3-deoxy-6-phosphogluconate (KDPG) pathway is a crucial route for glucose metabolism in many prokaryotes and has been identified in some lower eukaryotes.[1][2] Functional validation of the genes encoding the key enzymes of this pathway, primarily 6-phosphogluconate dehydratase (edd) and KDPG aldolase (B8822740) (eda), is essential for understanding microbial physiology, identifying novel drug targets, and engineering metabolic pathways.[3][4] This guide provides a comparative overview of common experimental methods for the functional validation of putative KDPG pathway genes, supported by experimental data and detailed protocols.

Comparative Analysis of Validation Techniques

A multi-faceted approach is often employed to robustly validate the function of putative KDPG pathway genes. The following table summarizes and compares the key quantitative parameters obtained from various experimental techniques.

Technique Key Quantitative Parameters Organism/Enzyme Value Reference
Enzyme Kinetics KDPG Aldolase (Eda)
Km for KDPGHaloferax volcanii0.29 ± 0.03 mM[3]
VmaxHaloferax volcanii209 ± 12 U/mg[3]
6-Phosphogluconate Dehydratase (Edd)
Km for 6-phosphogluconateCaulobacter crescentus0.3 mM[5]
VmaxCaulobacter crescentus61.6 U/mg[5]
Gene Knockout Analysis Growth Rate (µ)
Wild-type E. coli (Glucose medium)Escherichia coli~0.6 h-1
Δedd mutantEscherichia coliNo significant change
Δeda mutantEscherichia coliNo significant change
Metabolite Analysis Intracellular KDPG Concentration
Mixotrophically grown Synechocystis WTSynechocystis sp. PCC 6803Detectable[6]
Δeda mutantSynechocystis sp. PCC 6803Undetectable[6]
Transcriptional Analysis Fold change in gene expression (gluconate vs. glucose)
eddEscherichia coliUpregulated[7]
edaEscherichia coliUpregulated[7]

Key Experimental Methodologies

This section provides detailed protocols for the principal techniques used in the functional validation of KDPG pathway genes.

Enzyme Activity Assays

Objective: To biochemically characterize the putative enzymes (Edd and Eda) and determine their kinetic parameters.

Protocol: KDPG Aldolase (Eda) Activity Assay [6]

  • Protein Expression and Purification:

    • Clone the putative eda gene into an expression vector (e.g., pET vector with a His-tag).

    • Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Assay Mixture:

    • Prepare a 1 mL reaction mixture containing 100 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM NADH, and 5 units of lactate (B86563) dehydrogenase.

  • Kinetic Measurement:

    • Add the purified Eda enzyme to the assay mixture.

    • Initiate the reaction by adding varying concentrations of KDPG (e.g., 0.02 to 8 mM).

    • Monitor the consumption of NADH by measuring the decrease in absorbance at 366 nm at 32°C. The production of pyruvate (B1213749) from KDPG cleavage is coupled to the lactate dehydrogenase reaction, which oxidizes NADH.

    • Calculate the initial reaction velocities and determine Km and Vmax values using Michaelis-Menten kinetics.

Gene Knockout and Growth Phenotyping

Objective: To assess the physiological role of the putative KDPG pathway genes by observing the growth phenotype of knockout mutants.

Protocol: Gene Knockout and Growth Analysis

  • Construction of Knockout Mutants:

    • Generate deletion cassettes for the target genes (edd, eda) using PCR, containing an antibiotic resistance marker flanked by regions homologous to the upstream and downstream sequences of the target gene.

    • Introduce the deletion cassette into the wild-type strain using an appropriate transformation method (e.g., electroporation) and select for antibiotic resistance.

    • Verify the gene deletion by PCR and sequencing.

  • Growth Curve Analysis:

    • Pre-culture the wild-type and mutant strains in a rich medium (e.g., LB).

    • Inoculate a minimal medium containing glucose or gluconate as the sole carbon source with the pre-cultured cells to a starting OD600 of ~0.05.

    • Incubate the cultures at the optimal growth temperature with shaking.

    • Monitor cell growth by measuring the OD600 at regular intervals.

    • Plot the natural logarithm of the OD600 against time and determine the maximum specific growth rate (µ) from the slope of the linear portion of the curve.

Metabolite Profiling via Mass Spectrometry

Objective: To detect the presence of KDPG, the key intermediate of the pathway, as direct evidence of its activity.

Protocol: KDPG Detection by LC-MS/MS [8]

  • Metabolite Extraction:

    • Quench the metabolism of bacterial cells by rapidly adding a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C).

    • Harvest the cells by centrifugation at low temperature.

    • Extract the intracellular metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

    • Remove cell debris by centrifugation.

  • LC-MS/MS Analysis:

    • Separate the metabolites using liquid chromatography (LC) with a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).

    • Perform mass spectrometry (MS) analysis in negative ion mode.

    • Use multiple reaction monitoring (MRM) for targeted detection of KDPG, monitoring for its characteristic transition (e.g., m/z 257 → 79).[8]

    • Confirm the identity of the KDPG peak by comparing its retention time and mass fragmentation pattern with an authentic KDPG standard.

Transcriptional Analysis by Quantitative Real-Time PCR (qPCR)

Objective: To quantify the expression levels of the putative KDPG pathway genes under different conditions (e.g., growth on glucose vs. gluconate).

Protocol: qPCR for edd and eda Gene Expression [1][3][5]

  • RNA Extraction and cDNA Synthesis:

    • Grow the bacterial strain under the desired experimental conditions.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol extraction).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using a reverse transcriptase and random primers or gene-specific primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and primers specific for the target genes (edd, eda) and a reference gene (e.g., 16S rRNA).

    • Example Primer Sequences (E. coli):

      • edd Forward: 5'-GAACTGGCTGACACCATTGA-3'

      • edd Reverse: 5'-TCAGGTTCAGCAGGTCGTAT-3'

      • eda Forward: 5'-ATGGCAAACTCTACCGCGTT-3'

      • eda Reverse: 5'-TTAACGCAGACCTTCACCAG-3'

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate the KDPG pathway and a typical experimental workflow for functional gene validation.

KDPG_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glucokinase _6PG 6-P-Gluconate G6P->_6PG G6P Dehydrogenase KDPG KDPG _6PG->KDPG edd (6-P-Gluconate Dehydratase) Pyruvate Pyruvate KDPG->Pyruvate eda (KDPG Aldolase) GAP Glyceraldehyde-3-P KDPG->GAP eda (KDPG Aldolase) GAP->Pyruvate Lower Glycolysis Validation_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Bioinformatics Putative KDPG Pathway Gene Identification (e.g., BLAST, KEGG) EnzymeAssay Enzyme Activity Assays (Recombinant Protein) Bioinformatics->EnzymeAssay GeneKnockout Gene Knockout Construction Bioinformatics->GeneKnockout Kinetics Determine Kinetic Parameters (Km, Vmax) EnzymeAssay->Kinetics MetaboliteAnalysis Metabolite Analysis (LC-MS for KDPG) EnzymeAssay->MetaboliteAnalysis Provides standard GrowthPhenotyping Growth Phenotyping (Glucose vs. Gluconate) GeneKnockout->GrowthPhenotyping TranscriptionalAnalysis Transcriptional Analysis (qPCR) GrowthPhenotyping->TranscriptionalAnalysis MetaboliteAnalysis->GrowthPhenotyping Confirms pathway activity

References

A Comparative Guide to KDPG Metabolism Regulation Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-keto-3-deoxy-6-phosphogluconate (KDPG) pathway, also known as the Entner-Doudoroff (ED) pathway, is a crucial route for carbohydrate metabolism. While once thought to be confined to a limited group of prokaryotes, it is now recognized as a widespread metabolic strategy employed by a diverse range of organisms, including bacteria, archaea, and even some eukaryotes like plants and algae.[1][2] Understanding the nuances of how this pathway is regulated across different species is paramount for advancements in metabolic engineering, drug development, and our fundamental understanding of microbial and plant physiology.

This guide provides a comprehensive cross-species comparison of KDPG metabolism regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: A Comparative Look at Key Enzymes

The efficiency and regulation of the KDPG pathway are largely dictated by its two core enzymes: 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (B8822740) (Eda). The kinetic parameters of these enzymes vary across species, reflecting distinct metabolic adaptations.

SpeciesEnzymeSubstrateK_m_ (mM)V_max_ (U/mg)Optimal pHReference
Caulobacter crescentusEdd6-Phosphogluconate0.361.68.0[3][4]
Haloferax volcaniiGAD (Gluconate Dehydratase)Gluconate3.2 ± 0.420.4 ± 1.2-[5]
Escherichia coliEdaKDPG0.1 ± 0.02--[6]
Escherichia coliEdaKDPG-k_cat_: 80-83 s⁻¹-[6][7]
Haloferax volcaniiKDPGAKDPG0.29 ± 0.03209 ± 12~7.0[5]
Synechocystis sp. PCC 6803EdaKDPG0.095--[8]

Table 1: Kinetic Parameters of Key Enzymes in KDPG Metabolism. Note: GAD from H. volcanii is part of the semi-phosphorylative ED pathway. V_max_ values are presented as reported in the respective studies.

Transcriptional Regulation: A Tale of Two Bacterial Paradigms

The genetic regulation of the ED pathway is tightly controlled and varies significantly between different bacterial species. Here, we compare the well-characterized regulatory networks of Escherichia coli and Pseudomonas putida.

Escherichia coli: A Multi-layered Control System

In E. coli, the expression of the edd and eda genes, encoding the core enzymes of the ED pathway, is intricately regulated by multiple transcription factors in response to the availability of specific sugar acids.[9][10]

  • GntR: This repressor controls the induction of the edd-eda operon in the presence of gluconate.[9][11]

  • KdgR: This repressor regulates the expression of eda in response to glucuronate and galacturonate.[9]

  • PhoB: This transcriptional activator induces eda expression under phosphate (B84403) starvation conditions.[9]

dot

GntR_Regulation cluster_gene edd-eda Operon edd edd eda eda GntR GntR (Repressor) GntR->edd represses Gluconate Gluconate Gluconate->GntR inactivates

Caption: GntR-mediated regulation of the edd-eda operon in E. coli.

Pseudomonas putida: The Central Role of HexR

In contrast to the multi-regulator system in E. coli, Pseudomonas putida primarily relies on the transcriptional repressor HexR to control the genes of the ED pathway.[12][13] The inducer for this system is the pathway intermediate, KDPG, creating a direct feedback loop.[13]

  • HexR: This repressor binds to the promoter regions of the zwf-pgl-eda and edd-glk operons, as well as the gap-1 gene, in the absence of KDPG.[12][14]

  • KDPG: When glucose is metabolized via the ED pathway, the resulting KDPG binds to HexR, causing its dissociation from the DNA and allowing transcription to proceed.[13]

dot

HexR_Regulation cluster_genes HexR Regulon zwf_operon zwf-pgl-eda edd_operon edd-glk gap1 gap-1 HexR HexR (Repressor) HexR->zwf_operon represses HexR->edd_operon represses HexR->gap1 represses KDPG KDPG (Inducer) KDPG->HexR inactivates

Caption: HexR-mediated regulation of the ED pathway in Pseudomonas.

Beyond Bacteria: KDPG Metabolism in Other Domains

The ED pathway is not limited to bacteria. Its presence and regulation in archaea and photosynthetic eukaryotes highlight its evolutionary significance and metabolic versatility.

Archaea: Modified Pathways and Unique Enzymes

Archaea often possess modified versions of the ED pathway, such as the semi-phosphorylative and non-phosphorylative variants.[15][16] In the haloarchaeon Haloferax volcanii, glucose is degraded via a semi-phosphorylative ED pathway.[5][17] This pathway involves a different set of initial enzymes, including a glucose dehydrogenase and a gluconate dehydratase, before converging on KDPG.[5] The regulation of these pathways in archaea is an active area of research, with evidence suggesting that allosteric regulation may be less prevalent compared to bacteria.[18]

dot

Archaeal_spED_Pathway Glucose Glucose Gluconate Gluconate Glucose->Gluconate Glucose Dehydrogenase KDG 2-keto-3-deoxygluconate Gluconate->KDG Gluconate Dehydratase KDPG KDPG KDG->KDPG KDG Kinase Pyruvate_GAP Pyruvate (B1213749) + Glyceraldehyde-3-P KDPG->Pyruvate_GAP KDPG Aldolase

Caption: The semi-phosphorylative Entner-Doudoroff pathway in Haloferax volcanii.

Cyanobacteria and Plants: An Overlooked Glycolytic Route

Recent studies have revealed the presence and physiological significance of a complete ED pathway in many cyanobacteria and plants.[19][20][21][22] Phylogenetic analyses suggest that plants acquired the genes for this pathway from the cyanobacterial ancestor of plastids through endosymbiotic gene transfer.[19][20] In these photosynthetic organisms, the ED pathway offers a metabolic advantage as it does not share intermediates with the Calvin-Benson cycle, thus avoiding futile cycling.[22] The regulation of the ED pathway in these organisms is still being elucidated but is likely integrated with photosynthetic activity and light-dark cycles.

Experimental Protocols: Key Methodologies

Accurate and reproducible experimental data are the bedrock of comparative metabolic studies. Below are detailed protocols for the enzymatic assays of the key enzymes of the KDPG pathway.

Protocol 1: Assay for 6-Phosphogluconate Dehydratase (Edd) Activity

This continuous spectrophotometric assay measures the activity of Edd by coupling the production of KDPG to its cleavage by KDPG aldolase (KDPGA) and the subsequent reduction of pyruvate by lactate (B86563) dehydrogenase (LDH), which oxidizes NADH.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Assay Buffer: 100 mM HEPES, pH 8.0, containing 5 mM MnCl₂

  • NADH solution (10 mM in buffer)

  • L-Lactate Dehydrogenase (LDH) solution (~500 units/mL in buffer)

  • KDPG Aldolase (KDPGA) solution (10-20 units/mL in buffer)

  • 6-Phosphogluconate (6-PG) solution (100 mM in water)

  • Enzyme sample (cell lysate or purified Edd)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 20 µL NADH solution (final concentration 0.2 mM)

    • 5 µL LDH solution

    • 10 µL KDPGA solution

    • Variable volume of enzyme sample

    • Water to a final volume of 975 µL

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for the reduction of any endogenous pyruvate.

  • Initiate the reaction by adding 25 µL of the 6-PG solution (final concentration 2.5 mM) and mix immediately.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

dot

Edd_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, NADH, LDH, KDPGA, Sample) start->prep_reagents incubate Incubate at 37°C for 5 min prep_reagents->incubate add_substrate Add 6-Phosphogluconate incubate->add_substrate measure Monitor Absorbance at 340 nm add_substrate->measure calculate Calculate Edd Activity measure->calculate end End calculate->end

Caption: Experimental workflow for the 6-Phosphogluconate Dehydratase assay.

Protocol 2: Assay for KDPG Aldolase (Eda) Activity

This is a coupled enzyme assay where the pyruvate produced from the cleavage of KDPG is measured by its reduction to lactate by LDH, with the concomitant oxidation of NADH.[23]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Assay Buffer: 100 mM HEPES, pH 8.0

  • NADH solution (10 mM in buffer)

  • L-Lactate Dehydrogenase (LDH) solution (~500 units/mL in buffer)

  • KDPG solution (100 mM in water)

  • Enzyme sample (cell lysate or purified Eda)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Assay Buffer

    • 20 µL NADH solution (final concentration 0.2 mM)

    • 5 µL LDH solution

    • Variable volume of enzyme sample

    • Water to a final volume of 950 µL

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 2-3 minutes to establish a stable baseline.

  • Initiate the reaction by adding 50 µL of the KDPG solution (final concentration 5 mM) and mix immediately.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation to determine Eda activity.

dot

Eda_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, NADH, LDH, Sample) start->prep_reagents incubate Incubate at desired temp. prep_reagents->incubate add_substrate Add KDPG incubate->add_substrate measure Monitor Absorbance at 340 nm add_substrate->measure calculate Calculate Eda Activity measure->calculate end End calculate->end

Caption: Experimental workflow for the KDPG Aldolase assay.

Methods for Studying Gene Regulation

A variety of molecular biology techniques can be employed to investigate the transcriptional regulation of KDPG metabolism.

  • Transcriptional Profiling: Techniques like RNA sequencing (RNA-seq) and microarrays can provide a global view of gene expression changes in response to different carbon sources or in regulatory mutant backgrounds.[24]

  • Chromatin Immunoprecipitation (ChIP): This method is used to identify the specific binding sites of transcriptional regulators (e.g., GntR, HexR) on the chromosome in vivo.[24]

  • Electrophoretic Mobility Shift Assay (EMSA): This in vitro technique is used to demonstrate the direct binding of a purified regulatory protein to a specific DNA sequence (e.g., a promoter region).

  • DNA Footprinting: This technique provides a high-resolution map of the exact nucleotide sequence where a regulatory protein binds on the DNA.

  • Reporter Gene Fusions: Fusing the promoter region of an ED pathway gene to a reporter gene (e.g., lacZ or gfp) allows for the quantitative measurement of promoter activity under different conditions.

This comparative guide highlights the remarkable diversity in the regulation of KDPG metabolism across different domains of life. Further research into the regulatory mechanisms in less-studied organisms, particularly in archaea and eukaryotes, will undoubtedly uncover novel biological principles and open up new avenues for biotechnological applications.

References

The Entner-Doudoroff Pathway Intermediate KDPG: A Comparative Analysis of its Role in Central Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological roles of 2-keto-3-deoxy-6-phosphogluconate (KDPG), a key intermediate of the Entner-Doudoroff (ED) pathway, with the corresponding processes in the more widely known Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis. We will delve into a quantitative comparison of these metabolic routes, detail the experimental protocols for their study, and explore the emerging role of KDPG as a signaling molecule.

KDPG in Central Carbon Metabolism: A Head-to-Head Comparison with Glycolysis

The ED pathway represents an alternative to glycolysis for the catabolism of glucose. While both pathways converge at the level of pyruvate (B1213749), they differ significantly in their enzymatic steps, energy yield, and prevalence across different organisms. KDPG is the central metabolite unique to the ED pathway, and its formation and cleavage are defining features of this metabolic route.

Energetic and Redox Efficiency

A primary distinction between the ED pathway and glycolysis lies in their net energy and reducing equivalent yields per molecule of glucose.

Metabolic PathwayNet ATP YieldNet NADH YieldNet NADPH Yield
Entner-Doudoroff (ED) Pathway 111
Embden-Meyerhof-Parnas (EMP) Pathway 220

Table 1: Comparison of the net energy and reducing equivalent yields from the catabolism of one molecule of glucose via the Entner-Doudoroff and Embden-Meyerhof-Parnas pathways.[1]

The production of NADPH by the ED pathway is a significant advantage, as it provides reducing power for biosynthetic processes and for combating oxidative stress. In contrast, the EMP pathway generates more ATP, making it a more efficient pathway for energy production in anaerobic environments.

Metabolic Flux Distribution

The contribution of the ED pathway versus glycolysis to glucose catabolism can vary significantly between organisms and is dependent on the growth conditions. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the in vivo activity of metabolic pathways.

OrganismCarbon SourceED Pathway Flux (%)EMP Pathway (Glycolysis) Flux (%)Reference
Escherichia coli (Wild Type)Glucose~30~70[2]
Pseudomonas putida KT2440GlucosePredominantIncomplete (operates in gluconeogenic direction)[3][4]
Pseudomonas putida KT2440FructosePredominantActive (gluconeogenic)[4]
Pseudomonas putida KT2440Glucose & BenzoateActive (compartmentalized)Active (compartmentalized)[3]

Table 2: Relative flux through the Entner-Doudoroff and Embden-Meyerhof-Parnas pathways in different bacteria under various growth conditions, as determined by 13C-Metabolic Flux Analysis.

The Role of KDPG as a Signaling Molecule

Beyond its role as a metabolic intermediate, KDPG has been identified as an important signaling molecule in some bacteria, directly influencing gene expression by binding to transcriptional regulators.

In Pseudomonas species, KDPG acts as an effector molecule for two key transcriptional regulators: HexR and RccR.[5]

  • HexR: This regulator controls the expression of genes involved in the upper part of the ED pathway and glucose uptake. The binding of KDPG to HexR leads to the derepression of these genes, allowing for the efficient catabolism of glucose.

  • RccR: This recently characterized regulator controls a different set of genes involved in central carbon metabolism, including those for the glyoxylate (B1226380) shunt and gluconeogenesis.[5] The interaction of KDPG with RccR allows the bacterium to fine-tune its metabolism in response to carbon source availability.[5][6]

The dual regulation by KDPG allows for a coordinated response to the presence of glucose, ensuring that the metabolic machinery is optimized for its efficient utilization.

KDPG_Signaling cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_genes Target Genes Glucose Glucose Glucose_Transporter Glucose Transporter Glucose->Glucose_Transporter Uptake Glucose_internal Glucose Glucose_Transporter->Glucose_internal ED_Pathway Entner-Doudoroff Pathway Glucose_internal->ED_Pathway KDPG KDPG ED_Pathway->KDPG produces HexR HexR KDPG->HexR binds & inactivates RccR RccR KDPG->RccR binds & modulates ED_genes ED Pathway Genes HexR->ED_genes represses Glyoxylate_genes Glyoxylate Shunt Genes RccR->Glyoxylate_genes regulates

KDPG-mediated transcriptional regulation in Pseudomonas.

Experimental Protocols

Quantitative Determination of KDPG using a Coupled Enzymatic Assay

This protocol describes a spectrophotometric method for the quantification of KDPG.[7]

Principle:

KDPG is cleaved by KDPG aldolase (B8822740) into pyruvate and glyceraldehyde-3-phosphate. The resulting pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the initial amount of KDPG.

Reagents:

  • HEPES buffer (100 mM, pH 8.0)

  • NADH solution (10 mM)

  • L-Lactate Dehydrogenase (LDH) (e.g., 1000 units/mL)

  • KDPG aldolase (e.g., 50 units/mL)

  • KDPG standard solutions (0-100 µM)

  • Perchloric acid (0.6 M, ice-cold)

  • Potassium carbonate (2 M)

Procedure:

  • Sample Preparation (Cell Extracts):

    • Rapidly quench metabolic activity by mixing the cell culture with ice-cold methanol (B129727) (e.g., 1:1 v/v).

    • Centrifuge the cell suspension at 4°C to pellet the cells.

    • Extract metabolites by resuspending the cell pellet in a known volume of ice-cold 0.6 M perchloric acid.

    • Incubate on ice for 15 minutes, then centrifuge to remove precipitated proteins.

    • Neutralize the supernatant by adding 2 M potassium carbonate dropwise until the pH is between 6.5 and 7.5.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant contains the KDPG.

  • Assay Mixture Preparation (per well of a 96-well plate):

    • 80 µL HEPES buffer (100 mM, pH 8.0)

    • 10 µL NADH solution (10 mM)

    • 5 µL L-Lactate Dehydrogenase (LDH)

    • 50 µL of sample or KDPG standard

  • Measurement:

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding 5 µL of KDPG aldolase solution.

    • Incubate at 37°C for 30 minutes or until the reaction is complete.

    • Measure the final absorbance at 340 nm (A_final).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A_initial - A_final).

    • Create a standard curve by plotting the ΔA for the KDPG standards against their concentrations.

    • Determine the KDPG concentration in the samples from the standard curve.

KDPG_Assay_Workflow start Start sample_prep Sample Preparation (Cell Quenching & Extraction) start->sample_prep assay_setup Prepare Assay Mixture (Buffer, NADH, LDH, Sample/Standard) sample_prep->assay_setup read_initial_A340 Measure Initial Absorbance (A_initial at 340 nm) assay_setup->read_initial_A340 add_aldolase Add KDPG Aldolase read_initial_A340->add_aldolase incubate Incubate at 37°C add_aldolase->incubate read_final_A340 Measure Final Absorbance (A_final at 340 nm) incubate->read_final_A340 calculate Calculate ΔA and Determine KDPG Concentration read_final_A340->calculate end End calculate->end

References

A Comparative Guide to the Substrate Specificity of KDPG Aldolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of various 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolases, enzymes with significant potential in biocatalysis and synthetic chemistry. By examining their kinetic parameters with a range of substrates, we aim to offer a valuable resource for selecting the appropriate aldolase (B8822740) for specific applications and for guiding future protein engineering efforts.

Introduction to KDPG Aldolases

KDPG aldolases (EC 4.1.2.14) are Class I aldolases that play a key role in the Entner-Doudoroff pathway of glucose metabolism in many prokaryotes. They catalyze the reversible retro-aldol cleavage of KDPG to pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (D-G3P).[1][2][3][4] The ability of these enzymes to form carbon-carbon bonds with high stereoselectivity has made them attractive targets for use as biocatalysts in the synthesis of valuable chiral compounds. However, the typically narrow substrate scope of wild-type KDPG aldolases often limits their broader application.[5][6] Understanding the variations in substrate specificity among KDPG aldolases from different organisms and their engineered variants is crucial for expanding their synthetic utility.

Comparative Analysis of Substrate Specificity

The substrate specificity of KDPG aldolases is primarily determined by the architecture of their active sites. While highly efficient with their natural substrate, KDPG, their activity towards unnatural substrates, particularly those lacking the phosphate (B84403) group or containing hydrophobic moieties, is often significantly lower.[2][5] Researchers have employed site-directed mutagenesis and directed evolution to engineer KDPG aldolases with altered and broadened substrate specificities.[5][6][7]

Below is a summary of the kinetic parameters of KDPG aldolases from various sources with different substrates. This data highlights the differences in their catalytic efficiencies and substrate preferences.

Table 1: Kinetic Parameters of Wild-Type and Mutant KDPG Aldolases with Various Substrates

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coli (Wild-Type)KDPG0.1808.0 x 105[1]
Escherichia coli (Wild-Type)KDPGal--57[2]
Escherichia coli (Wild-Type)KDG160.1610[2]
Escherichia coli (Wild-Type)KHO1400.060.43[2]
Escherichia coli (S184L Mutant)KDPG0.3602.0 x 105[2]
Escherichia coli (S184L Mutant)KDG120.6655[2]
Escherichia coli (S184L Mutant)KHO400.143.5[2]
Thermotoga maritima (Wild-Type)KDPG--1.0 x 106[5]
Thermotoga maritima (Wild-Type)KHO>50-2.2[5]
Haloferax volcanii (Wild-Type)KDPG0.29209 (U/mg)7.2 x 105 (U/mg/mM)
Haloferax volcanii (Wild-Type)KDPGal-5.3 (U/mg)-
Haloferax volcanii (Wild-Type)KDG-2.14 (U/mg)-
Synechocystis sp. PCC 6803 (Wild-Type)KDPG0.095--
Synechocystis sp. PCC 6803 (Wild-Type)Oxaloacetate--437[8]

KDPG: this compound; KDPGal: 2-keto-3-deoxy-6-phosphogalactonate; KDG: 2-keto-3-deoxygluconate; KHO: 2-keto-4-hydroxyoctanoate. Note that the units for the H. volcanii enzyme are reported as U/mg, which can be converted to s-1 if the molecular weight and purity are known.

Experimental Protocols

Site-Directed Mutagenesis of KDPG Aldolase

Site-directed mutagenesis is a powerful technique to introduce specific mutations into the gene encoding KDPG aldolase, allowing for the investigation of the role of individual amino acid residues in substrate binding and catalysis. The QuikChange™ site-directed mutagenesis method is a widely used and efficient protocol.[9][10][11][12][13][14][15]

a. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

  • The primers should have a melting temperature (Tm) of ≥ 78°C.

  • Ensure the primers have a minimum GC content of 40% and terminate with one or more C or G bases.[12]

b. PCR Amplification:

  • Set up a PCR reaction containing the plasmid DNA with the KDPG aldolase gene, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.[10][11]

  • A typical thermal cycling program is as follows:

    • Initial denaturation: 95°C for 30 seconds.[11]

    • 12-18 cycles of:

      • Denaturation: 95°C for 30 seconds.[11]

      • Annealing: 55°C for 1 minute.[11]

      • Extension: 68°C for 1 minute/kb of plasmid length.[10][11]

    • Final extension: 68°C for 7 minutes.[10]

c. DpnI Digestion:

  • Following PCR, digest the parental, methylated DNA template by adding DpnI restriction enzyme directly to the amplification reaction.[9][13][14][15]

  • Incubate at 37°C for 1-2 hours.[16]

d. Transformation:

  • Transform the DpnI-treated, nicked plasmid DNA into competent E. coli cells.[11][13][15]

  • Plate the transformed cells on a selective agar (B569324) medium and incubate overnight at 37°C.

e. Verification:

  • Isolate plasmid DNA from the resulting colonies and sequence the KDPG aldolase gene to confirm the presence of the desired mutation.

KDPG Aldolase Activity Assay (Lactate Dehydrogenase Coupled Assay)

The activity of KDPG aldolase in the retro-aldol cleavage direction is commonly measured using a continuous spectrophotometric assay coupled to lactate (B86563) dehydrogenase (LDH).[17][18][19][20][21] In this assay, the pyruvate produced from KDPG cleavage is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.[17][19]

a. Reagents:

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0).[17]

  • KDPG substrate solution (various concentrations for kinetic analysis).

  • NADH solution (e.g., 10 mM in assay buffer).[17]

  • L-Lactate Dehydrogenase (LDH) solution (e.g., 500 units/mL).[17]

  • Purified KDPG aldolase or cell lysate containing the enzyme.

b. Assay Procedure:

  • In a cuvette or microplate well, combine the assay buffer, NADH, and LDH.[17][19]

  • Add the KDPG substrate to the mixture.

  • Initiate the reaction by adding a small volume of the KDPG aldolase solution.[17]

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.[17][19]

c. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Visualizing Key Processes

To better understand the experimental and mechanistic aspects of KDPG aldolase substrate specificity, the following diagrams are provided.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Kinetic Analysis primer_design 1. Primer Design pcr 2. PCR Amplification primer_design->pcr dpni 3. DpnI Digestion pcr->dpni transformation 4. Transformation dpni->transformation verification 5. Sequence Verification transformation->verification expression 6. Protein Expression verification->expression purification 7. Protein Purification expression->purification assay 8. LDH Coupled Assay purification->assay analysis 9. Data Analysis assay->analysis

Caption: Experimental workflow for comparing KDPG aldolase substrate specificity.

catalytic_mechanism cluster_0 Catalytic Cycle E_Lys Enzyme-Lys (E-NH2) E_Schiff_Pyr Schiff Base with Pyruvate (E-N=C(COO-)-CH3) E_Lys->E_Schiff_Pyr + Pyruvate - H2O E_Enamine Enamine Intermediate E_Schiff_Pyr->E_Enamine - H+ E_Schiff_KDPG Schiff Base with KDPG E_Enamine->E_Schiff_KDPG + D-G3P E_Lys_KDPG Enzyme-Lys + KDPG E_Schiff_KDPG->E_Lys_KDPG + H2O E_Lys_KDPG->E_Lys - KDPG KDPG KDPG Pyruvate Pyruvate DG3P D-G3P

Caption: Catalytic mechanism of KDPG aldolase (aldol condensation direction).

Conclusion

The study of KDPG aldolase substrate specificity reveals a fascinating interplay between protein structure and catalytic function. While wild-type enzymes exhibit a strong preference for their natural phosphorylated substrate, protein engineering strategies have successfully expanded their catalytic repertoire to include a variety of unnatural aldehydes. The data and protocols presented in this guide offer a valuable starting point for researchers seeking to harness the synthetic potential of these versatile biocatalysts. Further exploration of the vast sequence space of KDPG aldolases through techniques like directed evolution will undoubtedly lead to the development of novel biocatalysts with tailored specificities for a wide range of chemical transformations.

References

KDPG: A Key Differential Metabolite in Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial metabolism, the identification of differential metabolites is crucial for understanding community dynamics, identifying novel drug targets, and engineering robust microbial consortia. 2-keto-3-deoxy-6-phosphogluconate (KDPG) has emerged as a significant differential metabolite, primarily due to its central role in the Entner-Doudoroff (ED) pathway, a key alternative to the more ubiquitous Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) for carbohydrate catabolism. This guide provides an objective comparison of KDPG's role and abundance relative to other central metabolites, supported by experimental data and detailed methodologies.

KDPG as a Metabolic Hub and Signaling Molecule

KDPG is the cornerstone of the ED pathway, a metabolic route widespread among prokaryotes, including many Gram-negative bacteria such as Pseudomonas, Azotobacter, and Zymomonas mobilis, as well as some Gram-positive bacteria, archaea, and even some eukaryotes like plants and algae.[1][2] The ED pathway is metabolically distinct from the EMP pathway, yielding one molecule of ATP, one NADH, and one NADPH per molecule of glucose, in contrast to the two ATP and two NADH molecules generated in glycolysis.[1]

Beyond its role as a metabolic intermediate, KDPG also functions as a signaling molecule. In bacteria like Pseudomonas fluorescens and Pseudomonas aeruginosa, KDPG directly binds to transcriptional regulators such as HexR and RccR, modulating the expression of genes involved in central carbon metabolism and virulence.[3][4] This dual function underscores the importance of KDPG as a key indicator of metabolic status and a regulator of cellular physiology in microbial communities.

Quantitative Comparison of KDPG with Other Central Metabolites

The intracellular concentration and metabolic flux of KDPG can vary significantly depending on the microorganism and the available carbon source. Below is a comparative summary of KDPG levels and pathway fluxes relative to key metabolites of the EMP and Pentose Phosphate (PP) pathways.

Metabolite/Flux Organism Condition Value Comparison with other Metabolites/Pathways
Intracellular KDPG Concentration Escherichia coli (eda mutant)Growth on glycerol/succinate + gluconateup to 8.1 mM Accumulates to high levels due to the blocked ED pathway, indicating its potential for significant intracellular concentration.
Intracellular KDPG Concentration Escherichia coli (wild-type)Growth on gluconate~0.1 mM Present at a detectable, but lower, concentration when the ED pathway is actively utilized.
Intracellular Glucose-6-phosphate (G6P) Conc. Escherichia coli (wild-type)Growth on glucose1.3 mM [3]A key entry point for both EMP and PP pathways, typically found at millimolar concentrations.
Intracellular Fructose-6-phosphate (F6P) Conc. Escherichia coli (wild-type)Growth on glucose0.2 mM [3]A central metabolite in the EMP pathway.
Intracellular Pyruvate (B1213749) Conc. Escherichia coli (wild-type)Growth on glucose1.6 mM [3]The common end-product of both EMP and ED pathways.
Metabolic Flux through ED Pathway Pseudomonas putida KT2440Growth on glucose~90% of glucose catabolism The ED pathway is the major route for glucose utilization in this organism.
Metabolic Flux through EMP Pathway Streptomyces tenebrariusExponential growth on glucose~50% of glucose catabolism Co-utilizes the EMP and ED pathways at similar levels.
Metabolic Flux through ED Pathway Streptomyces tenebrariusExponential growth on glucose~50% of glucose catabolism Demonstrates the importance of the ED pathway even in organisms with a functional EMP pathway.

Experimental Protocols

Accurate quantification of KDPG is essential for comparative studies. Below are detailed protocols for two common methods: an enzymatic assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Protocol 1: Enzymatic Assay for KDPG Quantification

This method relies on the enzymatic cleavage of KDPG to pyruvate and glyceraldehyde-3-phosphate by KDPG aldolase (B8822740). The resulting pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, which is coupled to the oxidation of NADH. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the amount of KDPG in the sample.

Materials:

  • HEPES buffer (100 mM, pH 8.0)

  • NADH solution (10 mM in HEPES buffer, prepared fresh)

  • L-Lactate Dehydrogenase (LDH) solution (~500 units/mL in HEPES buffer)

  • KDPG aldolase solution (~10-20 units/mL in HEPES buffer)

  • KDPG standard solutions (0-100 µM in water)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Quench microbial metabolism by rapidly mixing the cell culture with a cold solvent (e.g., 60% methanol (B129727) at -40°C).

    • Centrifuge the quenched cells at a low temperature to pellet them.

    • Extract intracellular metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water).

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

    • Neutralize the extract if acidic or basic solvents were used.

  • Assay Reaction:

    • In a 1 cm cuvette, prepare the following reaction mixture (final volume of 1 mL):

      • 800 µL of 100 mM HEPES buffer (pH 8.0)

      • 100 µL of 10 mM NADH solution

      • 10 µL of LDH solution

      • Your sample or KDPG standard

      • Add water to bring the volume to 990 µL.

    • Mix gently and incubate for 2-3 minutes to allow for the reduction of any endogenous pyruvate.

    • Measure the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding 10 µL of KDPG aldolase solution.

    • Monitor the decrease in absorbance at 340 nm until the reading stabilizes (A_final).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA) = A_initial - A_final.

    • Create a standard curve by plotting the ΔA values of the KDPG standards against their concentrations.

    • Determine the concentration of KDPG in your sample using the standard curve.

Protocol 2: LC-MS/MS for KDPG Quantification

This method offers high sensitivity and specificity for the quantification of KDPG in complex biological samples.

1. Sample Preparation (Intracellular Metabolite Extraction):

  • Quenching: Rapidly quench metabolism by adding a cold quenching solution (e.g., -20°C 40:40:20 methanol:acetonitrile:water) to the cell culture.

  • Cell Lysis and Extraction: Pellet the cells by centrifugation at a low temperature. Resuspend the pellet in a cold extraction solvent (e.g., 80% methanol). Cell lysis can be enhanced by bead beating or sonication.

  • Protein Precipitation: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.

  • Solvent Evaporation and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a HILIC column suitable for polar compounds.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high organic solvent concentration to achieve good separation of KDPG from other metabolites.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for KDPG:

      • Precursor ion (Q1): m/z 257.0

      • Product ion (Q3): m/z 79.0 (corresponding to [PO3]⁻) or m/z 97.0 (corresponding to [H2PO4]⁻).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific instrument being used to maximize the signal for the KDPG MRM transition.

3. Data Analysis:

  • Quantification: Create a standard curve using known concentrations of a pure KDPG standard.

  • Software: Use the instrument's software to integrate the peak area of the KDPG MRM transition in both the standards and the samples.

  • Concentration Calculation: Determine the concentration of KDPG in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

The role of KDPG extends beyond central metabolism into the regulation of gene expression. The following diagrams illustrate the regulatory role of KDPG and a typical experimental workflow for its analysis.

KDPG_Signaling_Pathway cluster_ED_Pathway Entner-Doudoroff Pathway cluster_Regulation Transcriptional Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P glk _6PG 6-P-Gluconate G6P->_6PG zwf KDPG KDPG _6PG->KDPG edd Pyruvate_GAP Pyruvate + G3P KDPG->Pyruvate_GAP eda RccR RccR KDPG->RccR binds HexR HexR KDPG->HexR binds aceEF aceEF (Pyruvate Metabolism) RccR->aceEF repression relieved aceA_glcB aceA, glcB (Glyoxylate Shunt) RccR->aceA_glcB repression enhanced

Caption: KDPG as a signaling molecule regulating gene expression.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Culture Microbial Culture Quenching Metabolism Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Cleanup Sample Cleanup Extraction->Cleanup Enzymatic Enzymatic Assay Cleanup->Enzymatic LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantification Enzymatic->Quant LCMS->Quant Comparison Comparative Analysis Quant->Comparison

Caption: General experimental workflow for KDPG analysis.

References

Validating the Essentiality of the Entner-Doudoroff Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Entner-Doudoroff (ED) pathway represents a crucial alternative to the more commonly known Embden-Meyerhof-Parnas (EMP) pathway for glucose catabolism in a wide range of microorganisms. Its presence and essentiality are of significant interest for basic research, metabolic engineering, and as a potential target for novel antimicrobial agents. This guide provides an objective comparison of the ED pathway with other glycolytic routes, supported by experimental data, and details the methodologies used to validate its essentiality.

Overview of Glycolytic Pathways

Cellular life has evolved multiple strategies to harness energy from glucose. The three primary pathways for glucose breakdown are the Embden-Meyerhof-Parnas (EMP) pathway, the Pentose Phosphate Pathway (PPP), and the Entner-Doudoroff (ED) pathway. While the EMP pathway is widespread across all domains of life, the ED pathway is particularly prominent in prokaryotes, especially Gram-negative bacteria, and some archaea and lower eukaryotes.[1]

The key distinction lies in their initial steps and energy yield. The EMP pathway generates a net of two ATP and two NADH molecules per molecule of glucose. In contrast, the ED pathway yields one ATP, one NADH, and one NADPH molecule.[1] This difference in energy and reducing equivalent production often dictates which pathway is favored under specific environmental conditions and in different organisms.

Experimental Validation of ED Pathway Essentiality

Determining the essentiality of a metabolic pathway is critical for understanding an organism's physiology and for identifying potential drug targets. Several experimental approaches are employed to validate the role of the ED pathway.

Gene Knockout Studies

The most direct method to assess the essentiality of the ED pathway is to create knockout mutants for the genes encoding its key enzymes: 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) (Eda). The growth phenotype of these mutants is then compared to the wild-type strain on various carbon sources.

Table 1: Comparative Growth Rates of Wild-Type and ED Pathway Mutants

OrganismGenotypeCarbon SourceSpecific Growth Rate (h⁻¹)Reference
Pseudomonas chlororaphis O6Wild-typeGlucoseData not specified, but growth observed[2]
edd mutantGlucoseNo growth[2]
Wild-typeOrganic acidsGrowth observed[2]
edd mutantOrganic acidsGrowth observed[2]
Escherichia coliWild-typeGlucose~0.6 (ODmax)[3]
K10zwf (G6PDH mutant)Glycerol~1.7 (doubling time in hours)[3]
Pseudomonas aeruginosaWild-typeGlucose-limited0.31[4]
Wild-typeNitrogen-limited0.31[4]
Wild-typePhosphate-limited0.31[4]

Note: Direct numerical comparisons of growth rates across different studies should be made with caution due to variations in experimental conditions.

Isotopic Labeling and Metabolic Flux Analysis

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the in vivo activity of metabolic pathways.[5][6] By growing cells on a 13C-labeled substrate (e.g., glucose) and analyzing the labeling patterns of downstream metabolites, researchers can determine the relative flux through competing pathways like the EMP, ED, and PPP.[7][8]

Table 2: Metabolic Flux Distribution Through Glycolytic Pathways in Various Bacteria

OrganismConditionEMP Flux (%)ED Flux (%)PPP Flux (%)Reference
Marine Bacteria (90% of strains studied)Glucose catabolism1090-[9]
Pseudomonas aeruginosaNon-growing, PHA & rhamnolipid production-Predominant, cyclic mode active-[10]
Enzyme Assays

Direct measurement of the specific activities of the key ED pathway enzymes, Edd and Eda, in cell extracts provides biochemical evidence for a functional pathway. Comparing these activities across different organisms or growth conditions can reveal the relative importance of the pathway.

Table 3: Specific Activities of Key Entner-Doudoroff Pathway Enzymes

OrganismEnzymeSpecific Activity (U/mg protein)Reference
Zymomonas mobilis6-phosphogluconate dehydratase (Edd)245[10]
Haloferax volcaniiThis compound aldolase (KDPGA)209 ± 12[11]
Synechocystis sp. PCC 6803KDPG aldolase (Eda)K_M = 0.095 mM[12]

Experimental Protocols

Gene Knockout via Homologous Recombination

This protocol provides a general framework for creating a gene knockout in bacteria.

  • Construct Design: Design a knockout cassette containing an antibiotic resistance gene flanked by regions of homology (typically ~500-1000 bp) upstream and downstream of the target gene (edd or eda).

  • Amplification: Amplify the upstream and downstream homology arms from the wild-type genomic DNA via PCR. Amplify the antibiotic resistance cassette from a suitable plasmid template.

  • Construct Assembly: Ligate the three PCR products (upstream arm, resistance cassette, downstream arm) together, often using overlap extension PCR or Gibson assembly, to create the final linear knockout construct.

  • Transformation: Introduce the linear DNA construct into competent bacterial cells that express a recombinase system (e.g., Lambda Red). Electroporation is a common method for transformation.

  • Selection: Plate the transformed cells on selective media containing the appropriate antibiotic. Only cells that have successfully integrated the resistance cassette into their genome will survive.

  • Verification: Confirm the gene knockout in the resistant colonies by PCR using primers that flank the target gene region. The PCR product from the mutant will be a different size than the wild-type product. Further confirmation can be obtained by DNA sequencing.

13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the key steps for quantifying metabolic fluxes.

  • Isotope Labeling Experiment:

    • Culture the bacterial strain in a chemically defined minimal medium with a specific 13C-labeled substrate as the sole carbon source (e.g., [1-¹³C]glucose, [U-¹³C]glucose, or a mixture).

    • Grow the cells to a metabolic and isotopic steady state, typically during the exponential growth phase.

    • Harvest the cells rapidly and quench their metabolism to preserve the intracellular metabolite labeling patterns.

  • Sample Preparation:

    • Hydrolyze the cell biomass to release proteinogenic amino acids.

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis:

    • Separate the derivatized amino acids by GC.

    • Determine the mass isotopomer distributions of the amino acids by MS.

  • Flux Calculation:

    • Use a computational model of the organism's central metabolism to simulate the expected labeling patterns for different flux distributions.

    • Compare the simulated labeling patterns with the experimentally measured data.

    • Employ statistical methods to find the best fit and determine the intracellular metabolic fluxes.[13]

Enzyme Assay for 6-Phosphogluconate Dehydratase (Edd)

This assay measures the activity of Edd by coupling the reaction to the reduction of NADP+.

  • Reaction Principle: 6-phosphogluconate is converted to this compound (KDPG) by Edd. This is the first step in the assay. In a coupled reaction, 6-phosphogluconate dehydrogenase (6PGDH) can be used to monitor the consumption of 6-phosphogluconate by observing the reduction of NADP+ to NADPH at 340 nm.

  • Assay Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • NADP+

    • 6-phosphogluconate (substrate)

    • Cell-free extract or purified Edd enzyme

    • 6-phosphogluconate dehydrogenase (coupling enzyme)

  • Procedure:

    • Pre-incubate the assay mixture without the substrate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding 6-phosphogluconate.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the specific activity based on the rate of NADPH formation, the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹), and the protein concentration of the sample.

Enzyme Assay for KDPG Aldolase (Eda)

This assay measures the activity of Eda by monitoring the consumption of NADH in a coupled reaction.

  • Reaction Principle: KDPG is cleaved by Eda into pyruvate (B1213749) and glyceraldehyde-3-phosphate. The pyruvate produced is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+.[14]

  • Assay Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • NADH

    • Lactate dehydrogenase (coupling enzyme)

    • KDPG (substrate)

    • Cell-free extract or purified Eda enzyme

  • Procedure:

    • Pre-incubate the assay mixture without the substrate at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding KDPG.

    • Monitor the decrease in absorbance at 340 nm over time.[14]

  • Calculation: Calculate the specific activity based on the rate of NADH oxidation and the protein concentration of the sample.

Visualizations

Entner_Doudoroff_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P ATP -> ADP _6PG 6-P-Gluconate G6P->_6PG NADP+ -> NADPH KDPG 2-Keto-3-deoxy-6-P-Gluconate _6PG->KDPG Edd GAP Glyceraldehyde-3-P KDPG->GAP Eda Pyruvate1 Pyruvate KDPG->Pyruvate1 Eda Pyruvate2 Pyruvate GAP->Pyruvate2 2 NAD+ -> 2 NADH 4 ADP -> 4 ATP

Caption: The Entner-Doudoroff (ED) Pathway.

Experimental_Workflow cluster_knockout Gene Knockout cluster_mfa 13C-Metabolic Flux Analysis cluster_enzyme Enzyme Assays KO_Construct Design & Create Knockout Construct KO_Transform Transformation KO_Construct->KO_Transform KO_Select Selection KO_Transform->KO_Select KO_Verify Verification (PCR, Sequencing) KO_Select->KO_Verify MFA_Label Isotope Labeling MFA_Sample Sample Preparation MFA_Label->MFA_Sample MFA_GCMS GC-MS Analysis MFA_Sample->MFA_GCMS MFA_Calc Flux Calculation MFA_GCMS->MFA_Calc EA_Extract Prepare Cell-Free Extract EA_Assay Perform Coupled Assay EA_Extract->EA_Assay EA_Measure Spectrophotometric Measurement EA_Assay->EA_Measure EA_Calc Calculate Specific Activity EA_Measure->EA_Calc WT Wild-Type Strain cluster_knockout cluster_knockout WT->cluster_knockout cluster_mfa cluster_mfa WT->cluster_mfa cluster_enzyme cluster_enzyme WT->cluster_enzyme Mutant ED Pathway Mutant Mutant->cluster_mfa Mutant->cluster_enzyme Phenotype Compare Phenotypes (Growth, Metabolites) cluster_knockout->Mutant cluster_mfa->Phenotype cluster_enzyme->Phenotype

Caption: Experimental workflow for validating ED pathway essentiality.

References

A Comparative Analysis of the Kinetic Properties of KDPG Aldolase and Fructose-1,6-bisphosphate Aldolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of two key aldolases: 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) and Fructose-1,6-bisphosphate (FBP) aldolase. Both are Class I aldolases that operate via a Schiff base mechanism, playing crucial roles in central carbon metabolism. Understanding their distinct kinetic behaviors is essential for applications in metabolic engineering, synthetic biology, and as potential targets for drug development.

At a Glance: Key Differences in Kinetic Parameters

The following table summarizes the key kinetic parameters for Escherichia coli KDPG aldolase and Fructose-1,6-bisphosphate aldolase from various sources. It is important to note that direct comparison of kinetic values can be influenced by the specific assay conditions and the source of the enzyme.

Kinetic ParameterKDPG Aldolase (E. coli)Fructose-1,6-bisphosphate AldolaseSource Organism for FBP Aldolase
Substrate This compound (KDPG)Fructose-1,6-bisphosphate (FBP)-
kcat (s⁻¹) ** 80 - 83[1]~3 (Class I, E. coli)Escherichia coli
1.75 (Human Placenta)Human
Km (mM) 0.1[1]~0.004 (Class I, E. coli)Escherichia coli
20.003[2]Human
kcat/Km (M⁻¹s⁻¹) **8.0 x 10⁵ - 8.3 x 10⁵~7.5 x 10⁵ (Class I, E. coli)Escherichia coli
87.5 (Human Placenta)Human

Metabolic Roles and Pathways

KDPG aldolase and Fructose-1,6-bisphosphate aldolase are integral enzymes in distinct central metabolic pathways.

KDPG Aldolase is a key enzyme in the Entner-Doudoroff (ED) pathway , a metabolic route for glucose catabolism found primarily in prokaryotes.[3] The ED pathway is an alternative to the more common Embden-Meyerhof-Parnas (glycolysis) pathway.[3] In this pathway, KDPG aldolase catalyzes the reversible cleavage of KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[3][4]

Entner_Doudoroff_Pathway Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase 6-Phospho-\nglucono-δ-lactone 6-Phospho- glucono-δ-lactone Glucose-6-phosphate->6-Phospho-\nglucono-δ-lactone Glucose-6-phosphate dehydrogenase 6-Phosphogluconate 6-Phosphogluconate 6-Phospho-\nglucono-δ-lactone->6-Phosphogluconate 6-Phosphogluconolactonase KDPG KDPG 6-Phosphogluconate->KDPG 6-Phosphogluconate dehydratase Pyruvate Pyruvate KDPG->Pyruvate KDPG Aldolase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate KDPG->Glyceraldehyde-3-phosphate KDPG Aldolase Glyceraldehyde-3-phosphate->Pyruvate Glycolysis (lower part)

Entner-Doudoroff Pathway Overview

Fructose-1,6-bisphosphate Aldolase is a central enzyme in glycolysis and gluconeogenesis , pathways that are nearly universal across all domains of life.[5] In glycolysis, it catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P).[5][6] In gluconeogenesis, it catalyzes the reverse condensation reaction.[5]

Glycolysis_Pathway Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Fructose-1,6-BP Fructose-1,6-BP Fructose-6-P->Fructose-1,6-BP Phosphofructokinase-1 DHAP DHAP Fructose-1,6-BP->DHAP FBP Aldolase Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-1,6-BP->Glyceraldehyde-3-P FBP Aldolase DHAP->Glyceraldehyde-3-P Triosephosphate isomerase 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-P->1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate

Glycolysis Pathway Overview

Experimental Protocols

The kinetic parameters presented in this guide are typically determined using coupled enzyme assays that monitor the change in NADH absorbance at 340 nm.

KDPG Aldolase Activity Assay

This assay measures the cleavage of KDPG to pyruvate and glyceraldehyde-3-phosphate. The production of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

Principle:

  • KDPG aldolase cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate.

  • Lactate dehydrogenase reduces the newly formed pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

  • The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the KDPG aldolase activity.

Reagents:

  • HEPES buffer (100 mM, pH 8.0)

  • NADH solution (10 mM)

  • L-Lactate Dehydrogenase (LDH) solution (~500 units/mL)

  • KDPG (substrate) solutions of varying concentrations

  • Purified KDPG aldolase

Procedure:

  • In a quartz cuvette, combine HEPES buffer, NADH solution, and LDH solution.

  • Add the KDPG aldolase enzyme solution and incubate for a few minutes to allow for the reduction of any endogenous pyruvate.

  • Initiate the reaction by adding the KDPG substrate.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Kinetic parameters (Km and kcat) are determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

KDPG_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare reaction mix: Buffer, NADH, LDH B Add KDPG Aldolase A->B C Incubate to remove endogenous pyruvate B->C D Initiate reaction with KDPG C->D E Monitor A340 decrease D->E F Calculate initial rates E->F G Determine Km and kcat F->G

KDPG Aldolase Assay Workflow
Fructose-1,6-bisphosphate Aldolase Activity Assay

This assay measures the cleavage of FBP into DHAP and G3P. The production of these triose phosphates is coupled to the oxidation of NADH through the action of triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH).

Principle:

  • FBP aldolase cleaves FBP into DHAP and G3P.

  • TPI converts DHAP to G3P.

  • GDH reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD⁺.

  • The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Reagents:

  • Tris-HCl or HEPES buffer (pH 7.5)

  • NADH solution

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • Fructose-1,6-bisphosphate (substrate) solutions of varying concentrations

  • Purified FBP aldolase

Procedure:

  • In a cuvette, combine the buffer, NADH, TPI, and GDH.

  • Add the FBP aldolase enzyme.

  • Initiate the reaction by adding the FBP substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the kinetic parameters as described for the KDPG aldolase assay.

FBP_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare reaction mix: Buffer, NADH, TPI, GDH B Add FBP Aldolase A->B C Initiate reaction with FBP B->C D Monitor A340 decrease C->D E Calculate initial rates D->E F Determine Km and kcat E->F

FBP Aldolase Assay Workflow

Concluding Remarks

Both KDPG aldolase and Fructose-1,6-bisphosphate aldolase are highly efficient catalysts, as evidenced by their high kcat/Km values. While both are Class I aldolases, their distinct substrate specificities and roles in different metabolic pathways make them interesting subjects for comparative enzymology. The data and protocols presented here provide a foundation for further research into the structure-function relationships of these important enzymes and their potential applications in biotechnology and medicine.

References

A Comparative Guide to Flux Balance Analysis of Central Carbon Metabolism Featuring the Entner-Doudoroff Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of cellular metabolism is critical for applications ranging from metabolic engineering to identifying novel therapeutic targets. This guide provides an objective comparison of Flux Balance Analysis (FBA) applied to central carbon metabolism, with a special focus on the Entner-Doudoroff (ED) pathway. We will explore the performance of FBA in models incorporating the ED pathway versus those without, present supporting experimental data, and compare FBA with alternative metabolic analysis techniques.

Introduction to Central Carbon Metabolism and the Entner-Doudoroff Pathway

Central carbon metabolism comprises a series of interconnected biochemical reactions that are fundamental to life, converting nutrients into energy, biomass, and cellular precursors. The primary pathways for glucose catabolism are the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the Pentose Phosphate Pathway (PPP), and the Entner-Doudoroff (ED) pathway. While the EMP pathway is the most widely known, the ED pathway is a key metabolic route in many prokaryotes, particularly Gram-negative bacteria, and is considered a more ancient pathway for glucose breakdown.[1]

The choice of glycolytic pathway has significant implications for a cell's energy and redox balance. The EMP pathway yields a net of 2 ATP and 2 NADH per molecule of glucose, whereas the ED pathway produces 1 ATP, 1 NADH, and 1 NADPH. The production of NADPH is particularly important for anabolic reactions and mitigating oxidative stress.

Flux Balance Analysis (FBA) as a Tool for Metabolic Modeling

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a biological system at a steady state.[2] It relies on a stoichiometric model of the organism's metabolic network and a defined objective function, such as the maximization of biomass production. FBA is a powerful tool for understanding metabolic capabilities, predicting the effects of genetic modifications, and optimizing bioprocesses.[3]

FBA Variants and Integration of Omics Data

Several variations of FBA have been developed to enhance its predictive power. These include Parsimonious FBA (pFBA), which seeks to minimize the total flux in the network while achieving the optimal objective, and methods that integrate transcriptomic or proteomic data to constrain the flux through reactions based on gene or protein expression levels.[4] The integration of such "omics" data can lead to more accurate predictions of cellular metabolism.[5][6][7]

Comparing Metabolic Models: The Role of the ED Pathway

The inclusion of the ED pathway in metabolic models is crucial for accurately representing the metabolism of organisms that utilize this route. FBA can be used to simulate and compare the metabolic states of organisms with and without an active ED pathway.

Key Differences in Metabolic Outputs:

PathwayNet ATP Yield (per glucose)Net NADH Yield (per glucose)Net NADPH Yield (per glucose)
Embden-Meyerhof-Parnas (EMP) 220
Entner-Doudoroff (ED) 111
Pentose Phosphate (PP) Variable02

Quantitative Flux Data: EMP vs. ED Pathway Usage

The contribution of each pathway to glucose catabolism can be quantified using experimental techniques like 13C-Metabolic Flux Analysis (13C-MFA). This data can then be used to validate and constrain FBA models.

OrganismConditionEMP Flux (%)ED Flux (%)PPP Flux (%)Reference
Escherichia coliAerobic, glucose minimal medium~62~13~25[8]
Marine Bacteria (average of 90 strains)Aerobic, glucose~10~90-
Zymomonas mobilisAnaerobic, glucoseInactive>90Minor[9]
Pseudomonas aeruginosaNon-growing, PHA & Rhamnolipid productionInactiveActive (cyclic mode)-

Experimental Protocols: 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful experimental technique used to determine intracellular metabolic fluxes.[10][11][12] It involves feeding cells a substrate labeled with the stable isotope 13C and then measuring the incorporation of this isotope into downstream metabolites.

Detailed Protocol for 13C-MFA:

  • Experimental Design:

    • Tracer Selection: Choose a 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]glucose) that will provide informative labeling patterns for the pathways of interest.[10][13]

    • Metabolic Model: Define a stoichiometric model of the central carbon metabolism of the organism under study.

  • Isotopic Labeling Experiment:

    • Cell Culture: Grow cells in a defined medium to a steady state.

    • Tracer Introduction: Introduce the 13C-labeled substrate and allow the cells to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are constant.[13]

  • Sample Quenching and Metabolite Extraction:

    • Quenching: Rapidly halt all metabolic activity by, for example, immersing the cell culture in liquid nitrogen or a dry ice/ethanol bath.[10]

    • Extraction: Extract intracellular metabolites using a pre-chilled solvent, such as 80% methanol.[10]

  • Analytical Measurement:

    • Instrumentation: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) of the extracted metabolites.[10]

  • Data Analysis and Flux Estimation:

    • Software: Input the measured MIDs and a stoichiometric model into specialized software (e.g., Metran, INCA) to estimate the intracellular fluxes.[11]

    • Statistical Analysis: Perform statistical analysis to determine the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes.[11]

Comparison of FBA with Alternative Metabolic Analysis Techniques

While FBA is a widely used and powerful tool, it has limitations, such as its reliance on a defined objective function and its steady-state assumption. Other methods can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
Flux Balance Analysis (FBA) Stoichiometric modeling with an objective function.[2]Genome-scale, does not require kinetic parameters, computationally efficient.[2]Assumes steady-state, relies on an often assumed objective function, provides a single optimal solution.[14]
13C-Metabolic Flux Analysis (13C-MFA) Experimental determination of fluxes using isotopic tracers.[15][16]Provides accurate, quantitative flux data for central metabolism, considered the "gold standard" for flux quantification.[12]Labor-intensive, expensive, typically limited to central metabolism, requires isotopic and metabolic steady state.[16]
Kinetic Modeling Uses differential equations to describe the dynamic changes in metabolite concentrations.[14][17]Can capture the dynamic behavior of metabolic networks.[17]Requires detailed knowledge of enzyme kinetics and a large number of kinetic parameters, which are often difficult to obtain.[17]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic networks and experimental workflows.

Central_Carbon_Metabolism cluster_EMP EMP Pathway cluster_PPP PP Pathway cluster_ED ED Pathway Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P KDPG KDPG G6P->KDPG F16BP F16BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P G3P F16BP->G3P PEP PEP G3P->PEP Pyruvate Pyruvate PEP->Pyruvate R5P->G3P KDPG->G3P KDPG->Pyruvate

Caption: Central carbon metabolism pathways.

FBA_Workflow Genome_Annotation Genome_Annotation Metabolic_Reconstruction Metabolic_Reconstruction Genome_Annotation->Metabolic_Reconstruction Gene-Protein-Reaction Associations Stoichiometric_Model Stoichiometric_Model Metabolic_Reconstruction->Stoichiometric_Model FBA_Simulation FBA_Simulation Stoichiometric_Model->FBA_Simulation Objective Function Constraints Flux_Distribution Flux_Distribution FBA_Simulation->Flux_Distribution Linear Programming Experimental_Data Experimental_Data Experimental_Data->FBA_Simulation Validation & Constraint

Caption: A typical workflow for Flux Balance Analysis.

Pathway_Comparison EMP EMP Pathway + 2 ATP + 2 NADH Widespread in nature ED ED Pathway + 1 ATP + 1 NADH + 1 NADPH Common in prokaryotes PPP PP Pathway + 2 NADPH + Precursors Biosynthesis & Redox

Caption: Comparison of key metabolic pathway outputs.

Conclusion

Flux Balance Analysis is a valuable tool for dissecting the complexities of central carbon metabolism. The inclusion of the Entner-Doudoroff pathway in FBA models is essential for accurately simulating the metabolism of a wide range of prokaryotes. While FBA provides a powerful predictive framework, its combination with experimental techniques like 13C-Metabolic Flux Analysis is crucial for model validation and obtaining a comprehensive understanding of cellular physiology. For researchers in drug development and metabolic engineering, the judicious application of these computational and experimental approaches will continue to be instrumental in advancing their respective fields.

References

Safety Operating Guide

Proper Disposal of 2-Keto-3-deoxy-6-phosphogluconate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory reagents is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides detailed, step-by-step procedures for the disposal of 2-Keto-3-deoxy-6-phosphogluconate (KDPG), a key intermediate in the Entner-Doudoroff pathway. Due to its classification as a substance severely hazardous to water, specific handling protocols must be followed to prevent environmental contamination.

Hazard Profile and Classification

This compound is classified under the German Water Hazard Class system (Wassergefährdungsklasse) as WGK 3 , indicating it is severely hazardous to water .[1][2][3][4] This classification is a critical determinant for its disposal protocol and strictly prohibits its discharge into the sanitary sewer system. Improper disposal poses a significant risk to aquatic ecosystems.

While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for KDPG is not consistently available, the WGK 3 classification necessitates treating it as hazardous chemical waste. General safety precautions for handling solid biochemicals should be observed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Parameter Value/Classification Source
Chemical Name This compoundN/A
Synonyms KDPG, 2-Dehydro-3-deoxy-6-phospho-D-gluconateN/A
Physical Form Solid (powder)N/A
German Water Hazard Class (WGK) 3 (Severely hazardous to water)[1][2][3][4]

Step-by-Step Disposal Protocol

The following procedures are based on standard best practices for the disposal of water-hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local regulations may vary.

1. Unused or Expired Product (Solid Form):

  • Do not dispose of solid this compound in the regular trash.

  • Keep the compound in its original, clearly labeled container.

  • If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.

  • The container should be labeled as "Hazardous Waste" and include the full chemical name.

  • Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials, until collection by your institution's EHS personnel or a licensed hazardous waste disposal contractor.

2. Solutions Containing this compound:

  • Do not pour any solution containing this compound down the drain.[5]

  • Collect all aqueous and solvent-based solutions containing KDPG in a designated, sealed, and clearly labeled hazardous waste container.

  • The waste container must be compatible with the solvent used.

  • The label should clearly state "Hazardous Waste," list all chemical components with their approximate concentrations, and display any relevant hazard pictograms.

  • Store the waste container in a designated hazardous waste accumulation area.

3. Contaminated Materials:

  • All materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, must be considered contaminated.

  • Collect these materials in a designated hazardous waste bag or container that is clearly labeled "Hazardous Waste" and specifies "this compound" as the contaminant.

  • Do not dispose of these materials in the regular or biohazardous waste streams unless explicitly permitted by your institution's EHS guidelines.

4. Decontamination of Glassware and Equipment:

  • Thoroughly rinse any glassware or equipment that has been in contact with KDPG with a suitable solvent (e.g., deionized water for aqueous solutions, or an appropriate organic solvent if used).

  • The initial rinseate must be collected as hazardous waste.

  • Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.

5. Spillage:

  • In the event of a spill, avoid generating dust.

  • For a small dry spill, carefully sweep up the material and place it in a labeled hazardous waste container.

  • For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start This compound Waste solid Unused/Expired Solid start->solid solution Aqueous/Solvent Solution start->solution contaminated Contaminated Labware (Gloves, Tips, etc.) start->contaminated hw_container_solid Collect in Labeled Hazardous Waste Container (Solid Waste) solid->hw_container_solid no_trash DO NOT Dispose in Regular Trash solid->no_trash hw_container_liquid Collect in Labeled Hazardous Waste Container (Liquid Waste) solution->hw_container_liquid no_drain DO NOT Pour Down Drain solution->no_drain hw_container_contaminated Collect in Labeled Hazardous Waste Container (Contaminated Sharps/Solids) contaminated->hw_container_contaminated contaminated->no_trash ehs_pickup Store in Designated Area for EHS/Licensed Contractor Pickup hw_container_solid->ehs_pickup hw_container_liquid->ehs_pickup hw_container_contaminated->ehs_pickup

References

Essential Safety and Operational Guide for Handling 2-Keto-3-deoxy-6-phosphogluconate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Keto-3-deoxy-6-phosphogluconate (KDPG). Adherence to these procedures is essential for ensuring laboratory safety and proper material handling.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Required Equipment Purpose
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from dust particles and potential splashes.
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is generated, a dust mask (e.g., N95) may be appropriate.Avoid inhalation of the powdered chemical.[1]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.

Health and Safety Information

Hazard Category Classification Description
Physical Hazard Combustible Solid (Storage Class 11)The substance can ignite and burn.[2][3]
Environmental Hazard Water Hazard Class 3 (WGK 3)Highly hazardous to water.[2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P262: Do not get in eyes, on skin, or on clothing.[1]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare a clean, designated workspace (preferably in a fume hood) prep_ppe->prep_workspace receive_store Receive and store KDPG at -20°C prep_workspace->receive_store weigh Weigh the required amount of KDPG powder carefully to avoid dust generation receive_store->weigh dissolve Dissolve in the appropriate solvent weigh->dissolve clean Clean the workspace and any contaminated equipment dissolve->clean remove_ppe Remove PPE in the correct order clean->remove_ppe wash Wash hands thoroughly remove_ppe->wash solid_waste Collect solid waste (e.g., contaminated weigh paper) in a designated hazardous waste container wash->solid_waste consult_ehs Consult institutional Environmental Health & Safety (EHS) for proper disposal procedures due to high water hazard solid_waste->consult_ehs liquid_waste Collect liquid waste in a sealed, labeled hazardous waste container liquid_waste->consult_ehs

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.